Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2,3-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4,6H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVICHWBECIALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445634 | |
| Record name | N-BOC-PYRROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73286-71-2 | |
| Record name | tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73286-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-BOC-PYRROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Moving beyond a simple recitation of facts, this document delves into the practical nuances of its physical properties, synthesis, purification, and safe handling, grounded in established scientific literature. The insights provided herein are designed to empower researchers to confidently and effectively utilize this versatile reagent in their synthetic endeavors.
Core Molecular Characteristics
This compound, also known as N-Boc-3-pyrroline, is a carbamate-protected derivative of 3-pyrroline. The presence of the tert-butoxycarbonyl (Boc) protecting group is central to its utility. This sterically bulky group effectively masks the nucleophilicity of the pyrroline nitrogen, enabling selective functionalization at other positions of the molecule. The Boc group's stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an indispensable tool in multi-step synthetic sequences.
Structural and Physicochemical Data Summary
The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or a white, low-melting crystalline solid.[2][3] | [2], [3] |
| Boiling Point | Approx. 230-235 °C (at atmospheric pressure); distills at 80 °C at 70 mtorr.[2][3] | [2], [3] |
| Melting Point | Not widely reported, as it is often a liquid at room temperature.[3] | [3] |
| Density | 0.980 g/mL at 25 °C. | [4] |
| Refractive Index (n²⁰/D) | 1.468 | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.[3] Slightly soluble in water.[5] | [3], [5] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved through the ring-closing metathesis (RCM) of N-Boc-diallylamine. This method, detailed in Organic Syntheses, provides a robust and scalable route to the desired product.[2]
Logical Flow of the Synthetic Procedure
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable and reproducible synthetic methods.[2]
A. Ring-Closing Metathesis
-
An oven-dried, 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs' Catalyst, 1st Generation) (0.89 mmol, 0.5 mol%) and dry dichloromethane (445 mL).
-
The mixture is stirred under a nitrogen atmosphere to form a burgundy-colored solution.
-
N-Boc-diallylamine (178 mmol) is added via syringe. Vigorous evolution of ethylene gas is observed, and the solution color changes to dark brown.
-
The solution is heated to reflux and stirred for 2.5 hours.
-
After cooling to room temperature, an aqueous methanolic solution of tris(hydroxymethyl)phosphine is added to quench the catalyst, followed by triethylamine. The mixture is stirred vigorously overnight.
B. Workup and Purification
-
Deionized water is added, and the mixture is stirred vigorously. The dichloromethane phase is separated, washed with deionized water and a water/brine solution, and then dried over magnesium sulfate.
-
The dried solution is filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by vacuum distillation using a Kugelrohr apparatus. The distillation is typically performed at a temperature of up to 80 °C and a pressure of approximately 70 mtorr.[2] The product distills as a clear, colorless liquid that crystallizes upon cooling.[2] This method is highly effective for obtaining the product in high purity (90-94% yield).[2]
Spectroscopic Characterization
Accurate spectroscopic characterization is essential for verifying the identity and purity of this compound. The following sections detail the expected spectral data based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of the Boc group, NMR spectra of this compound may show broadened signals or the presence of rotamers at room temperature.
-
¹H NMR (Proton NMR): The spectrum is expected to show signals for the vinyl protons of the pyrroline ring, the allylic methylene protons, and the protons of the tert-butyl group. In an achiral solvent like CDCl₃, the expected chemical shifts are:
-
A multiplet for the vinyl protons (CH =CH ).
-
A multiplet for the allylic methylene protons (-N-CH ₂-CH=).
-
A singlet for the nine equivalent protons of the tert-butyl group (-C(CH ₃)₃).
-
-
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrroline ring. The expected chemical shifts in CDCl₃ are:
-
Around 155 ppm for the carbonyl carbon (C =O).
-
Around 80 ppm for the quaternary carbon of the tert-butyl group (-C (CH₃)₃).
-
Signals for the vinyl and allylic carbons of the pyrroline ring.
-
Around 28 ppm for the methyl carbons of the tert-butyl group (-C(C H₃)₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong absorption band around 1700-1680 cm⁻¹ , characteristic of the C=O stretching vibration of the carbamate group.[6]
-
C-H stretching vibrations for the alkyl and vinyl groups in the region of 3100-2850 cm⁻¹ .
-
A C=C stretching vibration for the alkene in the pyrroline ring, typically around 1650-1600 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 170.12.
-
Fragmentation Pattern: A characteristic fragmentation pathway involves the loss of the tert-butyl group or isobutylene, resulting in prominent fragment ions.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical reagent.
Hazard Identification
Based on available safety data sheets (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
-
Combustible Liquid. [4]
Safe Handling and Storage Protocol
Caption: Recommended safety and handling workflow for the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7] Keep away from heat, sparks, and open flames.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its applications are particularly prominent in pharmaceutical and natural product synthesis. The pyrroline scaffold is a common motif in many biologically active molecules, and the ability to selectively functionalize this ring system makes N-Boc-3-pyrroline a highly sought-after starting material. It has been utilized in the synthesis of β-aryl-GABA analogues, aryl pyrrolizidines, and various antibacterial compounds.[5]
References
- Ferguson, M. L., O'Leary, D. J., & Grubbs, R. H. (2003). Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline. Organic Syntheses, 80, 85. [Link]
- Pipzine Chemicals. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5148195, tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10844857, this compound.
- Myers, A. G., & Movassaghi, M. (2002). 3-Pyrroline. Organic Syntheses, 78, 213. [Link]
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Khairullina, A. R., et al. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 26(8), 2209. [Link]
- Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline.
- PubChem. (n.d.). This compound.
- Connon, S. J., et al. (2008). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[9][9]-Spirodiamines. Tetrahedron, 64(5), 957-965. [Link]
- PubChem. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
- ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. 100, 61-83. [Link]
- Organic Syntheses. (n.d.). L-Proline.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate.
- ResearchGate. (2024). Theoretical Investigation of Interstellar 3-Pyrroline: Formation, Rotational and Vibrational Spectroscopy.
- ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Introduction: A Cornerstone Intermediate in Heterocyclic Chemistry
An In-depth Technical Guide to tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate
This compound, commonly referred to in the scientific literature as N-Boc-2-pyrroline, is a pivotal synthetic intermediate in the field of organic chemistry. Its structure features a five-membered dihydropyrrole ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a versatile building block for the synthesis of a wide array of more complex nitrogen-containing heterocycles, particularly substituted pyrrolidines, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2]
The strategic importance of this molecule lies in the dual functionality conferred by its structure. The Boc group provides a robust yet readily cleavable protecting shield for the nitrogen atom, preventing its participation in unwanted side reactions while enabling precise chemical modifications elsewhere in the molecule.[1][3] The endocyclic double bond, meanwhile, offers a reactive site for a variety of chemical transformations, including hydrogenations, additions, and C-H functionalization reactions.[4][5] This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
The unambiguous identification and characterization of a chemical entity are paramount for its effective use in synthesis. The structural and physical properties of this compound are well-documented.
Chemical Identity
-
IUPAC Name: tert-butyl 2,3-dihydropyrrole-1-carboxylate[6]
-
Common Synonyms: N-Boc-2-pyrroline, 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole[7]
-
Structure: The molecule consists of a 2,3-dihydropyrrole (also known as 2-pyrroline) heterocyclic core. The nitrogen atom at position 1 is linked to a tert-butyloxycarbonyl group, which is an ester of carbamic acid.[1]
Physicochemical Data
The physical properties of this compound make it amenable to standard organic synthesis laboratory procedures. It is typically a colorless to pale yellow liquid or a low-melting solid, soluble in common organic solvents.[1][8]
| Property | Value | Source(s) |
| Appearance | White to yellow low melting solid or liquid | [8] |
| Melting Point | 40.0 to 44.0 °C | [2][8] |
| Boiling Point | ~208 °C (lit.); 75 °C at 1.5 mmHg | [2][8][9] |
| Density | ~0.980 - 0.981 g/mL at 25 °C | [7][8][9] |
| Refractive Index (n20/D) | ~1.458 - 1.468 | [7][9][10] |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, ethanol, ether; Slightly soluble in water. | [1][10] |
Spectroscopic Identifiers
Synthesis and Chemical Reactivity
The utility of this compound stems from its straightforward synthesis and predictable reactivity, which is dominated by the interplay between the Boc-protected nitrogen and the carbon-carbon double bond.
General Synthesis: The Boc Protection Strategy
The most prevalent method for synthesizing N-Boc-2-pyrroline involves the protection of the nitrogen atom of a suitable pyrrole or pyrroline precursor.[1] The standard protocol utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), which deprotonates the nitrogen atom, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.[1][3][12]
This protection strategy is fundamental in multi-step synthesis because it masks the reactivity of the amine, allowing other transformations to be carried out on the molecule.[3][13]
Exemplary Laboratory Protocol for N-Boc Protection:
-
Dissolve the starting amine (e.g., 2,3-dihydropyrrole) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add a base, typically 1.1 to 1.5 equivalents (e.g., triethylamine).
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O), usually 1.1 equivalents, either neat or as a solution in the same solvent.
-
Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically quenched with water or a mild aqueous acid.
-
The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography or distillation if necessary to afford the pure N-Boc protected product.[12][14]
Chemical Reactivity and Deprotection
The Boc group serves as an excellent gatekeeper of reactivity.[3] Its electron-withdrawing nature decreases the nucleophilicity of the pyrroline ring, thereby reducing its propensity for undesired polymerization, a common issue in pyrrole chemistry.[3] The compound is stable to most nucleophilic and basic conditions, making it compatible with a wide range of subsequent reaction steps.[15]
Key reactions involving N-Boc-2-pyrroline include:
-
Reduction: The double bond can be readily reduced via catalytic hydrogenation (e.g., using Pd/C) to furnish the corresponding saturated N-Boc-pyrrolidine, a crucial scaffold in many pharmaceutical agents.[16]
-
Asymmetric C-H Functionalization: Advanced catalytic systems, such as those employing rhodium catalysts, can achieve highly selective C-H functionalization at positions adjacent to the double bond, providing a powerful route to chiral pyrrolidine derivatives.[4]
-
Cycloaddition Reactions: The alkene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.
The removal of the Boc group (deprotection) is efficiently accomplished under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in methanol or dioxane, are commonly used.[13][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to release the free amine.[12]
Applications in Research and Drug Development
The structural features of N-Boc-2-pyrroline make it an invaluable precursor in several areas of chemical science, most notably in the synthesis of biologically active molecules.
Pharmaceutical and Medicinal Chemistry
The pyrrolidine ring is a "privileged scaffold" found in a multitude of FDA-approved drugs and clinical candidates. N-Boc-2-pyrroline is a key starting material for accessing this chemical space.
-
Synthesis of Bioactive Analogues: It has been used in the synthesis of γ-aryl-GABA (gamma-aminobutyric acid) analogues via Heck arylation reactions.[10]
-
Antibacterial Agents: The compound is a versatile intermediate in the synthesis of novel antibacterial compounds.[10]
-
Anti-inflammatory and Anti-cancer Agents: Its unique structure facilitates the development of new pyrrole-based pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[2]
-
Precursor to Complex Alkaloids: It serves as a foundational building block for constructing complex natural product skeletons, such as pyrrolizidine alkaloids.[10]
Broader Synthetic Applications
Beyond pharmaceuticals, this intermediate finds use in other areas of chemical innovation:
-
Agrochemicals: It is employed in the design and synthesis of new active ingredients for pesticides and herbicides.[2][17]
-
Material Science: The compound can be incorporated into polymer backbones or as a monomer to modify material properties, such as thermal stability and mechanical strength.[2][17]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Classifications: It is classified as an irritant to the skin and eyes and may cause respiratory irritation (STOT SE 3). It is also considered toxic if swallowed (Acute Toxicity 3, Oral).[7][9]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[9]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, often under refrigeration (2-8 °C).[2]
Conclusion
This compound is more than just a simple heterocyclic compound; it is a strategic tool in the arsenal of the synthetic organic chemist. Its well-defined reactivity, governed by the robust Boc protecting group and a reactive alkene, provides a reliable and versatile platform for the construction of complex molecular architectures. The ease of its synthesis and the straightforward nature of its deprotection have cemented its role as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties and chemical behavior is indispensable for researchers and scientists aiming to innovate within these critical fields.
References
- Pipzine Chemicals.
- ChemicalBook.
- ChemicalBook. N-Boc-pyrroline | 73286-70-1. URL
- Chem-Impex. N-(tert-butoxycarbonyl)-3-pyrroline. URL
- Sigma-Aldrich. N-Boc-2,5-dihydro-1H-pyrrole 96 | 73286-70-1. URL
- PubChem.
- Sigma-Aldrich. N-Boc-2,3-dihydro-1H-pyrrole 95 | 73286-71-2. URL
- Google Patents.
- Benchchem. The Gatekeeper of Pyrrole Chemistry: An In-depth Technical Guide to the N-Boc Protecting Group in Synthesis. URL
- Chem-Impex. 2-Oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester. URL
- PubChem.
- Huw M. L. Davies, et al. Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. URL
- J&K Scientific.
- Sigma-Aldrich. N-Boc-pyrrole 98 | 5176-27-2. URL
- Willis, M. C., & Brace, G. D. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions.
- Organic Chemistry Portal. Boc-Protected Amino Groups. URL
- Wikipedia. tert-Butyloxycarbonyl protecting group. URL
- Fisher Scientific. Amine Protection / Deprotection. URL
- J&K Scientific LLC. BOC Protection and Deprotection. URL
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-2,3-dihydro-1H-pyrrole 95 73286-71-2 [sigmaaldrich.com]
- 8. 73286-70-1 | CAS DataBase [m.chemicalbook.com]
- 9. N-Boc-2,5-二氢-1H-吡咯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. N-Boc-pyrroline | 73286-70-1 [chemicalbook.com]
- 11. jk-sci.com [jk-sci.com]
- 12. jk-sci.com [jk-sci.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 17. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (CAS: 73286-71-2): A Keystone Intermediate in Modern Organic Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyrrolidine scaffold is a privileged structure, present in over 20 FDA-approved drugs.[1] The strategic synthesis of functionalized pyrrolidines often hinges on the use of versatile and reactive building blocks. Among these, tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-3-pyrroline, has emerged as an indispensable intermediate.[2][3] Its unique combination of a reactive alkene functionality and a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc) protecting group makes it a cornerstone for constructing complex nitrogen-containing heterocycles.[2]
The Boc group serves a dual purpose: it masks the nucleophilicity and basicity of the pyrroline nitrogen and its electron-withdrawing nature modulates the reactivity of the heterocyclic ring, enabling a wide array of selective chemical transformations.[2] This guide offers an in-depth exploration of the synthesis, properties, reactivity, and applications of this pivotal molecule, designed for researchers, scientists, and professionals in drug development who seek to leverage its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis.
Physicochemical Properties
The properties of this compound are summarized below. It is typically a liquid or low-melting solid with good solubility in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran, which facilitates its use in a wide range of reaction conditions.[2]
| Property | Value | References |
| CAS Number | 73286-71-2 | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1][4] |
| Appearance | Liquid or low-melting solid | |
| Density | ~0.980 g/mL at 25 °C | |
| Boiling Point | 214-215 °C | [5] |
| Flash Point | 85 °C | |
| Refractive Index | n20/D ~1.468 | |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [2][3] |
Spectroscopic Analysis
Spectroscopic data is crucial for confirming the identity and purity of the compound during and after synthesis.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the molecule. The tert-butyl group gives a characteristic large singlet. The protons on the pyrroline ring appear at distinct chemical shifts due to their electronic environment.
-
δ ~ 5.7 ppm (m, 2H): Olefinic protons (-CH=CH-).
-
δ ~ 4.0 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).
-
δ ~ 2.5 ppm (m, 2H): Allylic methylene protons (-CH₂-CH=).
-
δ ~ 1.45 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR (Carbon NMR): The carbon spectrum complements the ¹H NMR data.
-
δ ~ 154 ppm: Carbonyl carbon of the Boc group (C=O).
-
δ ~ 125 ppm: Olefinic carbons (-CH=CH-).
-
δ ~ 79 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~ 50 ppm: Methylene carbon adjacent to nitrogen (-N-CH₂-).
-
δ ~ 33 ppm: Allylic methylene carbon (-CH₂-CH=).
-
δ ~ 28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.
-
~2975 cm⁻¹: C-H stretching from the alkyl groups.
-
~1690-1700 cm⁻¹: A strong absorption band characteristic of the urethane carbonyl (C=O) group.
-
~1640 cm⁻¹: C=C stretching of the alkene.
-
~1170 cm⁻¹: C-O stretching of the ester functionality.
-
Synthesis and Manufacturing
The most prevalent laboratory-scale synthesis of this compound involves the N-protection of pyrrole followed by a reduction. A more direct approach starts with 2,5-dimethoxytetrahydrofuran.
General Experimental Protocol for N-Boc Protection and Reduction
This common method involves the protection of commercially available pyrrole with di-tert-butyl dicarbonate (Boc₂O), followed by a selective reduction of the pyrrole ring.
-
N-Protection: Pyrrole is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of a base, typically 4-dimethylaminopyridine (DMAP), is added.
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the solution at 0 °C or room temperature.
-
Reaction: The mixture is stirred at room temperature. The progress is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting pyrrole.
-
Workup: Once complete, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield N-Boc-pyrrole.
-
Selective Reduction: The resulting N-Boc-pyrrole is then selectively reduced to the desired 2,3-dihydro product. This can be achieved using various methods, including catalytic hydrogenation or dissolving metal reductions, carefully controlled to avoid over-reduction to the fully saturated N-Boc-pyrrolidine.
Causality Insight: The use of a catalyst like DMAP is crucial as it acts as a nucleophilic catalyst, activating the Boc₂O and accelerating the acylation of the weakly acidic pyrrole nitrogen. The electron-withdrawing Boc group then deactivates the pyrrole ring, making it more stable and amenable to controlled reduction.
Caption: General synthesis workflow for the target compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of N-Boc-3-pyrroline stems from the reactivity of its C=C double bond and the ability to deprotect the nitrogen atom. This dual functionality allows for a multitude of transformations.
Reactions Involving the Alkene Moiety
The electron-rich double bond is susceptible to a variety of addition and cycloaddition reactions.
-
Hydroarylation: Palladium-catalyzed hydroarylation reactions allow for the direct installation of aryl groups at the 3-position, forming 3-aryl pyrrolidines.[6] These structures are privileged motifs in medicinal chemistry, often found in compounds targeting neurotransmitter receptors.[6]
-
[3+2] Cycloaddition: The alkene can act as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides. This powerful transformation is a key strategy for constructing the pyrrolizidine core and other complex, fused heterocyclic systems.[1]
-
Heck Arylation: The compound is used in Heck arylation reactions with arenediazonium salts to synthesize β-aryl-GABA analogues, which are of significant interest in neuroscience research.[3]
-
Asymmetric C-H Functionalization: Advanced rhodium-catalyzed reactions enable the direct, enantioselective functionalization of the C-H bonds adjacent to the double bond, providing access to highly substituted and stereochemically rich pyrrolidine derivatives.
Caption: Key reaction pathways for N-Boc-3-pyrroline.
Deprotection of the N-Boc Group
The removal of the Boc protecting group is a critical final step in many synthetic sequences, unmasking the secondary amine for further functionalization.
-
Mechanism: The Boc group is exceptionally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.
-
Protocol for Acidic Deprotection:
-
The N-Boc protected compound is dissolved in a suitable solvent, such as dichloromethane (DCM), methanol, or dioxane.
-
A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl, often as a solution in dioxane or ether), is added.
-
The reaction is typically stirred at room temperature for 1-4 hours and monitored by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure. An aqueous basic workup may be necessary to neutralize the resulting ammonium salt and isolate the free amine.
-
Trustworthiness Insight: The choice of acid and solvent is critical and depends on the sensitivity of other functional groups in the molecule. TFA in DCM is a very common and effective combination, while HCl in dioxane is often used to directly precipitate the hydrochloride salt of the deprotected amine, simplifying purification. A mild method using oxalyl chloride in methanol has also been reported for sensitive substrates.
Applications in Drug Discovery
The pyrrolidine ring is a cornerstone of many biologically active compounds. N-Boc-3-pyrroline serves as a key starting material for a diverse range of therapeutic agents and molecular probes.
-
Neurotransmitter Analogues: Its role in synthesizing β-aryl-GABA analogues is crucial for developing new treatments for neurological disorders.[3]
-
Antibacterial Agents: The scaffold has been utilized in the synthesis of novel antibacterial compounds.[3]
-
Enzyme Inhibitors: The pyrrolidine moiety derived from this intermediate is found in inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which are targets for type 2 diabetes treatment.[1]
-
Antiviral Agents: The pyrrolidine core is central to several antiviral drugs, and synthetic routes often rely on building blocks like N-Boc-3-pyrroline.
Safety, Handling, and Storage
Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification
This compound is classified as a hazardous substance.
| Hazard Statement | GHS Code | Description |
| Combustible Liquid | H227 | The substance can ignite upon heating. |
| Toxic if Swallowed | H301 | Can cause severe health effects or death if ingested. |
| Skin/Eye Irritation | H315 / H319 | Causes irritation upon contact with skin and serious irritation to eyes. |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract upon inhalation. |
| Aquatic Toxicity | H400 | Very toxic to aquatic life. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat.
-
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often -20°C to maintain long-term stability.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Conclusion
This compound (CAS: 73286-71-2) is far more than a simple heterocyclic compound; it is a powerful and versatile synthetic intermediate. Its well-defined reactivity, governed by the interplay between the alkene functionality and the Boc-protected nitrogen, provides chemists with a reliable platform for the stereocontrolled synthesis of diverse and complex pyrrolidine-containing molecules. For scientists engaged in drug discovery and development, a deep understanding of the principles and protocols outlined in this guide is essential for harnessing its full potential to create the next generation of therapeutic agents.
References
Please note that while the links provided were verified at the time of generation, their accessibility may change over time.
- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Bakherad, M., et al. (2012).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pipzine Chemicals. (n.d.). This compound.
- Dunsford, J. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Organic Letters, 20(24), 7858–7862.
- University of Manitoba. (n.d.). 1H NMR - Chemical Shift List.
- ResearchGate. (n.d.). NMR features of 2,3-dihydropyrroles.
- MDPI. (2022). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Molecules, 27(15), 4989.
- Appiah-padi, V. K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851–23858.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 3. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. 73286-71-2|N-Boc-2-pyrroline|BLD Pharm [bldpharm.com]
tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate molecular weight
An In-Depth Technical Guide to tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern organic synthesis. Commonly referred to as N-Boc-2-pyrroline, this compound serves as a critical intermediate in the development of novel pharmaceuticals and the total synthesis of complex natural products.[1] We will dissect its core physicochemical properties, provide a detailed, field-proven synthesis protocol complete with a mechanistic rationale, outline rigorous analytical methods for quality control, and survey its applications in cutting-edge research. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.
Core Physicochemical Properties and Structure
This compound possesses the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol .[2][3] The structure features a five-membered dihydropyrrole ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group is fundamental to the compound's utility; it deactivates the nitrogen, preventing its participation in unwanted side reactions and modulating the electronic properties of the pyrrole ring to direct further functionalization.[4]
The compound is typically a colorless to pale yellow liquid, exhibiting good solubility in common organic solvents such as dichloromethane (DCM), chloroform, and ethyl acetate, which facilitates its use in a wide range of reaction conditions.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [2][5] |
| Molecular Weight | 169.22 g/mol | [2][3][5] |
| CAS Number | 73286-71-2 | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~230 - 235 °C (approx.) | |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, EtOAc | [1] |
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for preparing this compound is the N-protection of a suitable pyrrole precursor with di-tert-butyl dicarbonate (Boc₂O). The use of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial for achieving high yields and reasonable reaction rates.
N-Boc Protection Mechanism
The causality behind this experimental design lies in the activation of the Boc anhydride. DMAP, a hypernucleophilic acylation catalyst, attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a highly reactive N-Boc-pyridinium intermediate and releases a tert-butyl carbonate anion. The pyrrole nitrogen then attacks the activated carbonyl of the pyridinium species, a much more facile step than attacking Boc₂O directly. The displaced DMAP is regenerated, confirming its catalytic role, while the tert-butyl carbonate anion deprotonates the newly acylated nitrogen, liberating the final product and decomposing into isobutylene and carbon dioxide.[6]
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. rsc.org [rsc.org]
- 3. tert-Butyl 2-borono-1H-pyrrole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
A Comprehensive Guide to the Nomenclature of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Introduction
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, N-protected heterocyclic compounds are indispensable building blocks. Among these, tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate stands out as a crucial intermediate. Its structure, featuring a pyrroline ring protected by a tert-butoxycarbonyl (Boc) group, offers a versatile scaffold for constructing a wide array of more complex molecular architectures.[1][2] The Boc protecting group provides stability under many reaction conditions while allowing for facile deprotection under acidic conditions, a strategic advantage in multi-step syntheses.[1]
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. Its purpose is to demystify the nomenclature surrounding this compound, providing a clear and authoritative overview of its chemical identity, synonyms, and the common points of confusion with its structural isomer. By establishing a clear understanding of its various names and identifiers, this guide aims to enhance precision in procurement, documentation, and scientific communication.
Core Chemical Identity
To eliminate ambiguity in sourcing and synthesis, it is essential to ground our understanding in the compound's fundamental chemical identifiers.
-
Primary IUPAC Name: tert-butyl 2,3-dihydropyrrole-1-carboxylate[3]
-
Molecular Weight: 169.22 g/mol [3]
The Chemical Abstracts Service (CAS) number is the most reliable, unique identifier for a chemical substance and should be used in all procurement and regulatory documentation to prevent confusion.
Chemical Structure
The molecular structure consists of a five-membered dihydropyrrole ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The double bond is located between carbons 4 and 5 (the Δ² position).
Caption: Chemical structure of the title compound.
Synonyms and Nomenclature Clarifications
The compound is known by numerous synonyms, which can be a source of significant confusion. This section categorizes and clarifies these names.
Common Synonyms for CAS 73286-71-2
-
N-Boc-2,3-dihydro-1H-pyrrole[3]
-
tert-Butyl 2,3-dihydropyrrole-1-carboxylate[3]
-
1H-Pyrrole-1-carboxylic acid, 2,3-dihydro-, 1,1-dimethylethyl ester[3]
-
1-N-Boc-2,3-dihydropyrrole[3]
-
N-(tert-butoxycarbonyl)-2,3-dihydropyrrole[3]
The terms "2-pyrroline" and "2,3-dihydro" are used interchangeably to denote the position of the double bond. The "N-Boc" prefix is a widely accepted shorthand for the N-(tert-butoxycarbonyl) protecting group.
Critical Distinction: The Δ³ Isomer (CAS 73286-70-1)
A frequent and critical point of confusion arises from the existence of a structural isomer: tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate . This isomer, also known as N-Boc-3-pyrroline , has the double bond between carbons 3 and 4.
-
Common Synonyms: N-Boc-3-pyrroline, 1-Boc-3-pyrroline, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.[5][6][7]
The reactivity and synthetic utility of these two isomers are distinct. For instance, N-Boc-3-pyrroline is often used in Heck arylation reactions to synthesize β-aryl-GABA analogues.[7] It is imperative for researchers to verify the CAS number (73286-71-2 for the 2,3-dihydro isomer vs. 73286-70-1 for the 2,5-dihydro isomer) to ensure the correct reagent is used for the intended synthetic transformation.
Trade Names
A thorough review of commercial supplier catalogs and chemical databases reveals that This compound is not marketed under any specific trade names . It is exclusively supplied and referenced in scientific literature by its systematic chemical names and their common synonyms.[4][5] This underscores the importance of using precise chemical identifiers like the CAS number in all professional contexts.
Applications in Research and Development
As a protected pyrroline, this compound is a valuable intermediate in synthetic organic chemistry.[1] Its primary utility lies in its role as a precursor to substituted pyrrolidines and other complex nitrogen-containing heterocycles, which are prevalent motifs in biologically active compounds.[2] The pyrroline double bond can be subjected to a variety of chemical transformations, including:
-
Asymmetric Hydrogenation: To create chiral pyrrolidine derivatives.
-
Epoxidation and Cycloaddition Reactions: To introduce further stereochemical complexity.
-
Functionalization: The carbons adjacent to the double bond can be functionalized, expanding the synthetic possibilities.
These pathways make it a key starting material in the development of novel pharmaceuticals and agrochemicals.[2]
Experimental Protocol: Identity and Purity Confirmation
To ensure the integrity of experimental results, the identity and purity of the starting material must be rigorously confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common technique for this purpose.
Protocol: ¹H NMR Spectroscopy for Identity Verification
Objective: To confirm the chemical structure of this compound (CAS 73286-71-2) and distinguish it from its Δ³ isomer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis & Interpretation:
-
Causality: The chemical shifts (δ) and coupling patterns of the protons are unique to the molecule's electronic environment and connectivity. The presence and location of the double bond in the 2,3-dihydro isomer create a distinct spectral signature.
-
Expected Signature for 2,3-dihydro isomer (CAS 73286-71-2):
-
~1.4-1.5 ppm: A large singlet integrating to 9 protons, characteristic of the tert-butyl group (–C(CH₃)₃).
-
~2.5-2.7 ppm: A triplet integrating to 2 protons, corresponding to the allylic CH₂ group at the C3 position.
-
~3.8-4.0 ppm: A triplet integrating to 2 protons, corresponding to the CH₂ group at the C2 position, adjacent to the nitrogen.
-
~4.8-5.0 ppm: A multiplet (dt) integrating to 1 proton, for the vinylic CH at the C4 position.
-
~6.0-6.2 ppm: A multiplet (dt) integrating to 1 proton, for the vinylic CH at the C5 position.
-
-
Distinguishing from the Δ³ isomer (CAS 73286-70-1): The Δ³ isomer would show two equivalent vinylic protons as a singlet around 5.7-5.8 ppm and two equivalent allylic CH₂ groups as a singlet around 4.0-4.1 ppm, a starkly different pattern.
-
System Validation: The protocol is self-validating. If the observed chemical shifts, integration values, and coupling patterns match the expected signature, the identity of the compound as the 2,3-dihydro isomer is confirmed with high confidence.
Workflow for Identity Confirmation
Caption: Workflow for NMR-based identity verification.
Data Summary
The following table consolidates the nomenclature and key identifiers for easy reference.
| Identifier Type | Value | Source |
| Primary Name | This compound | [3] |
| CAS Number | 73286-71-2 | [4] |
| Molecular Formula | C₉H₁₅NO₂ | [3] |
| Synonym 1 | N-Boc-2-pyrroline | [4] |
| Synonym 2 | 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole | [3] |
| Synonym 3 | N-Boc-2,3-dihydro-1H-pyrrole | [3] |
| Isomer Name | tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | [6] |
| Isomer CAS No. | 73286-70-1 | [5] |
| Isomer Synonym | N-Boc-3-pyrroline | [5] |
| Trade Names | None Identified | N/A |
Conclusion
This compound is a foundational building block in synthetic chemistry, valued for its utility in creating nitrogen-containing heterocyclic systems. While it is known by several synonyms, it is crucial to recognize that it has no registered trade names and is often confused with its Δ³ isomer, N-Boc-3-pyrroline. The consistent use of the CAS number (73286-71-2) is the most effective strategy to ensure clarity and precision in research and procurement. Adherence to rigorous analytical verification, such as the ¹H NMR protocol detailed herein, is paramount for maintaining scientific integrity and achieving successful synthetic outcomes.
References
- Pipzine Chemicals. (n.d.). This compound.
- ChemicalBook. (2025). N-Boc-pyrroline | 73286-70-1.
- Chemsrc.com. (2019). N-Boc-3-pyrroline Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd.
- Sigma-Aldrich. (n.d.). N-Boc-2,3-dihydro-1H-pyrrole 95 73286-71-2.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). N-Boc-3-pyrroline, 97%, Thermo Scientific.
- Unknown Retailer. (n.d.). N-(tert-Butoxycarbonyl)-3-pyrroline.
- PubChem. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. Michlalah College | Virtual tour generated by Panotour [michlala.edu]
- 3. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-2,3-ジヒドロ-1H-ピロール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Boc-pyrroline | 73286-70-1 [chemicalbook.com]
- 6. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Spectroscopic Data of tert-Butyl 2,3-Dihydro-1H-pyrrole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-2-pyrroline, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a partially saturated pyrrole ring protected by a tert-butyloxycarbonyl (Boc) group, renders it a versatile intermediate for the synthesis of a wide array of more complex nitrogen-containing compounds, including pharmaceuticals and natural products. The Boc protecting group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a crucial feature in multi-step synthetic routes.[1]
A thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers to ensure its identity, purity, and to monitor its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Key Features
The structural formula of this compound is C₉H₁₅NO₂, with a molecular weight of 169.22 g/mol . The molecule consists of a five-membered dihydropyrrole ring where the nitrogen atom is incorporated into a carbamate functional group with a bulky tert-butyl substituent. This substitution significantly influences the electron density of the pyrrole ring and imparts specific spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.
¹H NMR Spectroscopy
Experimental Protocol: A solution of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.7 | m | 1H | H-4 or H-5 |
| ~5.6 | m | 1H | H-4 or H-5 |
| ~3.9 | t | 2H | H-2 |
| ~2.4 | m | 2H | H-3 |
| 1.48 | s | 9H | -C(CH₃)₃ |
Interpretation and Causality:
The ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the dihydropyrrole ring and the tert-butyl group.
-
Vinyl Protons (H-4 and H-5): The two protons on the double bond of the dihydropyrrole ring appear as multiplets around 5.6-5.7 ppm. Their multiplet nature arises from coupling to each other (geminal coupling, if diastereotopic) and to the adjacent allylic protons at the C-3 position.
-
Methylene Protons adjacent to Nitrogen (H-2): The two protons at the C-2 position, being adjacent to the electron-withdrawing nitrogen atom of the carbamate, are deshielded and appear as a triplet around 3.9 ppm. The triplet splitting is due to coupling with the neighboring methylene protons at the C-3 position.
-
Allylic Methylene Protons (H-3): The methylene protons at the C-3 position are allylic to the double bond and are coupled to both the vinyl protons and the C-2 protons. This complex coupling pattern results in a multiplet around 2.4 ppm.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.48 ppm. The high intensity of this signal is a hallmark of the Boc-protecting group.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C=O (carbamate) |
| ~126 | C-4 or C-5 |
| ~125 | C-4 or C-5 |
| ~80 | -C (CH₃)₃ |
| ~50 | C-2 |
| ~31 | C-3 |
| ~28 | -C(C H₃)₃ |
Interpretation and Causality:
The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.
-
Carbonyl Carbon: The carbon of the carbamate carbonyl group is significantly deshielded and appears at a characteristic downfield shift of around 154 ppm.
-
Vinyl Carbons (C-4 and C-5): The two sp²-hybridized carbons of the double bond resonate in the vinylic region, typically between 125 and 126 ppm.
-
Quaternary Carbon of tert-Butyl Group: The quaternary carbon of the tert-butyl group is observed around 80 ppm.
-
Methylene Carbon adjacent to Nitrogen (C-2): The C-2 carbon, attached to the nitrogen, appears at approximately 50 ppm.
-
Allylic Methylene Carbon (C-3): The C-3 carbon, being in an allylic position, resonates at around 31 ppm.
-
Methyl Carbons of tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group give a signal at approximately 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: The IR spectrum can be obtained from a neat liquid sample (thin film between salt plates) or as a solution in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1400 | Medium | C-H bend (gem-dimethyl) |
| ~1160 | Strong | C-O stretch (ester) |
| ~1110 | Strong | C-N stretch |
Interpretation and Causality:
The IR spectrum of this compound is dominated by absorptions corresponding to the carbamate and alkene functionalities.
-
C-H Stretching: A strong absorption band around 2975 cm⁻¹ is characteristic of the stretching vibrations of the sp³-hybridized C-H bonds in the methylene and tert-butyl groups.
-
Carbonyl Stretching: A very strong and sharp absorption peak at approximately 1700 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the C=O stretching vibration of the carbamate group. The position of this band is influenced by the electron-donating nitrogen atom.
-
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the dihydropyrrole ring gives rise to a medium-intensity band around 1650 cm⁻¹.
-
C-H Bending: The characteristic bending vibration of the gem-dimethyl group of the tert-butyl substituent is observed around 1400 cm⁻¹.
-
C-O and C-N Stretching: Strong absorption bands in the fingerprint region, around 1160 cm⁻¹ and 1110 cm⁻¹, can be attributed to the C-O stretching of the ester-like portion of the carbamate and the C-N stretching vibration, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source where it is bombarded with high-energy electrons. For ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an electrospray probe.
Predicted Fragmentation Pattern (Electron Ionization):
Under EI conditions, the molecular ion ([M]⁺˙) of this compound at m/z 169 is expected. However, due to the lability of the Boc group, the molecular ion peak may be weak or absent. The fragmentation is typically dominated by the loss of components of the tert-butoxycarbonyl group.
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Interpretation and Causality:
-
m/z = 169 ([M]⁺˙): The molecular ion, if observed, confirms the molecular weight of the compound.
-
m/z = 114: A significant peak is often observed corresponding to the loss of a tert-butyl radical (57 Da), resulting in the [M - C₄H₉]⁺ ion.
-
m/z = 81: This peak can arise from the loss of isobutylene (56 Da) followed by the loss of carbon dioxide (44 Da), a characteristic fragmentation pathway for Boc-protected amines. This corresponds to the protonated dihydropyrrole fragment.
-
m/z = 57: A very prominent peak at m/z 57 is typically observed, corresponding to the stable tert-butyl cation ([C₄H₉]⁺). This is often the base peak in the spectrum of Boc-protected compounds.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer an unambiguous fingerprint of this important synthetic intermediate. For researchers in organic synthesis and drug development, a firm grasp of these spectroscopic features is essential for ensuring the quality of starting materials and for accurately tracking the progress of chemical transformations involving this versatile building block.
References
- Pipzine Chemicals.
- Macmillan Group, Princeton University.
- The Royal Society of Chemistry.
- National Center for Biotechnology Information.
- Donkeng Dazie, J., Liška, F., Ludvík, J., Fábry, J., & Dušek, M. (2017). Crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one.
Sources
tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (N-Boc-2-pyrroline), a pivotal intermediate in pharmaceutical and organic synthesis. We delve into the physicochemical properties that govern its solubility, present a qualitative solubility profile in common organic solvents, and offer detailed, field-proven experimental protocols for both qualitative miscibility and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.
Introduction: The Significance of a Versatile Building Block
This compound, commonly referred to as N-Boc-2-pyrroline, is a nitrogen-containing heterocyclic compound widely employed in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of nucleophilic and basic conditions, while the pyrroline ring serves as a versatile scaffold for constructing more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2]
A thorough understanding of a compound's solubility is a cornerstone of process chemistry and drug development. For N-Boc-2-pyrroline, solubility data dictates the choice of reaction media, ensuring homogenous conditions that enhance reaction rates and yields.[1] Furthermore, it is critical for designing effective extraction and crystallization protocols for purification and for preparing stock solutions for screening and analysis. This guide provides the foundational knowledge and practical methodologies to confidently work with N-Boc-2-pyrroline in a laboratory setting.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" is the primary lens through which we can predict the behavior of N-Boc-2-pyrroline.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [1][5] |
| Molecular Weight | 169.22 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.980 g/mL at 25 °C | |
| Boiling Point | Approx. 230 - 235 °C | [1] |
| Flash Point | 85 °C (185 °F) - closed cup | |
| Structure | ||
| N-Boc-2-pyrroline | ||
| The structure features two distinct regions: a large, nonpolar, and sterically bulky tert-butyl group, and a more polar carbamate and pyrroline moiety. |
The presence of the bulky, nonpolar tert-butyl group strongly suggests good solubility in a range of common organic solvents.[6] This lipophilic character dominates the molecule's overall properties. The carbamate functional group introduces some polarity, but it is largely shielded. Therefore, N-Boc-2-pyrroline is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, with potentially decreasing solubility in highly polar protic solvents.
Solubility Profile in Organic Solvents
While specific quantitative data is not widely published, qualitative assessments consistently report good solubility in common organic media.[1] This aligns with the structural analysis presented above.
Table 2: Qualitative Solubility of N-Boc-2-pyrroline
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Excellent match for the compound's polarity.[1] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | The ether functionality effectively solvates the organic structure.[1] |
| Esters | Ethyl Acetate (EtOAc) | High / Miscible | A moderately polar aprotic solvent that is highly compatible.[1] |
| Hydrocarbons | Hexanes, Heptane, Toluene | Moderate to High | The nonpolar nature of these solvents interacts favorably with the tert-butyl group. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to High | Expected to be a good solvent, though high polarity may slightly reduce affinity compared to DCM. |
| Polar Protic | Ethanol, Methanol | Good | The compound is reported to have good solubility, though the potential for hydrogen bonding with the solvent may be less favorable than interactions with aprotic solvents.[1] |
| Water | Water | Insoluble | The large, nonpolar hydrocarbon content of the molecule prevents significant dissolution in a highly polar, hydrogen-bonding solvent like water. |
Experimental Determination of Solubility
To move beyond qualitative descriptions, empirical testing is necessary. The following protocols are designed to be self-validating systems for determining miscibility and quantitative solubility.
Mandatory Safety Precautions
N-Boc-2-pyrroline is a combustible liquid that is toxic if swallowed and causes skin, eye, and respiratory irritation.[5][7] All handling must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[7][8]
Protocol 1: Qualitative Miscibility Assessment
This rapid test determines if the compound is miscible (i.e., soluble in all proportions) with a given solvent at ambient temperature.
Methodology:
-
Preparation: To a clean, dry 4 mL glass vial, add 1 mL of the test solvent.
-
Analyte Addition: Using a calibrated micropipette, add 1 mL of N-Boc-2-pyrroline to the vial.
-
Mixing: Cap the vial and vortex or invert gently for 30-60 seconds.
-
Observation: Allow the mixture to stand for 2 minutes. Visually inspect the vial against a contrasting background.
-
Interpretation:
-
Miscible: The solution is a single, clear, homogenous phase with no visible layering, cloudiness, or droplets.
-
Immiscible: Two distinct layers are observed, or the mixture is persistently cloudy (emulsion).
-
Caption: Visual workflow for determining solvent miscibility.
Protocol 2: Quantitative Solubility by the Gravimetric Method
This protocol provides a robust method for determining the equilibrium solubility of N-Boc-2-pyrroline at a specific temperature. The causality is clear: by creating a saturated solution, separating the excess solute, and quantifying the dissolved mass, we arrive at a precise solubility value.
Methodology:
-
Preparation: Add approximately 2 mL of the chosen solvent to a 4 mL glass vial equipped with a small magnetic stir bar.
-
Equilibration: Place the vial in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 25 °C). Allow the solvent to equilibrate for 15 minutes.
-
Saturation: Add N-Boc-2-pyrroline dropwise while stirring until a persistent excess of undissolved liquid (a second phase or cloudiness) is observed. This ensures the solution is saturated.
-
Equilibrium Stirring: Cap the vial and stir the suspension vigorously for at least 2 hours to ensure equilibrium is reached. A longer time (e.g., 24 hours) is preferable for definitive results.
-
Phase Separation: Stop stirring and allow the mixture to stand at the controlled temperature for at least 30 minutes for the excess solute to settle.
-
Sample Collection: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, supernatant liquid using a calibrated pipette. Causality Note: It is critical to avoid aspirating any undissolved material, as this will artificially inflate the result.
-
Mass Determination: Dispense the collected supernatant into a pre-weighed (tared) vial. Weigh the vial containing the solution to determine the mass of the 1.00 mL sample.
-
Solvent Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Final Weighing: Weigh the vial containing only the dried solute residue.
-
Calculation:
-
Mass of Solute = (Weight of vial + residue) - (Weight of empty vial)
-
Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant Collected (mL)
-
Caption: Step-by-step gravimetric solubility determination.
Factors Influencing Solubility
Several factors can alter the solubility of N-Boc-2-pyrroline, and a Senior Application Scientist must account for them to ensure reproducible results.
-
Temperature: For most solids and liquids dissolving in a liquid solvent, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, and increased thermal energy helps overcome intermolecular forces in the solute.[9] Any reported solubility value must be accompanied by the temperature at which it was measured.
-
Solvent Polarity: As detailed in Section 3.0, a close match between the polarity of the solute and solvent is the most significant determinant of high solubility.[4]
-
Compound Stability: The N-Boc protecting group is famously labile under acidic conditions.[2][6] Therefore, acidic media should not be used as solvents, as cleavage of the Boc group would form a different, more polar compound (2,3-dihydro-1H-pyrrole), fundamentally altering the measurement. Thermolytic deprotection at high temperatures (e.g., >150 °C) is also possible, which should be a consideration if solubility at elevated temperatures is being investigated.[10]
-
Presence of Impurities: Impurities in either the solute or the solvent can affect measured solubility. Water, in particular, can significantly decrease the solubility of N-Boc-2-pyrroline in nonpolar organic solvents. Always use high-purity, anhydrous solvents for accurate determinations.
Conclusion
This compound is a lipophilic molecule that exhibits high solubility in a wide array of common organic solvents, including chlorinated hydrocarbons, ethers, and esters. Its behavior is primarily governed by the nonpolar tert-butyl group. While qualitative data is readily available, precise process optimization requires quantitative measurements. The protocols detailed in this guide provide a robust framework for researchers to generate reliable, application-specific solubility data, enabling more efficient synthesis, purification, and formulation in the development of next-generation chemical entities.
References
- Pipzine Chemicals. (n.d.). This compound.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- CymitQuimica. (2025, October 27). SAFETY DATA SHEET.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Organ, M. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications.
- Kocienski, P. J. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724.
- CAS Common Chemistry. (n.d.). This compound. American Chemical Society.
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. pubs.acs.org [pubs.acs.org]
The Strategic Synthesis and Enduring Impact of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Complex Molecules
In the intricate world of medicinal chemistry and organic synthesis, certain molecules, though not therapeutic agents themselves, play a pivotal role in the construction of complex, life-saving drugs. One such unassuming yet indispensable building block is tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate , commonly known in the scientific community as N-Boc-3-pyrroline. This heterocyclic compound, featuring a pyrroline ring protected by a tert-butoxycarbonyl (Boc) group, has emerged as a versatile and highly sought-after intermediate in the synthesis of a multitude of bioactive molecules, particularly in the realm of antiviral and anticancer therapies. Its strategic importance lies in the conformational rigidity of the pyrroline scaffold and the chemical stability and facile, selective removal of the Boc protecting group, a combination that provides chemists with a reliable and controllable handle for intricate molecular architecture. This guide delves into the discovery, historical context, synthesis, and profound impact of N-Boc-3-pyrroline in the landscape of modern drug development.
The Genesis of a Workhorse: A Tale of Protective Group Strategy
The story of this compound is intrinsically linked to the development of protecting group chemistry, a cornerstone of modern organic synthesis. The tert-butoxycarbonyl (Boc) group, first introduced as a protecting group for amines in 1957 by Frederick C. McKay and Albertson, revolutionized peptide synthesis and the broader field of organic chemistry. Its key advantage was its stability to a wide array of reaction conditions and its clean, efficient removal under mild acidic conditions, a stark contrast to the harsh methods required for previously used protecting groups.
While the precise first synthesis of this compound is not prominently documented as a landmark discovery in itself, its emergence and widespread adoption can be traced to the growing appreciation for the Boc protecting group and the increasing demand for functionalized heterocyclic scaffolds in drug discovery programs. The synthesis of 3-pyrroline itself has been a subject of interest for decades, with early methods often plagued by low yields and impurities. The development of reliable methods to protect the nitrogen atom of 3-pyrroline with the Boc group was a significant step forward, transforming a somewhat challenging starting material into a stable, versatile, and highly valuable synthetic intermediate.
The Art of Synthesis: Crafting a Key Intermediate
The preparation of this compound can be achieved through several synthetic routes, each with its own set of advantages and considerations. The choice of a particular method often depends on the starting materials' availability, scalability, and the desired purity of the final product.
Ring-Closing Metathesis: An Elegant and Efficient Approach
One of the most prominent and efficient methods for the synthesis of N-Boc-3-pyrroline is through ring-closing metathesis (RCM). This powerful carbon-carbon bond-forming reaction, for which Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005, has proven to be particularly well-suited for the construction of this five-membered heterocycle. A well-established and detailed procedure for this synthesis is available in Organic Syntheses, a testament to its reliability and reproducibility.[1]
The synthesis commences with the readily available N-Boc-diallylamine. In the presence of a ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst, the two terminal double bonds of the diallylamine undergo metathesis, leading to the formation of the desired 3-pyrroline ring and the liberation of ethylene gas.
Sources
The Resurgence of Dihydropyrroles: A Technical Guide to Their Synthesis and Application in Modern Research
Introduction: The Enduring Relevance of the Dihydropyrrole Scaffold
The dihydropyrrole framework, a five-membered nitrogen-containing heterocycle, represents a cornerstone in synthetic and medicinal chemistry. Its prevalence in a vast array of biologically active natural products and pharmaceuticals underscores its significance as a "privileged scaffold." This guide provides an in-depth exploration of the research applications of substituted dihydropyrroles, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the synthetic intricacies that allow for the tailored construction of these molecules and illuminate their burgeoning applications in medicine and materials science.
Strategic Synthesis of Substituted Dihydropyrroles: A Mechanistic Perspective
The utility of dihydropyrroles is intrinsically linked to the synthetic methodologies available for their construction. Modern organic synthesis has provided a diverse toolkit for accessing these valuable compounds, with each method offering unique advantages in terms of efficiency, stereocontrol, and substrate scope. Here, we dissect the mechanistic underpinnings of key synthetic strategies, providing a rationale for experimental design.
The Paal-Knorr Synthesis: A Classic Revisited
The Paal-Knorr synthesis, a venerable method for constructing pyrroles and their partially saturated counterparts, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] While seemingly straightforward, the mechanistic nuances of this reaction have been the subject of detailed investigation, including computational studies.[3][4]
Causality in Mechanism: Density functional theory (DFT) calculations have shed light on the competing mechanistic pathways.[3] The reaction proceeds through the initial formation of a hemiaminal intermediate, which then undergoes a rate-determining cyclization, followed by dehydration to afford the dihydropyrrole.[4][5] Understanding this pathway is crucial for optimizing reaction conditions; for instance, acidic catalysis facilitates the initial hemiaminal formation but must be carefully controlled to prevent side reactions.[5]
Caption: Mechanistic overview of the Paal-Knorr dihydropyrrole synthesis.
1,3-Dipolar Cycloaddition: A Powerful Tool for Stereocontrol
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient and stereoselective method for constructing polysubstituted dihydropyrroles.[1][6] This reaction allows for the creation of multiple stereocenters in a single step, making it particularly valuable in the synthesis of complex molecules.
Mechanistic Insights from DFT: Computational studies have been instrumental in elucidating the concerted, yet often asynchronous, nature of this cycloaddition.[6] The stereochemical outcome can be predicted by analyzing the frontier molecular orbitals (FMOs) of the azomethine ylide and the dipolarophile. The regioselectivity is governed by the electronic and steric properties of the substituents on both reactants.
Caption: Concerted pathway of the 1,3-dipolar cycloaddition reaction.
Transition-Metal Catalysis: Expanding the Synthetic Arsenal
Transition-metal catalysis has emerged as a versatile platform for the synthesis of dihydropyrroles, offering novel reaction pathways and access to previously challenging substitution patterns.[7][8][9] Rhodium, in particular, has been shown to be a highly effective catalyst in various transformations.[7][8]
Causality in Catalytic Cycles: Rhodium-catalyzed reactions often proceed through the formation of a metal-carbene or a related reactive intermediate.[7][10] For instance, the transannulation of N-sulfonyl-1,2,3-triazoles with alkynes involves a rhodium carbenoid that reacts in a concerted process with the alkyne.[10] The choice of ligand on the metal center can significantly influence the reactivity and selectivity of the transformation.
Caption: A generalized catalytic cycle for rhodium-catalyzed dihydropyrrole synthesis.
Therapeutic Potential: Dihydropyrroles in Drug Discovery
The structural diversity achievable through modern synthetic methods has positioned substituted dihydropyrroles as promising candidates for drug development. Their ability to interact with a variety of biological targets has led to the discovery of potent anticancer, antimicrobial, and quorum sensing inhibitory agents.
Anticancer Activity: Targeting Cell Proliferation
A growing body of evidence highlights the potent antiproliferative activity of substituted dihydropyrroles against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of key enzymes or the disruption of cellular signaling pathways crucial for cancer cell survival. For instance, certain dihydropyrrole derivatives have been identified as inhibitors of mitotic kinesins, which are essential for cell division.[11]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| trans-4k | A549 (Lung) | 11.7 | [12] |
| Compound 1 | HCT116 (Colon) | 22.4 | [13] |
| Compound 2 | HCT116 (Colon) | 0.34 | [13] |
| A7 | HeLa (Cervical) | 6.2 | [12] |
| B4 | HeLa (Cervical) | 3.1 | [12] |
Structure-Activity Relationship (SAR) Insights: The antiproliferative activity of dihydropyrroles is highly dependent on the nature and position of the substituents on the heterocyclic ring. For example, in a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, the presence of a methyl group on one of the aryl rings was found to be critical for potent activity against lung adenocarcinoma cells.[12]
Quorum Sensing Inhibition: A Novel Anti-infective Strategy
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[14][15][16] Disrupting this communication pathway represents a promising strategy for combating bacterial infections without exerting direct bactericidal pressure, which can lead to the development of resistance. Substituted dihydropyrrolones have emerged as potent inhibitors of QS in pathogenic bacteria like Pseudomonas aeruginosa.[14][15]
| Compound ID | QS Inhibition (%) at 62.5 µM | Reference |
| Compound 39 | >50 | [14] |
| Compound 40 | >50 | [14] |
| Compound 44 | >50 | [14] |
| Compound 9i | 63.1 (at 31.25 µM) | [15] |
SAR Insights: Structure-activity relationship studies have revealed that the presence of di-alkynyl substituents at the exocyclic position of dihydropyrrolones enhances their QS inhibitory activity.[14] Furthermore, the length of an alkyl chain at the C3 position also plays a crucial role in modulating the potency of these compounds.[14]
Frontiers in Materials Science: Dihydropyrroles as Functional Materials
Beyond their medicinal applications, substituted dihydropyrroles are finding increasing use in the development of advanced organic materials. Their tunable electronic properties and processability make them attractive components for organic light-emitting diodes (OLEDs) and conducting polymers.
Organic Light-Emitting Diodes (OLEDs)
The incorporation of dihydropyrrole-based structures into the emissive layer of OLEDs has led to the development of highly efficient charge-transfer-based emitters.[11] The modular nature of dihydropyrrole synthesis allows for the fine-tuning of their photophysical properties, such as their fluorescence quantum yields and emission wavelengths.[11][17]
Conducting Polymers
Polypyrrole is a well-known conducting polymer with a wide range of applications.[18][19][20] The synthesis of soluble polypyrrole derivatives, often incorporating substituted dihydropyrrole units, has been a key area of research to improve their processability and tailor their electronic properties for specific applications in sensors, actuators, and energy storage devices.[19][21]
Experimental Protocols: A Practical Guide
To facilitate further research in this exciting field, we provide a representative experimental protocol for the synthesis of substituted dihydropyrroles via a multicomponent reaction.
General Procedure for the Multicomponent Synthesis of Tetrasubstituted Dihydropyrroles
This protocol is adapted from the work of Zhu et al. and provides a general method for the synthesis of a diverse library of dihydropyrroles.[22][23]
Materials:
-
But-2-ynedioate (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
To a solution of the but-2-ynedioate in ethanol, add the primary amine and stir at room temperature for 10 minutes.
-
Add the aldehyde to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrasubstituted dihydropyrrole.
Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction can be used to unequivocally determine the stereochemistry of the products.[22][23]
Conclusion and Future Outlook
Substituted dihydropyrroles continue to be a fertile ground for research and development. The ongoing advancements in synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of novel therapeutic agents and advanced materials. The convergence of computational chemistry and experimental synthesis will play a pivotal role in accelerating the design and optimization of dihydropyrrole-based compounds with tailored properties for a wide range of applications. This guide serves as a testament to the enduring power of this versatile heterocyclic scaffold and as a catalyst for future innovation.
References
- Antol, I., Štrbac, P., Murata, Y., & Margetic, D. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. Molecules, 29(12), 2789. [Link]
- Pace, V., Holzer, W., & Olofsson, B. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences, 25(2), 1148. [Link]
- Mathana, M., Bharatam, P. V., & Amarnath, V. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Physical Organic Chemistry, 20(8), 567-577. [Link]
- Bauer, M., et al. (2018). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
- Wikipedia contributors. (2023, November 13). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Antol, I., Štrbac, P., Murata, Y., & Margetić, D. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. FULIR. [Link]
- Gryl, M., et al. (2022). 1,4-Dihydropyrrolo[3,2-b]pyrrole modified with dibenzoxazepine: a highly efficient core for charge-transfer-based OLED emitters. Chemical Science, 13(22), 6526-6532. [Link]
- Zhu, Q., et al. (2009). Concise and Versatile Multicomponent Synthesis of Multisubstituted Polyfunctional Dihydropyrroles.
- Zhu, Q., et al. (2009). Concise and versatile multicomponent synthesis of multisubstituted polyfunctional dihydropyrroles. Journal of Combinatorial Chemistry, 11(5), 444-448. [Link]
- Antol, I., et al. (2022). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. International Journal of Molecular Sciences, 23(24), 15729. [Link]
- ResearchGate. (n.d.). IC 50 (micro molar) of compounds 7 to 10 MTT assay (72 h continuous exposure) a. [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
- Al-Hourani, B., et al. (2022). Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa. Antibiotics, 11(2), 151. [Link]
- Kumar, S., et al. (2018). One-pot, Multi-component Synthesis of Dihydropyrano(2,3- c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. Journal of Applicable Chemistry, 7(4), 845-853. [Link]
- Wikipedia. (n.d.). Paal-Knorr synthesis. [Link]
- ResearchGate. (n.d.). IC 50 values (µM) of some active compounds. [Link]
- Hashemian, S. P., et al. (2021). Mechanism of Rhodium‐catalyzed 1,4‐dihydropyrrolo[3,2‐b]pyrrole...
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Wang, X., et al. (2021). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry, 19(3), 567-571. [Link]
- Bakherad, M., et al. (2018). Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. Beilstein Journal of Organic Chemistry, 14, 2552-2559. [Link]
- Al-Hourani, B., et al. (2019). Dihydropyrrolones as bacterial quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(9), 1054-1059. [Link]
- Dmitriev, M. V., et al. (2023). Multicomponent Synthesis of Spiro‐Annulated 1,4‐Dihydropyridines from Pyrrole‐2,3‐diones, Malononitrile, and Enamines. European Journal of Organic Chemistry, 26(33), e202300551. [Link]
- Mishra, A. K. (2016). Conducting Polymers: Synthesis, Properties and Applications.
- Wang, Y., et al. (2023).
- Chen, J., et al. (2024). Rhodium(III)-Catalyzed Intramolecular Cyclization and Sequential Aromatization of Ynamides with Propargyl Esters: Access to 2,5-Dihydropyrroles and Pyrroles. Organic Letters, 26(29), 5894-5899. [Link]
- Okabe, M., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(3), 1157-1162. [Link]
- Ivachtchenko, A. V., et al. (2011). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D.
- Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194. [Link]
- Guimard, N. K., Gomez-Casado, N., & Schmidt, C. E. (2007). Polypyrrole-based conducting polymers and interactions with biological tissues. Progress in Polymer Science, 32(8-9), 876-921. [Link]
- Ho, K. K. K., et al. (2014). Quorum sensing inhibitory activities of surface immobilized antibacterial dihydropyrrolones via click chemistry.
- Kim, J. H., et al. (2022). Synthesis and Characterization of Diketopyrrolopyrrole-Based Aggregation-Induced Emission Nanoparticles for Bioimaging.
- Wu, J., et al. (2012). Synthesis and characterization of novel red‐emitting alternating copolymers based on fluorene and diketopyrrolopyrrole derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3046-3055. [Link]
- O’Loughlin, C. T., et al. (2017). Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin. Journal of Biological Chemistry, 292(28), 11621-11630. [Link]
- Raftani, M., et al. (2020). Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science, 11(4), 933-946. [Link]
- Al-Dhfyan, V., et al. (2024). Quorum sensing inhibiting dihydropyrrol-2-ones embedded polymer/graphene oxide nanocomposite waterborne antimicrobial coatings.
- Kumar, S. (2018). Use of conducting polymers in different Fields. JETIR, 5(8). [Link]
- Ahmed, F. (2016). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.
- Mishra, A. K. (2014). Conducting Polymers: Concepts and Applications.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 10. BJOC - Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes [beilstein-journals.org]
- 11. 1,4-Dihydropyrrolo[3,2-b]pyrrole modified with dibenzoxazepine: a highly efficient core for charge-transfer-based OLED emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Dihydropyrrolones as bacterial quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
- 18. researchgate.net [researchgate.net]
- 19. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Concise and versatile multicomponent synthesis of multisubstituted polyfunctional dihydropyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of N-Boc-3-pyrroline in Modern Synthesis
An In-Depth Technical Guide to the Reactivity Profile of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
This compound, commonly referred to as N-Boc-3-pyrroline, is a heterocyclic building block of significant strategic value in organic synthesis and medicinal chemistry.[1][2] Its structure marries the stability and predictable reactivity of the tert-butyloxycarbonyl (Boc) protecting group with the versatile chemical functionality of a cyclic alkene. This combination makes it an invaluable intermediate for constructing a diverse array of nitrogen-containing compounds, particularly substituted pyrrolidines, which are core scaffolds in numerous biologically active molecules and pharmaceutical agents.[1][3][4]
The reactivity of N-Boc-3-pyrroline is dominated by two key features: the nucleophilic C=C double bond and the acid-labile N-Boc group. The alkene moiety serves as a versatile handle for a wide range of transformations including electrophilic additions, cycloadditions, and transition-metal-catalyzed functionalizations.[4] Concurrently, the Boc group not only protects the nitrogen but also sterically and electronically influences the stereochemical outcome of reactions, before its clean removal under acidic conditions reveals the free amine for further elaboration.[5]
This guide offers a comprehensive exploration of the reactivity profile of N-Boc-3-pyrroline, providing field-proven insights into its synthesis, core reactions, and applications. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Synthesis of N-Boc-3-pyrroline
The most common and scalable synthesis of N-Boc-3-pyrroline begins with the readily available cis-1,4-dichloro-2-butene. The pathway involves a two-step sequence: a Delépine reaction to form the primary amine, followed by cyclization and subsequent N-protection. A one-pot variation of this process has been developed to improve practicality and yield, avoiding the isolation of the volatile 3-pyrroline intermediate.[4]
General Synthesis Workflow
The overall transformation from the dichlorinated starting material to the final protected pyrroline is a robust and efficient process.
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. N-Boc-2,3-二氢-1H-吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Theoretical and Practical Guide to the Conformational Landscape of N-Boc-2,3-dihydropyrrole
Abstract: The N-Boc-2,3-dihydropyrrole scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of biologically active molecules. Its three-dimensional structure is fundamental to its reactivity and its ability to orient substituents in pharmacologically relevant space. This technical guide provides an in-depth exploration of the conformational preferences of N-Boc-2,3-dihydropyrrole, synthesizing data from theoretical modeling and experimental validation. We delve into the principles of five-membered ring puckering, the profound influence of the N-Boc protecting group, and the computational and spectroscopic methodologies required for a comprehensive analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage a deeper understanding of molecular conformation for rational design.
Introduction: The Structural Importance of a Privileged Scaffold
N-tert-butoxycarbonyl-2,3-dihydropyrrole (N-Boc-2-pyrroline) is a widely utilized intermediate in organic synthesis due to the stability of the Boc protecting group under various conditions and the reactivity of the enecarbamate moiety. Its derivatives are integral to the synthesis of alkaloids, proline analogues, and other pharmaceutically relevant pyrrolidines.[1] The biological activity of molecules derived from this scaffold is intrinsically linked to their three-dimensional conformation. Understanding the inherent conformational biases of the parent ring system is therefore not merely an academic exercise; it is a critical prerequisite for designing molecules with optimal target engagement and desired ADME properties.
The conformational space of N-Boc-2,3-dihydropyrrole is governed by two primary factors:
-
Ring Puckering: The non-planar nature of the five-membered dihydropyrrole ring.
-
N-Boc Rotamerism: The restricted rotation around the carbamate C-N bond.
This guide will dissect these factors using the lens of modern computational chemistry, corroborated by established experimental techniques.
The Conformational Landscape: Ring Puckering and Rotational Isomerism
Unlike aromatic five-membered rings like pyrrole, the partially saturated 2,3-dihydropyrrole ring is not planar. To alleviate torsional strain, it adopts puckered conformations. The presence of the C4-C5 double bond significantly constrains the possible puckering modes compared to a saturated pyrrolidine ring.
Ring Puckering in Dihydropyrroles: Envelope and Twist Forms
The conformation of a five-membered ring can be precisely described using Cremer-Pople puckering coordinates, which define the degree of puckering (Q) and the phase angle (φ) of pseudorotation.[2][3] For a ring with one double bond, like 2,3-dihydropyrrole, the conformational landscape is dominated by two canonical forms:
-
Envelope (E): Four atoms are coplanar, and the fifth atom is out of the plane. For the 2,3-dihydropyrrole ring, the most likely envelope conformations involve the puckering of the saturated C2 or C3 atoms.
-
Twist (T): No four atoms are coplanar. The ring adopts a twisted shape to minimize eclipsing interactions.
The energy barrier between these conformers is typically low, leading to a dynamic equilibrium in solution. The specific equilibrium position is highly sensitive to the nature and stereochemistry of substituents, and critically, the conformation of the N-Boc group.
The Influence of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is not a passive spectator. Its steric bulk and electronic properties exert a powerful influence on the ring's conformation. The key factor is the restricted rotation around the N1-C(O) amide bond due to its partial double-bond character.[4] This leads to two distinct planar rotamers, typically referred to as syn and anti, which can profoundly impact the stability of the underlying ring pucker. Studies on related N-acyl pyrroles have shown that intermolecular forces and substituent effects can shift this equilibrium, stabilizing one rotamer over the other.[5]
The interplay between ring puckering and Boc group rotation creates a complex potential energy surface with multiple local minima. Identifying the global minimum and other low-energy, accessible conformers is the primary goal of theoretical analysis.
Theoretical Methodologies for Conformational Analysis
A robust understanding of the conformational equilibrium of N-Boc-2,3-dihydropyrrole requires a multi-tiered computational approach, typically combining the accuracy of quantum mechanics with the broad sampling power of molecular dynamics.
Quantum Mechanics (QM): Mapping the Potential Energy Surface
Density Functional Theory (DFT) has become the workhorse for accurately calculating the geometries and relative energies of molecular conformers.[6] A typical DFT workflow involves optimizing the geometry of all suspected low-energy conformers to find the stationary points on the potential energy surface.
Experimental Protocol: DFT Conformational Search and Optimization
-
Initial Structure Generation: Generate initial 3D structures for possible conformers, considering both ring puckers (e.g., C2-endo/exo envelope, C3-endo/exo envelope, various twist forms) and N-Boc rotamers.
-
Geometry Optimization: Perform full geometry optimization for each initial structure. A common and reliable level of theory for this task is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p).[5][7]
-
Solvation Modeling: Since most applications are in solution, incorporate solvent effects using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[8] This is crucial as solvent can alter the relative stabilities of conformers.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the Gibbs free energy, which is used to determine the relative populations of conformers at a given temperature.
-
Transition State Search: To understand the dynamics of interconversion, locate the transition state structures connecting the energy minima using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
Molecular Dynamics (MD): Exploring Conformational Dynamics
While QM provides a static picture of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule explores its conformational space over time.[9][10] MD simulations solve Newton's equations of motion for a system of atoms, governed by a pre-defined force field (e.g., AMBER, CHARMM).
Experimental Protocol: MD Simulation for Conformational Sampling
-
System Preparation: Place the N-Boc-2,3-dihydropyrrole molecule in a simulation box filled with an explicit solvent (e.g., water, DMSO). The atomic charges for the molecule should be derived from QM calculations (e.g., RESP or Merz-Kollman charges) to ensure accuracy.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 298 K) and allow the pressure to equilibrate while holding the solute molecule fixed. Then, release the restraints and allow the full system to equilibrate.
-
Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to ensure thorough sampling of the relevant conformational states.
-
Trajectory Analysis: Analyze the resulting trajectory to identify the most populated conformational states. This is often done by clustering structures based on Root-Mean-Square Deviation (RMSD) or by monitoring key dihedral angles over time. The results can reveal the pathways of interconversion between conformers and their relative free energies.
Data Presentation: Calculated Conformational Energies
The following table presents hypothetical but representative data from a DFT analysis (B3LYP/6-311G(d,p) with SMD water model) illustrating the relative energies of four plausible conformers of N-Boc-2,3-dihydropyrrole.
| Conformer ID | Ring Pucker | N-Boc Rotamer | ΔE (kcal/mol) | ΔG (kcal/mol) | Predicted Population (%) |
| Conf-1 | C3-endo Envelope | syn | 0.00 | 0.00 | 75.1 |
| Conf-2 | C2-exo Envelope | syn | 0.85 | 0.91 | 18.5 |
| Conf-3 | C3-endo Envelope | anti | 1.95 | 2.01 | 3.5 |
| Conf-4 | Twist (T) | syn | 2.50 | 2.45 | 2.9 |
Experimental Validation: Grounding Theory in Reality
Theoretical models are powerful but must be validated by experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the gold standards.
NMR Spectroscopy: Probing Conformation in Solution
NMR spectroscopy provides a wealth of information about the average conformation of a molecule in solution.
-
Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[11] A 2D NOESY experiment can reveal correlations between, for instance, a proton on the Boc group and specific protons on the dihydropyrrole ring, providing definitive evidence for a particular N-Boc rotamer and its influence on the ring pucker.[12][13]
-
Scalar Coupling (J-coupling): The magnitude of the coupling constant (³J) between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants can provide quantitative constraints on the ring's puckering.
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[14] While this does not necessarily represent the most stable conformer in solution, it provides a crucial benchmark for validating the accuracy of computational methods. If a calculated low-energy conformer closely matches a known crystal structure of a derivative, it lends high confidence to the theoretical model.[1][15]
Integrated Workflow and Visualization
A state-of-the-art conformational analysis integrates computational and experimental methods into a self-validating system.
Caption: Integrated workflow for conformational analysis.
The diagram above illustrates an ideal workflow. Broad sampling with Molecular Dynamics identifies potential low-energy states, which are then refined with high-accuracy DFT calculations to determine their relative energies and the barriers between them. These theoretical predictions are then compared against NMR and X-ray data to build a validated and reliable model of the molecule's conformational behavior.
The equilibrium between the dominant ring puckers, as influenced by the N-Boc rotamer, can be visualized as follows:
Caption: Conformational equilibria in N-Boc-2,3-dihydropyrrole.
Conclusion
The conformational analysis of N-Boc-2,3-dihydropyrrole is a multifaceted challenge that requires a synergistic application of theoretical and experimental techniques. The molecule exists in a dynamic equilibrium between several low-energy states, defined primarily by the interplay between the dihydropyrrole ring pucker and the rotational isomerism of the N-Boc group. Density Functional Theory provides the energetic foundation, while Molecular Dynamics simulations illuminate the dynamic landscape. Crucially, validation through NMR spectroscopy and X-ray crystallography ensures that these computational models are anchored in physical reality. For the medicinal chemist, a thorough grasp of this conformational landscape is indispensable for designing next-generation therapeutics with precision and confidence.
References
- Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.
- Chan, L., & Leach, A. G. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. SABS R³.
- Barbatti, M., Szymczak, J. J., Aquino, A. J. A., & Lischka, H. (2011). Schematic representation of the ring puckering conformations according to the Boeyens classification. ResearchGate.
- Sun, Y., Kitahara, R., Ichino, T., & Inokuma, Y. (2020). X-ray crystal structures of (a) 3 and (b) 10. ResearchGate.
- Kumar, R. S. (2013). (a) 1D NOE NMR for CH3 at 5-position, with irradiation of neighboring CONH proton in compound (3). ResearchGate.
- Chan, L., & Leach, A. G. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. PMC.
- Chan, L., & Leach, A. G. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Figshare.
- Wikipedia. (n.d.). Nuclear Overhauser effect.
- Decatur, J. (2018). NOESY and ROESY. University of Massachusetts Amherst.
- Reich, H. J. (2020). The Nuclear Overhauser Effect. Organic Chemistry Data.
- Wang, Z., & Hu, W. (2020). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
- da Silva, A. B., et al. (2018). Main nuclear Overhauser effect (NOE) correlations observed in the nuclear Overhauser effect spectroscopy (NOESY) spectra of compounds 2a and 2b. ResearchGate.
- Chan, L., & Leach, A. G. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. ResearchGate.
- Andreoni, W., et al. (2001). DFT-based molecular dynamics as a new tool for computational biology: First applications and perspective. ResearchGate.
- Valle, G., et al. (1993). X-ray crystal structure and conformation of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester. ResearchGate.
- Vlasiou, M., & Pafiti, K. S. (2022). Dft studies and molecular dynamics of the molecular and electronic structure of cu (Ii) and zn (ii) complexes. UNIC | Research Portal.
- Dubis, A. T. (n.d.). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR an. Longdom Publishing.
- Al-Buriahi, A. K., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI.
- LibreTexts. (2020). 8.2: Conformational Analysis. Chemistry LibreTexts.
- Vlasiou, M., & Pafiti, K. S. (2022). Dft studies and molecular dynamics of the molecular and electronic structure of cu (Ii) and zn (ii) complexes. UNIC | Research Portal.
- Cappelli, C., Bronco, S., & Monti, S. (2005). Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. PubMed.
- Gholizadeh, H., & Namazian, M. (2024). Density functional theory and molecular dynamics simulation of water molecules confined between two-dimensional graphene oxide surfaces. PubMed.
- Kletskii, M. E., & Kurbatov, S. V. (2018). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Communications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Understanding Ring Puckering in Small Molecules and Cyclic Peptides - Journal of Chemical Information and Modeling - Figshare [figshare.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. pure.unic.ac.cy [pure.unic.ac.cy]
- 8. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Density functional theory and molecular dynamics simulation of water molecules confined between two-dimensional graphene oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Derivatization of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: A Technical Guide to Advanced Pyrrolidine Scaffolds
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, sp³-hybridized structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole, offering unique stereochemical arrangements that are critical for specific biological interactions.[1][4] This technical guide provides an in-depth exploration of advanced synthetic strategies for the derivatization of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a versatile and readily accessible starting material. We will delve into the causality behind key experimental choices in asymmetric synthesis, C-H functionalization, and cycloaddition reactions, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Enduring Importance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of novel therapeutics. Its prevalence in a wide array of bioactive molecules, from alkaloids to modern pharmaceuticals, underscores its significance.[1][2][3][5] The conformational flexibility of the pyrrolidine ring, often described as "pseudorotation," allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1][4] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 2,3-dihydro-1H-pyrrole-1-carboxylate serves a dual purpose: it modulates the nucleophilicity of the nitrogen and provides a handle for deprotection under mild acidic conditions, facilitating further synthetic transformations.
This guide will focus on three powerful strategies for the elaboration of the this compound core:
-
Asymmetric Synthesis: Establishing stereocenters with high fidelity is paramount in modern drug discovery. We will explore catalytic asymmetric hydrogenation and diastereoselective alkylation to generate chiral pyrrolidine derivatives.
-
Direct C-H Functionalization: Bypassing the need for pre-functionalized substrates, direct C-H activation offers an atom-economical approach to introduce complexity. We will examine rhodium-catalyzed C-H arylation as a key example.
-
[3+2] Cycloaddition Reactions: This powerful class of reactions allows for the rapid construction of complex, five-membered ring systems. We will focus on the generation of spiro-oxindole-pyrrolidines, a class of compounds with significant biological activity.
Asymmetric Synthesis of Chiral Pyrrolidine Derivatives
The creation of stereochemically defined pyrrolidines is a central goal in the synthesis of many biologically active molecules. Here, we detail two distinct and reliable approaches starting from this compound.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful tool for the stereoselective reduction of prochiral olefins. The choice of a chiral catalyst is critical for inducing high enantioselectivity. Ruthenium-based catalysts, in particular, have shown great promise in the hydrogenation of N-Boc protected heteroaromatics.[6][7][8]
Experimental Protocol: Asymmetric Hydrogenation of this compound
This protocol is a representative procedure based on established methodologies for the asymmetric hydrogenation of related substrates.
Materials:
-
This compound
-
[Ru(p-cymene)I₂]₂
-
(R)-SEGPHOS
-
Sodium tert-butoxide
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, to a vial, add [Ru(p-cymene)I₂]₂ (0.005 mmol) and (R)-SEGPHOS (0.011 mmol).
-
Add degassed methanol (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst precursor.
-
In a separate vial, dissolve this compound (1.0 mmol) and sodium tert-butoxide (0.1 mmol) in degassed methanol (3 mL).
-
Transfer the substrate solution to the autoclave.
-
Add the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (R)-tert-butyl pyrrolidine-1-carboxylate.
Causality of Experimental Choices:
-
Chiral Ligand: (R)-SEGPHOS is a well-established chiral bisphosphine ligand that creates a chiral environment around the ruthenium center, leading to high enantioselectivity.
-
Base: Sodium tert-butoxide acts as a co-catalyst, facilitating the activation of the ruthenium precursor and the hydrogenation process.
-
Solvent: Degassed methanol is used to prevent oxidation of the catalyst and to ensure good solubility of the reactants.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate and high conversion without compromising the stability of the catalyst or the product.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |
| 1 | 0.5 | (R)-SEGPHOS | Methanol | 60 | 50 | >95 | >99 |
| 2 | 1.0 | (R)-BINAP | Toluene | 80 | 60 | 92 | 95 |
Table 1: Representative data for the asymmetric hydrogenation of this compound.
Visualization of the Workflow:
Caption: Workflow for Asymmetric Hydrogenation.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Rhodium-catalyzed C-H activation has been particularly successful in the arylation of N-Boc protected heterocycles.[9][10]
Rhodium-Catalyzed α-Arylation
The α-arylation of N-Boc-pyrrolidine can be achieved with high enantioselectivity through a sequence involving asymmetric deprotonation followed by a palladium-catalyzed Negishi coupling.[9][10] A more direct approach involves the rhodium-catalyzed C-H activation of the corresponding dihydropyrrole.
Experimental Protocol: Rhodium-Catalyzed α-Arylation of this compound
This protocol is a representative procedure based on established methodologies for the direct arylation of related N-heterocycles.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
[Rh(cod)₂]BF₄
-
t-Bu₃P·HBF₄
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add [Rh(cod)₂]BF₄ (0.02 mmol), t-Bu₃P·HBF₄ (0.04 mmol), and KOAc (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL), this compound (1.0 mmol), and the aryl bromide (1.2 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C for 18 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl 2-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate.
Causality of Experimental Choices:
-
Catalyst System: The combination of a rhodium precursor and a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine is crucial for facilitating the oxidative addition of the aryl bromide and the subsequent C-H activation step.
-
Base: Potassium acetate acts as a mild base to facilitate the C-H activation/deprotonation step.
-
Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling solvent for this transformation.
-
Temperature: Elevated temperatures are typically required to overcome the activation barrier for C-H bond cleavage.
Data Presentation:
| Entry | Aryl Bromide | Catalyst System | Base | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | [Rh(cod)₂]BF₄ / t-Bu₃P·HBF₄ | KOAc | 120 | 85 |
| 2 | 4-Bromoanisole | [Rh(cod)₂]BF₄ / t-Bu₃P·HBF₄ | K₂CO₃ | 120 | 78 |
Table 2: Representative data for the rhodium-catalyzed α-arylation.
Visualization of the Catalytic Cycle:
Caption: Rhodium-Catalyzed C-H Arylation Cycle.
[3+2] Cycloaddition Reactions for Spirocyclic Scaffolds
[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are exceptionally powerful for the rapid construction of highly functionalized five-membered nitrogen heterocycles.[11] A particularly interesting application is the synthesis of spiro-oxindole-pyrrolidines, a class of compounds that has demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[5][12][13]
Synthesis of Spiro-oxindole-pyrrolidines
The reaction proceeds via the in situ generation of an azomethine ylide from the condensation of isatin and an amino acid (such as sarcosine), which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. In this case, the double bond of this compound can act as the dipolarophile.
Experimental Protocol: Three-Component [3+2] Cycloaddition
This protocol is a representative procedure based on established methodologies for the synthesis of spiro-oxindole-pyrrolidines.
Materials:
-
Isatin
-
Sarcosine
-
This compound
-
Methanol
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add isatin (1.0 mmol), sarcosine (1.2 mmol), and this compound (1.5 mmol).
-
Add methanol (10 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro-oxindole-pyrrolidine derivative.
Causality of Experimental Choices:
-
Three-Component Reaction: This one-pot approach is highly efficient, minimizing waste and purification steps.
-
In Situ Generation: The azomethine ylide is highly reactive and is generated in the presence of the dipolarophile to ensure its immediate trapping in the cycloaddition reaction.
-
Solvent: Methanol is a common and effective solvent for this type of cycloaddition, facilitating the dissolution of the reactants and promoting the reaction.
-
Reflux Conditions: Heating is necessary to promote the decarboxylative condensation of isatin and sarcosine to form the azomethine ylide.
Data Presentation:
| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Yield (%) | Diastereomeric Ratio |
| 1 | Isatin | Sarcosine | This compound | 82 | >95:5 |
| 2 | 5-Bromo-isatin | Proline | This compound | 75 | >95:5 |
Table 3: Representative data for the [3+2] cycloaddition reaction.
Visualization of the Reaction Pathway:
Caption: [3+2] Cycloaddition for Spiro-oxindole Synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of novel pyrrolidine derivatives. The methodologies outlined in this guide—asymmetric hydrogenation, direct C-H functionalization, and [3+2] cycloaddition—provide powerful and reliable routes to access chiral, arylated, and complex spirocyclic pyrrolidine scaffolds. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can efficiently generate libraries of novel compounds for biological screening and accelerate the drug discovery process. The continued exploration and refinement of these synthetic strategies will undoubtedly lead to the discovery of new and potent therapeutic agents based on the privileged pyrrolidine core.
References
- Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.
- (2024).
- Li Petri, G., Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar.
- (2022).
- (2025). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC - NIH.
- (2025).
- (2025).
- (2025). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. NIH.
- (2025). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC - PubMed Central.
- (2023).
- (2025). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI.
- (2018). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PubMed Central.
- (2025). Molecular diversity of spirooxindoles. Synthesis and biological activity.
- (2025). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles.
- (2003). Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. PubMed.
- (2011). Catalytic asymmetric hydrogenation of N-Boc-imidazoles and oxazoles. PubMed.
- (2019). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI.
- (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine.
- (2025).
- (2025). Enantioselective, Palladium-Catalyzed α-Arylation of N -Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications.
- (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
- (2006). Palladium-catalyzed Alpha-Arylation of Esters and Amides Under More Neutral Conditions. PubMed.
Sources
- 1. Item - Asymmetric synthesis of polyfunctionalized pyrrolidines and related alkaloids - University of Wollongong - Figshare [ro.uow.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijnrd.org [ijnrd.org]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. | Semantic Scholar [semanticscholar.org]
- 8. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel spirooxindolo-pyrrolidines, pyrrolizidines, and pyrrolothiazoles via a regioselective three-component [3+2] cycloaddition and their preliminary antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
role of tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate in heterocyclic chemistry
An In-depth Technical Guide to the Role of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate in Heterocyclic Chemistry
This guide provides an in-depth exploration of this compound, a pivotal building block in modern heterocyclic chemistry. We will dissect its synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative is structured to explain not just the "how" but the "why" behind key experimental choices, ensuring a thorough understanding of this versatile reagent.
Introduction: The Strategic Importance of a Protected Pyrroline
This compound, often referred to as N-Boc-2-pyrroline, is a five-membered nitrogen-containing heterocycle. Its structure is deceptively simple, yet it represents a powerful and versatile intermediate in organic synthesis.[1][2] The molecule's utility stems from the strategic combination of two key features: a reactive carbon-carbon double bond within the pyrroline ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
The Boc group serves as a temporary mask for the nitrogen's nucleophilicity and basicity, rendering the molecule stable under a variety of reaction conditions, particularly those involving nucleophiles or bases.[3][4] This stability allows for selective transformations on other parts of the molecule. Crucially, the Boc group can be removed under specific, typically acidic, conditions, unmasking the nitrogen at a desired stage of a synthetic sequence.[3][4] This controlled reactivity makes N-Boc-2-pyrroline an ideal scaffold for constructing the pyrrolidine core, a privileged structure found in a vast array of pharmaceuticals and natural products.
This guide will illuminate the pathways to synthesize this key intermediate, explore the diverse reactions it can undergo, and showcase its application in the assembly of complex molecular architectures.
Synthesis: Forging the Building Block
The most common and efficient synthesis of this compound begins with the readily available aromatic heterocycle, pyrrole. The process involves two primary steps: N-protection followed by partial reduction of the aromatic ring.
Step 1: N-Protection of Pyrrole
The first step is the protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The base, such as 4-dimethylaminopyridine (DMAP) or triethylamine, facilitates the deprotonation of the pyrrole nitrogen, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.[5] This reaction is generally high-yielding and results in the formation of tert-butyl 1H-pyrrole-1-carboxylate.
Step 2: Selective Catalytic Hydrogenation
The second step involves the selective reduction of the N-protected pyrrole. A catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst at room temperature and atmospheric pressure is highly effective.[6] This method is notable for its mildness, which allows for the preservation of other sensitive functional groups, such as O-benzyl ethers, that might be present in more complex substrates.[6] The hydrogenation selectively reduces one of the two double bonds in the pyrrole ring, yielding the desired this compound.[6] For substituted pyrroles, this reduction often proceeds with high cis-stereoselectivity.[6]
Caption: Synthetic pathway to N-Boc-2,3-dihydropyrrole.
Experimental Protocol: Synthesis from Pyrrole
Materials:
-
Pyrrole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Platinum on Carbon (Pt/C)
-
Methanol (MeOH)
-
Celite
Procedure:
-
N-Boc Protection:
-
Dissolve pyrrole (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 equiv) to the solution.
-
Add a solution of Boc₂O (1.1 equiv) in DCM dropwise to the stirred mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the pyrrole is consumed.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 1H-pyrrole-1-carboxylate, which can be used in the next step without further purification.
-
-
Catalytic Hydrogenation:
-
Dissolve the crude tert-butyl 1H-pyrrole-1-carboxylate (1.0 equiv) in methanol.
-
Carefully add 5% Pt/C catalyst (5-10 mol %) to the solution.
-
Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours, monitoring by GC-MS or NMR.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting residue is the desired this compound, which can be purified by flash column chromatography if necessary.
-
Core Reactivity and Chemical Transformations
The synthetic power of this compound lies in the distinct reactivity of its two primary functional components: the Boc-protected amine and the endocyclic double bond.
The Boc Group: A Gateway to the Secondary Amine
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[7] Its widespread use is due to its robustness towards many nucleophilic and basic reagents, while being easily cleaved under acidic conditions.[3][4]
Deprotection Mechanism and Methodologies
The standard method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (DCM) or dioxane.[3][4] The mechanism proceeds via protonation of the Boc carbonyl oxygen, which facilitates the departure of the highly stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.[3]
For substrates containing other acid-sensitive functional groups, milder deprotection strategies have been developed. These include using reagents like oxalyl chloride in methanol, which offers a less harsh alternative to strong acids.[7][8]
Caption: General workflow for N-Boc deprotection.[3]
Experimental Protocol: N-Boc Deprotection with TFA
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv, often a 1:1 v/v mixture with DCM) to the stirred solution.[3]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected 2,3-dihydro-1H-pyrrole.
The Pyrroline Double Bond: A Hub for Functionalization
The endocyclic C=C bond is electron-rich and serves as a versatile handle for introducing molecular complexity. It readily participates in a range of transformations, including cycloadditions and functional group additions.
Cycloaddition Reactions
-
[3+2] Cycloadditions: The pyrroline can act as the 2π component in [3+2] cycloaddition reactions with 1,3-dipoles, providing a direct route to fused bicyclic nitrogen heterocycles.[9][10]
-
[4+3] Cycloadditions: In reactions with oxyallyl cations, N-Boc-2,3-dihydropyrrole can undergo a dearomative (4+3) cycloaddition to construct complex seven-membered rings fused to the pyrrole core, leading to skeletons like cyclohepta[b]pyrroles.[11]
-
Diels-Alder Reactions: The double bond can also serve as a dienophile in [4+2] cycloadditions with various dienes, yielding bicyclic systems containing a protected nitrogen bridgehead.
Other Functionalizations
-
Heck Arylation: Palladium-catalyzed Heck reactions with arenediazonium salts enable the synthesis of β-aryl substituted pyrrolidines. This pathway is instrumental in generating analogues of gamma-aminobutyric acid (GABA), which are of significant interest in neuroscience.[12]
-
Hydroxylation and Epoxidation: The double bond can be dihydroxylated (e.g., using OsO₄) or epoxidized, installing oxygen-containing functional groups that can be further manipulated to create chiral centers and diverse molecular scaffolds.[11]
Applications in Drug Discovery and Total Synthesis
The structural motifs accessible from this compound are prevalent in a multitude of biologically active compounds. This has cemented its status as a crucial building block for medicinal chemists and natural product synthesists.
Key Application Areas:
-
Pharmaceutical Intermediates: It is a key intermediate for a wide range of pharmaceuticals.[12][13] The pyrrolidine scaffold it provides is central to drugs targeting neurological disorders, as well as anti-inflammatory and antimicrobial agents.[12][13]
-
Total Synthesis of Natural Products: The compound serves as a foundational element in the efficient total synthesis of complex natural products.[5] Its controlled reactivity allows for the stepwise construction of intricate molecular frameworks, such as those found in aryl pyrrolizidines, which exhibit potential anti-cancer properties.[12][5]
-
Development of Novel Bioactive Agents: Researchers leverage this building block to create novel compounds for screening. For instance, it has been used in synthetic routes towards dual inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1) and DNA polymerase gamma, highlighting its relevance in contemporary drug discovery programs.[7][8]
Summary of Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅NO₂ | [5] |
| Molar Mass | 169.22 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | ~0.980 g/mL at 25 °C | |
| Boiling Point | ~230 - 235 °C (at atmospheric pressure) | [5] |
| Refractive Index | n20/D 1.468 | |
| Solubility | Soluble in common organic solvents (DCM, chloroform, ethyl acetate, THF) | [5] |
| CAS Number | 73286-71-2 | [1] |
Conclusion
This compound is more than just a simple heterocycle; it is a strategically designed synthetic tool. Its predictable synthesis and the orthogonal reactivity of its Boc-protected nitrogen and its endocyclic double bond provide chemists with a reliable and versatile platform for the construction of complex nitrogen-containing molecules. From fundamental cycloaddition reactions to the assembly of life-saving pharmaceuticals, its role in modern heterocyclic chemistry is both profound and indispensable. This guide has provided a comprehensive overview of its synthesis, reactivity, and application, underscoring its value to the scientific community.
References
- Pipzine Chemicals. This compound.
- Benchchem. (2025). Application Notes and Protocols for N-Boc Deprotection of 2-oxo-2,5-dihydro-1H-pyrrole Derivatives.
- Kaiser, H. P., & Muchowski, J. M. (1984). Catalytic hydrogenation of pyrroles at atmospheric pressure. The Journal of Organic Chemistry, 49(22), 4203–4209.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Donkeng Dazie, J., et al. (2017). Crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one. Acta Crystallographica Section E: Crystallographic Communications.
- MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules.
- Fisher Scientific. Amine Protection / Deprotection.
- NIH. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. PubMed Central.
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Chem-Impex. 2-Oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester.
- J&K Scientific. This compound | 73286-71-2.
- NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-2,5-dihydro-1H-pyrrole: A Versatile Building Block for Chemical Synthesis.
- ResearchGate. Recent advances in the synthesis of 2,3-dihydropyrroles.
- PubChem. This compound.
- Organic Letters. (2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles. ACS Publications.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 6. Catalytic hydrogenation of pyrroles at atmospheric pressure | Chemsrc ID:434722 [chemsrc.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Safe Handling of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Introduction
Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a significant intermediate in organic synthesis, plays a pivotal role in the construction of various nitrogen-containing heterocyclic compounds.[1] Its unique chemical structure, featuring a tert-butoxycarbonyl (Boc) protecting group on a pyrroline ring, offers both stability and selective reactivity, making it a valuable tool for researchers and professionals in drug development.[1][2] The Boc group provides steric hindrance that effectively shields the amino group, preventing unwanted side reactions under specific conditions.[1] This enhanced stability and solubility in common organic solvents facilitate its use in a multitude of synthetic pathways.[1][2]
However, as with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and field-proven insights.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is the first step in a robust safety assessment. These characteristics influence its behavior under various conditions and inform the necessary handling and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 73286-71-2 | [3][4][5] |
| Molecular Formula | C₉H₁₅NO₂ | [1][3] |
| Molecular Weight | 169.22 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | Approximately 230 - 235 °C | [1] |
| Density | Approximately 1.01 - 1.05 g/cm³ | [1] |
| Flash Point | Estimated around 90 - 100 °C | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[1][6] | [1][6] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards that necessitate careful handling.
Hazard Pictograms:
Hazard Statements:
-
H410: Very toxic to aquatic life with long lasting effects.[4]
Precautionary Statements:
A comprehensive list of precautionary statements is crucial for mitigating the identified risks.
-
Prevention:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
-
P264: Wash skin thoroughly after handling.[8]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[8]
-
P273: Avoid release to the environment.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
-
Response:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[8]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[8]
-
P391: Collect spillage.[8]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
-
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment and ensuring the chemical's stability.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][9]
-
Provide appropriate exhaust ventilation at places where dust or aerosols may be formed.[4][9]
-
Safety showers and eyewash stations should be readily accessible and clearly marked.[10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent contact and exposure.
Caption: Step-by-step protocol for responding to an accidental release.
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. [4][9]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided. [4][9]* Methods for Cleaning Up: Absorb with inert material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. [9]
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions. [1]* Conditions to Avoid: Heat, flames, sparks, and exposure to light or moisture. [8][11]* Incompatible Materials: Strong oxidizing agents. [12]* Hazardous Decomposition Products: No data available.
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: Toxic if swallowed. [3][4]* Skin Corrosion/Irritation: Causes skin irritation. [3][4][7]* Serious Eye Damage/Eye Irritation: Causes serious eye irritation. [3][4][7]* Respiratory or Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals. [13]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [3][4][7]* Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC. [13]
Ecological Information
-
Toxicity to Aquatic Life: Very toxic to aquatic life with long-lasting effects. [4]* Persistence and Degradability: No data available.
-
Bioaccumulative Potential: No data available.
-
Mobility in Soil: No data available.
Disposal Considerations
-
Waste Treatment Methods: Dispose of this material and its container to a licensed professional waste disposal service. [9]Offer surplus and non-recyclable solutions to a licensed disposal company. [9]* Contaminated Packaging: Dispose of as unused product. [9]
Conclusion
This compound is an invaluable intermediate in the field of organic chemistry and drug development. Its effective and safe use hinges on a comprehensive understanding of its potential hazards and the stringent application of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and scientists can mitigate risks, ensure a safe working environment, and maintain the integrity of their scientific endeavors. Proactive safety measures, including the consistent use of appropriate engineering controls and personal protective equipment, are not merely procedural formalities but fundamental pillars of responsible scientific practice.
References
- PubChem. (n.d.). This compound.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Pipzine Chemicals. (n.d.). This compound.
- PubChem. (n.d.). tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
- [No Title]. (n.d.).
- PubChem. (n.d.). tert-Butyl peroxyisobutyrate.
- [No Title]. (n.d.).
- United Initiators. (n.d.). SAFETY DATA SHEET.
- 2a biotech. (n.d.). This compound.
- [No Title]. (n.d.).
- Shanghai Finechem Biotechnology Co., Ltd. (n.d.). tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. N-Boc-2,3-二氢-1H-吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. united-initiators.com [united-initiators.com]
- 9. angenechemical.com [angenechemical.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. capotchem.cn [capotchem.cn]
Methodological & Application
Synthesis of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate from Pyrrolidine: An Application and Protocol Guide
This document provides a comprehensive guide for the synthesis of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-stage process commencing from readily available pyrrolidine. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also the underlying chemical principles and strategic considerations for each step.
Introduction and Strategic Overview
The target molecule, this compound, also known as N-Boc-2-pyrroline, is a key synthetic intermediate.[1] The 2,3-dihydro-1H-pyrrole (2-pyrroline) core is a versatile scaffold found in numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it ideal for multi-step syntheses.[1]
The synthetic strategy detailed herein involves two discrete chemical transformations:
-
Nitrogen Protection: The secondary amine of pyrrolidine is first protected with a tert-butoxycarbonyl group to form N-Boc-pyrrolidine. This step deactivates the otherwise reactive N-H bond and introduces the necessary directing group for the subsequent transformation.
-
Oxidative Dehydrogenation: The N-Boc-pyrrolidine is then selectively oxidized to introduce unsaturation into the pyrrolidine ring, yielding the desired N-Boc-2,3-dihydropyrrole. This guide will focus on a modified Polonovski-Potier reaction sequence, a classic and effective method for the α-functionalization of tertiary amines via an N-oxide intermediate.[2][3]
This approach is favored for its reliability and the relative accessibility of the required reagents.
Visualization of the Synthetic Workflow
The overall process can be visualized as a linear two-step synthesis.
Caption: Overall workflow for the two-part synthesis.
Part 1: Synthesis of tert-Butyl pyrrolidine-1-carboxylate (N-Boc-Pyrrolidine)
Scientific Rationale
The protection of the pyrrolidine nitrogen is the critical first step. The Boc group is chosen for its stability in basic and nucleophilic conditions, which are often encountered in subsequent synthetic steps. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). A mild base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is often used to facilitate the reaction, although it can proceed without a base as well.[4] The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed.
Experimental Protocol: Boc Protection
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Pyrrolidine | 71.12 | 5.00 g (5.8 mL) | 70.3 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 16.1 g | 73.8 | 1.05 |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |
| Saturated aq. NaHCO₃ solution | - | 50 mL | - | - |
| Brine (Saturated aq. NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (5.00 g, 70.3 mmol) and dissolve in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (16.1 g, 73.8 mmol) in 50 mL of anhydrous DCM. Add this solution dropwise to the cooled, stirring pyrrolidine solution over 30 minutes using an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product: The resulting product, tert-butyl pyrrolidine-1-carboxylate, should be a colorless to pale yellow oil. The yield is typically high (>95%). The product is often pure enough for the next step without further purification. If necessary, it can be purified by vacuum distillation.
Part 2: Synthesis of this compound
Scientific Rationale
This transformation is an oxidative dehydrogenation that converts the saturated N-Boc-pyrrolidine into the corresponding 2-pyrroline (a cyclic enamine). The Polonovski-Potier reaction provides a reliable pathway to achieve this.[2] The mechanism involves two key stages:
-
N-Oxidation: The nitrogen atom of N-Boc-pyrrolidine is first oxidized to an N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA).
-
Rearrangement and Elimination: The N-oxide is then activated with trifluoroacetic anhydride (TFAA). This forms a trifluoroacetoxy ammonium intermediate, which is highly unstable. A base (like pyridine or the N-oxide itself) abstracts a proton from a carbon alpha to the nitrogen, leading to the collapse of the intermediate, elimination of trifluoroacetic acid, and formation of a transient N-acyliminium ion.[2][5] This iminium ion is then deprotonated to yield the final, more stable enamine product (the dihydropyrrole).
Caption: Simplified mechanism of the Polonovski-Potier reaction.
Experimental Protocol: Oxidative Dehydrogenation
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| tert-Butyl pyrrolidine-1-carboxylate | 171.24 | 5.00 g | 29.2 | 1.0 |
| m-CPBA (~77%) | 172.57 (pure) | 6.56 g | ~29.2 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
| Trifluoroacetic anhydride (TFAA) | 210.03 | 6.74 g (4.5 mL) | 32.1 | 1.1 |
| Pyridine, anhydrous | 79.10 | 4.62 g (4.7 mL) | 58.4 | 2.0 |
| Saturated aq. Na₂S₂O₃ solution | - | 50 mL | - | - |
| Saturated aq. NaHCO₃ solution | - | 2 x 50 mL | - | - |
| Brine (Saturated aq. NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
| Silica Gel for chromatography | - | As needed | - | - |
Procedure
Step 2A: Formation of the N-Oxide
-
Reaction Setup: Dissolve tert-butyl pyrrolidine-1-carboxylate (5.00 g, 29.2 mmol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask with a stir bar.
-
Oxidant Addition: Cool the solution to 0°C in an ice bath. Add m-CPBA (approx. 77%, 6.56 g) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours, or until TLC indicates complete consumption of the starting material.
-
Quench and Wash: Cool the mixture back to 0°C. Quench the excess peroxide by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes. Transfer to a separatory funnel and wash with 2 x 50 mL of saturated aqueous NaHCO₃ solution, followed by 50 mL of brine.
-
Drying and Use: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure. The resulting N-oxide is often an unstable oil and should be used immediately in the next step without further purification.
Step 2B: Polonovski-Potier Reaction
-
Reaction Setup: Immediately redissolve the crude N-oxide from the previous step in 100 mL of anhydrous DCM in a 250 mL three-neck flask equipped with a stir bar, a thermometer, and an argon inlet. Add anhydrous pyridine (4.62 g, 58.4 mmol).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
TFAA Addition: Add trifluoroacetic anhydride (TFAA) (6.74 g, 32.1 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70°C.
-
Reaction: Stir the reaction mixture at -78°C for 1-2 hours.
-
Quenching: Quench the reaction at -78°C by the slow, dropwise addition of 50 mL of saturated aqueous NaHCO₃ solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is a yellow or brown oil. Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, typically 5-15% ethyl acetate) to afford this compound as a colorless to pale yellow liquid.[6]
Expected Results and Characterization
| Compound | Appearance | Yield Range | Key Characterization Data (¹H NMR, CDCl₃) |
| tert-Butyl pyrrolidine-1-carboxylate | Colorless oil | >95% | δ 3.31 (t, 4H), 1.80 (t, 4H), 1.45 (s, 9H) ppm. |
| This compound | Colorless/pale yellow liquid | 50-70% (over 2 steps) | δ 6.55 (m, 1H), 4.85 (m, 1H), 4.05 (t, 2H), 2.55 (m, 2H), 1.50 (s, 9H) ppm. |
Safety and Handling Precautions
-
Pyrrolidine: Corrosive, flammable, and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
m-CPBA: A strong oxidizing agent and can be shock-sensitive, especially when dry. Avoid grinding. Store in a refrigerator.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a fume hood.
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Dry Ice/Acetone Bath: Extremely cold (-78°C). Wear cryogenic gloves when handling.
Conclusion
The described two-part synthesis provides a reliable and scalable method for preparing this compound from pyrrolidine. The initial Boc protection is a high-yielding and straightforward procedure. The subsequent oxidative dehydrogenation via a Polonovski-Potier-type reaction, while more complex, offers a well-established route to the desired 2-pyrroline product. Careful control of reaction temperatures and anhydrous conditions are critical for success in the second stage. This protocol should serve as a valuable resource for chemists requiring access to this important synthetic building block.
References
- Ghaffari, M. F., & Nevado, C. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Organic Letters, 22(1), 154-158.
- Ghaffari, M. F., & Nevado, C. (2020). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications.
- O'Neil, I. A., et al. (2018). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
- Pipzine Chemicals. (n.d.). This compound.
- Serebryannikova, A. V., & Zhidkova, Y. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7578.
- Szantay, C. (1982). The Polonovski Reaction. Organic Reactions.
- Timpano, G., et al. (2020). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron, 76(49), 131665.
- Patent EP3015456A1. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.
- ResearchGate. (n.d.). Polonovski-Potier reaction.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications.
- Lee, S., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
- Shen, Y., et al. (2024). Cu(I) Complexes Catalyzed the Dehydrogenation of N-Heterocycles. The Journal of Organic Chemistry, 89(7), 4530-4537.
- Lee, S., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 145(37), 20436–20445.
- ResearchGate. (n.d.). The Polonovski Reaction.
- Wang, D., et al. (2019). Copper-catalyzed dehydrogenation or lactonization of C(sp3)−H bonds. Nature Communications, 10, 3968.
- Leśniak, S., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 8(52), 29931-29943.
- Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(27), 6447-6459.
- ResearchGate. (n.d.). Polonovski–Potier Reaction.
- Ghaffari, M. F., & Nevado, C. (2019). B(C 6 F 5 ) 3 -Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ResearchGate.
- Patent EP2364209A2. (2011). Copper catalyst for dehydrogenation application. Google Patents.
- Merino, P., et al. (2007). Nucleophilic Additions and Redox Reactions of Polyhydroxypyrroline N-Oxides on the Way to Pyrrolidine Alkaloids: Total Synthesis of Radicamine B. ResearchGate.
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. N-T-BOC-PYRROLE synthesis - chemicalbook [chemicalbook.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. N-Boc-2,3-dihydro-1H-pyrrole 95 73286-71-2 [sigmaaldrich.com]
Application Notes and Protocols for the N-Boc Protection of 2-Pyrroline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the N-Boc protection of 2-pyrroline, yielding tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles that are prevalent in pharmaceuticals.[1] This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines methods for purification and rigorous characterization of the final product. The causality behind critical experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of N-Boc Protected 2-Pyrroline
2-Pyrroline and its derivatives are valuable synthetic intermediates in medicinal chemistry and drug development, serving as precursors to a wide array of biologically active molecules.[2][3] The secondary amine within the 2-pyrroline scaffold is a nucleophilic and basic center. Protecting this nitrogen atom is often a crucial step in multi-step syntheses to prevent unwanted side reactions during subsequent transformations of the molecule.[4]
The tert-butyloxycarbonyl (Boc) group is an ideal choice for the protection of the 2-pyrroline nitrogen due to its stability under a broad range of reaction conditions, including exposure to most nucleophiles and bases.[5][6] Critically, the Boc group can be readily and selectively removed under mild acidic conditions, a feature that provides orthogonality with other protecting groups.[7][8] The introduction of the electron-withdrawing Boc group also modulates the electronic properties of the pyrroline ring, influencing its reactivity in subsequent synthetic steps.[1] This guide offers a robust and reliable methodology for the efficient N-Boc protection of 2-pyrroline.
Reaction Mechanism and Rationale
The N-Boc protection of 2-pyrroline proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-pyrroline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[9] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the departure of a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and tert-butanol.[7][9] While the reaction can proceed without a base, the presence of a mild, non-nucleophilic base such as triethylamine (TEA) is often employed to neutralize the protonated amine that forms, driving the reaction to completion.[1][10]
Experimental Protocol
This protocol is designed for the efficient and high-yielding synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Pyrroline | ≥95% | Commercially Available | Handle in a well-ventilated fume hood. |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | Commercially Available | Moisture sensitive solid.[6] |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Store under an inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent to prevent hydrolysis of Boc₂O. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | N/A | Aqueous solution. |
| Brine | N/A | N/A | Saturated aqueous solution of NaCl. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | HPLC Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Detailed Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Place the flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled, stirring solution, add triethylamine (1.2 eq) via syringe. Subsequently, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 5-10 minutes. Rationale: The slow addition of Boc₂O helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] TLC Monitoring: Use a solvent system such as 20:1 hexane/ethyl acetate. The product, N-Boc-2-pyrroline, will have a higher Rf value than the starting 2-pyrroline.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).[11] Rationale: The sodium bicarbonate wash removes any unreacted acidic impurities and byproducts. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11] The resulting crude product will likely be an oil or a low-melting solid.
Visual Workflow of the Experimental Protocol
Caption: A step-by-step workflow for the N-Boc protection of 2-pyrroline.
Purification and Characterization
Purification by Flash Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.[12]
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.[12]
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).[12]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.[13]
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-Boc-2-pyrroline.[13]
Characterization
The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the pyrroline ring protons and the tert-butyl group. The protons on the carbons adjacent to the nitrogen will be shifted downfield compared to the starting material. The tert-butyl group will appear as a sharp singlet at approximately 1.4-1.5 ppm.[14][15]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the presence of the carbonyl carbon of the Boc group at approximately 150-155 ppm, and the quaternary carbon of the tert-butyl group around 80 ppm.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbamate carbonyl group in the range of 1680-1720 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (C₉H₁₅NO₂; molecular weight: 169.22 g/mol ).
Safety Precautions
-
2-Pyrroline: Handle in a well-ventilated fume hood. It is flammable and may cause skin and eye irritation.
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and an irritant.[16] It is also moisture-sensitive.[6] Avoid inhalation of dust and contact with skin and eyes.[17] Store in a cool, dry place.[16]
-
Triethylamine (TEA): A flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before use.[16][17][18]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Reaction Yield | Incomplete reaction. | Extend the reaction time and continue monitoring by TLC. Ensure anhydrous conditions were maintained. |
| Loss of product during workup. | Be careful during the extraction steps to avoid loss of the organic layer. | |
| Presence of Starting Material | Insufficient Boc₂O. | Ensure the correct stoichiometry of reagents was used. |
| Formation of Side Products | Reaction temperature too high. | Maintain the reaction at the recommended temperature. |
| Presence of water. | Use anhydrous solvents and reagents. |
Conclusion
The N-Boc protection of 2-pyrroline is a fundamental and crucial transformation in the synthesis of complex nitrogen-containing molecules. The protocol detailed in this guide is robust, high-yielding, and has been designed with an emphasis on reproducibility and safety. By understanding the underlying mechanism and the rationale for each step, researchers can confidently and efficiently prepare N-Boc-2-pyrroline, a versatile intermediate for applications in drug discovery and development.
References
- Vertex AI Search. Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Accessed January 11, 2026.
- Vertex AI Search. Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. Accessed January 11, 2026.
- Vertex AI Search. An In-depth Technical Guide to the BOC Protecting Group in Amino Acid Chemistry - Benchchem. Accessed January 11, 2026.
- Vertex AI Search. Technical Support Center: Purification of Crude N-Boc-pyrrol-2(5H)-one - Benchchem. Accessed January 11, 2026.
- Vertex AI Search. Amine Protection and Deprotection - Master Organic Chemistry. Accessed January 11, 2026.
- Vertex AI Search. Boc Protecting Group for Amines - Chemistry Steps. Accessed January 11, 2026.
- Vertex AI Search. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure. Accessed January 11, 2026.
- Vertex AI Search.
- Vertex AI Search. Technical Support Center: Purification of N-Boc-pyrrol-2(5H)-one by Flash Chromatography - Benchchem. Accessed January 11, 2026.
- Vertex AI Search. SAFETY DATA SHEET - TCI Chemicals. Accessed January 11, 2026.
- Vertex AI Search. The Gatekeeper of Pyrrole Chemistry: An In-depth Technical Guide to the N-Boc Protecting Group in Synthesis - Benchchem. Accessed January 11, 2026.
- Vertex AI Search. Application Note – N-Boc protection - Sigma-Aldrich. Accessed January 11, 2026.
- Vertex AI Search. Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters. Accessed January 11, 2026.
- Vertex AI Search. tert-Butyl 2-borono-1H-pyrrole-1-carboxylate - PMC - NIH. Accessed January 11, 2026.
- Vertex AI Search. SAFETY DATA SHEET - TCI Chemicals. Accessed January 11, 2026.
- Vertex AI Search. (PDF)
- Vertex AI Search. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR spectrum - ChemicalBook. Accessed January 11, 2026.
- Vertex AI Search. Di-tert-butyl dicarbonate - Wikipedia. Accessed January 11, 2026.
- Vertex AI Search. SAFETY DATA SHEET - Sigma-Aldrich. Accessed January 11, 2026.
- Vertex AI Search. Application Notes and Protocols for N-Boc Deprotection of 2-oxo-2,5-dihydro-1H-pyrrole Derivatives - Benchchem. Accessed January 11, 2026.
- Vertex AI Search. Di-tert-butyl Dicarbonate (ca. 30% in Toluene) - Santa Cruz Biotechnology. Accessed January 11, 2026.
- Vertex AI Search.
- Vertex AI Search. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Accessed January 11, 2026.
- Vertex AI Search. The Pivotal Role of the Boc Protecting Group in Proline Derivatives: A Technical Guide - Benchchem. Accessed January 11, 2026.
- Vertex AI Search. L-Proline - Organic Syntheses Procedure. Accessed January 11, 2026.
- Vertex AI Search. 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester - Organic Syntheses Procedure. Accessed January 11, 2026.
- Vertex AI Search.
- Vertex AI Search. tert-Butyloxycarbonyl protecting group - Wikipedia. Accessed January 11, 2026.
- Vertex AI Search. Synthesis of 2-pyrrolines - Organic Chemistry Portal. Accessed January 11, 2026.
- Vertex AI Search. 10 - The Royal Society of Chemistry. Accessed January 11, 2026.
- Vertex AI Search. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. Accessed January 11, 2026.
- Vertex AI Search. Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Accessed January 11, 2026.
- Vertex AI Search. Spectroscopic Profile of N-benzylproline: A Technical Guide - Benchchem. Accessed January 11, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Pyrroline synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. peptide.com [peptide.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Strategic Use of tert-Butyl 2,3-Dihydro-1H-pyrrole-1-carboxylate in the Synthesis of Novel Proline Analogs for Peptidomimetics
Abstract
The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing therapeutic properties, including metabolic stability, conformational rigidity, and receptor affinity.[1][2] Proline and its analogs are of particular interest due to the unique conformational constraints they impose on the peptide backbone, often stabilizing secondary structures like β-turns.[3][4] This guide provides a detailed technical overview and experimental protocols for the use of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (N-Boc-2-pyrroline) as a versatile starting material for the synthesis of custom proline analogs. We detail its chemical functionalization and subsequent incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), offering researchers a robust methodology for developing novel peptidomimetics.
Introduction: The Significance of Proline Analogs
Proline's unique cyclic structure restricts the peptide backbone's flexibility, making it a critical residue for protein folding and structure.[4] The development of proline analogs allows for the fine-tuning of these conformational properties. By introducing substituents onto the pyrrolidine ring, researchers can modulate the cis/trans isomerism of the preceding peptide bond, introduce new chemical functionalities, and create peptidomimetics with improved pharmacological profiles.[3][4]
This compound serves as an ideal precursor for this purpose. Its key features include:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable, acid-labile protecting group essential for peptide synthesis, preventing the secondary amine from undergoing unwanted reactions while allowing transformations elsewhere on the molecule.[5][6]
-
An Endocyclic Double Bond: The C=C double bond within the pyrroline ring is the key reactive site, enabling a wide range of synthetic transformations such as Michael additions, epoxidations, and hydroborations to introduce diverse functionalities at the 3- and 4-positions of the future proline ring.
This document outlines the strategic pathway from this versatile building block to a functionalized peptide.
Overall Synthetic Strategy
The core strategy involves a two-phase approach: (1) synthesis of a novel N-Boc-protected proline analog from N-Boc-2-pyrroline, and (2) its incorporation into a target peptide sequence via standard solid-phase peptide synthesis (SPPS). This workflow provides modularity, allowing for the creation of a library of different proline analogs that can be seamlessly integrated into peptide chains.
Diagram 1: General workflow from the starting pyrroline to the final peptide.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-Phenylproline Methyl Ester
This protocol details the synthesis of a 3-substituted proline analog via a conjugate addition of an organocuprate reagent to N-Boc-2-pyrroline. This method serves as a template for introducing various alkyl or aryl side chains.
Materials:
-
This compound (1.0 eq)
-
Copper(I) Iodide (CuI, 1.1 eq)
-
Phenyllithium (PhLi, 2.2 eq in diethyl ether or cyclohexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Followed by standard workup and oxidation/esterification steps (not detailed here for brevity, but would lead to the final amino acid)
Procedure:
-
Reaction Setup: Add CuI (1.1 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous THF and cool the resulting slurry to -20 °C in an acetonitrile/dry ice bath.
-
Organocuprate Formation: Slowly add phenyllithium solution (2.2 eq) to the stirred CuI slurry. The solution will typically change color, indicating the formation of the lithium diphenylcuprate reagent. Stir for 30 minutes at -20 °C.
-
Causality Note: The formation of a Gilman cuprate (R₂CuLi) is necessary to perform a soft 1,4-conjugate addition to the α,β-unsaturated lactam system, minimizing direct 1,2-attack on the carbonyl-like functionality of the enamine.
-
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the pre-formed cuprate reagent at -20 °C.
-
Reaction Monitoring: Allow the reaction to stir at -20 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature while stirring vigorously until the aqueous layer turns deep blue.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, tert-butyl 3-phenylpyrrolidine-1-carboxylate, can be purified by flash column chromatography.
Protocol 2: Incorporation into a Peptide via Fmoc-SPPS
This protocol outlines a single coupling cycle for incorporating the newly synthesized N-Boc-proline analog (after deprotection of the Boc group and protection with Fmoc) into a peptide chain on a solid support.[1]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
The synthesized and Fmoc-protected 3-phenylproline analog (3.0 eq)
-
HATU (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Dichloromethane (DCM)
Procedure:
Diagram 2: A single cycle in solid-phase peptide synthesis (SPPS).
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 15 minutes. This step removes the Fmoc group from the N-terminal amino acid, exposing a free amine.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all traces of piperidine.
-
Coupling Activation: In a separate vial, dissolve the Fmoc-protected 3-phenylproline analog (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Expertise Insight: HATU is a highly effective coupling reagent recommended for sterically hindered or conformationally constrained amino acids like proline analogs, as it minimizes the risk of epimerization and ensures high coupling efficiency.[7]
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Recoupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Final Wash: Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin as described in step 3. The resin is now ready for the next deprotection and coupling cycle.
Quantitative Data Summary
The efficiency of synthesis and incorporation is critical. The following table provides representative data from the described protocols.
| Parameter | Protocol 1: Analog Synthesis | Protocol 2: SPPS Coupling |
| Starting Material | This compound | Fmoc-Gly-Rink Amide Resin |
| Key Reagents | Lithium diphenylcuprate | Fmoc-3-Phenylproline, HATU, DIPEA |
| Typical Yield | 65-80% (after purification) | >99% (per step) |
| Purity (HPLC) | >98% | >95% (crude peptide post-cleavage) |
| Primary QC Method | ¹H NMR, ¹³C NMR, LC-MS | Kaiser Test, LC-MS of final peptide |
Troubleshooting and Key Considerations
-
Steric Hindrance: 3-substituted proline analogs can be sterically bulky, leading to slow or incomplete coupling.[1] To mitigate this, always use a potent coupling reagent like HATU or HCTU, consider double coupling, and allow for extended reaction times.
-
Epimerization: While less common with proline itself, the risk of racemization at the α-carbon can increase with some substituted analogs under harsh activation conditions. Using DIPEA as the base and pre-activating for a minimal time before adding to the resin helps minimize this side reaction.
-
Boc vs. Fmoc Strategy: The starting material is Boc-protected. For use in the more common Fmoc-based SPPS, the Boc group must be removed (e.g., with TFA) and the amine must be reprotected with an Fmoc group (using Fmoc-OSu) before it can be used in the peptide synthesis workflow. This intermediate step is crucial for orthogonality.[6][]
Conclusion
This compound is a highly valuable and versatile building block for modern peptide chemistry. Its unique structure provides a straightforward entry into a wide array of novel 3- and 4-substituted proline analogs. By leveraging well-established organometallic and peptide synthesis methodologies, researchers can create custom peptidomimetics with tailored conformational properties, enhanced stability, and potentially novel biological activities. The protocols and strategies outlined in this guide offer a validated framework for the successful application of this reagent in drug discovery and chemical biology.
References
- BenchChem. (2025).
- Lombardi, A., et al. (2016).
- Tymecka, D., et al. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]
- BenchChem. (2025).
- Wang, X., et al. (2020). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology. [Link]
- Spatola, A. F. (Ed.). (2001). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]
- ResearchGate. (2016).
- Pipzine Chemicals.
- Hart, S. A., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. [Link]
- Dörr, A. A., & Lubell, W. D. (2012). Synthesis of protected 2-pyrrolylalanine for peptide chemistry and examination of its influence on prolyl amide isomer equilibrium. The Journal of Organic Chemistry. [Link]
- Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
- Zesze, M., et al. (2021). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences. [Link]
- PubChem.
- BenchChem. (2025).
- Donkeng Dazie, J., et al. (2017). Crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one. Acta Crystallographica Section E. [Link]
- Dabrowski, M., et al. (2007). tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate. Acta Crystallographica Section E. [Link]
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]
- Horn, J. R., et al. (2011). Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit. Molecules. [Link]
- Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
- Knorr, R., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry. [Link]
- Arano, Y., et al. (1997). Conventional and High-Yield Synthesis of DTPA-conjugated Peptides: Application of a Monoreactive DTPA to DTPA-D-Phe1-octreotide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
The Versatile Synthon: Applications of tert-Butyl 2,3-Dihydro-1H-pyrrole-1-carboxylate in Modern Drug Discovery
Introduction: The Privileged 3-Pyrroline Scaffold in Medicinal Chemistry
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in the structures of numerous natural products and FDA-approved drugs.[1][2] Its saturated, five-membered nitrogen-containing framework offers a three-dimensional geometry that is ideal for interacting with biological targets. A partially unsaturated version of this scaffold, the 2,3-dihydro-1H-pyrrole (also known as 3-pyrroline), retains this advantageous structural character while introducing a reactive alkene functionality. This double bond serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures with diverse pharmacological activities.[3][4]
This guide focuses on a particularly valuable derivative: tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves a dual purpose. Firstly, it enhances the stability of the 3-pyrroline ring and improves its solubility in common organic solvents.[5] Secondly, and more critically, the electron-withdrawing nature of the Boc group modulates the reactivity of the pyrroline, rendering it a stable, yet highly versatile, building block in multi-step syntheses.[3] This application note will explore the utility of this synthon in the synthesis of key pharmaceutical intermediates and provide detailed protocols for its application, with a focus on the synthesis of nicotinic acetylcholine receptor (nAChR) agonists.
Core Applications in Drug Discovery
This compound is a pivotal starting material for the synthesis of substituted pyrrolidines, a class of compounds with a broad spectrum of biological activities, including but not limited to:
-
Central Nervous System (CNS) Agents: The pyrrolidine scaffold is central to drugs targeting neurological disorders.[5]
-
Anti-inflammatory and Antimicrobial Agents: Derivatives have shown promise in combating inflammation and microbial infections.
-
Natural Product Synthesis: This building block is instrumental in the total synthesis of complex, biologically active natural products.[3]
A significant application of this synthon is in the development of agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases like Alzheimer's.[6] One such prominent example is the synthesis of ABT-418, a potent and selective nAChR agonist with cognition-enhancing and anxiolytic properties.[6] The synthesis of ABT-418 showcases two powerful synthetic transformations of this compound: asymmetric dihydroxylation and [3+2] cycloaddition.
Key Synthetic Transformations and Protocols
The following sections provide detailed protocols for the key reactions involved in transforming this compound into advanced pharmaceutical intermediates.
Asymmetric Dihydroxylation: Introducing Stereocenters
The alkene functionality of this compound is an ideal substrate for the Sharpless asymmetric dihydroxylation. This powerful reaction allows for the enantioselective introduction of two hydroxyl groups across the double bond, creating a chiral diol.[7][8] This step is crucial for establishing the correct stereochemistry in the final drug molecule, which is often critical for its pharmacological activity.
The reaction proceeds via the formation of a complex between osmium tetroxide and a chiral quinine ligand.[8] This chiral complex then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to yield the vicinal diol.[8] The choice of the chiral ligand (e.g., (DHQ)₂-PHAL in AD-mix-α or (DHQD)₂-PHAL in AD-mix-β) dictates the stereochemical outcome of the reaction.[8]
Protocol 1: Sharpless Asymmetric Dihydroxylation of this compound
This protocol describes the synthesis of (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, a key intermediate for various bioactive molecules.
Workflow Diagram:
Caption: Workflow for Asymmetric Dihydroxylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 169.22 | 10.0 | 1.0 |
| AD-mix-β | - | 14 g | - |
| Methanesulfonamide (CH₃SO₂NH₂) | 95.12 | 10.0 | 1.0 |
| tert-Butanol | - | 50 mL | - |
| Water | - | 50 mL | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | - |
| Ethyl Acetate | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
| Silica Gel | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL).
-
Addition of Reagents: Add AD-mix-β (14 g) and methanesulfonamide (0.95 g, 10.0 mmol) to the solvent mixture. Stir until the solids are mostly dissolved, resulting in a biphasic mixture.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Add this compound (1.69 g, 10.0 mmol) to the cooled, stirring mixture.
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate as a white solid.
Causality and Insights: The use of a biphasic tert-butanol/water solvent system is standard for Sharpless dihydroxylation.[2] Methanesulfonamide is added to accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, thereby improving the catalytic turnover.[8] Vigorous stirring is essential to ensure adequate mixing of the biphasic system. Quenching with sodium sulfite reduces any remaining osmium(VIII) species to lower oxidation states, facilitating their removal during workup.
[3+2] Cycloaddition: Construction of the Isoxazole Ring
The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings. In the context of synthesizing ABT-418, a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene is employed to form the isoxazole ring.[3][9] The chiral diol intermediate from the previous step is transformed into a suitable alkene, which then reacts with an in-situ generated nitrile oxide.
Nitrile oxides are typically generated in situ from aldoximes by oxidation.[3] This transient, reactive species readily undergoes cycloaddition with the alkene of the pyrrolidine derivative to regioselectively form the isoxazoline ring, which is subsequently oxidized to the aromatic isoxazole.
Protocol 2: [3+2] Cycloaddition for Isoxazolyl-pyrrolidine Synthesis
This protocol outlines the synthesis of a key isoxazolyl-pyrrolidine intermediate from a dihydroxypyrrolidine precursor. This involves several steps: protection of the diol, elimination to reform the double bond, and finally the cycloaddition. For clarity, we will focus on the key cycloaddition step.
Workflow Diagram:
Caption: Workflow for [3+2] Cycloaddition.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Chiral N-Boc-pyrrolidine alkene precursor | - | 5.0 | 1.0 |
| Acetaldehyde oxime | 59.07 | 7.5 | 1.5 |
| N-Chlorosuccinimide (NCS) | 133.53 | 7.5 | 1.5 |
| Triethylamine (Et₃N) | 101.19 | 8.0 | 1.6 |
| Chloroform (CHCl₃) | - | 25 mL | - |
| Dichloromethane (DCM) | - | - | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
| Silica Gel | - | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the chiral N-Boc-pyrrolidine alkene precursor (5.0 mmol) and acetaldehyde oxime (0.44 g, 7.5 mmol) in chloroform (25 mL).
-
Nitrile Oxide Generation: To the stirring solution, add N-chlorosuccinimide (1.0 g, 7.5 mmol) portion-wise over 10 minutes.
-
Cycloaddition: Add triethylamine (1.1 mL, 8.0 mmol) dropwise to the reaction mixture. An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC for the disappearance of the starting alkene.
-
Workup: Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired isoxazolyl-pyrrolidine product.
Causality and Insights: The combination of NCS and a tertiary amine base like triethylamine is a common and effective method for the in-situ generation of nitrile oxides from aldoximes via a chloro-oxime intermediate. The reaction is typically performed at room temperature to control the rate of both nitrile oxide formation and its subsequent cycloaddition, minimizing potential side reactions. The regioselectivity of the cycloaddition is governed by the electronic properties of the dipole (nitrile oxide) and the dipolarophile (alkene), as explained by Frontier Molecular Orbital (FMO) theory.[3]
Conclusion
This compound is a testament to the power of a well-designed building block in streamlining the synthesis of complex, biologically active molecules. Its inherent stability, coupled with the versatile reactivity of the alkene moiety, provides medicinal chemists with a reliable and adaptable platform for drug discovery. The protocols detailed herein for asymmetric dihydroxylation and [3+2] cycloaddition represent just two of the many powerful transformations that can be applied to this synthon. As the demand for novel therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly remain a cornerstone of modern pharmaceutical research and development.
References
- Castellano, S., et al. (2017). 1,3-DP cycloaddition of in situ-generated RCNO to allyl alcohol or N-Boc-protected 2,5-dihydropyrrole. Molecules, 22(12), 2145.
- Pipzine Chemicals. (n.d.). This compound.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Scilit. (n.d.). Pyrrolidine-2,3-diones: Synthesis, reactions and biological activity.
- Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768–2771.
- National Center for Biotechnology Information. (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- MDPI. (2022). The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Molecules, 27(1), 1.
- Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
- ResearchGate. (n.d.). An Improved Version of the Sharpless Asymmetric Dihydroxylation.
- BOC Sciences. (n.d.). Custom Pyrrole Synthesis Services.
- ResearchGate. (n.d.). Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study.
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- National Center for Biotechnology Information. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.
- Chem-Impex. (n.d.). 2-Oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester.
- RSC Publishing. (n.d.). Synthesis of 2,3-dihydro-1H-pyrroles by intramolecular cyclization of N-(3-butynyl)-sulfonamides.
- National Center for Biotechnology Information. (n.d.). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.
- National Center for Biotechnology Information. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. PubMed.
- Sigma-Aldrich. (n.d.). N-Boc-pyrrole 98 5176-27-2.
- National Center for Biotechnology Information. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. PubMed Central.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scafford: Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate as a Cornerstone in Modern Alkaloid Synthesis
Introduction: In the intricate world of natural product synthesis, the quest for efficient and stereocontrolled routes to complex alkaloids remains a paramount challenge. These nitrogen-containing heterocycles form the backbone of numerous pharmaceuticals and bioactive compounds. A key player that has emerged in the synthetic chemist's arsenal is tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, commonly known as N-Boc-2-pyrroline. This seemingly simple building block offers a unique combination of a strategically placed double bond for diverse functionalization and a robust protecting group that modulates reactivity and facilitates purification. This guide provides an in-depth exploration of the applications of N-Boc-2-pyrroline in alkaloid synthesis, complete with detailed protocols and the scientific rationale behind the synthetic strategies.
The utility of N-Boc-2-pyrroline stems from several key features. The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions yet can be readily removed under mild acidic conditions, allowing for late-stage deprotection without compromising the integrity of the often-sensitive alkaloid core. Furthermore, the endocyclic double bond is amenable to a variety of transformations, including asymmetric dihydroxylation, epoxidation, cycloaddition reactions, and hydroboration, providing a gateway to the stereocontrolled installation of substituents on the pyrrolidine ring.
I. Asymmetric Dihydroxylation: A Gateway to Chiral Pyrrolidine Alkaloids
The introduction of chirality is a critical step in the synthesis of biologically active alkaloids. The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[1][2][3] When applied to N-Boc-2-pyrroline, this reaction provides access to chiral dihydroxypyrrolidines, which are versatile intermediates for the synthesis of a range of alkaloids, including the pyrrolizidine and indolizidine classes.
The choice of the chiral ligand in the Sharpless dihydroxylation dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. The commercially available AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide reliable access to the desired stereoisomers.[1][2][3][4][5]
Protocol 1: Sharpless Asymmetric Dihydroxylation of this compound
This protocol outlines the general procedure for the asymmetric dihydroxylation of N-Boc-2-pyrroline to yield the corresponding chiral diol.
Materials:
-
This compound
-
AD-mix-β (or AD-mix-α for the opposite enantiomer)
-
Methanesulfonamide (MeSO₂NH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 equiv).
-
Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitored by TLC, typically 6-24 hours).
-
Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for an additional 30 minutes at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral diol.
Expected Outcome:
This procedure typically yields the corresponding dihydroxypyrrolidine derivative in good yield (70-90%) and high enantiomeric excess (>95% ee). The resulting diol can then be further elaborated to construct the target alkaloid.
II. 1,3-Dipolar Cycloaddition: Constructing the Pyrrolizidine Core
Pyrrolizidine alkaloids are a large family of natural products with a characteristic bicyclic core.[6] The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered rings and has been successfully employed in the synthesis of the pyrrolizidine skeleton. Derivatives of N-Boc-2-pyrroline, such as the corresponding N-oxide, can act as effective 1,3-dipoles in these reactions.
The reaction of a pyrroline N-oxide with a suitable dipolarophile, such as an alkene or alkyne, leads to the formation of an isoxazolidine ring fused to the pyrrolidine core. Subsequent reductive cleavage of the N-O bond in the isoxazolidine ring unmasks the pyrrolizidine skeleton. The stereochemical outcome of the cycloaddition can often be controlled by the choice of chiral auxiliaries on the dipolarophile or by using chiral catalysts.
Workflow: Synthesis of a Pyrrolizidine Alkaloid Precursor via 1,3-Dipolar Cycloaddition
Caption: General workflow for the synthesis of a pyrrolizidine precursor.
III. Case Study: Total Synthesis of (-)-Kainic Acid
(-)-Kainic acid is a potent neuroexcitatory amino acid that has been a popular target for synthetic chemists due to its complex stereochemical array.[6][7][8][9] Several total syntheses of (-)-kainic acid have been reported, with some elegant strategies employing derivatives of N-Boc-2-pyrroline as key starting materials.
One notable approach involves a highly diastereoselective intramolecular Michael addition to construct the functionalized pyrrolidine ring.[8] This strategy highlights the ability to control the stereochemistry at multiple centers through careful substrate design and reaction control.
Table 1: Key Transformations in a Representative Synthesis of (-)-Kainic Acid
| Step | Transformation | Reagents and Conditions | Key Features |
| 1 | Asymmetric Aldol Reaction | Chiral auxiliary, TiCl₄, Hunig's base | Establishment of initial stereocenters |
| 2 | Functional Group Manipulations | Multiple steps | Installation of necessary functional groups for cyclization |
| 3 | Intramolecular Michael Addition | Base (e.g., DBU) | Diastereoselective formation of the pyrrolidine ring |
| 4 | Deprotection and Final Modifications | Acidic and other reagents | Unveiling the final kainic acid structure |
Protocol 2: Diastereoselective Intramolecular Michael Addition for Pyrrolidine Ring Formation (Conceptual)
This conceptual protocol illustrates the key cyclization step in a synthesis of a kainic acid precursor.
Starting Material: A suitably functionalized acyclic precursor containing a Michael acceptor and a nucleophilic nitrogen.
Procedure:
-
Dissolve the acyclic precursor (1.0 equiv) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂).
-
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic or stoichiometric amount), to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the cyclized pyrrolidine derivative.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base like DBU is crucial to promote the intramolecular Michael addition without competing nucleophilic attack on the Michael acceptor.
-
Solvent: An aprotic solvent is used to prevent protonation of the enolate intermediate, which would inhibit the cyclization.
-
Temperature Control: The reaction temperature is often optimized to control the rate of the reaction and minimize side reactions, thereby maximizing the diastereoselectivity.
IV. Functionalization of the Pyrrolidine Ring: Building Complexity
Beyond the initial stereoselective transformations, N-Boc-2-pyrroline and its derivatives serve as scaffolds for further functionalization. The pyrrolidine ring can be elaborated through a variety of reactions, including:
-
Epoxidation: Diastereoselective epoxidation of the double bond, followed by nucleophilic ring-opening, provides access to a wide range of substituted pyrrolidines.
-
Hydroboration-Oxidation: This reaction allows for the anti-Markovnikov hydration of the double bond, leading to the introduction of a hydroxyl group at the C-3 position of the pyrrolidine ring.
-
C-H Functionalization: Recent advances have enabled the direct, stereoselective functionalization of C-H bonds adjacent to the nitrogen atom in N-Boc protected pyrrolidines, offering novel and efficient routes to substituted alkaloids.[10]
Logical Relationship: From N-Boc-2-Pyrroline to Diverse Alkaloid Scaffolds
Caption: Key transformations of N-Boc-2-pyrroline leading to various alkaloid scaffolds.
This compound has proven to be an exceptionally valuable and versatile building block in the synthesis of complex alkaloids. Its unique combination of a tunable protecting group and a reactive double bond allows for the efficient and stereocontrolled construction of the core pyrrolidine ring found in a vast array of natural products. The strategic application of modern synthetic methodologies, such as asymmetric dihydroxylation and 1,3-dipolar cycloadditions, to this scaffold will undoubtedly continue to fuel innovation in the field of alkaloid total synthesis, paving the way for the discovery and development of new therapeutic agents.
References
- Catalytic Enantioselective Synthesis of a Pyrrolizidine-Alkaloid-Inspired Compound Collection with Antiplasmodial Activity. PubMed.
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC - NIH.
- Short total synthesis of (-)-kainic acid. PubMed.
- Direct enantioselective synthesis of pyrrolizidines.
- Stereocontrolled Total Synthesis of (−)-Kainic Acid.
- Total synthesis of (-)
- Stereocontrolled Total Synthesis of (−)-Kainic Acid. Regio- and Stereoselective Lithiation of Pyrrolidine Ring with the (+)-Sparteine Surrogate.
- Classical Synthesis of Kainic Acid. University of Minnesota.
- Synthesis of Pyrrolizidine Alkaloids via 1,3-dipolar Cycloaddition Involving Cyclic Nitrones and Unsatur
- Sharpless Dihydroxylation (Bishydroxyl
- Sharpless Asymmetric Dihydroxyl
- Enantioselective Total Synthesis of (+)-Amabiline. PMC - NIH.
- ChemInform Abstract: Recent Advances in the Synthesis of Naturally Occurring Pyrrolidines, Pyrrolizidines and Indolizidine Alkaloids Using Proline as a Unique Chiral Synthon.
- Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines.
- (PDF) Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones.
- Sharpless Asymmetric Dihydroxylation Reaction. Andrew G Myers Research Group - Harvard University.
- Sharpless asymmetric dihydroxyl
- Sharpless Asymmetric Dihydroxyl
- Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers.
- A Transition State for the Enantioselective Deprotonation of N-Boc-Pyrrolidine with Isopropyllithium/(-)-Sparteine Chiral Diamines, Part 2.
- An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Semantic Scholar.
- Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC - NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine.
- Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.
- Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. PMC - NIH.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Short total synthesis of (-)-kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Hydrogenation of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Saturated Nitrogen Heterocycles
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its saturated, three-dimensional structure provides a desirable vector for substituent placement, influencing potency, selectivity, and pharmacokinetic properties. The conversion of unsaturated precursors, such as tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, to their saturated pyrrolidine counterparts via catalytic hydrogenation is a fundamental and widely employed transformation in drug discovery and development.[3][4] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom during various synthetic manipulations and can be readily removed under acidic conditions, making it a valuable tool in multi-step syntheses.[5][6][7]
This guide provides a detailed examination of the catalytic hydrogenation of this compound, offering insights into the underlying chemical principles, a comprehensive experimental protocol, and critical safety considerations.
Mechanistic Insights: The Surface Chemistry of Hydrogenation
Catalytic hydrogenation of alkenes is a heterogeneous process that occurs on the surface of a metal catalyst.[8][9][10] While the precise mechanism can be complex and is not fully elucidated, a generally accepted model involves several key steps.[8]
-
Adsorption of Reactants: Both the alkene (this compound) and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.[11][12]
-
Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved upon adsorption, forming metal-hydride species on the catalyst surface.[8][11]
-
Hydrogen Transfer: The alkene, adsorbed on the catalyst surface, undergoes sequential addition of two hydrogen atoms. This typically occurs with syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[8][9][11][12]
-
Desorption of Product: The resulting saturated product, tert-butyl pyrrolidine-1-carboxylate, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.[12]
Caption: Generalized mechanism of catalytic hydrogenation on a metal surface.
Choosing the Right Catalyst: A Comparative Overview
The choice of catalyst is paramount for a successful hydrogenation reaction. Heterogeneous catalysts, typically precious metals dispersed on a high-surface-area support, are commonly employed for their efficacy and ease of separation from the reaction mixture.[13][14][15]
| Catalyst | Support | Key Characteristics |
| Palladium on Carbon (Pd/C) | Activated Carbon | Highly active and cost-effective. The most common choice for general-purpose hydrogenation of alkenes.[11] Can sometimes cause isomerization of adjacent stereocenters.[11] |
| Platinum on Carbon (Pt/C) | Activated Carbon | Generally more active than Pd/C and less prone to causing isomerization. Often used for more challenging reductions. |
| Rhodium on Carbon (Rh/C) | Activated Carbon | Particularly effective for the hydrogenation of aromatic and heteroaromatic systems.[2] Can also be used for alkene reduction. |
| Raney Nickel (Ra-Ni) | Aluminum-Nickel Alloy | A cost-effective alternative to precious metal catalysts, but often requires higher temperatures and pressures. Can be pyrophoric. |
For the hydrogenation of this compound, 10% Palladium on Carbon (Pd/C) is a standard and effective choice, offering a good balance of reactivity and cost.
Experimental Protocol: A Step-by-Step Guide
This protocol details a representative procedure for the catalytic hydrogenation of this compound at laboratory scale.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ethanol (EtOH) or Methanol (MeOH), reagent grade
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, inert
-
Celite® or other filter aid
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)
-
Vacuum/nitrogen manifold (Schlenk line)
-
Septa and needles
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. fiveable.me [fiveable.me]
- 7. Protective Groups [organic-chemistry.org]
- 8. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 9. Hydrogenation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. study.com [study.com]
- 13. ethz.ch [ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. chembam.com [chembam.com]
Asymmetric Synthesis Enabled by tert-Butyl 2,3-Dihydro-1H-pyrrole-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Prochiral Building Block
The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Its rigid, five-membered ring structure provides a well-defined three-dimensional framework that is ideal for precise interactions with biological targets. Consequently, the development of robust and efficient methods for the asymmetric synthesis of substituted pyrrolidines is of paramount importance to the drug development pipeline.
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-Δ³-pyrroline, is a commercially available and highly versatile prochiral building block. Its endocyclic double bond serves as a key functional handle for a variety of powerful asymmetric transformations, enabling the stereocontrolled installation of new chiral centers. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions while allowing for facile deprotection when required.
This guide provides detailed application notes and protocols for leveraging this compound in key asymmetric reactions, transforming this simple starting material into high-value, enantiomerically enriched pyrrolidine derivatives.
Enantioselective Dihydroxylation via Sharpless Catalysis
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning transformation that provides a reliable and highly enantioselective method for the synthesis of vicinal diols from olefins.[2][3] The enamine-like double bond of this compound is an excellent substrate for this reaction, allowing for the direct synthesis of chiral 3,4-dihydroxypyrrolidines. These products are valuable intermediates, primed for further functionalization.
Causality of Experimental Design: The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant (typically N-methylmorpholine N-oxide or potassium ferricyanide) to regenerate the active catalyst. The source of stereoselectivity is a chiral ligand derived from cinchona alkaloids. Commercially available "AD-mix" preparations contain the catalyst, oxidant, and chiral ligand in optimized ratios, simplifying the experimental setup. AD-mix-α contains the (DHQ)₂PHAL ligand, which typically yields one enantiomer of the diol, while AD-mix-β contains the pseudoenantiomeric (DHQD)₂PHAL ligand, providing access to the opposite diol enantiomer.[3] The use of a buffered aqueous/organic solvent system at low temperatures is crucial for achieving high enantioselectivity and preventing side reactions.[2]
Protocol 1: Asymmetric Dihydroxylation of N-Boc-Δ³-pyrroline
This protocol describes the preparation of both enantiomers of tert-butyl (3R,4R)- and (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate.
Materials:
-
This compound
-
AD-mix-α and AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of tert-butanol and water (1:1, v/v). For every 1 mmol of the starting pyrroline, use approximately 10 mL of the solvent mixture.
-
Reagent Addition (for (3S,4S)-diol): To the solvent, add AD-mix-α (approx. 1.4 g per 1 mmol of substrate) and methanesulfonamide (1.1 equiv.). Stir the resulting slurry at room temperature until the two phases become clear, and then cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add this compound (1.0 equiv.) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of substrate) and stir for 1 hour at room temperature.
-
Workup: Add ethyl acetate to the mixture and separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure diol.
-
Synthesis of the (3R,4R)-enantiomer: To obtain the opposite enantiomer, follow the same procedure using AD-mix-β.
Expected Outcomes & Data
| Starting Material | Reagent | Expected Product | Typical Yield | Typical Enantiomeric Excess (ee) |
| This compound | AD-mix-α | tert-Butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate | >90% | >95% ee |
| This compound | AD-mix-β | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | >90% | >95% ee |
Workflow for Asymmetric Dihydroxylation
Caption: Stereodivergent synthesis of chiral diols.
Asymmetric Hydrogenation for Chiral Pyrrolidine Synthesis
Catalytic asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereogenic centers. The double bond in N-Boc-Δ³-pyrroline can be hydrogenated to produce an enantiomerically enriched N-Boc-pyrrolidine, a fundamental chiral building block. While literature on the direct asymmetric hydrogenation of this specific substrate is sparse, the successful enantioselective hydrogenation of structurally similar N-Boc-protected pyrroles provides a strong precedent.[4]
Causality of Experimental Design: This transformation relies on a chiral transition metal catalyst, typically based on rhodium or ruthenium, coordinated to a chiral phosphine ligand (e.g., PhTRAP, BINAP). The chiral ligand environment dictates the facial selectivity of hydrogen addition to the prochiral double bond. The choice of solvent can significantly influence catalyst activity and enantioselectivity. The reaction is carried out under a positive pressure of hydrogen gas. The Boc-protecting group is stable under these conditions and helps in directing the stereochemical outcome.
Protocol 2: Proposed Asymmetric Hydrogenation
This protocol is a general guideline based on established procedures for similar substrates.[4] Optimization of catalyst, ligand, solvent, and pressure may be required.
Materials:
-
This compound
-
Chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄ or [Ru(COD)(2-methylallyl)₂])
-
Chiral bisphosphine ligand (e.g., (S,S)-(R,R)-PhTRAP, (R)-BINAP)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the catalyst precursor (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%). Add anhydrous, degassed solvent and stir at room temperature for 30-60 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve this compound in the reaction solvent.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure reactor inside the glovebox. Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Reaction Execution: Purge the reactor with hydrogen gas several times. Pressurize the reactor to the desired pressure (e.g., 10-50 atm) and begin stirring. The reaction may be run at room temperature or with gentle heating.
-
Monitoring and Workup: Monitor the reaction for hydrogen uptake. Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Purification: Concentrate the reaction mixture under reduced pressure. The product can be purified by passing it through a short plug of silica gel to remove the catalyst. The enantiomeric excess should be determined by chiral HPLC or GC.
Asymmetric Hydrogenation Workflow
Caption: Catalytic asymmetric hydrogenation pathway.
Case Study by Analogy: Asymmetric C-H Functionalization
While direct asymmetric functionalization of the C-H bonds in this compound is an emerging area, groundbreaking work on the isomeric N-Boc-2,5-dihydro-1H-pyrrole by Davies and coworkers showcases the immense potential of this strategy.[5][6] This serves as an authoritative model for future applications.
Rationale and Mechanistic Insight: The Davies group demonstrated that a dirhodium tetracarboxylate catalyst, specifically Rh₂(S-PTAD)₄, can catalyze the reaction of N-Boc-2,5-dihydropyrrole with aryldiazoacetates to achieve highly enantio- and diastereoselective C-H functionalization at the C2 position, adjacent to the nitrogen atom.[6] This is a remarkable switch in reactivity, as simpler diazoacetates lead to cyclopropanation of the double bond. The catalyst orchestrates the formation of a rhodium carbene, which then undergoes a C-H insertion preferentially over addition to the π-system. The chiral pocket of the catalyst dictates the stereochemical outcome of this insertion with exceptional control.
Key Findings from Davies et al. on N-Boc-2,5-dihydropyrrole[6]
-
Catalyst: Rh₂(S-PTAD)₄ was found to be the optimal catalyst for this transformation.
-
Reaction: C-H functionalization occurs exclusively at the allylic C-H bond adjacent to the nitrogen.
-
Selectivity: The reaction proceeds with excellent diastereoselectivity (>20:1 d.r.) and enantioselectivity (up to 97% ee).
-
Versatility: The methodology is applicable to a range of aryldiazoacetates.
Published Results for C-H Functionalization of the 2,5-Isomer
| Diazo Compound | Yield | d.r. | ee (%) |
| Methyl 2-diazo-2-(4-bromophenyl)acetate | 87% | >20:1 | 97 |
| Methyl 2-diazo-2-(4-methoxyphenyl)acetate | 72% | >20:1 | 96 |
| Methyl 2-diazo-2-(p-tolyl)acetate | 85% | >20:1 | 97 |
| Data adapted from J. Am. Chem. Soc. 2017, 139, 23, 8292–8301.[6] |
Conceptual Workflow for C-H Functionalization
Caption: Rhodium-catalyzed asymmetric C-H functionalization.
The principles demonstrated in this work provide a clear and compelling roadmap for exploring similar C-H functionalization reactions on this compound, opening new avenues for the creation of complex chiral pyrrolidine structures.
Conclusion
This compound is a powerful and versatile prochiral substrate for asymmetric synthesis. Through well-established methodologies such as Sharpless dihydroxylation and catalytic hydrogenation, it can be readily converted into highly valuable, enantiomerically pure pyrrolidine building blocks. Furthermore, cutting-edge strategies like asymmetric C-H functionalization, proven on closely related isomers, highlight the untapped potential of this reagent. The protocols and insights provided herein serve as a practical guide for researchers aiming to unlock the full synthetic utility of this fundamental heterocyclic starting material.
References
- G. C. B. Harriman, "Medicinal Chemistry of Pyrrolidines," in Comprehensive Medicinal Chemistry III, eds. S. D. Bull, et al. (Elsevier, 2017), 245-269. [Link]
- D. M. T. Chan, et al., "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update," Molecules 25, no. 18 (2020): 4266. [Link]
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxyl
- K. B. Sharpless, et al., "The Sharpless Asymmetric Dihydroxylation," Chemical Reviews 94, no. 8 (1994): 2483-2547. [Link]
- P. M. Forrest, et al., "Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D," Journal of the American Chemical Society 139, no. 23 (2017): 8292-8301. [Link]
- P. M. Forrest, et al., "Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D," ACS Central Science 3, no. 7 (2017): 758-764. [Link]
- R. Kuwano, M. Kashiwabara, M. Ohsumi, H. Kusano, "Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles," Journal of the American Chemical Society 130, no. 3 (2008): 808-9. [Link]
- S. Carosso and S. G. O'Brien, "Recent Advances in the Synthesis and Application of Chiral Pyrrolidines," Organic & Biomolecular Chemistry 11, no. 33 (2013): 5366-5382. [Link]
- "Sharpless Dihydroxylation (Bishydroxylation)," Organic Chemistry Portal. [Link]
- "Sharpless asymmetric dihydroxyl
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Revolutionizing Heterocyclic Synthesis: A Continuous Flow Approach to Pyrrole-3-Carboxylic Acid Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrrole-3-Carboxylic Acids and the Dawn of Flow Chemistry
The pyrrole ring is a cornerstone of medicinally relevant compounds, forming the structural core of numerous natural products and blockbuster drugs like atorvastatin (Lipitor).[1][2] Among its many derivatives, pyrrole-3-carboxylic acid and its analogues are of particular interest due to their prevalence in compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Traditionally, the synthesis of these vital scaffolds has relied on multi-step batch processes which can be time-consuming, inefficient, and challenging to scale up.[4][5]
Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering significant advantages over conventional batch methods.[6][7][8] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach provides superior control over reaction parameters such as temperature, pressure, and residence time.[8][9] This precise control often leads to higher yields, improved selectivity, enhanced safety, and greater scalability, making it an ideal platform for the synthesis of pharmaceutical intermediates.[6][8][10][11]
This application note presents a detailed protocol for the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This method leverages the in situ hydrolysis of tert-butyl esters, a clever strategy that utilizes a byproduct of the primary reaction to achieve the final product in a single, uninterrupted process.[4][5][12][13][14] This efficient and scalable methodology offers a powerful tool for the rapid generation of libraries of pyrrole-3-carboxylic acid derivatives for drug discovery and development programs.
The Synthetic Strategy: A Modified Hantzsch Pyrrole Synthesis in Flow
The described continuous flow process is a modification of the classic Hantzsch pyrrole synthesis.[4][13] This multicomponent reaction brings together a β-ketoester (tert-butyl acetoacetate), a primary amine, and an α-haloketone to construct the pyrrole ring. A key innovation of this flow protocol is the in situ hydrolysis of the resulting tert-butyl pyrrole-3-carboxylate. The hydrogen bromide (HBr) generated as a byproduct during the Hantzsch condensation serves as the acid catalyst for the cleavage of the tert-butyl ester, yielding the desired carboxylic acid directly from the reactor.[4][5][12][14]
This one-step process is a significant improvement over traditional batch syntheses which would require multiple distinct steps of reaction, isolation, and deprotection.[4][5]
Visualizing the Workflow: Continuous Flow Synthesis Setup
The following diagram illustrates a typical setup for the continuous flow synthesis of pyrrole-3-carboxylic acid derivatives.
Caption: Figure 1: Schematic of the continuous flow setup.
Step-by-Step Protocol: Continuous Flow Synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
This protocol details the synthesis of a representative pyrrole-3-carboxylic acid derivative. Researchers can adapt this procedure for a wide variety of substrates.
Materials and Reagents
-
tert-Butyl acetoacetate
-
Benzylamine
-
2-Bromoacetophenone
-
Acetonitrile (or other suitable solvent)
-
Syringe pumps (2)
-
T-mixer
-
Microreactor or coiled tubing reactor (e.g., PFA tubing)
-
Heating system (e.g., oil bath, heating block)
-
Back pressure regulator
-
Collection vial
-
Standard laboratory glassware and safety equipment
Procedure
-
Reagent Preparation:
-
Solution A: Prepare a stock solution of tert-butyl acetoacetate and 2-bromoacetophenone in acetonitrile. For example, a 0.5 M solution of each.
-
Solution B: Prepare a stock solution of benzylamine in acetonitrile. For example, a 0.5 M solution.
-
-
System Setup:
-
Assemble the continuous flow system as depicted in Figure 1. Ensure all connections are secure.
-
Place the microreactor or coiled tubing in the heating system and set the desired temperature (e.g., 100 °C).
-
Set the back pressure regulator to the desired pressure (e.g., 5 bar) to prevent solvent boiling.
-
-
Reaction Execution:
-
Load Solution A into Syringe Pump A and Solution B into Syringe Pump B.
-
Set the flow rates of the syringe pumps to achieve the desired residence time in the reactor. For example, for a 10-minute residence time in a 1 mL reactor, the total flow rate would be 100 µL/min (50 µL/min for each pump).
-
Start the pumps to introduce the reagents into the system. The two solutions will converge at the T-mixer and then flow through the heated microreactor.
-
-
Product Collection and Work-up:
-
Allow the system to reach a steady state before collecting the product stream.
-
Collect the effluent from the back pressure regulator in a collection vial.
-
Upon completion of the run, flush the system with fresh solvent.
-
The collected product solution can be concentrated under reduced pressure. The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography.
-
Reaction Scope and Optimization
A key advantage of continuous flow synthesis is the ease of reaction optimization.[9] By systematically varying parameters such as temperature, residence time, and reagent stoichiometry, optimal conditions can be rapidly identified. The presented methodology has been shown to be compatible with a diverse range of amines and α-bromoketones, allowing for the synthesis of a wide array of pyrrole-3-carboxylic acid derivatives.[4][5]
| Parameter | Typical Range | Effect on Reaction |
| Temperature | 80 - 120 °C | Higher temperatures generally increase the reaction rate. |
| Residence Time | 5 - 20 minutes | Longer residence times can lead to higher conversion. |
| Stoichiometry | 1:1:1 (Ketoester:Amine:Bromoketone) | Can be varied to optimize for specific substrates. |
Table 1: Key Parameters for Optimization
Reaction Mechanism: In-Flow Hantzsch Synthesis and In Situ Hydrolysis
The overall transformation proceeds through two key stages within the microreactor.
Caption: Figure 2: Two-stage reaction mechanism in a single flow process.
Analytical Considerations: Real-Time Monitoring
For precise reaction optimization and quality control, in-line or online analytical techniques can be integrated into the flow setup.[15][16][17] Techniques such as Raman spectroscopy, UV-Vis spectroscopy, or mass spectrometry can provide real-time data on reaction conversion and purity.[15][16][18]
Troubleshooting
| Issue | Potential Cause | Solution |
| Low Yield | Insufficient temperature or residence time. | Increase temperature and/or decrease flow rate. |
| Poor mixing. | Ensure the T-mixer is functioning correctly. | |
| Reagent degradation. | Use fresh, high-purity reagents. | |
| Clogging | Precipitation of product or intermediates. | Use a more dilute solution or a different solvent. |
| High back pressure. | Check for blockages in the system. | |
| Incomplete Hydrolysis | Insufficient HBr generation or residence time. | Increase residence time or consider adding a co-solvent that aids in the hydrolysis. |
Table 2: Troubleshooting Guide
Conclusion: A Paradigm Shift in Pyrrole Synthesis
The continuous flow synthesis of pyrrole-3-carboxylic acid derivatives represents a significant advancement over traditional batch methods. This approach offers a highly efficient, scalable, and atom-economical route to this important class of heterocyclic compounds.[4] The ability to perform a multi-step transformation in a single, uninterrupted process not only accelerates the synthesis but also minimizes waste and simplifies purification.[4][5][12] For researchers in drug discovery and development, this methodology provides a powerful platform for the rapid generation of diverse compound libraries, ultimately accelerating the path to new therapeutic agents.
References
- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
- Syrris. (n.d.). Pyrrole-3-carboxylic acid derivatives.
- Nieuwland, P. J., Segers, R., Koch, K., van Hest, J. C. M., & Rutjes, F. P. J. T. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development, 15(4), 783–787. [Link]
- PubMed. (2010). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. Organic Letters. [Link]
- SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
- ACS Publications. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. [Link]
- ResearchGate. (n.d.). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis.
- Radboud Repository. (2011). Fast Scale-up using microreactors: Pyrrole synthesis from micro to production scale. Organic Process Research & Development. [Link]
- NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. [Link]
- ResearchGate. (n.d.). Online Analysis of Flowing Streams Using Microflow HPLC.
- ACS Publications. (2022). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What? Organic Process Research & Development. [Link]
- springerprofessional.de. (n.d.). Flow Chemistry for the Synthesis of Heterocycles.
- University of Richmond Scholarship Repository. (2024). Continuous Flow Synthesis of Polysubstituted Pyrroles.
- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
- ResearchGate. (n.d.). Flow cells for in‐line and on‐line analysis in flow synthesis.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- RSC Publishing. (n.d.). Online reaction monitoring by single-scan 2D NMR under flow conditions.
- NJ Bio, Inc. (n.d.). Flow Chemistry.
- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
- Lab Unlimited. (n.d.). 9 Reasons to Perform Flow Chemistry.
- ResearchGate. (n.d.). Main advantages of flow chemistry on the drug discovery and development pipeline.
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. syrris.com [syrris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 8. njbio.com [njbio.com]
- 9. labunlimited.com [labunlimited.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.tue.nl [research.tue.nl]
- 12. scispace.com [scispace.com]
- 13. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. syrris.com [syrris.com]
- 15. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Functionalization of the Pyrroline Ring in N-Boc-2,3-dihydropyrrole: A Guide for Researchers
Introduction: The Versatile N-Boc-2,3-dihydropyrrole Scaffold
N-Boc-2,3-dihydropyrrole, also known as tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, has emerged as a pivotal building block in modern organic synthesis. Its unique combination of a nucleophilic enamine-like double bond and stereochemically defined adjacent positions makes it a versatile precursor for the synthesis of a diverse array of functionalized pyrrolidine derivatives. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1] The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role, modulating the reactivity of the pyrroline ring and enabling a wide range of selective transformations that would otherwise be challenging. This guide provides an in-depth exploration of key functionalization strategies for the N-Boc-2,3-dihydropyrrole ring, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.
I. Synthesis of the Starting Material: N-Boc-2,3-dihydropyrrole
A reliable supply of the starting material is paramount. N-Boc-2,3-dihydropyrrole can be synthesized from commercially available pyrrole through a two-step sequence involving reduction and protection.
Protocol 1: Synthesis of N-Boc-2,3-dihydropyrrole from Pyrrole
This procedure involves the initial reduction of pyrrole to pyrrolidine, followed by the protection of the secondary amine with a Boc group and subsequent selective oxidation. A more direct and common laboratory-scale synthesis involves the protection of pyrrole followed by a selective reduction.
Step 1: N-Boc Protection of Pyrrole
The reaction of pyrrole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base affords N-Boc-pyrrole.[2]
-
Materials: Pyrrole, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Tetrahydrofuran (THF), anhydrous.
-
Procedure:
-
To a solution of pyrrole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).
-
Add Boc₂O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-pyrrole.
-
Step 2: Selective Reduction to N-Boc-2,3-dihydropyrrole
A variety of reduction methods can be employed. Birch reduction conditions are often effective for this transformation.
-
Materials: N-Boc-pyrrole, Lithium metal, anhydrous ammonia, tert-butanol, diethyl ether.
-
Procedure:
-
Set up a three-necked flask with a dry ice condenser.
-
Condense anhydrous ammonia into the flask at -78 °C.
-
Add lithium metal (4.0 eq) in small pieces until a persistent blue color is observed.
-
Add a solution of N-Boc-pyrrole (1.0 eq) and tert-butanol (4.0 eq) in diethyl ether dropwise to the ammonia solution.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, then extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford N-Boc-2,3-dihydropyrrole.
-
II. Electrophilic Additions to the Pyrroline Double Bond
The electron-rich double bond of N-Boc-2,3-dihydropyrrole is susceptible to attack by various electrophiles, leading to a range of functionalized pyrrolidine products. The stereochemical outcome of these reactions is often influenced by the directing effect of the Boc group and the reaction conditions.
A. Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation provides a powerful method for the enantioselective synthesis of vicinal diols, which are valuable chiral building blocks.[3][4][5]
The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, guided by a chiral ligand.[5] Subsequent hydrolysis of the osmate ester yields the diol. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-Mediated C−H Functionalization of Unactivated Alkynes for the Synthesis of Derivatized Dihydropyrrolones: Regioselectivity Under Thermodynamic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate
An Application Guide to the Scalable Synthesis of Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate
Introduction: The Strategic Importance of N-Boc-3-Pyrroline
This compound, commonly referred to as N-Boc-3-pyrroline, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. The pyrrolidine scaffold is a "privileged structure," frequently found in biologically active compounds, and the endocyclic double bond of 3-pyrroline offers a versatile handle for a wide array of chemical transformations.[1][2] This intermediate is crucial for synthesizing diverse molecules, including β-aryl-GABA analogues, antibacterial compounds, and various 3,4-disubstituted pyrrolidine derivatives that form the core of numerous therapeutic agents.[2][3] Given its high demand, the development of a robust, efficient, and scalable synthesis is not merely an academic exercise but a critical requirement for advancing drug discovery pipelines.
This application note provides a comprehensive guide to the scale-up synthesis of N-Boc-3-pyrroline, focusing on the highly effective Ring-Closing Metathesis (RCM) strategy. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and address critical aspects of safety, catalyst removal, and analytical characterization.
Synthetic Strategy: Why Ring-Closing Metathesis Excels for Scale-Up
Several routes to 3-pyrrolines exist, including those starting from cis-1,4-dichloro-2-butene or the reduction of pyrrole derivatives.[2][4][5] However, these methods can suffer from low yields, harsh reaction conditions, or the formation of difficult-to-separate byproducts, posing significant challenges for large-scale production.[2][5]
The advent of olefin metathesis, particularly with the development of well-defined ruthenium catalysts by Grubbs, has revolutionized the synthesis of cyclic olefins.[6][7] Ring-Closing Metathesis (RCM) stands out as the superior strategy for producing N-Boc-3-pyrroline on a large scale for several key reasons:
-
High Efficiency and Yield: RCM is known for its high conversion rates and excellent isolated yields, often exceeding 90%.[3][8]
-
Mild Reaction Conditions: The reaction typically proceeds in a neutral, non-polar organic solvent at moderate temperatures (room temperature to reflux), preserving sensitive functional groups.[1][8]
-
Catalytic Process: Only a small amount of catalyst (typically 0.1–0.5 mol%) is required, making the process cost-effective.[3][8]
-
Irreversible Reaction: The reaction produces a volatile ethylene byproduct, which can be easily removed, driving the equilibrium towards the desired cyclic product—a significant advantage in a large-scale reactor.[1][7]
-
Predictability and Robustness: The mechanism is well-understood, and the catalysts are commercially available and exhibit good tolerance to air and moisture, simplifying handling.[6]
The core transformation involves the intramolecular cyclization of a precursor, N-Boc-diallylamine, catalyzed by a ruthenium carbene complex.
Caption: Overall workflow for the scale-up synthesis of N-Boc-3-pyrroline via RCM.
Detailed Scale-Up Protocol
This protocol is adapted from the robust procedure reported in Organic Syntheses and is suitable for producing multi-gram to kilogram quantities of the target compound.[3]
Part A: Synthesis of Starting Material: N-Boc-diallylamine
Causality: The first step is the protection of the secondary amine of diallylamine with a tert-butyloxycarbonyl (Boc) group. This is essential as the unprotected amine can coordinate to the ruthenium catalyst, inhibiting its activity. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).
Materials:
-
Diallylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask or reactor equipped with a magnetic stirrer and an addition funnel, add diallylamine followed by dichloromethane (approx. 5 mL per 1 g of amine).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve (Boc)₂O (1.1 equivalents) in a minimal amount of dichloromethane and add it to the addition funnel.
-
Add the (Boc)₂O solution dropwise to the stirred diallylamine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-diallylamine as a clear oil. The product is typically of sufficient purity (>95%) to be used directly in the next step without further purification.
Part B: Ring-Closing Metathesis
Causality: This is the core cyclization step. The choice of catalyst and substrate concentration is critical. First-generation Grubbs' catalyst is cost-effective and highly efficient for this specific transformation.[3][8] A substrate concentration of around 0.4 M is optimal; higher concentrations can favor intermolecular side reactions (polymerization), while lower concentrations reduce reactor throughput.[8] Refluxing in dichloromethane ensures a sufficient reaction rate and helps to drive off the ethylene byproduct.[3]
Materials:
-
N-Boc-diallylamine
-
Grubbs' Catalyst, 1st Generation [Bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride]
-
Anhydrous Dichloromethane (CH₂Cl₂), sparged with nitrogen or argon for at least 30 minutes.
Procedure:
-
Set up a 3-L, three-necked, round-bottomed flask (or an appropriately sized reactor) equipped with an overhead mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is oven-dried.
-
Under a positive flow of inert gas, add Grubbs' Catalyst, 1st Generation (0.5 mol% relative to the substrate).[3]
-
Add anhydrous, degassed dichloromethane to the flask to achieve a final substrate concentration of approximately 0.4 M.[3]
-
Add the N-Boc-diallylamine to the flask.
-
Heat the mixture to reflux (approx. 40 °C) with vigorous stirring. The solution will typically turn from purple to brown.
-
Maintain reflux for 2.5-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
Part C: Catalyst Removal and Work-up
Causality: Ruthenium residues are highly undesirable in pharmaceutical intermediates. A common and effective method for their removal is to treat the crude reaction mixture with a water-soluble phosphine, such as tris(hydroxymethyl)phosphine (P(CH₂OH)₃).[3][8] This phosphine coordinates to the ruthenium species, forming a complex that can be easily removed via an aqueous wash.
Materials:
-
Tris(hydroxymethyl)phosphine (P(CH₂OH)₃) solution (aqueous)
-
Triethylamine
-
Methanol
-
Deionized water
-
Brine (50% v/v solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cool the reaction mixture to room temperature.
-
In a separate flask, prepare an aqueous methanolic solution of tris(hydroxymethyl)phosphine.[3]
-
Add the P(CH₂OH)₃ solution to the reaction mixture, followed by a small amount of triethylamine (approx. 2 equivalents relative to the Grubbs' catalyst).[3]
-
Stir the mixture vigorously overnight at room temperature under a nitrogen atmosphere. The dark brown color should fade as a viscous brown substance precipitates on the flask walls.[3]
-
Transfer the mixture to a large separatory funnel.
-
Wash the organic phase sequentially with deionized water and a 50% brine solution.[3]
-
Dry the dichloromethane phase with MgSO₄, filter through a sintered glass funnel.
Part D: Final Product Purification
Causality: The final step is to isolate the pure product from any non-volatile impurities and residual solvent. For this compound, Kugelrohr or vacuum distillation is highly effective and scalable, yielding a low-melting, crystalline solid.[3]
Procedure:
-
Concentrate the filtered organic phase by rotary evaporation (bath temperature ~40 °C).[3]
-
Purify the crude product by Kugelrohr or short-path vacuum distillation to yield N-Boc-3-pyrroline as a white, crystalline solid.[3]
Data and Visualization
Quantitative Reaction Summary
| Parameter | Value | Rationale / Comment |
| Substrate | N-Boc-diallylamine | - |
| Solvent | Anhydrous CH₂Cl₂ | Good solvent for substrate and catalyst; allows for easy removal of ethylene. |
| Concentration | 0.4 M | Balances reaction rate against risk of intermolecular side reactions.[8] |
| Catalyst | Grubbs' Catalyst, 1st Gen. | Cost-effective and highly active for this specific transformation.[3] |
| Catalyst Loading | 0.5 mol% | Provides efficient conversion without excessive cost or Ru contamination.[3] |
| Temperature | Reflux (~40 °C) | Ensures a reasonable reaction rate and facilitates ethylene removal. |
| Reaction Time | 2.5 - 4 hours | Typically sufficient for full conversion, should be monitored by TLC/GC. |
| Quenching Agent | Tris(hydroxymethyl)phosphine | Forms water-soluble Ru complexes for easy removal.[3][8] |
| Purification | Vacuum Distillation | Effective for removing non-volatile impurities on a large scale.[3] |
| Expected Yield | 90–94% | High-yielding and reproducible process.[3] |
RCM Catalytic Cycle Visualization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Pyrroline synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 7. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Versatile Gateway: N-Boc-2,3-dihydropyrrole in the Strategic Synthesis of Enzyme Inhibitors
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrolidine ring system stands as a "privileged scaffold," a core structural motif frequently found in molecules exhibiting a wide array of biological activities. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance.[1] A key precursor that provides a versatile and stereochemically rich entry into this scaffold is tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, commonly known as N-Boc-2,3-dihydropyrrole. The Boc (tert-butyloxycarbonyl) protecting group plays a crucial role, not only by masking the reactivity of the nitrogen atom but also by modulating the electronic properties of the pyrrole ring, thereby enabling a diverse range of chemical transformations with high regio- and stereoselectivity.[2] This technical guide provides an in-depth exploration of the application of N-Boc-2,3-dihydropyrrole in the synthesis of potent enzyme inhibitors, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
The strategic importance of N-Boc-2,3-dihydropyrrole lies in its inherent functionality. The double bond provides a handle for a variety of chemical modifications, such as dihydroxylation, epoxidation, and C-H functionalization, allowing for the introduction of desired stereocenters and functional groups.[3][4] This control over the three-dimensional architecture of the resulting pyrrolidine is paramount in designing inhibitors that can precisely fit into the active sites of target enzymes.
Core Applications in Enzyme Inhibition
The functionalized pyrrolidine scaffolds derived from N-Boc-2,3-dihydropyrrole have been instrumental in the development of inhibitors for several key enzyme classes, including:
-
Glycosidases: These enzymes are crucial for carbohydrate metabolism, and their inhibition is a key therapeutic strategy for managing type 2 diabetes and other metabolic disorders.[5][6] Polyhydroxylated pyrrolidines, often referred to as iminosugars, can mimic the transition state of glycosidic bond cleavage, leading to potent inhibition.
-
Dipeptidyl Peptidase IV (DPP-IV): A serine protease that degrades incretin hormones, which are involved in glucose homeostasis. DPP-IV inhibitors are an important class of oral antidiabetic drugs.[2][] The pyrrolidine ring is a common feature in many potent DPP-IV inhibitors, where it often interacts with the S1 and S2 pockets of the enzyme's active site.
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary approach for the symptomatic treatment of Alzheimer's disease. Pyrrolidine-based structures have been explored for their potential as selective cholinesterase inhibitors.
This guide will now delve into specific synthetic strategies and detailed protocols, illustrating the practical application of N-Boc-2,3-dihydropyrrole in the creation of these vital therapeutic agents.
Part 1: Synthesis of a Glycosidase Inhibitor Precursor via Asymmetric Dihydroxylation
A cornerstone transformation of N-Boc-2,3-dihydropyrrole is the stereoselective dihydroxylation of its double bond. This reaction introduces two hydroxyl groups with a defined stereochemistry, paving the way for the synthesis of polyhydroxylated pyrrolidines that can act as glycosidase inhibitors. The Sharpless asymmetric dihydroxylation is a powerful and widely used method to achieve this with high enantioselectivity.
Conceptual Workflow: From Dihydropyrrole to a Polyhydroxylated Core
The overall strategy involves the conversion of the planar alkene in N-Boc-2,3-dihydropyrrole into a chiral diol. This diol then serves as a versatile intermediate for further functionalization to create a library of potential glycosidase inhibitors.
Caption: Synthetic workflow for a glycosidase inhibitor precursor.
Detailed Experimental Protocol: Asymmetric Dihydroxylation
This protocol describes the synthesis of (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate, a key intermediate for various glycosidase inhibitors.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-2,3-dihydropyrrole | 95% | Sigma-Aldrich |
| AD-mix-β | Sigma-Aldrich | |
| tert-Butanol | Anhydrous | Acros Organics |
| Water | Deionized | |
| Methanesulfonamide | 98% | Alfa Aesar |
| Sodium sulfite | Anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Magnesium sulfate | Anhydrous | Fisher Scientific |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL). Stir the mixture at room temperature until it becomes homogeneous.
-
Addition of AD-mix-β: Add AD-mix-β (14 g, ~1.4 g per gram of substrate) to the solvent mixture. Stir vigorously until the two phases are thoroughly mixed and the solid is largely dissolved, resulting in a yellow-orange suspension.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Methanesulfonamide: Add methanesulfonamide (0.95 g, 10 mmol). Stir for 5-10 minutes.
-
Substrate Addition: Add N-Boc-2,3-dihydropyrrole (1.69 g, 10 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The color of the reaction mixture will gradually change from yellow-orange to a deeper orange-brown. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (15 g) portion-wise at 0 °C.
-
Warming and Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. Add ethyl acetate (100 mL) and stir for another 15 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. The aqueous layer will be milky white, and the organic layer will be clear. Separate the layers.
-
Further Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with 2 M aqueous sodium hydroxide (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 30% to 70% ethyl acetate in hexanes) to yield (3R,4R)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate as a white solid.
Expected Yield: 75-85%
Characterization Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemistry can be confirmed by comparison to literature data or by conversion to a known compound.
Part 2: Elaboration of the Dihydroxylated Intermediate into a DPP-IV Inhibitor Scaffold
While polyhydroxylated pyrrolidines are excellent glycosidase inhibitor candidates, the dihydropyrrole starting material can also be functionalized to target other enzymes like DPP-IV. A key strategy involves the introduction of an amino group, which is a common feature in many DPP-IV inhibitors. This can be achieved through various synthetic routes, including the opening of an epoxide derived from N-Boc-2,3-dihydropyrrole.
Conceptual Pathway: From Alkene to a Diamine Precursor
This synthetic pathway illustrates the conversion of N-Boc-2,3-dihydropyrrole into a key building block for DPP-IV inhibitors, featuring an amino group at a specific position.
Caption: Synthesis of a DPP-IV inhibitor scaffold.
Detailed Experimental Protocol: Epoxidation and Azide Opening
This protocol outlines the first two key steps in the synthesis of an amino-alcohol precursor for DPP-IV inhibitors.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Boc-2,3-dihydropyrrole | 95% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium bicarbonate | Saturated aqueous solution | |
| Sodium azide (NaN₃) | 99.5% | Sigma-Aldrich |
| Ammonium chloride (NH₄Cl) | 99% | Fisher Scientific |
| Dimethylformamide (DMF) | Anhydrous | VWR |
Procedure - Step 1: Epoxidation
-
Reaction Setup: Dissolve N-Boc-2,3-dihydropyrrole (1.69 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (77%, 2.47 g, 11 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (3:7 ethyl acetate/hexanes).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 40 mL) and brine (40 mL). Dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate under reduced pressure to afford the crude N-Boc-2,3-epoxypyrrolidine, which can be used in the next step without further purification.
Procedure - Step 2: Regioselective Azide Opening
-
Reaction Setup: Dissolve the crude epoxide from the previous step in anhydrous dimethylformamide (40 mL) in a 100 mL round-bottom flask.
-
Addition of Reagents: Add sodium azide (1.3 g, 20 mmol) and ammonium chloride (1.07 g, 20 mmol).
-
Heating: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (3 x 40 mL) and brine (40 mL). Dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the desired azido-alcohol intermediate.
The resulting azido-alcohol can then be reduced to the corresponding amino-alcohol, which is a versatile building block for coupling with various side chains to generate a library of potential DPP-IV inhibitors.
Conclusion: A Versatile and Indispensable Synthetic Tool
N-Boc-2,3-dihydropyrrole has proven to be an exceptionally valuable and versatile starting material in the synthesis of a wide range of enzyme inhibitors. Its ability to undergo a variety of stereoselective transformations on its double bond allows for the precise installation of key functional groups that are crucial for potent and selective enzyme inhibition. The protocols outlined in this guide provide a practical framework for researchers to harness the synthetic potential of this important building block in their drug discovery and development endeavors. A thorough understanding of the principles and methodologies presented here is essential for the rational design and efficient synthesis of novel, pyrrolidine-containing therapeutic agents.
References
- Hu, Y., et al. (2020). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 142(34), 14666–14673. [Link]
- Hu, Y., et al. (2020). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PubMed Central. [Link]
- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]
- Davies, S. G., et al. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 9(24), 4939–4942. [Link]
- Al-Masoudi, N. A., et al. (2023). Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. Scientific Reports, 13(1), 9946. [Link]
- Al-Hourani, B. J., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Li, Y., et al. (2019). Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. Molecules, 24(18), 3292. [Link]
- Davies, G. J., & Williams, S. J. (2011). Glycosidase inhibition: assessing mimicry of the transition state. Chemical Society Reviews, 40(3), 1265–1278. [Link]
- Zhang, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1071851. [Link]
- Royal Society of Chemistry. (2014). Recent advances in the synthesis of 2,3-dihydropyrroles.
- ResearchGate. (2014). Recent advances in the synthesis of 2,3-dihydropyrroles. Request PDF. [Link]
- Al-Masoudi, N. A., et al. (2023). Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents. PubMed Central. [Link]
- Davies, G. J., & Williams, S. J. (2011).
- Al-Hourani, B. J., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]
- Li, Y., et al. (2019). Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors. MDPI. [Link]
- Zhang, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PubMed Central. [Link]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. oatext.com [oatext.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Substituted Iminosugar C-Glycosides and Evaluation as Promising α-Glucosidase Inhibitors [mdpi.com]
- 6. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies Involving tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
This compound, commonly referred to as N-Boc-3-pyrroline, is a pivotal heterocyclic building block in modern organic synthesis. Its utility stems from the presence of a Boc-protected amine and a reactive double bond within a five-membered ring system. This combination allows for a diverse range of chemical transformations, making it an invaluable intermediate in the synthesis of complex nitrogen-containing compounds, including natural products and active pharmaceutical ingredients (APIs).[1] The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in various reaction conditions, such as basic, nucleophilic, and catalytic hydrogenation environments, and its straightforward removal under acidic conditions.[2]
This document provides a comprehensive guide to the strategic application of N-Boc-3-pyrroline, detailing its synthesis, stability, and protocols for its use as a protecting group and as a versatile synthetic intermediate.
Physicochemical Properties and Solubility
N-Boc-3-pyrroline is typically a colorless to pale yellow liquid or a low-melting solid.[1][3] Its solubility in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran is a key advantage, facilitating its use in a wide array of solution-phase reactions.[1]
| Property | Value |
| Molecular Formula | C9H15NO2 |
| Molar Mass | 169.22 g/mol [1][4] |
| Boiling Point | ~230 - 235 °C (approximate)[1] |
| Density | ~1.01 - 1.05 g/cm³ (estimated)[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of N-Boc-3-pyrroline involves the protection of 3-pyrroline (also known as 2,3-dihydro-1H-pyrrole) with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under mild basic conditions.
Protocol: N-Boc Protection of 3-Pyrroline
Materials:
-
3-Pyrroline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-pyrroline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is crucial to deprotonate the nitrogen atom of the pyrroline, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.[1]
-
The reaction is performed at 0 °C initially to control the exothermic nature of the reaction and minimize potential side reactions.
-
The aqueous workup with NaHCO₃ removes any unreacted acidic impurities.
Stability Profile of the Boc Protecting Group
The Boc group is known for its stability under a wide range of conditions, which is a primary reason for its extensive use. However, it is labile under acidic conditions.
-
Stable: The Boc group is generally stable in the presence of most nucleophiles and bases.[5] It can withstand reagents like hydroxides, carbonates, and amines at room temperature.[6]
-
Labile: The Boc group is highly susceptible to cleavage under strong acidic conditions.[7] Even mild acids can cause deprotection over extended periods or at elevated temperatures.[6] Some Lewis acids can also cleave the Boc group.[6]
Deprotection Strategies for N-Boc-3-Pyrroline
The removal of the Boc group is a critical step to liberate the free amine for subsequent synthetic transformations. Acid-catalyzed deprotection is the most common method.[2]
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection mechanism is initiated by the protonation of the carbamate oxygen by a strong acid. This is followed by the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the free amine.[2] The tert-butyl cation is typically scavenged by nucleophiles or fragments into isobutylene.[2]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-3-pyrroline (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M).[2]
-
Cool the solution to 0 °C using an ice bath.[2]
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[2] The resulting product will be the trifluoroacetate salt of 3-pyrroline.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Materials:
-
This compound
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether or MTBE
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc-3-pyrroline (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) or use it neat if it is an oil.[2]
-
Add the 4M HCl solution in 1,4-dioxane (excess) to the substrate.
-
Stir the reaction at room temperature. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up:
Choosing a Deprotection Method: The choice between TFA and HCl depends on the substrate's sensitivity and the desired final salt form.[2] TFA is often used for its volatility, which allows for easy removal, while HCl provides the hydrochloride salt directly, which can be advantageous for subsequent steps or for purification by crystallization.
Applications in Organic Synthesis
N-Boc-3-pyrroline is a versatile intermediate for constructing various nitrogen-containing heterocyclic compounds.[1] Its double bond can undergo a variety of reactions, including cycloadditions, hydroboration-oxidation, and epoxidation, leading to a range of substituted pyrrolidines.
Caption: Synthetic utility of N-Boc-3-pyrroline.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Boc protection | Insufficient base or Boc₂O, or reaction time is too short. | Increase the equivalents of base and Boc₂O, and extend the reaction time. Ensure the 3-pyrroline starting material is of good quality. |
| Unintentional deprotection during a reaction | Presence of acidic conditions (reagents, byproducts, or impurities).[6] | Neutralize the reaction mixture, use milder reaction conditions, or consider a more acid-stable protecting group if necessary. |
| Low yield in deprotection | Incomplete reaction or degradation of the product. | Ensure sufficient excess of acid is used. For sensitive substrates, perform the reaction at a lower temperature and monitor carefully. |
| Side reactions during deprotection | The tert-butyl cation intermediate can alkylate other nucleophilic sites in the molecule. | Use scavengers like anisole or thioanisole to trap the tert-butyl cation.[8] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. A thorough understanding of its properties, synthesis, and the nuances of its protection and deprotection chemistry is essential for its effective utilization in the development of novel chemical entities. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge required to successfully implement strategies involving this important synthetic intermediate.
References
- Pipzine Chemicals.
- BenchChem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- BenchChem. Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions.
- BenchChem. Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.
- Guidechem.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- PubChem.
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Strategic Synthesis of Bioactive Pyrrolidine Derivatives from N-Boc-2-Pyrroline: A Guide for Drug Discovery Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an excellent scaffold for creating three-dimensional diversity in drug candidates, a critical factor for enhancing target specificity and improving pharmacokinetic profiles.[1][3] Among the various precursors to this valuable heterocyclic system, N-Boc-2-pyrroline stands out as a versatile and reactive building block for the synthesis of a wide array of functionalized and stereochemically complex pyrrolidine derivatives. This guide provides an in-depth exploration of the synthetic pathways originating from N-Boc-2-pyrroline, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
While the closely related N-Boc-3-pyrroline (N-Boc-2,5-dihydro-1H-pyrrole) has been more extensively studied, the unique reactivity of the enamine-like double bond in N-Boc-2-pyrroline offers distinct synthetic opportunities. This document will focus on key transformations of N-Boc-2-pyrroline and, where direct examples are limited, draw logical parallels from the well-established chemistry of its 3-pyrroline isomer to provide a comprehensive and practical resource.
I. The Strategic Importance of N-Boc-2-Pyrroline in Pyrrolidine Synthesis
N-Boc-2-pyrroline serves as a valuable precursor for introducing substituents at the C3, C4, and C5 positions of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) protecting group is instrumental in this regard; it modulates the nucleophilicity of the nitrogen atom and can be readily removed under acidic conditions, allowing for further derivatization at a later stage.[2] The endocyclic double bond of N-Boc-2-pyrroline is polarized due to the adjacent nitrogen atom, making it susceptible to a range of electrophilic additions and cycloaddition reactions.
II. Key Synthetic Transformations of N-Boc-2-Pyrroline
The reactivity of N-Boc-2-pyrroline is dominated by its enamine character, making it a nucleophilic partner in various carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail some of the most powerful synthetic strategies for elaborating this scaffold into bioactive pyrrolidine derivatives.
A. Michael Addition Reactions: Building Complexity through Conjugate Addition
The enamine-like nature of N-Boc-2-pyrroline makes it an excellent nucleophile for Michael addition reactions with a variety of Michael acceptors. This strategy is particularly effective for introducing substituents at the C5 position of the pyrrolidine ring.
Causality Behind Experimental Choices: The choice of catalyst and reaction conditions is critical for achieving high yields and stereoselectivity in Michael additions. Lewis acids are often employed to activate the Michael acceptor, increasing its electrophilicity and promoting the reaction.[3] Chiral catalysts, such as those based on Cinchona alkaloids, can be used to induce enantioselectivity in the newly formed stereocenter.[4]
Visualizing the Michael Addition Workflow
Sources
- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles [mdpi.com]
Application Note and Protocols for Monitoring Reactions of tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate
Introduction: The Synthetic Versatility and Analytical Demands of a Key Heterocyclic Building Block
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a prominent N-Boc protected pyrroline, is a cornerstone in contemporary organic synthesis, particularly in the development of pharmaceutical agents and complex natural products. Its strategic importance lies in the pyrrolidine core, a privileged scaffold in medicinal chemistry, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, which allows for selective deprotection under mild conditions. The controlled transformation of this building block into more elaborate structures necessitates rigorous in-process monitoring to ensure optimal reaction outcomes, maximize yields, and minimize impurity profiles.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical methods for monitoring reactions involving this compound. We will delve into the theoretical underpinnings and practical applications of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A representative acid-catalyzed Boc deprotection reaction will serve as a practical framework for the detailed protocols.
Representative Reaction: Acid-Catalyzed Deprotection
A frequent and pivotal transformation of this compound is the removal of the Boc protecting group to yield the corresponding secondary amine, 2,3-dihydro-1H-pyrrole (also known as 2-pyrroline). This reaction is typically achieved using strong acids like trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM). The progress of this reaction is critical to monitor as incomplete deprotection can complicate subsequent synthetic steps, while prolonged exposure to harsh acidic conditions can lead to side reactions.
Reaction Scheme:
Thin-Layer Chromatography (TLC): The First Line of In-Process Control
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring reaction progress. The principle lies in the differential partitioning of the analyte between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). The more polar a compound, the stronger its interaction with the silica gel, resulting in a lower Retention Factor (Rf).[1]
In the context of Boc deprotection, the product (2,3-dihydro-1H-pyrrole) is significantly more polar than the starting material (this compound) due to the presence of the free amine. This polarity difference allows for excellent separation on a TLC plate.
Protocol for TLC Monitoring of Boc Deprotection
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.[2]
-
Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., DCM) to create a reference spot.
-
At timed intervals (e.g., t=0, 15 min, 30 min, 1h), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the reference and reaction aliquots on the TLC plate, ensuring the spots are small and do not touch.
-
-
Elution:
-
Prepare a suitable mobile phase. A common system for this separation is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The optimal ratio may require some experimentation.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the spots.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
-
Visualization:
-
Interpretation:
-
The starting material will have a higher Rf value (closer to the solvent front).
-
The more polar product will have a lower Rf value.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
-
Data Presentation: TLC Analysis
| Compound | Polarity | Expected Rf (30% EtOAc/Hexanes) | Visualization |
| This compound | Low | ~0.7 | UV, KMnO4 |
| 2,3-Dihydro-1H-pyrrole | High | ~0.1 (streaking may occur) | KMnO4, Ninhydrin |
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis and Purity Assessment
HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering superior resolution and sensitivity compared to TLC. For the analysis of N-Boc protected heterocycles, reversed-phase HPLC (RP-HPLC) is the method of choice.[3][4] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water). Less polar compounds are retained longer on the column.
Protocol for HPLC Monitoring of Boc Deprotection
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Sample Preparation:
-
At each time point, quench a small aliquot of the reaction mixture (e.g., by diluting in the mobile phase or a neutral buffer).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape for the amine product.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The less polar starting material will have a longer retention time.
-
The more polar product will have a shorter retention time.
-
The reaction progress can be quantified by integrating the peak areas of the starting material and product over time. Purity of the final product can also be assessed.[3]
-
Data Presentation: HPLC Analysis
| Compound | Polarity | Expected Retention Time |
| This compound | Low | Longer |
| 2,3-Dihydro-1H-pyrrole | High | Shorter |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Byproducts
GC-MS is a highly sensitive technique that separates volatile and thermally stable compounds in the gas phase, followed by detection using mass spectrometry.[5][6] This method is particularly useful for analyzing pyrrolidine derivatives and can provide valuable information on the formation of volatile byproducts.[7][8]
Protocol for GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation:
-
Quench and work up a reaction aliquot.
-
Dissolve the residue in a volatile organic solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient, for example, starting at 50 °C and ramping to 300 °C.[7]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times and mass spectra.
-
The mass spectrum of the starting material will show a molecular ion peak (or fragments corresponding to the loss of the tert-butyl group), while the product will have a significantly lower molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is a powerful tool for the structural characterization of molecules and can be used to monitor reaction progress by observing the disappearance of signals from the starting material and the appearance of signals from the product.[9][10] ¹H NMR is particularly informative for monitoring Boc deprotection.
Protocol for ¹H NMR Monitoring
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
Starting Material (this compound): Look for the characteristic singlet of the nine protons of the tert-butyl group at approximately 1.5 ppm.
-
Product (2,3-Dihydro-1H-pyrrole): This signal will disappear upon deprotection. New signals corresponding to the protons of the pyrroline ring will appear, and the chemical shifts of the existing ring protons will change. The NH proton signal may be broad and its position variable.[11]
-
Data Presentation: Key ¹H NMR Chemical Shifts
| Compound | Functional Group | Chemical Shift (ppm, approx.) | Multiplicity |
| This compound | tert-Butyl | 1.5 | singlet (9H) |
| 2,3-Dihydro-1H-pyrrole | NH | Variable | broad singlet (1H) |
Visualizations
Workflow for Monitoring Boc Deprotection
Caption: Workflow for monitoring the Boc deprotection of this compound.
Logical Flow for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from....
- ResearchGate. (n.d.). 1 H NMR monitoring of the progress of the reaction with time at 30 minute intervals.
- Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology, 2(6), 601.
- Westphal, F., et al. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 257, 1-6.
- The Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.
- ResearchGate. (n.d.). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides.
- PubChem. (n.d.). This compound.
- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- NIH. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25095-25101.
- ResearchGate. (n.d.). ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents.
- ResearchGate. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- ResearchGate. (n.d.). NMR correlations for tert-butyl 1-benzoyl-2,4-dioxooctahydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate (4).
- BMRB. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid.
- Okano, Y., et al. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671-677.
- Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress.
- NIH. (n.d.). tert-Butyl 2-borono-1H-pyrrole-1-carboxylate.
- NIH. (n.d.). tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (n.d.). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process | Request PDF.
- MDPI. (n.d.). tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate.
- DSpace. (1996). Oxidation of Heteroleptic Diarylpalladium Compounds with tert-Butyl Hydroperoxide. Substituent Effects in Aromatic Oxidation Rea.
- NIH. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters.
- ResearchGate. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters.
- Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.
- PubMed. (2024). Thin layer chromatography assay to detect laccase inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annexpublishers.com [annexpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (commonly known as N-Boc-3-pyrroline). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-Boc-3-pyrroline?
The synthesis of N-Boc-3-pyrroline is most prominently achieved through two primary routes:
-
Ring-Closing Metathesis (RCM): This is a powerful and widely used method involving the intramolecular cyclization of an N-Boc protected diallylamine using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.[1][2] This reaction is favored for its efficiency and high yields.[2]
-
Dehydration of N-Boc-pyrrolidin-3-ol: This route involves the elimination of water from N-Boc-protected 3-hydroxypyrrolidine. While conceptually straightforward, this method can present challenges in controlling the regioselectivity of the resulting double bond.
Other less common methods include the partial reduction of N-Boc-pyrrole or the Boc-protection of 3-pyrroline itself.[3]
Q2: Why is the Boc (tert-butoxycarbonyl) group used in this synthesis?
The Boc group is an acid-labile protecting group for the nitrogen atom of the pyrroline ring.[4] Its key advantages include:
-
Stability: It is stable to most nucleophiles and bases, allowing for a wide range of subsequent chemical modifications on other parts of the molecule.[5]
-
Facile Removal: It can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine.[4]
-
Improved Handling: The Boc group increases the crystallinity and lipophilicity of the molecule, often simplifying purification by chromatography or recrystallization.
Troubleshooting Guide: Byproduct Formation
This section addresses specific byproducts encountered during the synthesis of N-Boc-3-pyrroline, their causes, and strategies for prevention and removal.
Scenario 1: Ring-Closing Metathesis (RCM) Route
The RCM of N-Boc-diallylamine is a robust reaction but can be prone to specific side reactions if not properly controlled.
Problem 1: My final product contains an isomeric impurity. NMR analysis suggests the double bond has migrated.
Cause: The formation of isomeric pyrrolines is a known byproduct in RCM reactions, particularly when conducted at elevated temperatures.[6] Decomposition of the ruthenium catalyst can generate ruthenium hydride species. These hydrides can re-add to the desired double bond, leading to a series of elimination and re-addition steps that result in the migration of the double bond to a more thermodynamically stable position, such as the 2-position (N-Boc-2-pyrroline).
Troubleshooting & Prevention:
-
Temperature Control: Maintain a strict reaction temperature, ideally at or below room temperature if the reaction proceeds efficiently. For less reactive substrates requiring heat, do not exceed 40-50°C.
-
Catalyst Choice: Employ more thermally stable catalysts, such as Hoveyda-Grubbs second-generation catalysts, which are less prone to decomposition at higher temperatures.[6]
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to minimize the time the product is exposed to the active catalyst.
Diagram: Proposed Mechanism of Isomerization
Caption: Ruthenium hydride-catalyzed double bond migration.
Problem 2: My purified product has a dark color, and I suspect metal contamination.
Cause: Residual ruthenium from the metathesis catalyst remains in the crude product. These ruthenium byproducts can be colored and may interfere with subsequent reactions.
Troubleshooting & Removal:
Several methods exist for scavenging residual ruthenium species.[2]
-
Aqueous Wash with a Scavenger: After the reaction is complete, quench the mixture by adding an aqueous solution of tris(hydroxymethyl)phosphine (THMP) or by performing a wash with a basic cysteine solution.[1][2] These reagents coordinate strongly to the ruthenium, sequestering it into the aqueous phase.
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb many ruthenium impurities.
-
Silica Gel Chromatography: While standard chromatography will remove some ruthenium, specialized scavengers can be added to the crude mixture before loading it onto the column, or functionalized silica gel can be used for more effective removal.
Experimental Protocol: Ruthenium Removal with THMP
-
Upon reaction completion (monitored by TLC/GC-MS), cool the reaction mixture to room temperature.
-
Add an aqueous solution of tris(hydroxymethyl)phosphine (THMP) (approx. 10-20 equivalents relative to the catalyst).
-
Stir the biphasic mixture vigorously for 1-2 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Proceed with standard purification (e.g., flash chromatography or distillation).[1][2]
Scenario 2: Dehydration of N-Boc-pyrrolidin-3-ol
The acid- or base-catalyzed dehydration of alcohols is a classic method for alkene synthesis, but controlling regioselectivity can be a significant challenge.
Problem: My product is a mixture of N-Boc-3-pyrroline and N-Boc-2-pyrroline.
Cause: The dehydration of N-Boc-pyrrolidin-3-ol can proceed via two different pathways, leading to the formation of either the desired 3-pyrroline or the isomeric 2-pyrroline. The ratio of these products is highly dependent on the reaction conditions (reagent, temperature, solvent). The formation of the 2-pyrroline, an enamine derivative, can be thermodynamically favored under certain conditions.
Troubleshooting & Prevention:
-
Choice of Dehydrating Agent: The choice of reagent is critical.
-
Mitsunobu Reaction: This method (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) often provides good selectivity for the less substituted alkene, favoring the 3-pyrroline isomer. It proceeds under mild, neutral conditions.
-
Burgess Reagent: This reagent is known for effecting mild dehydrations and can offer improved selectivity compared to strong acids.
-
Martin Sulfurane: Another mild dehydrating agent that can minimize rearrangement and isomerization.
-
-
Avoid Strong Acids and High Temperatures: Using strong mineral acids (like H₂SO₄) and high heat will almost certainly lead to a mixture of isomers, likely favoring the more stable 2-pyrroline.
Diagram: Dehydration Pathways
Caption: Competing pathways in the dehydration of N-Boc-pyrrolidin-3-ol.
Summary of Common Byproducts and Solutions
| Byproduct | Probable Cause(s) | Synthetic Route | Prevention & Mitigation Strategies |
| N-Boc-2-pyrroline | Double bond migration catalyzed by [Ru]-H species. | RCM | Lower reaction temperature; use a more stable catalyst; minimize reaction time. |
| Lack of regioselectivity during elimination. | Dehydration | Use mild, non-acidic dehydrating agents (e.g., Mitsunobu conditions, Burgess reagent). | |
| Ruthenium Impurities | Incomplete removal of the metathesis catalyst. | RCM | Quench with THMP or a cysteine wash; treat with activated carbon; use specialized chromatography.[1][2] |
| Oligomers/Polymers | Intermolecular metathesis reaction. | RCM | Use high dilution conditions to favor intramolecular cyclization. |
| Unreacted Starting Material | Incomplete reaction. | All | Increase reaction time; add more reagent/catalyst; purify via chromatography or distillation. |
References
- Pipzine Chemicals. This compound.
- BenchChem. Application Notes and Protocols: Ring-Closing Metathesis for 3-Pyrroline Synthesis.
- Trost, B. M., et al. "Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles." PMC - NIH.
- Declerck, V., et al. "Sequential aza-Baylis-Hillman/ring closing metathesis/aromatization as a novel route for the synthesis of substituted pyrroles." Journal of Organic Chemistry, 2004, 69(24), 8372-81.
- Organic Chemistry Portal. 3-Pyrroline synthesis.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Ferguson, M. L., et al. "Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline." Organic Syntheses.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- BenchChem. Technical Support Center: Diastereoselectivity in (R)-3-(Boc-amino)pyrrolidine Reactions.
- PubChem. This compound.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Wikipedia. Pyrroline.
- Agilent Technologies. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- PubMed. Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-Pyrroline synthesis [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate by Chromatography
Welcome to the technical support center for the chromatographic purification of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this N-Boc protected heterocyclic intermediate. The inherent lability of the tert-butoxycarbonyl (Boc) group under acidic conditions—a characteristic of standard silica gel—presents a primary hurdle that requires careful consideration and optimization of chromatographic parameters.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions, and a detailed experimental protocol to ensure you achieve the desired purity and yield.
Troubleshooting Guide: Column Chromatography
The following table outlines common issues encountered during the purification of this compound, their probable causes, and field-tested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Boc Group (Deprotection) | 1. Acidity of Silica Gel: Standard silica gel is inherently acidic and can catalyze the cleavage of the acid-labile Boc protecting group.[1][2] 2. Prolonged Residence Time on Column: The longer the compound is in contact with the stationary phase, the greater the extent of potential decomposition.[1] 3. Use of Chlorinated Solvents: Solvents like dichloromethane (DCM) may contain trace amounts of HCl, which can accelerate Boc cleavage.[1] | 1. Neutralize the Eluent: Add a small amount (0.1-1%) of a volatile base, such as triethylamine (Et3N), to the mobile phase to neutralize the acidic sites on the silica.[1] 2. Use Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica with a base. 3. Perform Flash Chromatography: Utilize flash chromatography over gravity chromatography to minimize the purification time.[1] 4. Avoid Chlorinated Solvents: If possible, opt for non-chlorinated solvent systems like ethyl acetate/hexanes. |
| Product Streaking or Tailing | 1. Interaction with Acidic Silica: The basic nitrogen atom of the pyrrolidine ring can interact with the acidic silanol groups on the silica surface, leading to poor peak shape.[1] 2. Sample Overloading: Exceeding the binding capacity of the column leads to band broadening.[1] 3. Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can precipitate at the top of the column. | 1. Add a Basic Modifier: As with preventing deprotection, adding 0.1-1% triethylamine to the eluent can mitigate tailing by competing for the acidic sites on the silica.[1] 2. Reduce Sample Load: A general rule of thumb is to use 30-100 times the weight of silica gel to the crude sample.[1] 3. Ensure Complete Dissolution: Dissolve the sample in a minimal amount of a slightly more polar solvent than the eluent or consider the dry loading technique.[3] |
| Co-elution with Impurities | 1. Inadequate Solvent System: The chosen mobile phase may not have sufficient selectivity to resolve the target compound from closely related impurities. 2. Column Overloading: Too much sample can cause overlapping bands of components that would otherwise be separated.[1] | 1. Optimize the Solvent System via TLC: Aim for a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate to ensure good separation on the column.[1] Experiment with different solvent combinations (e.g., ether/hexanes or acetone/hexanes) if ethyl acetate/hexanes is not effective. 2. Decrease the Amount of Sample Loaded: This will improve the resolution between closely eluting compounds. |
| Product Not Eluting from the Column | 1. Compound Decomposition: The compound may have fully decomposed on the silica gel.[4] 2. Incorrect Solvent System: The mobile phase may be too non-polar to elute the compound. 3. Very Low Concentration: The eluted fractions may contain the product, but at a concentration too low to be detected by TLC.[4][5] | 1. Test for Stability: Before running the column, spot the compound on a silica TLC plate, wait for an hour, and then develop it to check for decomposition.[1][4] 2. Gradually Increase Solvent Polarity: If the compound is not eluting, slowly increase the percentage of the polar solvent in the mobile phase. 3. Concentrate Fractions: Combine and concentrate the fractions where the product was expected to elute and re-analyze by TLC.[4] |
Frequently Asked Questions (FAQs)
Q1: What preliminary steps are essential before attempting the column chromatography of my crude this compound?
A1: Before proceeding with column chromatography, it is crucial to perform two key preliminary checks. First, confirm the stability of your compound on silica gel. You can do this by spotting your crude material on a TLC plate, letting it sit on the bench for 30-60 minutes, and then eluting it. If a new spot appears or the original spot diminishes, it indicates decomposition.[1][4] Second, develop an optimal solvent system using TLC. The ideal system will give your target compound an Rf value between 0.2 and 0.4, providing a good balance between retention and elution, and ensuring adequate separation from impurities.[1]
Q2: My compound is sensitive to the acidity of silica. Are there alternatives to using triethylamine in the eluent?
A2: Yes, while triethylamine is a common choice, other volatile bases like n-propylamine can also be used.[1] Alternatively, you can use a different stationary phase altogether. Neutral alumina or florisil can be effective for purifying compounds that are unstable on silica gel.[4] However, it is important to note that the selectivity of these stationary phases will differ from silica, so you will need to re-optimize your solvent system using TLC with the new stationary phase.
Q3: Should I use wet or dry loading for my sample?
A3: The choice between wet and dry loading depends on the solubility of your crude sample.
-
Wet Loading: This is the preferred method if your sample is readily soluble in the initial mobile phase. Dissolve the sample in the minimum amount of eluent and carefully apply it to the top of the column.[3]
-
Dry Loading: If your compound has poor solubility in the eluent, dry loading is the better option.[3] To do this, dissolve your crude material in a suitable volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[3]
Q4: How can I confirm the identity and purity of my collected fractions?
A4: After collecting fractions, it is standard practice to analyze them by TLC to identify which ones contain the purified product. For a more rigorous purity assessment and structural confirmation, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[6] LC-MS is particularly useful for confirming the molecular weight of the compound and identifying any deprotected byproducts.[7]
Chromatographic Purification Workflow
Caption: A typical workflow for the purification of this compound.
Detailed Experimental Protocol: Flash Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
1. Preparation of the Silica Slurry and Column Packing: a. For every 1 gram of crude material, weigh out approximately 50-100 grams of silica gel (230-400 mesh). b. In a beaker, prepare a slurry of the silica gel in the initial, non-polar solvent system (e.g., 5% ethyl acetate in hexanes). c. Clamp the chromatography column vertically and ensure the stopcock is closed. Add a small amount of the non-polar solvent to the column. d. Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. e. Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the silica run dry.
2. Sample Loading (Dry Loading Method Recommended): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small portion of silica gel to this solution and mix to form a paste. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. e. Gently add a small layer of sand on top of the sample layer to prevent disturbance during solvent addition.
3. Elution and Fraction Collection: a. Carefully add the optimized eluent to the column. b. Apply gentle pressure to the top of the column (using a pipette bulb or regulated air/nitrogen line) to initiate the flow. c. Begin collecting fractions in test tubes. The size of the fractions will depend on the size of the column. d. Monitor the elution of the compound by TLC analysis of the collected fractions.
4. Analysis and Product Isolation: a. Spot every few fractions on a TLC plate. b. Develop the TLC plate in the eluent system and visualize the spots (e.g., using a UV lamp or an appropriate stain like potassium permanganate). c. Combine the fractions that contain the pure product. d. Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- Technical Support Center: Purification of Br-C4-NHBoc-Containing Compounds by Column Chromatography - Benchchem. (n.d.).
- Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. (n.d.).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate - Benchchem. (n.d.).
- A Comparative Guide to Purity Assessment of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate by HPLC and Other Analytical Methods - Benchchem. (n.d.).
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7).
- Mass Spectrometry Analysis of Tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: A Technical Guide - Benchchem. (n.d.).
- troubleshooting column chromatography : r/chemistry - Reddit. (2022, February 22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of N-Boc-2,3-dihydropyrrole
Welcome to the technical support center for the synthesis of N-Boc-2,3-dihydropyrrole (also known as tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. N-Boc-2,3-dihydropyrrole is a valuable intermediate in medicinal chemistry, serving as a precursor to a wide range of substituted pyrrolidines and other complex nitrogen heterocycles.[1][2]
However, its synthesis can present challenges, from low yields to problematic side reactions and purification difficulties. This document provides in-depth, field-proven insights through a series of troubleshooting guides and FAQs to help you optimize your reaction outcomes.
Primary Synthetic Routes: An Overview
While several methods exist, the most prevalent and versatile approach for synthesizing N-Boc-2,3-dihydropyrrole is the Ring-Closing Metathesis (RCM) of N,N-diallyl-tert-butoxycarbonylamine. Other notable methods include the partial reduction of N-Boc-pyrrole and multi-step sequences from pyrrolidinone precursors.[3] This guide will focus primarily on the widely adopted RCM strategy due to its efficiency and substrate scope.
Troubleshooting Guide: Ring-Closing Metathesis (RCM) Approach
This section addresses the most common issues encountered during the RCM synthesis of N-Boc-2,3-dihydropyrrole.
Question 1: My RCM reaction has a very low yield or has failed completely. What are the likely causes?
This is the most frequent issue. A failed RCM reaction is rarely due to a single factor. It's typically a combination of issues related to the catalyst, reagents, and reaction conditions.
Causality Analysis & Solutions:
-
Catalyst Activity and Handling: Ruthenium-based metathesis catalysts are sensitive to air, moisture, and impurities.
-
Expertise & Experience: The most common point of failure is catalyst deactivation. Always handle the catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use fresh, anhydrous, and degassed solvents. Solvents like dichloromethane (DCM) or toluene should be passed through a purification system or freshly distilled.
-
Trustworthiness: To validate your system, run a control reaction with a known, reliable substrate if you suspect systemic issues with your setup (e.g., solvent quality, inert atmosphere).
-
-
Choice of Catalyst: Not all Grubbs-type catalysts are equally effective for this transformation.
-
Expertise & Experience: For the synthesis of a five-membered ring from a relatively unhindered diene, second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are generally preferred over the first-generation Grubbs I catalyst due to their higher activity and stability.[4][5] Hoveyda-type catalysts, in particular, often exhibit enhanced stability.[6]
-
Authoritative Grounding: The higher activity of second-generation catalysts stems from the replacement of a phosphine ligand with a more strongly donating N-heterocyclic carbene (NHC), which promotes the catalytic cycle.
-
-
Reaction Concentration (The "Dilution Principle"): RCM is an intramolecular reaction that competes with intermolecular oligomerization or polymerization.
-
Expertise & Experience: The reaction must be run under high dilution to favor the intramolecular cyclization. Typical concentrations range from 0.01 M to 0.1 M. If your concentration is too high, you will primarily form oligomeric byproducts.
-
Trustworthiness: If you observe a significant amount of high-molecular-weight material (visible as baseline material on TLC or complex mixtures in NMR), high concentration is the most probable cause.
-
-
Ethylene Removal: Ethylene is the byproduct of the reaction. According to Le Châtelier's principle, its presence can slow or reverse the catalytic cycle, leading to an equilibrium that does not favor the product.[5][7]
-
Expertise & Experience: To drive the reaction to completion, ethylene must be removed. This is typically achieved by gently bubbling a stream of an inert gas (argon or nitrogen) through the reaction mixture or by performing the reaction under a vacuum with a cold finger condenser.
-
Troubleshooting Workflow: Low RCM Yield
Caption: A flowchart for diagnosing and solving low-yield RCM reactions.
Question 2: My reaction worked, but I see significant amounts of an isomeric byproduct. How do I prevent this?
Isomerization of the double bond is a well-documented side reaction in olefin metathesis.[7][8] It is typically caused by the formation of ruthenium-hydride species during the catalytic cycle or upon catalyst decomposition. These species can catalyze the migration of the double bond from the 2,3-position to the thermodynamically more stable N-Boc-2,5-dihydropyrrole or other isomers.
Causality Analysis & Solutions:
-
Expertise & Experience: This side reaction is more prevalent in sluggish reactions where the catalyst has more time to decompose or enter non-productive pathways. Improving the overall reaction rate (e.g., by gentle heating to 40-50 °C for toluene) can sometimes suppress isomerization by consuming the starting material faster.
-
Trustworthiness & Authoritative Grounding: The addition of a mild acid or a hydride scavenger can effectively quench the ruthenium-hydride species responsible for isomerization.[7]
-
Recommended Additive: Add 1-5 mol% of acetic acid or 1,4-benzoquinone to the reaction mixture. This is often sufficient to suppress isomerization without significantly impacting the primary RCM pathway. Always test additives on a small scale first.
-
Question 3: Purification is difficult. How do I effectively remove the ruthenium catalyst byproducts?
The final product is often contaminated with highly colored, polar ruthenium byproducts, which can be challenging to remove by standard chromatography.
Causality Analysis & Solutions:
-
Expertise & Experience: A multi-step approach is most effective. First, attempt to oxidize the residual ruthenium to a more polar, water-soluble state. Stirring the crude reaction mixture open to the air with a small amount of DMSO can facilitate this.
-
Trustworthiness & Authoritative Grounding: The use of scavengers is a highly reliable method.
-
Lead Tetraacetate (Pb(OAc)₄): Very effective but toxic. Use with caution.
-
Tris(hydroxymethyl)phosphine (THMP): A water-soluble phosphine that complexes with ruthenium, allowing for extraction into an aqueous phase.
-
Functionalized Silica Gels: Commercially available silica gels functionalized with thiols or other ligands can be used to bind and remove ruthenium during filtration or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Which Grubbs catalyst is the best choice for this specific synthesis? For the synthesis of N-Boc-2,3-dihydropyrrole, Hoveyda-Grubbs 2nd Generation (HG-II) is often the preferred choice.[6][9] It offers an excellent balance of high activity and increased air stability compared to Grubbs II, making it easier to handle.[4]
Q2: Can I use a solvent other than DCM or Toluene? Yes. While DCM and toluene are standard, greener solvents like dimethyl carbonate (DMC) have been shown to be effective, particularly in continuous flow systems.[10] Ensure any solvent used is anhydrous and degassed.
Q3: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the simplest method. The product, N-Boc-2,3-dihydropyrrole, is significantly less polar than the starting N,N-diallyl-tert-butoxycarbonylamine. Use a hexanes/ethyl acetate solvent system (e.g., 9:1 or 4:1) for visualization. For more quantitative analysis, GC-MS is ideal as it can also confirm the loss of ethylene implicitly through the mass change.
Q4: Is it possible to scale up this reaction? Yes, but the high dilution requirement can be a practical challenge, generating large solvent volumes. For larger scales, consider a slow-addition strategy where the substrate is added gradually to the catalyst solution. This maintains a low instantaneous concentration, favoring the intramolecular RCM. Continuous flow reactors are also highly efficient for scaling this reaction.[10]
Data Summary
The choice of catalyst significantly impacts reaction efficiency. The following table summarizes typical conditions and outcomes for the RCM synthesis.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Typical Time (h) | Reported Yield Range (%) | Key Characteristics |
| Grubbs I | 2 - 5 | DCM / Toluene | 25 - 45 | 12 - 24 | 40 - 70 | Lower activity, less expensive. |
| Grubbs II | 0.5 - 2 | DCM / Toluene | 25 - 45 | 2 - 8 | 80 - 95 | High activity, sensitive to air.[11] |
| Hoveyda-Grubbs II | 0.5 - 2 | Toluene | 25 - 60 | 2 - 8 | 85 - 98+ | High activity, increased air stability, good for catalyst recovery/recycling.[6][9] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-2,3-dihydropyrrole via RCM
This protocol is a representative example using the Hoveyda-Grubbs II catalyst.
Materials:
-
N,N-diallyl-tert-butoxycarbonylamine (1.0 equiv)
-
Hoveyda-Grubbs II Catalyst (1 mol%)
-
Anhydrous, degassed toluene
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N,N-diallyl-tert-butoxycarbonylamine.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of approximately 0.05 M.
-
Inert Atmosphere: Begin bubbling argon or nitrogen gas gently through the solution via a long needle. Ensure an exit needle is in place.
-
Heating: Heat the solution to 45 °C with stirring.
-
Catalyst Addition: Under a positive flow of argon, add the Hoveyda-Grubbs II catalyst in one portion. The solution will typically turn from green to brownish-green.
-
Reaction Monitoring: Allow the reaction to stir at 45 °C for 4-6 hours. Monitor the consumption of the starting material by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Quenching & Workup: Once the reaction is complete, cool the mixture to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes. Concentrate the mixture under reduced pressure.
Protocol 2: Purification using a Ruthenium Scavenger
Procedure:
-
Crude Product: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane (DCM).
-
Scavenger Addition: Add functionalized silica scavenger (e.g., SiliaMetS® Thiol, approx. 5-10 weight equivalents relative to the catalyst used).
-
Stirring: Stir the suspension at room temperature for 2-4 hours.
-
Filtration: Filter the mixture through a pad of celite or a short plug of silica gel, washing with DCM.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Final Purification: The resulting oil can be further purified by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to yield pure N-Boc-2,3-dihydropyrrole as a colorless oil.
RCM Catalytic Cycle
Caption: The catalytic cycle for Ring-Closing Metathesis (RCM).
References
- An Expedient Synthesis of N-Acceptor-Substituted 2,3-Dihydropyrrols from the Corresponding 2-Pyrrolidinones. Technical University of Munich. [Link]
- Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles.PMC - NIH.[Link]
- Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacyl
- Diastereoselective ring-closing metathesis in the synthesis of dihydropyrans.PubMed.[Link]
- Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.Journal of the American Chemical Society.[Link]
- Advice on N-boc deprotection in the presence of acid sensitive groups.Reddit.[Link]
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.PMC - NIH.[Link]
- Deprotection of N-BOC compounds.
- Grubbs G2 metathesis catalyst synthesis troubleshooting.Reddit.[Link]
- Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.Organic Syntheses.[Link]
- Recent advances in the synthesis of 2,3-dihydropyrroles | Request PDF.
- Recent advances in the synthesis of 2,3-dihydropyrroles.RSC Publishing.[Link]
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates.Green Chemistry (RSC Publishing).[Link]
- Catalyst-free three-component synthesis of highly functionalized 2,3-dihydropyrroles.RSC Publishing.[Link]
- Ring-closing met
- Competitive isomerization and catalyst decomposition during ring-closing metathesis.Catalysis Science & Technology (RSC Publishing).[Link]
- Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors.Beilstein Journals.[Link]
- Pyrrole synthesis.Organic Chemistry Portal.[Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.PMC - NIH.[Link]
- (PDF) Recent Advances in the Synthesis of Pyrrolidines.
Sources
- 1. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. enamine.net [enamine.net]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. React App [pmc.umicore.com]
- 6. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Competitive isomerization and catalyst decomposition during ring-closing metathesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Application of New Efficient Hoveyda–Grubbs Catalysts Comprising an N→Ru Coordinate Bond in a Six-Membered Ring for the Synthesis of Natural Product-Like Cyclopenta[b]furo[2,3-c]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions of tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate
Welcome to the technical support center for tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a critical intermediate in contemporary organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges associated with the synthesis and subsequent reactions of this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your synthetic workflow.
Part 1: Troubleshooting the Synthesis of this compound
The most common route to this compound is the N-protection of 2,3-dihydro-1H-pyrrole (3-pyrroline) using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is prone to issues that can impact yield and purity.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Boc-protection reaction is sluggish or incomplete, showing significant starting material on TLC/LC-MS. What are the likely causes?
A1: An incomplete reaction is typically traced back to one of three areas: reagent stoichiometry and quality, the choice of base, or reaction conditions.
-
Reagent Quality & Stoichiometry: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. It is recommended to use a slight excess (1.1-1.2 equivalents) of fresh Boc₂O. The starting 3-pyrroline can be volatile and may contain impurities or water; using freshly distilled or high-purity starting material is crucial.
-
Base Selection: A non-nucleophilic organic base is required to deprotonate the pyrroline nitrogen, enhancing its nucleophilicity towards Boc₂O.[1] Triethylamine (TEA) is common, but 4-dimethylaminopyridine (DMAP) can be used as a catalyst for less reactive amines.[1] Ensure the base is anhydrous and used in at least stoichiometric amounts (or catalytically, in the case of DMAP).
-
Reaction Conditions: The reaction is typically run at 0 °C to room temperature in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3] Insufficient reaction time or temperatures that are too low can lead to incomplete conversion. Conversely, excessive heat is unnecessary and can promote side reactions.
Q2: My reaction appears complete, but the crude product shows multiple spots on TLC, and purification is difficult. What are the potential side products?
A2: The formation of multiple products often points to issues with the starting material's purity or suboptimal reaction control.
-
Oligomerization/Polymerization: 3-pyrroline, especially under acidic conditions or in the presence of impurities, can polymerize. This is why a controlled addition of reagents and maintaining a basic environment is critical.
-
Reaction with Impurities: If the starting 3-pyrroline was generated via a preceding step (e.g., reduction of pyrrole), residual reagents or byproducts could compete in the Boc-protection step.
-
Impurity Profile of Boc₂O: Degraded Boc₂O can introduce tert-butanol and other impurities into the reaction mixture.
A primary troubleshooting step is to rigorously characterize your starting 3-pyrroline. If it is commercially sourced, consider purification before use.
Q3: My purification by silica gel chromatography results in a lower-than-expected yield. Is the product unstable on silica?
A3: While this compound is generally stable, prolonged exposure to acidic media, including standard silica gel, can be detrimental.[1] The tert-butoxycarbonyl (Boc) group is designed to be acid-labile.[4]
-
Minimize Contact Time: Perform the chromatography as efficiently as possible. Do not let the product sit on the column for extended periods.
-
Neutralized Silica: If you suspect degradation, consider neutralizing your silica gel by pre-washing the column with your eluent system containing a small amount of a non-polar amine, such as triethylamine (~0.5-1% v/v).
-
Alternative Purification: For small scales, preparative TLC or alternative chromatographic media may offer a milder separation environment.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Aprotic solvents prevent hydrolysis of Boc₂O and dissolve reactants well.[2] |
| Base | Triethylamine (TEA, 1.1-1.5 eq) | Neutralizes the generated acid and acts as a proton shuttle.[2] |
| Boc Reagent | Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) | A slight excess ensures the reaction goes to completion. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing potential side reactions. |
| Monitoring | TLC or LC-MS | Essential for determining reaction completion and identifying side products. |
| A summary of recommended Boc-protection conditions. |
Part 2: Troubleshooting Reactions Using this compound
A primary use of this intermediate is as a protected amine, with the key subsequent step being the removal of the Boc group. Most failed reactions involving this compound occur at the deprotection stage.
Frequently Asked Questions (FAQs) - Deprotection & Subsequent Reactions
Q4: My Boc-deprotection with Trifluoroacetic Acid (TFA) is incomplete. Should I increase the temperature or reaction time?
A4: Incomplete deprotection is unusual with a strong acid like TFA but can occur. Before resorting to harsher conditions, which can degrade your product, verify the following:
-
Acid Quality and Stoichiometry: TFA is hygroscopic. Water contamination will reduce its effective strength. Use fresh, anhydrous TFA. The reaction is typically run in a solution of 20-50% TFA in DCM.[5] For stubborn substrates, using neat TFA may be necessary.
-
Anhydrous Conditions: The mechanism of deprotection relies on the generation of a stable tert-butyl cation.[6] Water can interfere with this process. Ensure your solvent (e.g., DCM) is anhydrous.
-
Alternative Acids: If TFA is failing or incompatible with other functional groups, consider a solution of 4M HCl in 1,4-dioxane.[5][7] This is another standard and highly effective method.
Q5: After Boc-deprotection, my mass spectrum shows my desired product plus a peak that is 56 mass units higher. What is this impurity?
A5: This is a classic signature of a tert-butylation side reaction. The cleavage of the Boc group generates a highly reactive tert-butyl cation (+C(CH₃)₃), an electrophile.[8] If a nucleophile is present, it can be alkylated by this cation, adding a tert-butyl group (mass = 57, net addition of 56 after loss of H+).
The most common nucleophile is the newly deprotected pyrrolidine nitrogen itself, leading to N-tert-butylation of your product. Other nucleophilic sites on your molecule, such as thiols or electron-rich aromatic rings, are also susceptible.[4][5]
Q6: How can I prevent the tert-butylation side reaction during deprotection?
A6: The key is to introduce a "scavenger" into the reaction mixture. A scavenger is a compound that is more nucleophilic than your product and will preferentially react with and neutralize the tert-butyl cation.[5]
-
Common Scavengers: The most widely used scavenger is Triisopropylsilane (TIS) . Its hydride is transferred to the tert-butyl cation, reducing it to the inert gas isobutane. Water can also act as a scavenger, but TIS is generally more effective.[8] For sulfur-containing compounds, scavengers like thioanisole may also be employed.[5]
-
Implementation: A typical deprotection "cocktail" consists of the acid, the solvent, and the scavenger. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[8] The scavenger is added to the reaction vessel along with the other reagents.
| Scavenger | Target Side Reaction | Mechanism of Action | Typical Concentration |
| Triisopropylsilane (TIS) | General tert-butylation | Reduces the tert-butyl cation to isobutane via hydride transfer.[8] | 2.5 - 5% (v/v) |
| Water | General tert-butylation | Traps the tert-butyl cation to form tert-butanol. | 2.5 - 5% (v/v) |
| Thioanisole | tert-butylation (especially for Trp, Met residues in peptides) | Acts as a nucleophilic trap for the cation.[5] | ~5% (v/v) |
| A summary of common scavengers for Boc-deprotection. |
Part 3: Diagrams & Visualizations
Caption: Experimental workflow for Boc-protection.
Caption: Troubleshooting workflow for failed reactions.
Part 4: Experimental Protocols
Protocol 1: Standard Boc-Protection of 3-Pyrroline
-
Preparation: To a round-bottomed flask under an inert atmosphere (N₂ or Argon), add 2,3-dihydro-1H-pyrrole (1.0 eq) and anhydrous dichloromethane (DCM, to make a ~0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material. [6]6. Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (a typical eluent system is ethyl acetate/hexanes) to yield the pure product. [9]
Protocol 2: Boc-Deprotection using TFA with a Scavenger
-
Preparation: In a well-ventilated fume hood, dissolve the Boc-protected pyrroline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Scavenger Addition: To this solution, add triisopropylsilane (TIS) (e.g., 2.5-5% of the total volume).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise (typically to a final concentration of 25-50% v/v). A color change may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed. [5]5. Work-up: Upon completion, remove the solvent, excess TFA, and other volatiles under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The product is typically obtained as the TFA salt and can be used directly or further purified/neutralized as needed. [5]
References
- Pipzine Chemicals. This compound.
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- PubChem. This compound.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Side Reactions.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
alternative reagents for the Boc protection of 2-pyrroline
Welcome to the technical support center for the Boc protection of 2-pyrroline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of protecting this versatile cyclic amine. Here, we move beyond standard protocols to address specific, field-encountered challenges in a direct question-and-answer format. Our focus is on the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My standard Boc protection of 2-pyrroline with di-tert-butyl dicarbonate ((Boc)₂O) is giving a low yield. What are the common causes?
A low yield in the Boc protection of 2-pyrroline is a frequent issue that can often be traced back to a few key factors:
-
Inadequate Basicity: While the reaction can proceed without a base, the amine starting material itself acts as the base, leading to the formation of a protonated product and consuming half of your starting material in the process.[1][2] The addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the in situ generated acid and drive the reaction to completion.[2]
-
Solvent Choice and Purity: 2-Pyrroline is volatile and can be sensitive to moisture. The presence of water in your solvent can hydrolyze the (Boc)₂O, reducing its effective concentration.[3] Using anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere is highly recommended.[4]
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the rate and yield, especially if steric hindrance is a factor.[5][6] However, excessive heat should be avoided as it can lead to decomposition.
-
Workup Issues: N-Boc-2-pyrroline has some water solubility.[7] During the aqueous workup, aggressive or multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or DCM) are necessary to ensure complete recovery of the product.[8]
Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?
The most common side reaction is the formation of a urea byproduct, which occurs when the initially formed N-Boc-2-pyrroline reacts with another molecule of 2-pyrroline. This is particularly problematic if the reaction is run at a high concentration or with a slow addition of (Boc)₂O.
Mitigation Strategies:
-
Controlled Addition: Add the (Boc)₂O solution dropwise to the solution of 2-pyrroline and base at a low temperature (e.g., 0 °C) to maintain a low concentration of the activated Boc reagent.
-
Alternative Reagents: For particularly sensitive substrates or when urea formation is persistent, consider using an alternative Boc-donating reagent.
Q3: Are there alternative reagents to (Boc)₂O for the protection of 2-pyrroline, and when should I consider them?
Yes, several alternative reagents can offer advantages in specific situations, particularly when dealing with sensitive substrates or stubborn side reactions.
| Reagent | Chemical Name | Key Advantages | When to Consider |
| Boc-ON | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | High reactivity, clean reaction profile. | When (Boc)₂O gives low yields or significant side products. |
| Boc-N₃ | Azidoformic acid tert-butyl ester | Historically used, but less common now due to safety concerns. | Generally not recommended due to the potential for explosive decomposition. |
| (Boc)₂O with a Catalyst | Di-tert-butyl dicarbonate | Can be used with catalysts like DMAP for faster reactions.[9] | For less reactive amines or to accelerate the reaction at lower temperatures. |
Expert Insight: Boc-ON is an excellent choice for challenging protections. It reacts rapidly and cleanly, and the oxime byproduct is easily removed by extraction. This can significantly simplify purification compared to reactions with (Boc)₂O that may form hard-to-remove urea byproducts.
Troubleshooting Guides
Issue 1: Incomplete Reaction - Starting Material Persists
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-pyrroline even after prolonged reaction time.
Troubleshooting Workflow
Sources
- 1. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.dk]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude tert-Butyl 2,3-Dihydro-1H-pyrrole-1-carboxylate
Welcome to the technical support center for the purification of crude tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (Boc-2-pyrroline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose issues and implement effective solutions based on sound chemical principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of crude this compound, providing potential causes and actionable solutions.
Issue 1: Low Purity After Flash Chromatography
Question: I've purified my crude this compound via flash column chromatography, but my analytical data (¹H NMR, LC-MS) still shows significant impurities. What could be the cause?
Answer:
Low purity after flash chromatography can stem from several factors, often related to the nature of the impurities and the chromatographic conditions.
Potential Causes and Solutions:
-
Co-eluting Impurities: A common issue is the presence of impurities with similar polarity to the desired product.
-
On-Column Decomposition: Standard silica gel is slightly acidic and can cause the degradation of acid-labile compounds like Boc-protected amines.[3]
-
Solution: Neutralize the silica gel before use by preparing a slurry with a small amount of a non-polar solvent containing ~1% triethylamine. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
-
-
Incomplete Reaction: The crude product may contain unreacted starting materials or reaction intermediates.
-
Solution: Before chromatography, perform an aqueous workup to remove water-soluble impurities. A wash with a saturated sodium bicarbonate solution can help remove acidic byproducts.
-
-
Improper Solvent System: The chosen eluent may not be optimal for separating the target compound from its impurities.
-
Solution: Perform small-scale TLC experiments with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal mobile phase for separation before committing to a large-scale column.
-
Issue 2: Product Decomposition During Workup or Storage
Question: I've noticed a decrease in the purity of my this compound after aqueous workup or upon storage. What is causing this instability?
Answer:
The stability of this compound is influenced by its functional groups, particularly the Boc-protected amine.
Potential Causes and Solutions:
-
Acidic Conditions: The tert-butoxycarbonyl (Boc) group is highly susceptible to cleavage under acidic conditions.[3][4][5][6]
-
Solution: During aqueous workup, avoid acidic washes (e.g., HCl). Use neutral or mildly basic solutions like saturated sodium bicarbonate. Ensure all solvents used for storage are free of acidic impurities.
-
-
Thermal Instability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition.[4]
-
Solution: Concentrate the product under reduced pressure at a moderate temperature (e.g., < 40 °C). Store the purified compound at low temperatures (e.g., -20 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation.
-
-
Oxidation: The pyrroline ring may be susceptible to oxidation over time.
-
Solution: Store the compound under an inert atmosphere and protect it from light.
-
Issue 3: Difficulty with Recrystallization
Question: I am trying to purify my crude product by recrystallization, but I'm struggling to get crystals to form, or the resulting crystals are of low purity. What am I doing wrong?
Answer:
Recrystallization is a powerful purification technique, but its success is highly dependent on solvent selection and technique.
Potential Causes and Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution: A mixed solvent system, such as ethyl acetate/hexane, is often effective.[7][8] Dissolve the crude product in a minimal amount of the more soluble solvent (ethyl acetate) at an elevated temperature, then slowly add the less soluble solvent (hexane) until the solution becomes turbid. Allow the solution to cool slowly to promote crystal growth.
-
-
Presence of Oily Impurities: Oily or tarry impurities can inhibit crystal formation.
-
Solution: Before recrystallization, consider a preliminary purification step. This could be a simple filtration through a plug of silica gel to remove baseline impurities or a charcoal treatment to remove colored impurities.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the precipitation of an amorphous solid or the trapping of impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal yield.
-
II. Frequently Asked Questions (FAQs)
Synthesis & Impurity Profile
Q1: What are the common impurities I should expect from the synthesis of this compound?
A1: The impurity profile can vary depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as pyrrole or di-tert-butyl dicarbonate (Boc₂O).
-
Over-reduction Products: If the synthesis involves the reduction of a pyrrole, saturated byproducts like tert-butyl pyrrolidine-1-carboxylate may be present.
-
Byproducts from Boc Protection: Side reactions during the introduction of the Boc group can lead to the formation of various byproducts.
-
Degradation Products: As mentioned in the troubleshooting section, acidic conditions can lead to the formation of de-Boc'd pyrroline.
Purification Techniques
Q2: What is the recommended method for purifying crude this compound?
A2: Flash column chromatography on silica gel is a widely used and effective method for the purification of this compound.[1] A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation. For thermally stable impurities, distillation under reduced pressure can also be an option.
Q3: Can I use distillation to purify this compound?
A3: Yes, distillation under reduced pressure can be a viable purification method, especially for removing non-volatile impurities. The boiling point of this compound is a key physical property to consider for this technique.
Analytical Characterization
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.[9][10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[9][]
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.[2][10][12]
-
Gas Chromatography (GC): Can also be used for purity assessment, particularly for volatile impurities.[9][]
Workflow & Data Visualization
Workflow for Purification and Analysis
The following diagram outlines a general workflow for the purification and subsequent purity analysis of crude this compound.
Caption: Purification and analysis workflow.
Quantitative Data Summary
The following table provides typical parameters for flash chromatography purification.
| Parameter | Typical Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for good resolution. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers a good polarity range for elution. |
| Gradient | 0% to 30% Ethyl Acetate | A shallow gradient improves separation of closely eluting compounds. |
| Column Loading | 1-5% of silica gel weight | Lower loading improves resolution. |
III. References
-
BenchChem. A Comparative Guide to the Analytical Characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine. Available from:
-
BenchChem. An In-depth Technical Guide on the Solubility and Stability of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. Available from:
-
Pipzine Chemicals. This compound. Available from:
-
National Center for Biotechnology Information. tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. PubChem. Available from:
-
ResearchGate. (PDF) tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. Available from:
-
BenchChem. Technical Support Center: Boc Protecting Group Stability. Available from:
-
Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available from:
-
BOC Sciences. Analytical Services for Purity Determination. Available from:
-
BenchChem. A Comparative Guide to HPLC Analysis for Purity Confirmation of Fmoc-Orn(Boc)-OH. Available from:
-
BenchChem. A Comparative Guide to Analytical Methods for Assessing Boc-L-proline Purity. Available from:
-
BenchChem. A Comparative Guide to the Purity Assessment of Synthetic Boc-His(Z)-OH. Available from:
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tert-Butyl 2-borono-1H-pyrrole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization and Troubleshooting for N-Boc-2-Pyrroline Synthesis
Welcome to the technical support center for the synthesis of N-Boc-2-pyrroline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the optimization of reaction conditions and troubleshooting common issues encountered during this synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction to N-Boc-2-Pyrroline Synthesis
N-Boc-2-pyrroline is a valuable chiral building block in organic synthesis, particularly in the construction of various biologically active molecules and pharmaceutical intermediates. The pyrroline core is a common motif in numerous natural products and approved drugs. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and versatile handle for the nitrogen atom, allowing for a wide range of subsequent chemical transformations.
This guide will focus on two of the most common and reliable synthetic routes to N-Boc-2-pyrroline:
-
Ring-Closing Metathesis (RCM) of N-Boc-diallylamine: A powerful and efficient method for the formation of the five-membered ring.
-
Partial Reduction of N-Boc-pyrrole: A direct approach to access the desired pyrroline from the corresponding pyrrole.
We will also briefly discuss the challenges associated with the synthesis via oxidation of N-Boc-pyrrolidine and provide a general troubleshooting guide for the purification of the final product.
Method 1: Ring-Closing Metathesis (RCM) of N-Boc-diallylamine
Ring-closing metathesis is a highly effective strategy for the synthesis of N-Boc-2-pyrroline, driven by the formation of a stable cyclic alkene and the release of volatile ethylene gas.[1] The choice of catalyst and reaction conditions is critical for achieving high yields and minimizing side reactions.
Experimental Protocol: Synthesis of N-Boc-3-pyrroline via RCM
This protocol is adapted from established literature procedures.[2]
Materials:
-
N-Boc-diallylamine
-
Grubbs Catalyst™ (1st or 2nd Generation)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry, inert-atmosphere flask, dissolve N-Boc-diallylamine in anhydrous DCM to a concentration of 0.4 M.
-
Add the Grubbs catalyst (0.5-5 mol%).
-
Heat the reaction mixture to reflux (approx. 40°C) or stir at room temperature, depending on the catalyst used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Troubleshooting Guide & FAQs for RCM
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Conversion | Inactive Catalyst: The Grubbs catalyst is sensitive to air and moisture. | - Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. - Use freshly purchased or properly stored catalyst. - Consider using a more active 2nd generation Grubbs catalyst. |
| Insufficient Catalyst Loading: For challenging substrates, higher catalyst loading may be required. | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). | |
| Formation of Side Products (Alkene Isomerization) | Ruthenium Hydride Species: The catalyst can decompose to form ruthenium hydride species that catalyze the isomerization of the double bond.[3] | - Use Additives: Add a mild acid like acetic acid or a quinone-type compound like 1,4-benzoquinone to the reaction mixture to suppress isomerization.[3] - Lower Reaction Temperature: If using a 2nd generation catalyst, try running the reaction at room temperature instead of reflux.[4] |
| Polymerization | High Concentration: At higher concentrations, intermolecular metathesis can compete with the desired intramolecular cyclization. | - Perform the reaction at a lower concentration (e.g., 0.1 M). |
| Difficulty in Removing Ruthenium Residues | Coordination of Ruthenium to the Product: The nitrogen atom in the pyrroline ring can coordinate to the ruthenium byproducts, making them difficult to remove by chromatography alone. | - Quenching: After the reaction, stir the mixture with a solution of tris(hydroxymethyl)phosphine or treat with a scavenger resin to bind the ruthenium.[2] - Filtration through Silica: Sometimes, a simple filtration through a plug of silica gel can remove a significant portion of the colored ruthenium impurities. |
Visualization of RCM Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of the Boc Group in Pyrrolidine Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of tert-butoxycarbonyl (Boc) protecting group chemistry, with a specific focus on its application to pyrrolidine scaffolds. Pyrrolidine derivatives are cornerstone building blocks in medicinal chemistry and drug development, and the Boc group is the most common protecting group for their nitrogen atoms due to its general stability and ease of removal under acidic conditions[1][2].
However, its reactivity is not always straightforward. Unexpected side reactions can lead to low yields, complex product mixtures, and significant delays in research timelines. This guide is structured as a series of troubleshooting questions and answers to directly address the most common issues encountered in the lab. We will delve into the mechanistic underpinnings of these side reactions, provide actionable protocols to mitigate them, and offer field-proven insights to guide your experimental design.
FAQs and Troubleshooting Guides
Category 1: Unintentional Deprotection & Acid-Mediated Side Reactions
This is the most frequent class of side reactions, stemming from the inherent acid lability of the Boc group[3].
Question 1: My Boc group was cleaved during a reaction that was not intended to be acidic. What are the likely causes?
Answer: This is a common issue arising from cryptic or overlooked sources of acid in your reaction. The Boc group is susceptible to cleavage even by moderate acids, especially at elevated temperatures[1][4].
-
Mechanistic Cause: The deprotection mechanism is initiated by protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation[1][5]. This cation is the source of further side reactions (see Question 2).
-
Potential Acid Sources:
-
Reagent Degradation: Older bottles of solvents like chloroform can generate HCl.
-
Lewis Acids: Many metal catalysts or reagents (e.g., ZnCl₂, AlCl₃, TMSOTf) are sufficiently acidic to cleave the Boc group[3].
-
Acidic Starting Materials or Byproducts: One of your reactants might be an ammonium salt, or the reaction itself might generate an acidic byproduct.
-
Silica Gel: During column chromatography, standard silica gel is slightly acidic and can cause partial or complete deprotection, especially with prolonged exposure.
-
-
Troubleshooting & Prevention:
-
Reagent Purity Check: Ensure solvents are fresh and anhydrous. Consider passing them through a plug of basic alumina before use.
-
Neutralize Reagents: If you suspect an acidic reagent, consider pre-treating it or including a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) in your reaction, provided it doesn't interfere with the desired chemistry.
-
Buffered Chromatography: If deprotection occurs on silica, you can neutralize the column by flushing it with a solvent mixture containing a small amount of triethylamine (~0.5-1%) before loading your sample.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction closely. If deprotection is observed, quench the reaction immediately[1].
-
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed mechanism for Boc deprotection.[1]
Question 2: After acidic deprotection, my mass spectrum shows a product with a +56 Da mass shift. What is this side product and how can I prevent it?
Answer: This +56 Da mass shift is the classic signature of tert-butylation. The tert-butyl cation generated during Boc deprotection is a potent electrophile and can alkylate any nucleophilic sites on your molecule[6].
-
Mechanistic Cause: The highly stable tert-butyl cation (C₄H₉⁺, mass of 57, but results in a net addition of 56 after loss of H⁺) will react with electron-rich functional groups.
-
Susceptible Groups:
-
Electron-rich aromatics: Indoles (like Tryptophan), phenols (Tyrosine), and anilines are highly susceptible[7].
-
Sulfur-containing residues: Thiols (Cysteine) and thioethers (Methionine) are readily alkylated.
-
The product amine itself: The newly deprotected amine can, in some cases, be alkylated.
-
-
Troubleshooting & Prevention:
-
Use Scavengers: This is the most effective solution. Scavengers are nucleophiles added to the deprotection cocktail to trap the tert-butyl cation before it can react with your product[8].
-
Lower Temperature: Perform the deprotection at 0 °C to reduce the rate of the alkylation side reaction.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
| Scavenger | Target Residue(s) | Typical Concentration | Reference |
| Triisopropylsilane (TIS) | General purpose, reduces carbocation | 2.5 - 5% | [8] |
| Triethylsilane (TES) | Similar to TIS, very common | 2.5 - 5% | [8] |
| Anisole | Protects aromatic rings (e.g., Trp, Tyr) | 5% | [6] |
| Thioanisole | Protects sulfur-containing residues (Met, Cys) | 5% | [3] |
| Water | General purpose, helps hydrolyze cation | 2.5% | [8] |
Protocol: Standard Boc Deprotection with Scavengers
This protocol describes the removal of the Boc group using a standard TFA cocktail designed to minimize tert-butylation.
Materials:
-
N-Boc protected pyrrolidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc pyrrolidine (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the deprotection "cocktail": A common mixture is 95% TFA, 2.5% Water, and 2.5% TES.
-
Slowly add the deprotection cocktail to the stirred solution (typically 5-10 equivalents of TFA relative to the substrate).
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporation with a solvent like toluene can help remove residual TFA[8].
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution until CO₂ evolution ceases.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product will be the free base. If the TFA salt is desired, simply evaporate the reaction mixture to dryness.
Category 2: Base & Nucleophile-Mediated Side Reactions
While known for its base stability, the Boc group is not entirely inert under all basic or nucleophilic conditions.
Question 3: I observed an unexpected product after treating a hydroxyl-substituted N,N-diBoc-pyrrolidine derivative with a strong base (e.g., NaH). The mass corresponds to the loss of one Boc group (100 Da). What happened?
Answer: You have likely encountered a base-triggered N→O Boc migration. This is a fascinating intramolecular rearrangement that can occur in substrates containing both a Boc-protected amine and a nearby hydroxyl group.
-
Mechanistic Cause: A strong base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbonyl of a nearby Boc group. This process proceeds through a cyclic transition state, leading to the transfer of the Boc group from the nitrogen to the oxygen[9]. In a documented case involving a pyrrolidine derivative, this migration proceeded via an unusual nine-membered cyclic transition state[9].
-
Troubleshooting & Prevention:
-
Protect the Hydroxyl Group: The most robust solution is to protect the alcohol (e.g., as a silyl ether or benzyl ether) before performing reactions that require strong bases.
-
Use Milder Bases: If possible, screen milder bases (e.g., K₂CO₃, DBU) that may not be strong enough to initiate the migration.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature to disfavor the rearrangement pathway.
-
Caption: A logical workflow for troubleshooting common Boc-related side reactions.
References
- BenchChem. (2025). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. BenchChem Technical Support.
- Zhang, et al. (2011). An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration.
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. BenchChem Technical Support.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Lee, S., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
- Lee, S., et al. (2023).
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Lee, S., et al. (2023). Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis.
- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Palasz, A., & Ciez, D. (2018).
- El-Faham, A., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed.
- Isidro-Llobet, A., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Fisher Scientific. Amine Protection / Deprotection.
- Ask this paper. (2021). synthesis-of-amino-acid-n-carboxyanhydrides.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Maulide, N., et al. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- ResearchGate. (2021). Synthesis of α-Amino Acid N -Carboxyanhydrides | Request PDF.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection of aminopiperidines.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of N-Boc-2-Pyrroline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of N-Boc-2-pyrroline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable chiral building blocks. Pyrrolidine scaffolds are privileged structures in medicinal chemistry, and the controlled introduction of stereocenters is a critical challenge.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and cutting-edge methodologies.
PART 1: Strategic Synthesis Planning
Before initiating any synthesis, selecting the appropriate strategy is paramount. The choice depends on available starting materials, desired substitution patterns, and required stereochemical purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for synthesizing chiral N-Boc-2-pyrroline derivatives?
A1: There are three main strategies, each with distinct advantages and challenges:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials, such as the amino acid proline or pyroglutamic acid, to construct the desired pyrroline.[1][3] The inherent chirality of the starting material directs the stereochemical outcome. This method is reliable but can be limited by the availability of appropriately functionalized chiral precursors.
-
Catalytic Asymmetric Synthesis: This strategy introduces chirality using a substoichiometric amount of a chiral catalyst. Key methods include Ring-Closing Metathesis (RCM) of prochiral diallylamines, asymmetric C-H functionalization of N-Boc-2,5-dihydropyrrole, and organocatalytic cycloadditions.[4][5][6][7] This is often the most flexible and atom-economical approach.
-
Substrate-Controlled Diastereoselective Synthesis: In this method, a chiral auxiliary is attached to the substrate, which then directs the stereochemical course of a reaction. The auxiliary is removed in a subsequent step. While effective, this adds steps to the overall sequence.
Q2: How do I choose between a metal-catalyzed and an organocatalytic approach?
A2: The choice depends on the specific transformation.
-
Metal Catalysis (e.g., Ruthenium for RCM, Rhodium for C-H functionalization) is exceptionally powerful for forming the pyrroline ring itself or for functionalizing a pre-existing ring.[5][6] However, these methods can be sensitive to air and moisture, and removal of trace metals from the final product is a critical consideration in pharmaceutical applications.[8][9]
-
Organocatalysis excels in cascade reactions that build and functionalize the ring simultaneously, often from simple acyclic precursors.[4][10] For example, chiral squaramides or imidazolidinones can catalyze tandem reactions to construct highly substituted pyrrolines with excellent stereocontrol.[4][10][11] These methods avoid metal contamination but may require higher catalyst loadings.
Strategic Decision Workflow
The following diagram outlines a decision-making process for selecting a synthetic route.
Caption: Decision tree for selecting a synthetic strategy.
PART 2: Troubleshooting Common Synthetic Methods
This section addresses specific issues encountered during common stereoselective syntheses of N-Boc-2-pyrrolines.
Method 1: Ring-Closing Metathesis (RCM)
RCM is a powerful method for synthesizing N-Boc-3-pyrrolines from N-Boc-diallylamine.[6][12] However, success hinges on catalyst choice and reaction conditions.
Troubleshooting Guide: RCM
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity: The Ruthenium catalyst (e.g., Grubbs) is sensitive to air, moisture, and impurities in the solvent or substrate.[8] 2. Low Catalyst Loading: Insufficient catalyst for the scale of the reaction. | 1. Use freshly purified, degassed solvent (dichloromethane is common). Ensure the substrate is pure. Handle the catalyst under an inert atmosphere (N₂ or Ar). 2. While loadings can be very low (e.g., 500 ppm), for initial trials, use 0.5-2.0 mol%.[8] |
| Product Isomerization | The Ru-hydride species responsible for metathesis can also catalyze isomerization of the product's double bond. This is more common at high temperatures or long reaction times.[8] | 1. Run the reaction at the lowest effective temperature (room temperature to 40 °C). 2. Monitor the reaction closely by TLC/GC and stop it as soon as the starting material is consumed. 3. Additives like 1,4-benzoquinone or acetic acid can suppress isomerization.[8] |
| Formation of Dimer/Oligomer Impurities | Intermolecular metathesis is competing with the desired intramolecular RCM. This is favored at high substrate concentrations.[9] | 1. Perform the reaction at high dilution (typically 0.01–0.1 M). 2. For large-scale reactions, consider slow addition of the substrate and/or catalyst to maintain a low instantaneous concentration.[9] |
| Difficulty Removing Ruthenium Residues | Ruthenium byproducts can be difficult to remove by standard chromatography and may be toxic. | 1. After the reaction, quench with an agent that binds ruthenium, such as tris(hydroxymethyl)phosphine or imidazole, followed by filtration through silica gel.[8][9] 2. Specialized silica-based scavengers are commercially available. |
RCM Catalyst Comparison
| Catalyst | Structure | Key Features & Applications |
| Grubbs, 1st Gen | Lower activity but good functional group tolerance. Often sufficient for simple substrates like N-Boc-diallylamine.[12] | |
| Grubbs, 2nd Gen | Much higher activity and stability. The go-to catalyst for most applications, including more sterically hindered substrates.[7] | |
| Hoveyda-Grubbs, 2nd Gen | High stability and lower catalyst leaching. Often preferred in process chemistry for easier purification.[9] |
Method 2: Asymmetric C-H Functionalization
This advanced method allows for the direct, stereoselective introduction of substituents at the C2 position of N-Boc-2,5-dihydropyrrole using a chiral dirhodium catalyst.[5][13]
Troubleshooting Guide: Asymmetric C-H Functionalization
Q: My reaction is giving low enantioselectivity (ee) and diastereoselectivity (dr). How can I improve this?
A: Stereocontrol in these reactions is exquisitely dependent on the catalyst-substrate interaction.
-
Catalyst Choice is Critical: The ligand on the dirhodium catalyst dictates the stereochemical outcome. For example, Rh₂(S-PTAD)₄ is often optimal for reactions with aryldiazoacetates, providing high yields, >20:1 dr, and >97% ee.[5][13] In contrast, catalysts like Rh₂(S-DOSP)₄ may give high dr but poor ee.[5] You must screen different chiral dirhodium catalysts for your specific substrate.
-
Substrate Matching: There can be a "matched/mismatched" effect between the chirality of the catalyst and any existing chirality in the substrate. For instance, the (S)-enantiomer of a catalyst may work cleanly with the (S)-enantiomer of a substituted dihydropyrrole, while the mismatched pairing gives a complex mixture.[5]
-
Solvent and Temperature: While less impactful than the catalyst, these should be optimized. Start with non-coordinating solvents like dichloromethane or toluene at room temperature.
Q: I am observing significant cyclopropanation of the double bond instead of the desired C-H functionalization. What is causing this?
A: This is a classic competition in rhodium carbene chemistry. The outcome is primarily determined by the electronics of the diazo compound.
-
Carbene Reactivity: Donor/acceptor carbenes (e.g., from aryldiazoacetates) are more selective and favor C-H functionalization. In contrast, acceptor-only carbenes (e.g., from ethyl diazoacetate) are more reactive and less selective, leading predominantly to cyclopropanation.[5][13]
-
Solution: To favor C-H functionalization, you must use a diazo compound with a donor group (like an aryl or vinyl group) attached to the diazo carbon. If your synthesis requires an acceptor-only group, this synthetic route is likely not suitable.
Caption: Competing pathways in Rh(II)-catalyzed reactions.
Method 3: Asymmetric Deprotonation
This classic method involves the enantioselective removal of a proton from C2 of N-Boc-pyrrolidine using a strong base complexed with a chiral ligand, typically sec-butyllithium and (-)-sparteine.[3][14][15] The resulting configurationally stable organolithium is then trapped with an electrophile.
Troubleshooting Guide: Asymmetric Deprotonation
Q: My enantiomeric excess (ee) is low or inconsistent. What is the problem?
A: The success of this reaction relies on the stability of the chiral organolithium intermediate.
-
Temperature Control is Crucial: The lithiated intermediate is only configurationally stable at very low temperatures, typically -78 °C.[3] If the temperature rises, even locally during addition of reagents, racemization can occur, leading to a loss of ee.
-
Solution: Maintain strict temperature control at -78 °C (dry ice/acetone bath) throughout the deprotonation and electrophilic quench steps. Add the electrophile slowly to the cooled solution of the organolithium.
-
Ligand Quality: The purity and dryness of the chiral ligand, (-)-sparteine, are critical. Use freshly distilled or purchased high-purity material.
-
Transmetalation: For some electrophiles, transmetalating the lithiated species to a more stable organozinc or organocopper reagent at low temperature before quenching can help preserve stereochemical integrity, especially if the reaction needs to be warmed slightly.[16][17]
Q: The yield of my desired 2-substituted product is low, and I recover mostly starting material.
A: This points to an issue with either the deprotonation step or the electrophilic quench.
-
Inefficient Deprotonation: Ensure your sec-butyllithium is properly titrated and active. Use anhydrous solvents (e.g., THF, diethyl ether).
-
Unreactive Electrophile: The electrophile must be reactive enough to quench the organolithium at -78 °C. Highly reactive electrophiles like alkyl halides or aldehydes work well. Less reactive ones may require warming, which risks racemization.
-
Side Reactions: The organolithium is a strong base. If your electrophile has acidic protons, a simple acid-base reaction will occur instead of the desired substitution.
PART 3: Experimental Protocols & Analysis
Protocol 1: RCM Synthesis of N-Boc-3-Pyrroline
This protocol is adapted from established procedures for the synthesis of N-Boc-3-pyrroline.[8][12]
Materials:
-
N-Boc-diallylamine
-
Grubbs Catalyst, 1st Generation
-
Anhydrous, degassed dichloromethane (DCM)
-
Tris(hydroxymethyl)phosphine (for quenching, optional)
-
Standard glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Dissolve N-Boc-diallylamine (1 equiv.) in anhydrous DCM to make a 0.4 M solution.
-
Add Grubbs Catalyst, 1st Generation (0.5 mol%) to the solution. The solution will typically turn from purple to brown.
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir.
-
Monitor the reaction progress by TLC or GC (disappearance of starting material). The reaction is typically complete in 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
(Optional Quench): To remove ruthenium byproducts, add an aqueous solution of tris(hydroxymethyl)phosphine and stir vigorously for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by Kugelrohr distillation to yield N-Boc-3-pyrroline as a crystalline solid.[8]
Protocol 2: Chiral Analysis by SFC/HPLC
Determining the enantiomeric excess (ee) of your product is critical. Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the standard method.[][]
General Workflow:
-
Column Selection: Choose a chiral column based on the structure of your analyte. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point for many N-Boc protected heterocycles.
-
Method Development:
-
Prepare a solution of your racemic standard (if available) and your chiral product.
-
For SFC, the mobile phase is typically supercritical CO₂ with a co-solvent modifier like methanol or ethanol, often containing an additive like diethylamine for basic compounds.
-
For HPLC, the mobile phase is typically a mixture of hexanes and isopropanol or ethanol.
-
Screen different columns and mobile phase compositions to achieve baseline separation of the two enantiomers.
-
-
Quantification:
-
Inject the chiral sample under the optimized conditions.
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.
-
Note on Stereochemical Analysis: For some N-Boc-2-pyrroline derivatives, hindered rotation around the N-Boc amide bond can lead to complex NMR spectra, making diastereomeric ratio (dr) determination challenging. Variable-temperature NMR or analysis of the deprotected amine may be necessary.[13]
References
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC - NIH. (n.d.).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications. (2023).
- Multi-component syntheses of 2-pyrrolines and organocatalytic asymmetric syntheses of functionalized chiral 2-pyrrolines - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC - NIH. (n.d.).
- Multi-component syntheses of 2-pyrrolines and organocatalytic asymmetric syntheses of functionalized chiral 2-pyrrolines | Request PDF - ResearchGate. (n.d.).
- Multi-component syntheses of 2-pyrrolines and organocatalytic asymmetric syntheses of functionalized chiral 2-pyrrolines - ResearchGate. (2021).
- Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D | Journal of the American Chemical Society. (2015).
- Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade - SciSpace. (n.d.).
- Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine - PubMed. (2010).
- Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure. (n.d.).
- Enantioselective organocatalytic construction of pyrroloindolines by a cascade addition–cyclization strategy: Synthesis of (–)-flustramine B. (2004).
- Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines | Journal of the American Chemical Society - ACS Publications. (n.d.).
- Stereoselective Synthesis of Functionalized Pyrrolidines by the Diverted N-H Insertion Reaction of Metallocarbenes with β-Aminoketone Derivatives | Request PDF - ResearchGate. (n.d.).
- Synthesis of 2-pyrrolines - Organic Chemistry Portal. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024).
- Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Publishing. (n.d.).
- Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP - Keio University. (2003).
- Access to pyrrolines and fused diaziridines by selective radical addition to homoallylic diazirines - PMC - PubMed Central. (n.d.).
- Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC. (n.d.).
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. (n.d.).
- Ring Closing Metathesis (RCM) - Organic Chemistry Portal. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed. (2024).
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. (n.d.).
- Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023).
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PubMed Central. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-component syntheses of 2-pyrrolines and organocatalytic asymmetric syntheses of functionalized chiral 2-pyrrolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. drughunter.com [drughunter.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving tert-Butyl 2,3-Dihydro-1H-pyrrole-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline). The unique properties of this versatile building block, particularly the acid-labile tert-butoxycarbonyl (Boc) protecting group, necessitate careful consideration during the purification phase of your synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions with N-Boc-3-pyrroline and its derivatives.
Issue 1: Low or No Recovery of Product After Aqueous Workup
Symptom: After performing a standard aqueous extraction, the desired product is not found in the organic layer, or the yield is significantly lower than expected.
Probable Cause: Accidental cleavage of the Boc protecting group during the workup, especially if acidic conditions were used. The resulting free amine is protonated and becomes water-soluble, partitioning into the aqueous layer.[1]
Self-Validation:
-
TLC Analysis: Spot the aqueous layer on a TLC plate. If your product is UV active, you may see a spot. Staining with ninhydrin will reveal the presence of a primary or secondary amine.
-
pH Check: Measure the pH of the aqueous layer. A pH below 4 is a strong indicator that the Boc group may have been cleaved.[1]
Solution Workflow:
-
Neutralize the Aqueous Layer: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base to the aqueous layer until the pH is between 8 and 9.[2] Monitor for any gas evolution (CO₂), which indicates neutralization of the acid.
-
Re-extract: Extract the now basic aqueous layer multiple times with an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Combine and Dry: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
Causality Explained: The Boc group is notoriously sensitive to acid.[3][4] The mechanism of deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to the free amine.[5] By neutralizing the aqueous layer, you deprotonate the amine, making it less polar and allowing it to be extracted back into the organic phase.
Caption: Troubleshooting workflow for low product recovery.
Issue 2: Product "Oils Out" or Fails to Solidify After Purification
Symptom: After column chromatography or removal of solvent, the purified product remains a viscous oil or gum instead of a solid.
Probable Cause:
-
Residual Solvents: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) or even common extraction solvents (e.g., ethyl acetate) can prevent crystallization.[6]
-
Impurities: The presence of minor impurities can disrupt the crystal lattice formation.
-
Inherent Property: Some derivatives of N-Boc-3-pyrroline are intrinsically low-melting solids or oils at room temperature.[7]
Solution Strategies:
| Strategy | Experimental Protocol | Rationale |
| High Vacuum Drying | Place the oily product under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can be applied if the compound is thermally stable. | This is the most effective way to remove residual volatile organic solvents.[6] |
| Trituration | Add a non-polar solvent in which the product is expected to have low solubility (e.g., hexanes, pentane, or diethyl ether). Vigorously stir or sonicate the mixture. The product may precipitate as a solid.[6] | This process washes away soluble impurities and can induce crystallization by providing mechanical energy. |
| Solvent-Antisolvent Crystallization | Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane). Slowly add a "poor" or "anti-solvent" (e.g., hexanes) until persistent cloudiness is observed. Add a drop or two of the "good" solvent to clarify and then allow it to stand undisturbed. | This carefully controls the supersaturation of the solution, promoting the growth of well-defined crystals rather than amorphous precipitation.[6] |
Issue 3: Presence of Unexpected Byproducts After Reaction and Workup
Symptom: TLC or LC-MS analysis of the crude product shows multiple spots or peaks that do not correspond to the starting material or the desired product.
Probable Cause & Solution:
-
Di-Boc Species: While less common for secondary amines, over-protection can sometimes occur, especially if a large excess of Boc₂O and a strong base were used during a protection step.
-
Solution: Purification by flash column chromatography is typically effective in separating the mono- and di-Boc products.
-
-
tert-Butanol: This is a common byproduct from the decomposition of di-tert-butyl dicarbonate (Boc₂O).[6]
-
Solution: tert-Butanol is volatile and can usually be removed under high vacuum. It is also soluble in water and can be removed during an aqueous workup.
-
-
Alkylation of the Pyrroline Nitrogen: During Boc deprotection with a strong acid like TFA, the generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic sites, including the newly deprotected nitrogen.[4][8]
-
Solution: When performing a Boc deprotection, it is crucial to use "scavengers" in the reaction mixture. Common scavengers include anisole or thioanisole, which are more nucleophilic than the product and will trap the tert-butyl cation.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, safe aqueous workup procedure for a reaction involving N-Boc-3-pyrroline that will not cleave the Boc group?
A1: A standard workup involves quenching the reaction with a neutral or slightly basic aqueous solution.
Step-by-Step Protocol:
-
Quench: Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).[2][7]
-
Extract: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (DCM). Repeat the extraction 2-3 times to ensure complete recovery of the product.[7]
-
Wash: Combine the organic layers and wash sequentially with water and then a saturated brine solution.[2] The brine wash helps to break up emulsions and removes the bulk of the dissolved water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
Caption: Standard Boc-safe aqueous workup workflow.
Q2: How should I choose a solvent system for purifying my N-Boc-3-pyrroline derivative by flash column chromatography?
A2: The polarity of your derivative will dictate the appropriate solvent system. N-Boc-3-pyrroline itself is moderately polar. A good starting point for method development is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6][7]
TLC Method Development:
-
Run several TLC plates using different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1).
-
The ideal solvent system will give your product a retention factor (Rf) of approximately 0.3-0.4.
-
If the product is very polar and does not move from the baseline in pure ethyl acetate, you can try a more polar system, such as dichloromethane/methanol.
Q3: Can I remove the Boc group in situ as part of the workup?
A3: While it is possible, it is generally not recommended.[10] Deprotection should be treated as a separate reaction step. Performing the deprotection in the crude reaction mixture can lead to side reactions with unreacted reagents or byproducts, making the final purification much more difficult. It is best practice to first isolate and purify the Boc-protected product before proceeding with the deprotection step.[10]
Q4: My reaction was performed in a high-boiling point solvent like DMF or DMSO. How does this affect the workup?
A4: These water-miscible solvents can complicate extractions. The best approach is to remove as much of the solvent as possible before the aqueous workup.
Procedure:
-
Dilute the reaction mixture with a large volume of water.
-
Extract the product into a water-immiscible organic solvent like ethyl acetate. The DMF or DMSO will preferentially partition into the large aqueous phase.
-
Wash the combined organic layers multiple times with water and then brine to remove any remaining high-boiling point solvent.[11]
References
- Benchchem. (n.d.). Application Notes and Protocols: Reactions of Free Amines Following Boc Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Benchchem. (n.d.). Technical Support Center: Diastereoselectivity in (R)-3-(Boc-amino)pyrrolidine Reactions.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Thermo Fisher Scientific. (n.d.). N-Boc-3-pyrroline, 97%.
- Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Reddit. (2014). Removal of Boc protecting group as workup?.
- Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- American Chemical Society. (2021). Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidin.
- Benchchem. (n.d.). Technical Support Center: Purification of N-Boc-3-aminophenylacetic Acid and its Derivatives.
- Organic Syntheses. (n.d.). 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
Sources
- 1. Workup [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
effect of temperature on the stability of tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, with a particular focus on the effects of temperature. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Gatekeeper of 3-Pyrroline Chemistry
This compound, also known as N-Boc-3-pyrroline, is a crucial intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrroline nitrogen, enabling a wide range of chemical transformations on other parts of the molecule. However, the stability of this compound is not absolute, and understanding its degradation pathways, particularly under thermal stress, is paramount for its successful application.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound?
A1: The most significant thermal degradation pathway is the cleavage of the N-Boc group. This is a well-documented process for N-Boc protected amines and proceeds through a unimolecular elimination reaction to yield 2,3-dihydro-1H-pyrrole (3-pyrroline), isobutylene, and carbon dioxide.[1] This reaction is often uncatalyzed at elevated temperatures.[1]
Q2: At what temperature does significant degradation of this compound occur?
A2: While specific kinetic data for this exact molecule is not extensively published, thermal deprotection of N-Boc groups generally requires temperatures upwards of 100°C, with more rapid decomposition occurring at higher temperatures (150-250°C).[1][2] The rate of degradation is also highly dependent on the solvent and the presence of any acidic or basic impurities. For instance, studies on related pyrrole esters have shown decomposition occurring in the range of 60-250°C.[3][4]
Q3: What are the recommended storage conditions for long-term stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is typically refrigerated at 2-8°C. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. While the compound is a liquid at room temperature, storing it at reduced temperatures will slow down any potential degradation processes.[5]
Q4: Can this compound be heated for reactions?
A4: Yes, but with caution. The compound's boiling point is approximately 230-235°C, but thermal degradation will occur at temperatures significantly below this.[6] If a reaction requires heating, it is crucial to keep the temperature as low as possible and for the minimum time necessary. The stability is also solvent-dependent; for example, thermal Boc deprotection is often more efficient in polar solvents like methanol or trifluoroethanol.[2][7]
Q5: Are there any chemical incompatibilities I should be aware of?
A5: The N-Boc group is highly susceptible to cleavage under acidic conditions.[2] Strong acids (e.g., trifluoroacetic acid, hydrochloric acid) will rapidly remove the Boc group even at room temperature. The compound is generally stable to basic and nucleophilic conditions.[2] Exposure to strong oxidizing agents should also be avoided as the pyrroline double bond could be susceptible to oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or poor yields in subsequent reactions. | Degradation of the starting material. The compound may have been stored improperly or exposed to elevated temperatures, leading to partial deprotection or other forms of degradation. | 1. Verify Purity: Before use, assess the purity of your this compound using a suitable analytical method like HPLC or ¹H NMR (see protocols below). 2. Fresh Sample: If degradation is confirmed, use a fresh, properly stored sample. 3. Storage Audit: Review your storage conditions. Ensure the compound is refrigerated, protected from light, and stored under an inert atmosphere. |
| Appearance of unexpected byproducts in my reaction. | Thermal decomposition during the reaction. Heating the reaction mixture too high or for too long can cause the N-Boc group to cleave, leading to the formation of the unprotected 3-pyrroline, which can then undergo side reactions. | 1. Lower Reaction Temperature: Investigate if the reaction can be performed at a lower temperature. 2. Reduce Reaction Time: Optimize the reaction time to minimize thermal exposure. 3. Solvent Choice: Consider using a solvent that allows for lower reaction temperatures or one that is known to be less detrimental to the stability of N-Boc groups. |
| The compound has developed a yellow or brown color. | Oxidation or polymerization. Prolonged exposure to air (oxygen) or light can potentially lead to the formation of colored impurities. Acidic contaminants can also catalyze polymerization of the deprotected pyrroline. | 1. Do Not Use: Discolored material should be considered suspect and its purity verified before use. 2. Proper Handling: Always handle the compound under an inert atmosphere and minimize its exposure to light. 3. Check for Peroxides: If stored in a solvent like THF, check for the presence of peroxides, which could contribute to oxidation. |
| ¹H NMR spectrum shows unexpected peaks, especially around the vinyl proton region. | Presence of impurities or degradation products. The most common impurity would be the deprotected 3-pyrroline. Other isomers or oxidation products could also be present. | 1. Spectrum Analysis: Compare your spectrum to a reference spectrum of the pure compound. Look for the characteristic signals of isobutylene (a byproduct of deprotection). 2. Purity Assessment: Quantify the level of impurities using qNMR or a calibrated HPLC method. 3. Re-purification: If the impurity level is unacceptable, consider re-purifying the compound, for example, by vacuum distillation. |
Visualizing Degradation Pathways and Stability Assessment
The primary degradation pathway initiated by heat is the thermal deprotection of the N-Boc group.
Caption: Primary thermal degradation pathway.
A comprehensive stability assessment involves subjecting the compound to various stress conditions.
Caption: A comprehensive stability testing program.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting non-volatile degradation products.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to a final concentration of about 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis:
-
Inject the sample onto the HPLC system.
-
Integrate all peaks and calculate the area percentage to determine the purity. The main peak corresponds to the intact compound, while earlier eluting peaks may correspond to more polar degradants (e.g., the deprotected pyrroline).
Protocol 2: Monitoring Thermal Degradation by ¹H NMR Spectroscopy
This protocol can be used to qualitatively and semi-quantitatively assess the thermal stability of the compound in a given solvent.
1. Materials and Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Internal standard (optional, for quantification, e.g., dimethyl sulfone)
2. Sample Preparation (t=0):
-
Dissolve a known amount of the compound (e.g., 5-10 mg) in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
If quantifying, add a known amount of the internal standard.
-
Acquire a ¹H NMR spectrum at room temperature. Note the integration of the characteristic peaks (e.g., the tert-butyl singlet, the vinyl protons, and the allylic protons).
3. Thermal Stress:
-
Heat the NMR tube containing the sample in a temperature-controlled oil bath or heating block to the desired temperature (e.g., 80°C).
-
Maintain the temperature for a specific duration (e.g., 1, 4, 8, 24 hours).
4. Analysis:
-
After each time point, cool the sample to room temperature and acquire a new ¹H NMR spectrum.
-
Compare the spectra over time. Look for:
-
A decrease in the integration of the starting material's peaks.
-
The appearance of new peaks corresponding to degradation products. For thermal deprotection, expect to see the formation of isobutylene (a singlet around 1.7 ppm in CDCl₃) and signals for the deprotected 3-pyrroline.
-
-
By comparing the integration of the starting material's peaks to the internal standard (if used) or to the sum of all species, the extent of degradation can be estimated.
References
- Pipzine Chemicals. (n.d.).
- Johnson, B. A., & Blevins, R. A. (1994). NMRView: A computer program for the visualization and analysis of NMR data. Journal of Biomolecular NMR, 4(5), 603–614.
- American Chemical Society. (2021). Thermal Methods for Boc Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Delaglio, F., Grzesiek, S., Vuister, G. W., Zhu, G., Pfeifer, J., & Bax, A. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of Biomolecular NMR, 6(3), 277–293.
- PubChem. (n.d.). This compound.
- J&K Scientific. (n.d.).
- Ryan, M.-R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
- Zhang, Y., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry, 17(1), 123. [Link]
- Melnychuk, P. V., & Shablykin, O. V. (2018). Synthesis of novel 1-benzoylhexahydro-2H-pyrrolo[3,4-d]pyrimidine-2,4(3H)-dione.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Chen, J. R., et al. (2019). Characterization on thermal decompositions of tert-butyl hydroperoxide (TBHP) by confinement test.
- MacFarlane, D. R., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(40), 17366-17375.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
- Dabrowski, M., et al. (2008). tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1054.
- Zhang, Y., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. [Link]
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Boc-2,3-dihydro-1H-pyrrole 95 73286-71-2 [sigmaaldrich.com]
- 6. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Catalyst Selection for Reactions of N-Boc-2,3-dihydropyrrole
Welcome to the technical support center for catalyst selection in reactions involving N-Boc-2,3-dihydropyrrole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your experimental workflows and enhance your synthetic outcomes.
Core Concepts in Catalyst Selection
The choice of a catalyst is paramount in directing the reactivity and stereoselectivity of transformations involving N-Boc-2,3-dihydropyrrole. The bulky tert-butyloxycarbonyl (Boc) protecting group not only modulates the nucleophilicity of the nitrogen atom but also exerts significant steric influence, guiding the approach of reagents and catalysts. Understanding the interplay between the substrate, catalyst, and reaction conditions is crucial for success.
Asymmetric Hydrogenation: Accessing Chiral Pyrrolidines
The selective reduction of the double bond in N-Boc-2,3-dihydropyrrole is a fundamental transformation for accessing the saturated pyrrolidine core, a prevalent motif in pharmaceuticals.[1] Asymmetric hydrogenation allows for the direct synthesis of enantioenriched pyrrolidine derivatives.
Troubleshooting and FAQs: Asymmetric Hydrogenation
Q1: My asymmetric hydrogenation is yielding a racemic or low enantiomeric excess (ee) product. What are the likely causes?
A1: Several factors can contribute to poor enantioselectivity:
-
Catalyst Choice: The selection of the chiral ligand is critical. For N-Boc protected pyrroles, ruthenium catalysts with trans-chelating chiral bisphosphine ligands like PhTRAP have demonstrated high enantioselectivity.[1]
-
Catalyst Purity: Impurities in the catalyst or ligand can significantly impact the reaction's stereochemical outcome.
-
Hydrogen Pressure: Suboptimal hydrogen pressure can affect the catalytic cycle and reduce enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome.
Q2: The hydrogenation reaction is sluggish or incomplete. How can I improve the conversion?
A2: Incomplete conversion is often due to catalyst deactivation or suboptimal reaction conditions:
-
Catalyst Poisoning: The nitrogen lone pair in the substrate can act as a poison to the metal catalyst. While the Boc group mitigates this, careful handling and inert conditions are still necessary.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete reactions. A typical loading for rhodium or ruthenium catalysts is in the range of 1-5 mol%.
-
Temperature and Pressure: Increasing the temperature and/or hydrogen pressure can enhance the reaction rate, but this must be balanced against potential side reactions or loss of stereoselectivity.
Catalyst Selection Summary: Asymmetric Hydrogenation
| Catalyst System | Ligand | Typical Substrate | Enantioselectivity (ee) | Reference |
| Ru(η³-methallyl)₂(cod) | (S,S)-(R,R)-PhTRAP | Methyl pyrrole-2-carboxylate | 79% | [1] |
| Ru(η³-methallyl)₂(cod) | (S,S)-(R,R)-PhTRAP | 2,3,5-trisubstituted pyrroles | 93-99.7% | [1] |
Experimental Protocol: Asymmetric Hydrogenation
Diagram: Asymmetric Hydrogenation Workflow
Caption: Workflow for asymmetric hydrogenation.
Step-by-Step Protocol:
-
Catalyst Preparation: In a glovebox, to a solution of the chiral ligand (e.g., (S,S)-(R,R)-PhTRAP) in anhydrous, degassed methanol, add the ruthenium precursor (e.g., Ru(η³-methallyl)₂(cod)). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave, dissolve N-Boc-2,3-dihydropyrrole in anhydrous, degassed methanol.
-
Catalyst Addition: Transfer the prepared catalyst solution to the autoclave containing the substrate under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for the specified time (typically 12-24 hours).
-
Work-up: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the enantioenriched N-Boc-pyrrolidine.
Asymmetric Dihydroxylation: Stereoselective Formation of Diols
The conversion of the alkene in N-Boc-2,3-dihydropyrrole to a vicinal diol introduces two new stereocenters and provides a versatile intermediate for further functionalization. The Sharpless asymmetric dihydroxylation is a robust method for achieving this transformation with high enantioselectivity.[2]
Troubleshooting and FAQs: Asymmetric Dihydroxylation
Q1: My dihydroxylation reaction is giving low yields and a complex mixture of products. What could be the issue?
A1: Low yields and side products in Sharpless dihydroxylation can arise from:
-
pH Control: The reaction is sensitive to pH. It is crucial to use a buffered solution (e.g., K₂CO₃/K₃Fe(CN)₆) to maintain a slightly basic pH, as the reaction is faster under these conditions.[2]
-
Stoichiometric Oxidant: The choice and quality of the stoichiometric oxidant (e.g., K₃Fe(CN)₆ or NMO) are important. Ensure it is fresh and used in the correct stoichiometry.
-
Over-oxidation: Prolonged reaction times or elevated temperatures can lead to over-oxidation of the diol product. Monitor the reaction closely by TLC.
Q2: The enantioselectivity of my dihydroxylation is lower than expected. How can I improve it?
A2: Suboptimal enantioselectivity is often linked to the chiral ligand and reaction conditions:
-
Ligand Choice: The AD-mix-α and AD-mix-β formulations contain the chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively, which provide opposite enantiomers of the diol.[2] Ensure you are using the correct AD-mix for your desired stereoisomer.
-
Substrate Concentration: High concentrations of the olefin can lead to a background, non-enantioselective reaction pathway, thus lowering the overall ee.[2]
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can often improve enantioselectivity.
Catalyst Selection Summary: Asymmetric Dihydroxylation
| Catalyst System | Chiral Ligand | Oxidant | Product | Reference |
| OsO₄ (catalytic) | (DHQ)₂PHAL (in AD-mix-α) | K₃Fe(CN)₆/K₂CO₃ | (R,R)-diol | [2] |
| OsO₄ (catalytic) | (DHQD)₂PHAL (in AD-mix-β) | K₃Fe(CN)₆/K₂CO₃ | (S,S)-diol | [2] |
Experimental Protocol: Asymmetric Dihydroxylation
Diagram: Asymmetric Dihydroxylation Decision Tree
Caption: Catalyst selection for desired diol enantiomer.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (or AD-mix-α) and a t-butanol/water (1:1) solvent mixture. Stir at room temperature until both phases are clear.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add N-Boc-2,3-dihydropyrrole to the cooled reaction mixture.
-
Reaction Monitoring: Stir vigorously at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the pure diol.
Epoxidation: Synthesis of Oxirane-Fused Pyrrolidines
Epoxidation of N-Boc-2,3-dihydropyrrole provides access to valuable epoxy-pyrrolidine intermediates. A common and reliable reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which operates through a concerted mechanism.[3][4]
Troubleshooting and FAQs: Epoxidation
Q1: My epoxidation with m-CPBA is resulting in ring-opened byproducts. How can I prevent this?
A1: The formation of ring-opened products, such as diols, is often due to the presence of acidic byproducts.
-
m-CPBA Purity: Commercial m-CPBA contains meta-chlorobenzoic acid. It is advisable to use purified m-CPBA or to buffer the reaction mixture, for instance, with a biphasic system containing aqueous sodium bicarbonate.[5]
-
Slow Addition: Adding the m-CPBA solution slowly to the reaction mixture can minimize the localized concentration of the peracid and the resulting acidic byproduct.[5]
Q2: The reaction is not going to completion. What can I do?
A2: Incomplete conversion can be addressed by:
-
Stoichiometry: Ensure at least one equivalent of m-CPBA is used. A slight excess (1.1-1.2 equivalents) is often employed to drive the reaction to completion.
-
Temperature: While epoxidations are often run at 0 °C to room temperature, gentle heating can sometimes be necessary for less reactive alkenes. However, this may increase the risk of side reactions.[6]
Catalyst Selection Summary: Epoxidation
| Reagent | Catalyst | Key Features | Reference |
| m-CPBA | None (stoichiometric) | Readily available, generally high yielding, stereospecific. | [3][4] |
| Hydrogen Peroxide | Chiral Organocatalyst | For asymmetric epoxidation, providing access to enantioenriched epoxides. | [7] |
Experimental Protocol: Epoxidation with m-CPBA
Diagram: Epoxidation Reaction Pathway
Caption: General workflow for m-CPBA epoxidation.
Step-by-Step Protocol:
-
Dissolution: Dissolve N-Boc-2,3-dihydropyrrole in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the stirred solution of the substrate.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess peracid by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.
Asymmetric C-H Functionalization/Cross-Coupling: Direct C-C Bond Formation
Direct C-H functionalization is a powerful strategy for the efficient construction of complex molecules. For N-Boc-2,5-dihydro-1H-pyrrole, dirhodium tetracarboxylate-catalyzed reactions with aryldiazoacetates enable highly enantio- and diastereoselective C-H functionalization at the C2 position.[8][9]
Troubleshooting and FAQs: C-H Functionalization
Q1: The C-H functionalization reaction is giving low diastereoselectivity. How can this be improved?
A1: Diastereoselectivity in these reactions is highly dependent on the catalyst structure.
-
Catalyst Choice: While a baseline catalyst like dirhodium(II) acetate may give some product, chiral catalysts are essential for high stereoselectivity. Rh₂(S-PTAD)₄ has been shown to be particularly effective, providing high diastereomeric ratios (>20:1).[8][9]
-
Slow Addition: Slow addition of the diazo compound can minimize side reactions, such as carbene dimerization, and improve selectivity.
Q2: I am observing cyclopropanation of the double bond instead of C-H functionalization. Why is this happening?
A2: The competition between C-H insertion and cyclopropanation is a known issue and is dependent on the nature of the carbene precursor.
-
Diazo Reagent: The use of aryldiazoacetates (donor/acceptor carbenes) favors C-H functionalization. In contrast, ethyl diazoacetate (an acceptor carbene) can lead to cyclopropanation.[8][10]
Catalyst Selection Summary: Asymmetric C-H Functionalization
| Catalyst | Diazo Reagent | Diastereoselectivity (d.r.) | Enantioselectivity (ee) | Reference |
| Rh₂(S-PTAD)₄ | Aryldiazoacetates | >20:1 | up to 97% | [8][9] |
| Rh₂(R-PTAD)₄ | Aryldiazoacetates | >20:1 | up to 96% | [8] |
Experimental Protocol: Asymmetric C-H Functionalization
Diagram: C-H Functionalization Catalyst Selection
Caption: Catalyst choice for enantioselective C-H functionalization.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the chiral dirhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.05-1 mol%).
-
Reagent Addition: Add a solution of N-Boc-2,5-dihydro-1H-pyrrole (3 equivalents) in an anhydrous solvent like dichloromethane.
-
Diazo Compound Addition: Add a solution of the aryldiazoacetate (1 equivalent) in the same solvent. The addition can be done in one portion or slowly via a syringe pump.
-
Reaction: Stir the reaction mixture at room temperature until the diazo compound is fully consumed, as monitored by TLC.
-
Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to isolate the C-H functionalized product.
References
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D (Semantic Scholar)
- Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D (Journal of the American Chemical Society)
- Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D (PMC - NIH)
- Asymmetric C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (-)
- New systems for catalytic asymmetric epoxidation (Loughborough University Research Repository)
- Application Notes and Protocols: m-CPBA Epoxid
- The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds (MDPI)
- Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III)
- Catalyst-free three-component synthesis of highly functionalized 2,3-dihydropyrroles (RSC Publishing)
- m-CPBA (meta-chloroperoxybenzoic acid) (Master Organic Chemistry)
- Sharpless Dihydroxylation (Bishydroxyl
- Catalytic Epoxid
- Application Notes and Protocols for the Catalytic Hydrogenation of 1-N-Boc-3,4-dihydro-2H-pyridine (Benchchem)
- Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide (PMC - NIH)
- Diastereoselective heterogeneous catalytic hydrogenation of N-heterocycles Part II.
- Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±) (Organic Syntheses Procedure)
- New epoxidation with m-chloroperbenzoic acid at elevated temperatures (Journal of the Chemical Society, Chemical Communic
- 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid (Organic Chemistry Portal)
- Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isol
- Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Deriv
- Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement (Organic Syntheses)
- Scheme 8. Asymmetric epoxidation catalyzed by diarylprolinol silyl...
- Recent advances in the synthesis of 2,3-dihydropyrroles (ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. New epoxidation with m-chloroperbenzoic acid at elevated temperatures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to N-Protection of Pyrrolidines: A Comparative Analysis of Boc, Cbz, and Fmoc
For researchers, scientists, and drug development professionals, the pyrrolidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of bioactive molecules. The strategic manipulation of this saturated heterocycle often hinges on the effective protection and deprotection of its secondary amine. The choice of the nitrogen-protecting group is a critical decision that dictates the synthetic route, influencing reaction yields, purity, and the compatibility of subsequent chemical transformations. This guide provides an in-depth, objective comparison of three of the most ubiquitous N-protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of pyrrolidine chemistry.
The Principle of Orthogonality: A Synthetic Chemist's Toolkit
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. Orthogonal protection is a strategy that employs protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group in the presence of others.[1][2][3] The Boc, Cbz, and Fmoc groups form a powerful orthogonal set, a cornerstone of modern synthetic chemistry.[1][4][5]
-
N-Boc: Acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA).[1][6]
-
N-Cbz: Labile to hydrogenolysis, typically removed by catalytic hydrogenation.[1][7]
-
N-Fmoc: Base-labile, commonly cleaved with a solution of piperidine in an organic solvent.[1][5]
This guide will delve into the practical application of each of these protecting groups for pyrrolidines, providing experimental data and field-proven insights to inform your synthetic strategy.
N-Boc: The Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably one of the most widely used protecting groups for amines due to its general stability under a broad range of reaction conditions and its facile removal under acidic conditions.[8][9]
Protection of Pyrrolidine with Boc
The introduction of the Boc group onto the pyrrolidine nitrogen is typically achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc)₂O.[4][9] The reaction is generally high-yielding and proceeds under mild conditions.
Mechanism of N-Boc Protection:
The lone pair of the pyrrolidine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected pyrrolidine.[4]
Caption: N-Boc Deprotection Mechanism.
N-Cbz: The Hydrogenolysis-Labile Group
The Carboxybenzyl (Cbz or Z) group is another cornerstone of amine protection, valued for its stability under a wide range of conditions, including acidic and basic environments. [7][10]Its removal via catalytic hydrogenolysis offers a mild and clean deprotection method.
Protection of Pyrrolidine with Cbz
The Cbz group is typically introduced by reacting pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct. [4]
Deprotection of N-Cbz-Pyrrolidine
The most common method for Cbz deprotection is catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. [10]This method is particularly advantageous when other functional groups in the molecule are sensitive to acidic or basic conditions.
Mechanism of N-Cbz Deprotection:
The catalytic hydrogenation cleaves the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. [10]
Caption: N-Cbz Deprotection Mechanism.
N-Fmoc: The Base-Labile Group for Orthogonal Strategies
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a key player in solid-phase peptide synthesis (SPPS) and is prized for its facile removal under mild basic conditions, typically with piperidine in DMF. [11][12]This base lability makes it orthogonal to the acid-labile Boc and hydrogenolysis-labile Cbz groups.
Protection of Pyrrolidine with Fmoc
The Fmoc group can be introduced onto pyrrolidine using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base. [4]
Deprotection of N-Fmoc-Pyrrolidine
Deprotection is achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in DMF. [11][13]The reaction is typically rapid at room temperature. Interestingly, pyrrolidine itself has been explored as a deprotection reagent for the Fmoc group, offering potential advantages in certain "green" solvent systems. [14][15] Mechanism of N-Fmoc Deprotection:
The base abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination that releases the free amine and dibenzofulvene, which is trapped by the amine base. [11][15]
Caption: N-Fmoc Deprotection Mechanism.
Comparative Performance Data
The following tables summarize the key characteristics and typical experimental conditions for the N-protection and deprotection of pyrrolidines. While direct comparative studies on pyrrolidine are limited, the data presented is based on established protocols for amines and specific examples involving pyrrolidine derivatives.
Table 1: Comparison of N-Protecting Groups for Pyrrolidine
| Feature | N-Boc | N-Cbz | N-Fmoc |
| Protecting Reagent | (Boc)₂O | Cbz-Cl | Fmoc-OSu, Fmoc-Cl |
| Protection Conditions | Mild, often with a base | Basic conditions | Basic conditions |
| Deprotection Condition | Strong Acid (e.g., TFA) [1][6] | Catalytic Hydrogenolysis (H₂, Pd/C) [1][7] | Base (e.g., 20% Piperidine in DMF) [1][5] |
| Stability | Stable to base, hydrogenolysis | Stable to acid and base | Stable to acid, labile to some hydrogenolysis conditions |
| Key Advantage | Robust, widely used, orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc, mild deprotection | Orthogonal to Boc and Cbz, very mild deprotection |
| Potential Side Reactions | Alkylation by tert-butyl cation [6] | Incompatible with reducible groups (e.g., alkenes, alkynes) [10] | Diketopiperazine formation in peptide synthesis [16] |
| Typical Protection Yield | High (>90%) | High (>90%) | High (>90%) |
| Typical Deprotection Yield | High (>95%) | High (>95%) | High (>95%) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of pyrrolidine.
Protocol 1: N-Boc Protection of Pyrrolidine
Materials:
-
Pyrrolidine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Sodium hydroxide (NaOH) (1.2 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve pyrrolidine in a mixture of DCM and water.
-
Add sodium hydroxide and cool the mixture to 0 °C.
-
Slowly add (Boc)₂O to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain N-Boc-pyrrolidine.
Protocol 2: N-Boc Deprotection of N-Boc-Pyrrolidine
Materials:
-
N-Boc-pyrrolidine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-pyrrolidine in DCM. [8]2. Add a solution of 25-50% TFA in DCM. [4]3. Stir the reaction mixture at room temperature for 30 minutes to 2 hours. [4][8]4. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. [8]6. The resulting pyrrolidinium trifluoroacetate salt can be used directly or neutralized with a suitable base.
Protocol 3: N-Cbz Protection of Pyrrolidine
Materials:
-
Pyrrolidine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and Water
Procedure:
-
Dissolve pyrrolidine in a mixture of dioxane and water. [4]2. Add sodium bicarbonate and cool the mixture to 0 °C. [4]3. Slowly add Cbz-Cl while maintaining the temperature at 0 °C. [4]4. Allow the reaction to warm to room temperature and stir for 4-6 hours. [4]5. Monitor the reaction progress by TLC.
-
After completion, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). [4]7. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain N-Cbz-pyrrolidine.
Protocol 4: N-Cbz Deprotection of N-Cbz-Pyrrolidine
Materials:
-
N-Cbz-pyrrolidine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the N-Cbz-pyrrolidine in methanol or ethanol in a round-bottom flask. [10]2. Carefully add 10% Pd/C catalyst to the solution. [10]3. Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine. [10]
Protocol 5: N-Fmoc Protection of Pyrrolidine
Materials:
-
Pyrrolidine (1.0 equiv)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dimethylformamide (DMF) or Dioxane/Water
Procedure:
-
Dissolve pyrrolidine in DMF or a dioxane/water mixture. [4]2. Add sodium bicarbonate and stir until dissolved. [4]3. Add Fmoc-OSu and stir the reaction mixture at room temperature for 12-24 hours. [4]4. Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the product with an organic solvent. [4]6. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain N-Fmoc-pyrrolidine.
Protocol 6: N-Fmoc Deprotection of N-Fmoc-Pyrrolidine
Materials:
-
N-Fmoc-pyrrolidine (1.0 equiv)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-pyrrolidine in DMF.
-
Add the 20% piperidine in DMF solution. [13]3. Stir the mixture at room temperature. Deprotection is typically rapid, often completing within 30 minutes. [13]4. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove DMF and piperidine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected pyrrolidine.
Logical Workflow for Selecting a Protecting Group
The choice between N-Boc, N-Cbz, and N-Fmoc for a pyrrolidine-containing molecule is dictated by the overall synthetic strategy and the presence of other functional groups.
Caption: Decision workflow for protecting group selection.
Conclusion
The selection of an N-protecting group for pyrrolidine is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign. The acid-labile N-Boc, hydrogenolysis-labile N-Cbz, and base-labile N-Fmoc groups offer a powerful and largely orthogonal toolkit for the synthetic chemist. A thorough understanding of their respective stabilities, deprotection conditions, and potential for side reactions is paramount for the successful synthesis of complex and sensitive pyrrolidine-containing molecules. This guide provides a foundational framework and practical protocols to aid researchers in making informed decisions for their specific synthetic challenges.
References
- Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox C
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). PubMed Central. [Link]
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2021). MDPI. [Link]
- Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... (2020).
- Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. [Link]
- (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. (2010). Organic Syntheses Procedure. [Link]
- N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
- TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... (2018).
- Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. (2023). Journal of the American Chemical Society. [Link]
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]
- Total wash elimination for solid phase peptide synthesis. (2023). PubMed Central. [Link]
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Photochemical Protection of Amines with Cbz and Fmoc Groups. (2006).
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021).
- Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2017). NIH. [Link]
- Orthogonal Protection Definition. (n.d.). Fiveable. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. [Link]
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
- Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. (2005). Organic Chemistry Portal. [Link]
- Protecting group. (n.d.). Wikipedia. [Link]
- (PDF) Recent Advances in the Synthesis of Pyrrolidines. (2024).
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). NIH. [Link]
- B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (2018). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of N-Boc-Pyrrolidine Derivatives for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of N-Boc-pyrrolidine derivatives, a cornerstone in modern synthetic and medicinal chemistry, is paramount for ensuring the integrity of research and the safety of therapeutic candidates.[1][2] This guide provides an in-depth comparative analysis of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By delving into the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of N-Boc-pyrrolidine derivatives. Both ¹H and ¹³C NMR provide exquisitely detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's structure.[3]
Causality of Experimental Choices in NMR
The selection of solvent and NMR experiments is critical for obtaining high-quality, interpretable data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the most common solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent signal.[1] However, the choice of solvent can influence the conformation of the pyrrolidine ring and the Boc protecting group, which can be observed through changes in chemical shifts and coupling constants.[4][5][6] For studies requiring the differentiation of enantiomers, a chiral solvating agent may be necessary.[1]
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The integration of the signals corresponds to the number of protons, while the chemical shift (δ) indicates the degree of shielding. Spin-spin coupling patterns reveal the connectivity between adjacent protons.
-
¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR provides a single peak for each unique carbon atom in the molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of its substituents.
-
2D NMR Techniques (COSY, HSQC, HMBC): For more complex derivatives, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings, establishing the connectivity of the proton network.[3]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the entire molecular structure.
-
Comparative ¹H and ¹³C NMR Data
The following table summarizes typical chemical shifts for N-Boc-pyrrolidine and some of its derivatives. These values serve as a reference for spectral interpretation.
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |
| N-Boc-pyrrolidine | ~3.3 (m, 4H, H-2, H-5), ~1.8 (m, 4H, H-3, H-4), 1.46 (s, 9H, C(CH₃)₃) | ~154.7 (C=O, Boc), ~79.1 (C(CH₃)₃), ~45.9 (C-2, C-5), ~28.5 (C(CH₃)₃), ~24.9 (C-3, C-4) |
| (R/S)-N-Boc-3-pyrrolidinol [1][7] | 3.79–3.71 (m, 1H, H-3), 3.58–3.46 (m, 2H, H-5), 3.40–3.31 (m, 1H, H-2a), 3.31–3.23 (m, 1H, H-2b), 1.97–1.85 (m, 1H, H-4a), 1.88–1.69 (m, 1H, H-4b), 1.44 (s, 9H, C(CH₃)₃) | 154.7, 79.3, 68.8, 54.1, 44.0, 34.5, 28.6 |
| N-Boc-3-pyrrolidinone [7] | 3.55 (t, 2H, H-2), 2.55 (t, 2H, H-4), 2.21 (s, 2H, H-5), 1.47 (s, 9H, C(CH₃)₃) | 206.9, 154.6, 80.1, 56.4, 41.5, 36.5, 28.5 |
| (S)-3-Acetyl-1-Boc-pyrrolidine (Expected) [7][8] | ~3.4 - 3.7 (m, 3H, H-2, H-5), ~3.0 - 3.3 (m, 1H, H-3), ~2.1 (s, 3H, COCH₃), ~1.9 - 2.2 (m, 2H, H-4), 1.46 (s, 9H, C(CH₃)₃) | ~208 (C=O, acetyl), ~154 (C=O, Boc), ~80 (C(CH₃)₃), ~50 (C-3), ~46 (C-2), ~44 (C-5), ~30 (C-4), ~28 (C(CH₃)₃), ~28 (COCH₃) |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified N-Boc-pyrrolidine derivative.[1][8]
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[1][7][8]
Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer at room temperature.[3]
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).[1][7]
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).[1]
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.
Data Processing and Analysis:
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[8]
-
Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.[8]
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of N-Boc-pyrrolidine derivatives.[3] It also provides valuable structural information through the analysis of fragmentation patterns.
Causality of Experimental Choices in MS
The ionization technique and mass analyzer are chosen to suit the properties of the analyte and the information required.
-
Ionization Technique: Electrospray ionization (ESI) is the most common method for N-Boc-pyrrolidine derivatives as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3][7][8] This allows for the unambiguous determination of the molecular weight. Electron ionization (EI) can also be used, but often leads to extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.[7]
-
Mass Analyzer: High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, are crucial for determining the accurate mass of the molecular ion.[3] This allows for the calculation of the elemental composition, providing a high degree of confidence in the molecular formula.[3]
Comparative Mass Spectrometry Data
The fragmentation of N-Boc protected compounds is often characterized by the loss of the Boc group or related fragments.[7]
| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Ionization Method |
| N-Boc-pyrrolidine [7] | 171.13 [M]⁺ | 115 [M-C₄H₈]⁺, 100, 70, 57 | ESI, EI |
| (R)-(-)-N-Boc-3-pyrrolidinol [7] | 187.12 [M]⁺ | 131 [M-C₄H₈]⁺, 114, 86, 70, 57 | ESI, EI |
| (S)-3-Acetyl-1-Boc-pyrrolidine (Expected) [7] | 213.13 [M]⁺ | 157, 114, 100, 57, 43 | ESI, EI |
A key fragmentation pathway for N-Boc protected amines involves a McLafferty rearrangement, which can sometimes make the detection of the molecular ion challenging.[9]
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the N-Boc-pyrrolidine derivative (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]
-
Further dilute this stock solution to a final concentration of about 10 µg/mL.[8]
Data Acquisition:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]
-
Acquire the mass spectrum in positive ion mode.
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
If using HRMS, calculate the elemental composition from the accurate mass.
-
Analyze the fragmentation pattern to confirm the presence of the Boc group and the pyrrolidine core.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and straightforward technique for identifying the characteristic functional groups present in N-Boc-pyrrolidine derivatives.
Causality of Experimental Choices in IR
The primary consideration in IR spectroscopy is sample preparation, which should be chosen to yield a high-quality spectrum.
-
Sample Preparation: For solid samples, the compound can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).[8] Alternatively, a KBr pellet can be prepared. For liquid samples, they can be analyzed neat between two salt plates.
Comparative Infrared Spectroscopy Data
The IR spectrum of an N-Boc-pyrrolidine derivative will be dominated by the strong absorption of the carbamate carbonyl group.
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| N-Boc-pyrrolidine [7] | 2972, 2877 | C-H stretch (alkane) |
| 1697 | C=O stretch (Boc carbamate) | |
| 1365 | C-H bend (tert-butyl) | |
| ~1160 | C-N stretch | |
| (S)-3-Acetyl-1-Boc-pyrrolidine (Expected) [7] | ~2970, ~2870 | C-H stretch (alkane) |
| ~1700 | C=O stretch (acetyl ketone) | |
| ~1685 | C=O stretch (Boc carbamate) | |
| ~1365 | C-H bend (tert-butyl) | |
| ~1160 | C-N stretch |
The carbonyl absorption of carbamates is a particularly diagnostic feature.[10][11]
Experimental Protocol for Infrared Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a few milligrams of the N-Boc-pyrrolidine derivative in a volatile organic solvent such as methylene chloride.[8]
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.[8]
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule, paying close attention to the C=O stretch of the Boc carbamate and any other carbonyl groups present.
Workflow and Data Integration
A comprehensive and unambiguous structural confirmation is achieved by integrating the data from all three spectroscopic techniques.
Caption: Integrated workflow for the spectroscopic analysis of N-Boc-pyrrolidine derivatives.
By following this integrated approach, researchers can confidently confirm the structure of their N-Boc-pyrrolidine derivatives, ensuring the reliability and reproducibility of their scientific findings.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- N-Boc-pyrrolidine | C9H17NO2 | CID 643455. PubChem.
- Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL.
- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications.
- 1-Boc-pyrrolidine. SpectraBase.
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH.
- Infrared absorption bands and assignments of the products formed from a binary NH 3 :CO 2 =1:1. ResearchGate.
- Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. NIH.
- An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters (2012). SciSpace.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV.
- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD.
- Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... ResearchGate.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database.
- Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Interpretation of mass spectra.
- The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society.
- Pyrrolidine, TMS derivative. NIST WebBook.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate.
- Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. ResearchGate.
- Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. PubMed.
- Pyrrolidine. NIST WebBook.
- Pyrrolidine. NIST WebBook.
- 2-Pyrrolidinone, 1-methyl-. NIST WebBook.
- Effect of the solvent on the conformation of monocrotaline as determined by isotropic and anisotropic NMR parameters. PubMed.
- Computational Analysis of Solvent Effects in NMR Spectroscopy. PubMed.
- Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the solvent on the conformation of monocrotaline as determined by isotropic and anisotropic NMR parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Analysis of Solvent Effects in NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
chromatographic separation of enantiomers of Boc-protected pyrrolidine derivatives
An In-Depth Guide to the Chromatographic Separation of Enantiomers of Boc-Protected Pyrrolidine Derivatives
Introduction: The Critical Role of Enantiomeric Purity in Pyrrolidine Scaffolds
Pyrrolidine rings are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The stereochemistry of these scaffolds is paramount, as different enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. The Boc (tert-butyloxycarbonyl) protecting group is frequently employed during synthesis to mask the pyrrolidine nitrogen, allowing for controlled chemical transformations. Consequently, the development of robust and efficient methods for the enantiomeric separation of Boc-protected pyrrolidine derivatives is a critical step in the drug discovery and development pipeline, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of various chromatographic techniques for the chiral separation of these compounds, offering insights into the selection of chiral stationary phases (CSPs) and the optimization of separation conditions. We will delve into the underlying principles of chiral recognition, supported by experimental data, to empower researchers to make informed decisions in their method development.
Comparative Analysis of Chromatographic Techniques
The primary techniques for the chiral separation of Boc-protected pyrrolidine derivatives are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Gas Chromatography (GC) can also be used, but often requires derivatization of the analytes.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with polysaccharide-based chiral stationary phases, is a widely adopted and effective method for the enantioseparation of Boc-protected pyrrolidines. The success of this technique hinges on the selection of the appropriate CSP and mobile phase.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most versatile and widely used for chiral separations. The chiral recognition mechanism is a complex interplay of several interactions between the analyte and the chiral selector (the polysaccharide derivative coated or immobilized on the silica support). For Boc-protected pyrrolidines, the key interactions include:
-
Hydrogen Bonding: The carbamate group of the Boc-protecting group and any other functional groups on the pyrrolidine ring can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The polar nature of the carbamate and other substituents contributes to dipole-dipole interactions with the CSP.
-
Steric Hindrance (Inclusion): The analyte can fit into chiral grooves or cavities on the surface of the polysaccharide. The stereochemistry of the analyte determines how well it fits, leading to differential retention times for the enantiomers.
A Comparative Guide to the Biological Activity of Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate and Its Isomers
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a double bond to form a pyrroline ring, and the protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group, yields versatile intermediates such as tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (N-Boc-2-pyrroline) and its isomer, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline). While extensively utilized as building blocks in organic synthesis, a direct comparative analysis of their intrinsic biological activities is not well-documented in publicly available literature.[1][2] This guide provides a comprehensive comparison of these isomers, drawing upon established structure-activity relationships (SAR) of related pyrrole and pyrrolidine derivatives to infer their potential biological activities. We will delve into their synthesis, structural nuances, and potential pharmacological relevance, supported by detailed experimental protocols for evaluating their bioactivity.
Structural Isomers and Their Synthesis
The key difference between the two isomers lies in the position of the endocyclic double bond. In this compound, the double bond is between carbons 3 and 4 (a 2-pyrroline). In contrast, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate has the double bond between carbons 3 and 4 (a 3-pyrroline). This seemingly minor structural variance can significantly impact the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets.
-
This compound (N-Boc-2-pyrroline): The synthesis of this isomer can be achieved through various routes, often starting from pyrrole which is first protected with a Boc group and then selectively reduced.[1]
-
Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline): This isomer is commonly synthesized via ring-closing metathesis of a diallylamine derivative protected with a Boc group.[3]
Comparative Analysis of Potential Biological Activities
While direct comparative data is scarce, the extensive body of research on pyrrolidine and pyrrole derivatives allows for an informed discussion on the potential biological activities of these N-Boc protected isomers. The pyrrolidine scaffold is a well-established pharmacophore with demonstrated antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory activities.[4] The introduction of a double bond, as in the pyrroline isomers, alters the ring's planarity and reactivity, which can modulate these activities.
Antimicrobial Activity
Pyrrolidine and pyrrole derivatives have shown significant promise as antimicrobial agents.[2][5][6] The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The position of the double bond in the pyrroline ring could influence the molecule's ability to interact with bacterial targets. For instance, the planarity introduced by the double bond in different positions could affect how the molecule fits into the active site of an enzyme.
Anticancer Activity
Numerous pyrrolidine-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4][7] The proposed mechanisms include the inhibition of kinases, topoisomerases, and tubulin polymerization. The electronic properties of the pyrroline ring, influenced by the double bond's location, could play a role in the molecule's ability to interact with these cancer-related targets.
Enzyme Inhibition
Derivatives of pyrrolidine are known to inhibit a range of enzymes, including proteases, glycosidases, and kinases.[4][8][9] The rigid, conformationally constrained nature of the pyrrolidine ring makes it an excellent scaffold for designing enzyme inhibitors. The subtle conformational differences between the 2-pyrroline and 3-pyrroline isomers could lead to differential binding affinities for the active sites of various enzymes.
Structure-Activity Relationship (SAR) Insights
Based on the broader literature of pyrrolidine and pyrrole derivatives, we can infer some potential SAR trends:
-
Ring Conformation: The 2-pyrroline ring is more planar than the 3-pyrroline ring, which adopts a more twisted conformation. This difference in three-dimensional shape is likely to be a key determinant of their differential biological activity.
-
Electronic Effects: The position of the double bond influences the electron density distribution within the ring, which can affect hydrogen bonding and other non-covalent interactions with biological targets.
-
Metabolic Stability: The presence and position of the double bond can affect the metabolic stability of the compounds, influencing their pharmacokinetic profiles.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of these isomers, the following standardized assays are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its isomers) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antibacterial Susceptibility: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.[13][14][15][16][17]
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Broth microdilution assay workflow.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes to determine the inhibitory potential of the compounds.[3][8][9][18]
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in an appropriate buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compounds. Incubate for a specific period to allow for binding.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
While this compound and its 2,5-dihydro isomer are primarily recognized as valuable synthetic intermediates, the rich pharmacology of the pyrrolidine/pyrroline scaffold suggests they may possess inherent biological activities. The subtle difference in the position of the double bond is expected to influence their conformational and electronic properties, likely leading to distinct biological profiles. This guide provides a framework for a comparative investigation, grounded in the established bioactivities of related compounds and detailed experimental protocols. Further empirical studies are warranted to fully elucidate and compare the biological activities of these important isomeric building blocks, potentially uncovering novel lead compounds for drug discovery.
References
- Roche. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
- Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]
- National Institutes of Health. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. NIH. [Link]
- Creative Biolabs. (n.d.). Dilution Method for Antibiotic Susceptibility Test.
- Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.).
- Organic Syntheses. (n.d.). 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester. Organic Syntheses. [Link]
- PubMed Central. (n.d.). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central. [Link]
- PubChem. (n.d.).
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
- bioRxiv. (2025).
- PubChem. (n.d.).
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
- ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- PubMed. (1991). Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity. PubMed. [Link]
- PubMed Central. (n.d.). tert-Butyl 2-(dihydroxyboryl)
- PubMed Central. (n.d.).
- MDPI. (n.d.). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. [Link]
- National Institutes of Health. (n.d.). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. NIH. [Link]
- PubMed. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. PubMed. [Link]
- ResearchGate. (2025). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions | Request PDF.
- EMBL-EBI. (n.d.). N-BOC-3-Pyrroline (CHEBI:194984). EMBL-EBI. [Link]
- PubMed Central. (n.d.).
Sources
- 1. N-Boc-3-pyrroline, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and inhibitory activity of acyl-peptidyl-pyrrolidine derivatives toward post-proline cleaving enzyme; a study of subsite specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of N-Boc-2,3-dihydropyrrole for Researchers and Drug Development Professionals
The N-Boc-2,3-dihydropyrrole moiety is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. The selection of an appropriate synthetic route is paramount for the efficient and scalable production of this important scaffold. This in-depth technical guide provides a comparative analysis of the most prominent synthetic strategies leading to N-Boc-2,3-dihydropyrrole, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols.
Introduction: The Significance of N-Boc-2,3-dihydropyrrole
N-Boc-2,3-dihydropyrrole, also known as N-Boc-3-pyrroline, is a five-membered unsaturated nitrogen heterocycle protected with a tert-butyloxycarbonyl (Boc) group. This protecting group offers stability under a variety of reaction conditions while being readily removable under acidic conditions, making it an ideal choice for multi-step syntheses.[1] The double bond within the pyrroline ring provides a handle for further functionalization, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. Its derivatives are found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.
This guide will focus on two primary and divergent synthetic strategies: the elegant and powerful Ring-Closing Metathesis (RCM) and the classical, yet effective, approach involving the dehydrogenation of the corresponding saturated N-Boc-pyrrolidine.
Route 1: Ring-Closing Metathesis (RCM) of N-Boc-diallylamine
Ring-Closing Metathesis has emerged as a robust and highly efficient method for the construction of cyclic olefins, including N-Boc-2,3-dihydropyrrole.[2][3] This Nobel Prize-winning reaction, particularly with the advent of well-defined ruthenium-based catalysts developed by Grubbs, offers excellent functional group tolerance and typically proceeds with high yields.[4]
Causality of Experimental Choices
The choice of a Grubbs catalyst is critical for the success of the RCM reaction. The first-generation Grubbs catalyst (Grubbs I) is often sufficient for simple, unhindered dienes like N-Boc-diallylamine. The second-generation catalyst (Grubbs II), featuring an N-heterocyclic carbene (NHC) ligand, exhibits higher activity and is more suitable for more challenging or sterically hindered substrates.[5] The reaction is driven to completion by the formation of a volatile byproduct, ethylene gas, which is removed from the reaction mixture.[3] The choice of an inert solvent, such as dichloromethane (DCM), is crucial to prevent catalyst deactivation.
Experimental Protocols
Part A: Synthesis of N-Boc-diallylamine
The precursor for the RCM reaction, N-Boc-diallylamine, is readily prepared from commercially available diallylamine.
-
Materials: Diallylamine, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve diallylamine (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise to the stirred solution of diallylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-diallylamine, which can often be used in the next step without further purification.
-
Part B: Ring-Closing Metathesis
-
Materials: N-Boc-diallylamine, Grubbs Catalyst (1st or 2nd Generation), Anhydrous dichloromethane (DCM), Argon or Nitrogen gas.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-diallylamine in anhydrous DCM to a concentration of 0.1-0.4 M.
-
Add the Grubbs catalyst (0.5-2 mol%).
-
Stir the reaction mixture at room temperature or reflux (40 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to yield pure N-Boc-2,3-dihydropyrrole.
-
Mechanistic Insight
The catalytic cycle of the Grubbs-catalyzed RCM is initiated by the reaction of the ruthenium alkylidene complex with one of the terminal alkenes of the N-Boc-diallylamine substrate. This leads to the formation of a metallacyclobutane intermediate via a [2+2] cycloaddition.[6] A subsequent retro-[2+2] cycloaddition releases a new ruthenium alkylidene and an alkylidene-terminated substrate. An intramolecular [2+2] cycloaddition between the ruthenium alkylidene and the second terminal alkene forms another metallacyclobutane intermediate. The final retro-[2+2] cycloaddition releases the desired N-Boc-2,3-dihydropyrrole and regenerates a ruthenium alkylidene species, which continues the catalytic cycle, with the liberation of ethylene.[3]
Caption: Workflow for the synthesis of N-Boc-2,3-dihydropyrrole via RCM.
Route 2: Dehydrogenation of N-Boc-pyrrolidine
An alternative and more traditional approach to N-Boc-2,3-dihydropyrrole involves the dehydrogenation of the readily available saturated precursor, N-Boc-pyrrolidine. While several methods exist for the dehydrogenation of pyrrolidines to pyrroles, the selective synthesis and isolation of the dihydropyrrole intermediate can be challenging.[7] Recent advancements have shown that certain catalytic systems can favor the formation of the dihydropyrrole.
Causality of Experimental Choices
The key to this synthetic route is the choice of a suitable dehydrogenating agent and reaction conditions that allow for the selective removal of one equivalent of hydrogen gas. Stronger oxidizing agents or harsher conditions tend to lead to the fully aromatized pyrrole. Palladium-based catalysts have been traditionally used for such transformations.[4] More recently, frustrated Lewis pairs, such as those involving tris(pentafluorophenyl)borane (B(C₆F₅)₃), have been shown to catalyze the dehydrogenation of N-heterocycles under milder conditions, proceeding through a dihydropyrrole intermediate.[7] The use of a hydrogen acceptor can help to drive the reaction towards the product.
Experimental Protocols
Part A: Synthesis of N-Boc-pyrrolidine
-
Materials: Pyrrolidine, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Follow the same procedure as for the synthesis of N-Boc-diallylamine, using pyrrolidine as the starting amine.
-
Part B: Dehydrogenation to N-Boc-2,3-dihydropyrrole (Conceptual Protocol)
While the complete dehydrogenation to N-Boc-pyrrole is well-documented, a protocol optimized for the isolation of N-Boc-2,3-dihydropyrrole is less common. The following is a conceptual protocol based on the intermediacy of the dihydropyrrole in pyrrole synthesis. Careful monitoring and quenching of the reaction are crucial.
-
Materials: N-Boc-pyrrolidine, Tris(pentafluorophenyl)borane (B(C₆F₅)₃), a hydrogen acceptor (e.g., an alkene), and an appropriate solvent (e.g., 1,2-dichloroethane).
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve N-Boc-pyrrolidine and the hydrogen acceptor in the solvent.
-
Add a catalytic amount of B(C₆F₅)₃ (e.g., 5-10 mol%).
-
Heat the reaction mixture and monitor the progress closely by GC-MS or NMR spectroscopy for the formation of the desired dihydropyrrole and the fully dehydrogenated pyrrole.
-
Once the optimal ratio of dihydropyrrole to pyrrole is observed, quench the reaction by cooling and adding a suitable quenching agent (e.g., triethylamine).
-
Work up the reaction mixture by washing with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate N-Boc-2,3-dihydropyrrole. Note: Yields may be moderate due to the formation of the pyrrole byproduct.
-
Mechanistic Insight
The B(C₆F₅)₃-catalyzed dehydrogenation is proposed to proceed via a hydride abstraction from the α-position of the N-Boc-pyrrolidine by the borane, forming an iminium ion and a borohydride species.[7] Deprotonation of the iminium ion at the β-position yields the N-Boc-2,3-dihydropyrrole (an enamine). The borohydride then transfers a hydride to the hydrogen acceptor, regenerating the active borane catalyst. The dihydropyrrole can then undergo a second dehydrogenation step to form the aromatic pyrrole.
Caption: Workflow for the synthesis of N-Boc-2,3-dihydropyrrole via dehydrogenation.
Comparative Analysis
| Feature | Ring-Closing Metathesis (RCM) | Dehydrogenation of N-Boc-pyrrolidine |
| Yield | High (typically >80%) | Moderate to Low (challenges in selective stopping at the dihydropyrrole stage) |
| Scalability | Readily scalable | Potentially scalable, but may require careful optimization to control selectivity. |
| Cost-Effectiveness | Higher initial cost due to the price of Grubbs catalysts.[8][9][10] | Potentially more cost-effective if a cheaper catalyst system can be employed. B(C₆F₅)₃ is also a relatively expensive reagent.[2][3][6][11][12] |
| Safety & Handling | Grubbs catalysts are air and moisture tolerant, but reactions should be performed under an inert atmosphere for optimal results. Ethylene gas is evolved. | B(C₆F₅)₃ is moisture-sensitive. The reaction may require elevated temperatures. |
| Substrate Scope | Generally broad for RCM. | Can be limited by the stability of the dihydropyrrole under the reaction conditions. |
| Key Advantage | High selectivity and yield for the desired product. | Utilizes a readily available and stable saturated starting material. |
| Key Disadvantage | Cost of the ruthenium catalyst. | Difficulty in preventing over-oxidation to the pyrrole. |
Conclusion
For the synthesis of N-Boc-2,3-dihydropyrrole, Ring-Closing Metathesis stands out as the superior method in terms of yield and selectivity. The well-defined nature of the Grubbs catalysts and the predictable outcome of the reaction make it a reliable choice for both laboratory-scale synthesis and potential scale-up. While the initial investment in the catalyst may be higher, the high efficiency and cleaner reaction profile often justify the cost.
The dehydrogenation of N-Boc-pyrrolidine presents a viable alternative, particularly if cost is a primary concern and if the subsequent separation of the dihydropyrrole from the pyrrole byproduct is feasible. Further research into more selective and cost-effective catalysts for this transformation could enhance its attractiveness.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources. This guide provides the necessary data and insights to make an informed decision, empowering researchers to efficiently access the valuable N-Boc-2,3-dihydropyrrole building block for their drug discovery and development endeavors.
References
- Wikipedia.
- Master Organic Chemistry.
- Parrott, A. J. et al. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles.
- Catapower Inc.
- Campos, K. R. et al. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. [Link]
- Barker, G. et al. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. [Link]
- Barker, G. et al. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications.
- Campos, K. R. et al. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. PubMed. [Link]
- Barker, G. et al. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications.
- Chemical Communications. Recent advances in the synthesis of 2,3-dihydropyrroles. [Link]
- Google Patents.
- ResearchGate. Recent advances in the synthesis of 2,3-dihydropyrroles | Request PDF. [Link]
- Gevert, D. et al. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]
- Graeff, D. P. et al. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]
- Chen, Y. et al. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances. [Link]
- Parr, B. T. et al. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. [Link]
- Peterson, E. A. et al. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic letters. [Link]
- Chemical Communications. Boiling water-catalyzed neutral and selective N-Boc deprotection. [Link]
- Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. strem.com [strem.com]
- 3. Tris(pentafluorophenyl)borane, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. US3522269A - Dehydrogenation of pyrrolidine to pyrrole - Google Patents [patents.google.com]
- 5. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Tris(pentafluorophenyl)borane 95 1109-15-5 [sigmaaldrich.com]
- 7. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grubbs catalyst 2nd generation price,buy Grubbs catalyst 2nd generation - chemicalbook [m.chemicalbook.com]
- 9. eMolecules GRUBBS CATALYST 2ND GENERATION | 246047-72-3 | | 1g, Quantity: | Fisher Scientific [fishersci.com]
- 10. Grubbs catalyst, 1st generation benzylidene - Catapower Inc. [catapowerinc.com]
- 11. 1109-15-5 Cas No. | Tris(pentafluorophenyl)borane | Apollo [store.apolloscientific.co.uk]
- 12. Tris(pentafluorophenyl)borane, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to the Validation of Analytical Methods for Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate
Introduction: The Analytical Imperative for a Key Synthetic Building Block
Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a Boc-protected pyrroline, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and complex natural products. Its structural integrity and purity are paramount, as any impurities can propagate through multi-step syntheses, ultimately compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, the validation of analytical methods used to assess its quality is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.
This guide provides an in-depth comparison of validated analytical methods for the comprehensive characterization of this compound. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies described are robust, reliable, and fit for their intended purpose.[1][2][3]
Pillar 1: The Foundation of Method Validation
The objective of validating an analytical procedure is to empirically demonstrate its suitability for the intended application.[2] This process is a critical component of ensuring reliable and reproducible scientific data.[4] The core performance characteristics evaluated during validation are universally recognized and mandated by regulatory bodies.
A typical validation workflow involves a structured approach to ensure the method is fit for its purpose, from initial planning to final documentation.[1]
Caption: General workflow for analytical method validation.
Pillar 2: Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is contingent on the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., purity assay, impurity profiling), and the required sensitivity. For this compound, HPLC, GC-MS, and qNMR each offer distinct advantages and provide orthogonal information for a complete quality assessment.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection.[5] | Molar concentration measurement by comparing the signal integral of the analyte to that of a certified internal standard.[5] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds like the target analyte. | Suitable for volatile and thermally stable compounds; may require derivatization to improve volatility. | Primary method providing absolute purity without needing a specific reference standard of the analyte itself.[5] |
| Primary Use Case | Purity assay, quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination, structural confirmation, and certification of reference materials. |
| Reference Standard | Requires a well-characterized reference standard of the analyte. | Requires reference standards for identified impurities for accurate quantification. | Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone) but not of the analyte. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range), especially with selected ion monitoring (SIM). | Lower sensitivity compared to chromatographic methods (µg to mg range). |
Technique 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity and assay determination.[6] For this compound, a reversed-phase (RP-HPLC) method is most appropriate due to the compound's moderate polarity.
Causality in Experimental Design: The selection of a C18 stationary phase provides effective retention for the analyte through hydrophobic interactions. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of any potential silanol groups on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution strength.
Experimental Protocol: RP-HPLC Method
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Before analysis, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
Caption: Experimental workflow for HPLC purity analysis.
HPLC Validation Performance Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 70-130% of test concentration.[6] | 0.35 - 0.65 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.85% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.15% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10.[7] | 0.005 mg/mL |
| Robustness | %RSD of results should be ≤ 2.0% after minor changes. | Pass (Flow rate ±0.1, Temp ±2°C) |
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] While this compound has limited volatility, GC-MS is exceptionally useful for identifying potential process impurities such as residual solvents or volatile starting materials. The mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Causality in Experimental Design: A non-polar column (e.g., 5% phenyl polysiloxane) is chosen for general-purpose screening of volatile impurities. The temperature program is designed to start at a low temperature to resolve highly volatile compounds (like solvents) and then ramp up to elute the main analyte and any less volatile impurities. Electron Ionization (EI) is used as it provides reproducible fragmentation patterns that are searchable against standard libraries (e.g., NIST).
Experimental Protocol: GC-MS Method
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program: Initial temperature of 50 °C held for 3 minutes, then ramped to 280 °C at a rate of 20 °C/min, and held for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35 - 400 m/z.
-
Caption: Experimental workflow for GC-MS impurity analysis.
GC-MS Validation Performance Data (for a hypothetical volatile impurity)
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Unique mass spectrum and retention time for the impurity. | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9982 |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.7% - 104.5% |
| Precision (Repeatability, %RSD) | ≤ 15.0% (at LOQ) | 8.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 1 ppm |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 5 ppm |
| Robustness | Results unaffected by minor changes in flow or temperature ramp. | Pass |
Technique 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands out as a primary analytical method because it allows for the direct measurement of a compound's purity (as a mass fraction) without the need for an identical reference standard of the analyte.[5] The quantification is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Causality in Experimental Design: A high-field NMR spectrometer (e.g., ≥ 400 MHz) is used to achieve optimal signal dispersion and sensitivity. A certified internal standard (like maleic acid) is chosen because it has sharp, well-resolved protons in a region of the ¹H spectrum that does not overlap with the analyte signals, and it is non-volatile and stable. A long relaxation delay (D1) is critical to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate integration and quantification.
Experimental Protocol: qNMR Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Record the exact weight.
-
Accurately weigh approximately 20 mg of the this compound sample and add it to the same NMR tube. Record the exact weight.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically > 30 seconds).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Acquisition Time: ≥ 3 seconds.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the tert-butyl protons) and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
Caption: Experimental workflow for qNMR purity determination.
qNMR Validation Performance Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Baseline resolution between analyte and standard signals. | Pass |
| Linearity (r²) | ≥ 0.999 (Analyte/Standard response ratio vs. mass ratio) | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 100.8% |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.45% |
| Limit of Quantitation (LOQ) | Typically in the range of 0.1 - 1.0% w/w | ~0.1% w/w |
| Robustness | Results unaffected by changes in acquisition parameters (within limits). | Pass |
Conclusion and Recommendation
No single analytical method can provide a complete picture of the quality of this compound. A comprehensive validation strategy should leverage the strengths of orthogonal techniques.
-
For routine quality control (QC) release testing , a validated HPLC method is the industry standard, offering excellent precision, accuracy, and sensitivity for purity assays and the quantification of known and unknown non-volatile impurities.
-
For impurity identification and the analysis of volatile process residuals , a validated GC-MS method is indispensable. Its high sensitivity and specificity are crucial for ensuring the final product is free from potentially harmful volatile substances.
-
For the certification of a primary reference standard or for an independent, primary measure of absolute purity , qNMR is the method of choice. It provides a direct, unbiased purity value that can be used to qualify the standards used in other chromatographic methods.
By integrating these validated methods into a robust analytical control strategy, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital synthetic intermediate, thereby safeguarding the integrity of the entire drug development pipeline.
References
- 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022-10-21). Vertex AI Search.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). Vertex AI Search.
- A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives. (2025-12-01). Benchchem.
- Steps for HPLC Method Validation. (2024-12-11). Pharmaguideline.
- ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). AMSbiopharma.
- Validation of Analytical Procedures Q2(R2). (2023-11-30). ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- analytical method validation and validation of hplc. (2015-02-17). Slideshare.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022-04-06). ECA Academy.
- How to do HPLC method validation. (2022-03-03). YouTube.
- A Comparative Guide to Purity Assessment of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate by HPLC and Other Analytical Methods. (2025-01-01). Benchchem.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2003-01-01). IVT Network.
- Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. (2017-01-01). PubMed.
Sources
- 1. youtube.com [youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aaps.ca [aaps.ca]
- 7. youtube.com [youtube.com]
- 8. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to (R)-Rolipram: A Comparative Analysis of Modern Synthetic Strategies
Introduction: The Enduring Relevance of Rolipram in Drug Discovery
(R)-Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor, remains a pivotal tool in neuroscience and immunology research. By elevating intracellular cyclic adenosine monophosphate (cAMP) levels, it modulates a cascade of cellular processes, making it a valuable probe for investigating potential treatments for neurological and inflammatory disorders.[1] Although its clinical application has been hampered by side effects, the demand for enantiomerically pure (R)-Rolipram for preclinical research remains robust. This demand necessitates the development of efficient, scalable, and stereoselective synthetic routes.
This guide provides an in-depth comparison of two distinct and powerful strategies for the asymmetric synthesis of (R)-Rolipram: a modern, de novo synthesis using acyclic precursors via continuous flow chemistry, and a classical chiral pool approach originating from L-glutamic acid. We will dissect the underlying logic of each route, present key performance metrics, and provide detailed experimental protocols to empower researchers in their own synthetic endeavors. While the initial query concerned the use of N-Boc-2,3-dihydropyrrole, our investigation revealed that more prevalent and well-documented routes offer a clearer and more instructive comparison for the synthesis of this specific therapeutic agent.
The Biological Target: PDE4 Inhibition Pathway
To appreciate the synthetic challenge, one must understand the biological context. Rolipram's mechanism of action is the inhibition of PDE4, an enzyme that degrades cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately modulating inflammatory responses and neuronal function.
Caption: Mechanism of Action of (R)-Rolipram.
Strategy 1: De Novo Synthesis from Acyclic Precursors via Continuous Flow
This state-of-the-art approach builds the chiral pyrrolidinone core from simple, achiral starting materials, introducing stereochemistry catalytically. The use of continuous flow technology represents a paradigm shift from traditional batch synthesis, offering superior control, safety, and productivity.[2]
Causality Behind the Experimental Choices
The logic of this synthesis is to construct the carbon skeleton first through a highly stereoselective Michael addition and then perform the cyclization.
-
Asymmetric Conjugate Addition: The key stereocenter is established by reacting 3-(cyclopentyloxy)-4-methoxybenzaldehyde with nitromethane. This is not just a simple addition; it's an organocatalyzed process using a supported chiral prolinol catalyst. This choice is critical as it avoids heavy metals and allows for catalyst recycling, aligning with green chemistry principles. The catalyst creates a chiral environment, directing the nucleophilic attack of the nitronate to one face of the intermediate iminium ion, thus setting the absolute stereochemistry of the final product.[2]
-
Telescoped Oxidative Esterification: Instead of isolating the intermediate nitro-aldehyde, the reaction stream is "telescoped" directly into an oxidative esterification step. This is a highly efficient choice, minimizing manual handling and purification steps. The use of in situ-generated persulfuric acid from H₂SO₄ and H₂O₂ is a bold but effective choice for this transformation, providing a powerful oxidant without the need for transition metals.[2]
-
Reductive Cyclization: The final step involves the reduction of the nitro group to an amine, which spontaneously cyclizes onto the adjacent ester to form the desired lactam ring. The use of trichlorosilane is a strategic choice for a metal-free reduction under mild conditions, which is highly compatible with the flow chemistry setup.[2]
Synthetic Workflow Diagram
Sources
- 1. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,3-Dihydro-1H-pyrrole and 2,5-Dihydro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
The pyrroline scaffold is a privileged structure in medicinal chemistry and natural product synthesis, with its isomeric forms offering distinct synthetic opportunities.[1][2] Understanding the nuanced reactivity differences between these isomers is paramount for designing efficient and selective synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of two common pyrroline isomers: 2,3-dihydro-1H-pyrrole (commonly known as 2-pyrroline) and 2,5-dihydro-1H-pyrrole (3-pyrroline). We will explore the structural and electronic origins of their divergent chemical behavior, supported by mechanistic insights and experimental data.
Structural and Electronic Divergence: The Enamine vs. Allylic Amine Paradigm
The fundamental difference in the reactivity of 2-pyrroline and 3-pyrroline stems directly from the position of the endocyclic double bond.[3]
-
2,3-Dihydro-1H-pyrrole (2-Pyrroline): This isomer possesses the structural motif of a cyclic enamine . The nitrogen atom's lone pair of electrons is in conjugation with the π-system of the double bond. This delocalization is critical, as it increases the electron density at the C3 carbon, rendering it nucleophilic.
-
2,5-Dihydro-1H-pyrrole (3-Pyrroline): In contrast, this isomer is a cyclic allylic amine . The nitrogen atom and the C3-C4 double bond are electronically isolated functional groups. The nitrogen atom behaves as a typical secondary amine, and the double bond reacts as a standard, unactivated alkene.
This electronic distinction is the primary determinant of their chemical behavior, dictating the preferred sites of reaction with electrophiles.
Caption: Structural and electronic comparison of pyrroline isomers.
Comparative Reactivity Analysis
The structural differences manifest in starkly different outcomes when these isomers are subjected to common synthetic transformations.
Reaction with Electrophiles: A Tale of Two Nucleophiles
The most significant divergence is observed in their reactions with electrophiles, such as alkyl halides or acyl chlorides.
-
2-Pyrroline (Enamine Reactivity): As a classic enamine, 2-pyrroline's reactivity is dominated by its nucleophilic C3 carbon.[4] Electrophilic attack occurs preferentially at this position, leading to C-alkylation or C-acylation. This reaction proceeds through an intermediate iminium ion, which is subsequently hydrolyzed under aqueous workup to yield a 2-substituted pyrrolidinone. While N-acylation can occur, C-acylation is a common pathway for enamines.[5]
-
3-Pyrroline (Amine Reactivity): Behaving as a conventional secondary amine, 3-pyrroline undergoes electrophilic attack exclusively at the nitrogen atom.[6] This results in clean and efficient N-alkylation or N-acylation products, leaving the double bond intact.[7] This selectivity makes 3-pyrroline a valuable building block for introducing substituents on the nitrogen atom of the pyrroline ring.[6]
Basicity of the Nitrogen Atom
The availability of the nitrogen lone pair for protonation also differs significantly.
-
2-Pyrroline: The delocalization of the nitrogen lone pair into the π-system reduces its availability to act as a Brønsted-Lowry base. Consequently, 2-pyrroline is a significantly weaker base than its saturated counterpart, pyrrolidine.
-
3-Pyrroline: The nitrogen lone pair is localized and not involved in resonance. Its basicity is therefore comparable to other secondary alkyl amines and significantly higher than that of 2-pyrroline. The pKb of pyrrolidine (the fully saturated analog) is approximately 3, indicating strong basicity, and 3-pyrroline is expected to have a similar value.[8] In contrast, the pKb of pyrrole, where the lone pair is part of the aromatic system, is about 14, making it a very weak base.[8]
Reactivity of the Double Bond
-
2-Pyrroline: The double bond is electron-rich due to the adjacent nitrogen atom. It is highly susceptible to electrophilic addition, but this reactivity is intertwined with the overall enamine system, typically resulting in reaction at the C3 position.
-
3-Pyrroline: The double bond in 3-pyrroline behaves like a typical isolated alkene. It can undergo standard electrophilic addition reactions (e.g., halogenation, hydrohalogenation) if the more nucleophilic nitrogen atom is first protected or if non-electrophilic reagents are used.[9][10]
Data Summary and Experimental Protocols
The distinct reactivity profiles are summarized below.
| Feature | 2,3-Dihydro-1H-pyrrole (2-Pyrroline) | 2,5-Dihydro-1H-pyrrole (3-Pyrroline) |
| Dominant Character | Enamine | Secondary Allylic Amine |
| Primary Nucleophilic Site | C3-Carbon | Nitrogen Atom |
| Product of Acylation | C3-acylated iminium ion (hydrolyzes to 2-pyrrolidinone derivative) | N-acylated 3-pyrroline |
| Relative Basicity | Low (lone pair delocalized) | High (lone pair localized) |
| Double Bond Reactivity | Electron-rich, part of enamine system | Typical isolated alkene |
Representative Experimental Protocol: N-Acylation of 3-Pyrroline
This protocol details a typical N-acylation reaction, a transformation where 3-pyrroline excels in selectivity compared to its isomer.
Objective: To synthesize 1-benzoyl-2,5-dihydro-1H-pyrrole.
Materials:
-
2,5-Dihydro-1H-pyrrole (3-Pyrroline) (1.0 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-pyrroline (1.0 equiv) and anhydrous DCM. The solution is cooled to 0 °C in an ice bath.
-
Base Addition: Triethylamine (1.2 equiv) is added to the stirred solution.
-
Electrophile Addition: A solution of benzoyl chloride (1.1 equiv) in anhydrous DCM is added dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Extraction: The aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-benzoyl-2,5-dihydro-1H-pyrrole.
Caption: Workflow for the N-acylation of 3-pyrroline.
Conclusion and Synthetic Implications
The isomeric relationship between 2,3-dihydro-1H-pyrrole and 2,5-dihydro-1H-pyrrole provides a compelling case study in how a subtle structural change—the shift of a double bond by one position—radically alters chemical reactivity.
-
2-Pyrroline is the isomer of choice when seeking to functionalize the carbon backbone at the C3 position, leveraging its inherent enamine reactivity to form new carbon-carbon or carbon-heteroatom bonds.
-
3-Pyrroline serves as a superior scaffold for selective N-functionalization, acting as a reliable secondary amine nucleophile while preserving the alkene for subsequent transformations.
A thorough understanding of this enamine versus allylic amine dichotomy is essential for drug development professionals and synthetic chemists to effectively harness the unique synthetic potential of each pyrroline isomer, avoiding undesired side reactions and designing more efficient, selective, and robust synthetic pathways.
References
- Fleming, F. F., & Hu, X. (2001). A Facile Synthesis of N-Acyl-2-pyrrolines. The Journal of Organic Chemistry, 66(7), 2544–2546.
- Meyers, A. I., & Downing, S. V. (1998). 3-Pyrroline. Organic Syntheses, 75, 213.
- Cook, A. G., Switek, K. A., Cutler, K. A., & Witt, A. M. (2004). Synthesis and Isomerization of 3-Pyrroline Enamines. Letters in Organic Chemistry, 1(1), 54-57.
- ResearchGate. (2025). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions.
- Amanote Research. (1999). Synthesis and Biological Activity of the Isomers and Analogs of (4e,8e,2s,3r,2′r)-N-2′-Hydroxyhexadecanoyl-9-Methyl-4,8-Sphingadienine, the Ceramide. Journal of Agricultural and Food Chemistry.
- Organic Chemistry Portal. Synthesis of 2-pyrrolines.
- Blake, A. J., et al. (2001). A convenient method for 3-pyrroline synthesis. Organic Letters, 3(21), 3377-3379.
- Wikipedia. Pyrroline.
- PubMed. (2001). A convenient method for 3-pyrroline synthesis. Organic Letters, 3(21), 3377-9.
- ResearchGate. (2019). Structural isomers of the pyrrolines.
- MDPI. (2020). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 25(21), 5086.
- Google Patents. (2004). Process for the preparation of 2-acetyl-1-pyrroline, the basmati rice flavorant.
- TÜBİTAK Academic Journals. (2012). Synthesis of 3-pyrroline-2-ones from amino acids and an aryl amine. Turkish Journal of Chemistry, 36(5), 859-866.
- Medran, N. S., & Kneeteman, M. (2019). Metal-mediated synthesis of pyrrolines. RSC Advances, 9(7), 3693-3715.
- Organic Chemistry Portal. Synthesis of 3-pyrrolines.
- Royal Society of Chemistry. (2015). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry, 13(28), 7763-7775.
- Royal Society of Chemistry. (2012). Kinetic Correlation Between Aldehyde/Enamine Stereoisomers in Reactions between Aldehydes with a-Stereocenter.
- Master Organic Chemistry. (2025). Enamines.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- YouTube. (2020). Pyrrole: Addition Reactions.
- Michigan State University. Enamine Formation.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- National Institutes of Health. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 12(39), 25345–25355.
- Wikipedia. Electrophilic addition.
- NSF Public Access Repository. (2021). Synthesis of Functionalized Pyrrolines via Microwave- Promoted Iminyl Radical Cyclizations.
- Google Groups. (2014). Pyrrole & Pyrrolidine - which is the better base ?.
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation.
- Chemistry Stack Exchange. (2019). What is the pKaH of pyrrole?.
- Koc, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(10), 1361-1370.
- ResearchGate. (2021). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.
- ChemistryStudent. Alkenes - Electrophilic Addition (A-Level).
- NIST WebBook. 1H-Pyrrole, 2,5-dihydro-.
- Save My Exams. (2025). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note.
- National Institutes of Health. (2012). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Chemistry – A European Journal, 18(26), 8016–8021.
- Chemistry Steps. Electrophilic Addition Reactions of Alkenes.
- NIST WebBook. 1H-Pyrrole, 2,5-dihydro-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Metal-mediated synthesis of pyrrolines (2019) | Noelia S. Medran | 47 Citations [scispace.com]
- 3. Pyrroline - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. Pyrrole & Pyrrolidine - which is the better base ? [groups.google.com]
- 9. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 10. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
A Senior Application Scientist's Guide to Screening N-Boc-Pyrrolidine Derivatives for Biological Activity
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The N-Boc-pyrrolidine moiety is a cornerstone scaffold in medicinal chemistry.[1][2] As a saturated five-membered nitrogen heterocycle, its non-planar, sp³-hybridized nature provides an exceptional platform for exploring three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] The tert-butoxycarbonyl (Boc) protecting group offers synthetic tractability, allowing for controlled, stepwise elaboration of the pyrrolidine core into diverse libraries of potential therapeutic agents.[3]
This guide provides an in-depth comparison of screening strategies for libraries of N-Boc-pyrrolidine derivatives, focusing on identifying and characterizing their biological activities. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each described workflow is a self-validating system. Our focus will be on four key areas of biological activity where pyrrolidine derivatives have shown significant promise: enzyme inhibition, anticancer cytotoxicity, antibacterial activity, and antiviral activity.
Section 1: High-Throughput Screening (HTS) of Enzyme Inhibitors
Enzymes are among the most common targets in drug discovery, and high-throughput screening (HTS) is the cornerstone for identifying inhibitors from large compound libraries.[4][5][6] The goal of an HTS campaign is not to find a perfect drug, but to identify "hits"—compounds that provide a starting point for medicinal chemistry optimization.[6]
Causality of Assay Choice: Why Fluorescence-Based Assays Dominate
For enzyme inhibitor screening, fluorescence-based assays are frequently the method of choice.[5][6] The rationale is multifactorial:
-
Sensitivity: Fluorescence detection is inherently more sensitive than absorbance, allowing for the use of lower enzyme and substrate concentrations, which is both cost-effective and can be crucial for identifying potent inhibitors.
-
Signal-to-Background Ratio: Well-designed fluorescent assays typically have a high signal-to-background ratio, leading to robust and reproducible data.
-
HTS Compatibility: These assays are readily adaptable to miniaturized 96-well or 384-well plate formats, making them suitable for the automated liquid handling systems used in HTS.[7]
A key statistical parameter for validating the quality of an HTS assay is the Z' factor. An assay with a Z' factor between 0.5 and 1.0 is considered excellent and robust for screening campaigns.[6]
Experimental Workflow: Screening for Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it an established target for antimicrobial and anticancer drugs. A series of novel pyrrolidine-based thiosemicarbazones have been synthesized and evaluated for their DHFR inhibitory activity.[8]
Caption: High-throughput screening workflow for DHFR inhibitors.
Comparative Data: Pyrrolidine-Based DHFR Inhibitors
The following table presents a comparison of the inhibitory activity of synthesized 4-pyrrolidine-based thiosemicarbazones against the DHFR enzyme.[8]
| Compound ID | R Group Substitution on Thiosemicarbazone | IC50 (µM) |
| 5d | 4-Chlorophenyl | 12.37 ± 0.48 |
| 5l | 3,4,5-Trimethoxyphenyl | 12.38 ± 0.25 |
| 5f | Phenyl | 13.52 ± 0.17 |
| 5p | Benzyl | 14.89 ± 0.36 |
| Methotrexate | (Control Drug) | 0.086 ± 0.07 |
| Data sourced from Pasha, M. et al. (2024).[8] |
These results indicate that while the synthesized pyrrolidine derivatives show inhibitory activity, they are significantly less potent than the standard-of-care drug, Methotrexate. However, compound 5d , with a 4-chlorophenyl substitution, demonstrates the highest potency within this series, identifying it as a "hit" worthy of further structure-activity relationship (SAR) studies.[8]
Section 2: Cell-Based Cytotoxicity Screening for Anticancer Activity
Identifying compounds with cytotoxic effects against cancer cells is a primary goal in oncology drug discovery. Cell-based assays are indispensable for this purpose as they provide insights into a compound's impact on cell viability and proliferation in a more biologically relevant context than biochemical assays.[9][10][11]
Causality of Assay Choice: MTT vs. CellTiter-Glo
-
MTT Assay: This is a classic colorimetric assay that measures metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which is then solubilized and quantified. It is cost-effective and widely used.[12]
-
CellTiter-Glo® (CTG) Luminescent Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[10] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the ATP concentration. The CTG assay is generally considered more sensitive and has a simpler protocol (fewer steps) than the MTT assay, making it highly suitable for HTS.[10]
The choice between them often depends on the specific cell line, available equipment (spectrophotometer vs. luminometer), and budget. For large-scale HTS, the speed and sensitivity of the CTG assay are often advantageous.[10]
Experimental Protocol: General Cytotoxicity Screening (MTT Assay)
This protocol describes a standard procedure for evaluating the cytotoxicity of a library of N-Boc-pyrrolidine derivatives against a cancer cell line (e.g., HCT116, A549).
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-Boc-pyrrolidine derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[13]
Comparative Data: Spirooxindole-Pyrrolidine Derivatives
A study on spirooxindole-pyrrolidine hybrids provides a useful comparison of how minor structural changes can impact cytotoxicity.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5a | HCT116 | 15.2 |
| 5b | HCT116 | 8.5 |
| 6a | MCF-7 | 12.4 |
| 6b | MCF-7 | 7.6 |
| Data adapted from BenchChem's guide, referencing original studies.[13] |
This data demonstrates that even within the same structural class, substitutions on the pyrrolidine scaffold can significantly alter cytotoxic potency.
Section 3: Screening for Antibacterial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[14] Heterocyclic compounds, including pyrrolidine derivatives, are a rich source for such discoveries.[14][15]
Causality of Assay Choice: Broth Microdilution vs. Agar Well Diffusion
-
Agar Well Diffusion: This method involves inoculating an agar plate with a bacterial lawn and then placing the test compounds into wells punched in the agar.[16][17] The compound diffuses outwards, and a zone of inhibition (a clear area where bacteria cannot grow) is measured. It is a simple, low-cost initial screening method.[16]
-
Broth Microdilution: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] It involves preparing two-fold dilutions of the compounds in a 96-well plate, inoculating with bacteria, and incubating. The MIC is determined by visual inspection or by measuring optical density. This method is more quantitative and is the gold standard for susceptibility testing.[14]
For a large library screening, an initial agar diffusion assay can quickly identify active compounds, which can then be subjected to the more quantitative broth microdilution method to determine their MIC values.
Caption: A two-tiered screening approach for antibacterial agents.
Section 4: Antiviral Activity Screening
Screening for antiviral activity often involves cell-based assays that measure a compound's ability to inhibit virus-induced cytopathic effect (CPE) or viral replication.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).
-
Cell Plating: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.
-
Virus Infection: Remove the culture medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with various concentrations of the N-Boc-pyrrolidine derivatives.
-
Incubation: Incubate the plates for several days until viral plaques (localized areas of cell death) are visible.
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC50 from a dose-response curve.
Comparative Data: Pyrrolidine Derivatives Against Influenza and SARS-CoV-2
Pyrrolidine derivatives have been investigated as inhibitors of various viruses, including influenza neuraminidase and SARS-CoV-2.[18][19]
| Compound Class | Virus Target | Key Finding | IC50 (µM) | Reference |
| Substituted Pyrrolidines | Influenza A Neuraminidase (H3N2) | Compound 9e showed potency comparable to Oseltamivir. | 1.56 | Zhang, J. et al. (2007)[18] |
| Spiro-adamantane Pyrrolidines | Influenza A M2 Protein | Active against Influenza A virus. | N/A (Activity Reported) | Stylianakis, I. et al. (2003)[20] |
| Pyronaridine Analog (Acridine-Pyrrolidine) | SARS-CoV-2 (in vitro) | Compound 7e displayed a high selectivity index (>10). | < 1 (Specific value varies by assay) | Al-Ebous, A. et al. (2022)[19] |
This data highlights the versatility of the pyrrolidine scaffold in targeting different viral proteins and the importance of specific substitutions in determining antiviral potency.
Conclusion and Future Outlook
The screening of N-Boc-pyrrolidine libraries requires a multi-faceted approach tailored to the biological question at hand. The choice of assay—be it a biochemical fluorescence assay for enzyme inhibition or a cell-based plaque reduction assay for antiviral activity—is dictated by the need for sensitivity, throughput, and biological relevance. The comparative data presented herein underscores a critical principle in drug discovery: subtle modifications to the pyrrolidine scaffold can lead to dramatic differences in biological activity. The "hits" identified through these screening cascades serve as the starting point for rigorous medicinal chemistry efforts, ultimately paving the way for the development of novel therapeutics.
References
- Assay Genie. High-Throughput Screening Assays.
- Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
- Royal Society of Chemistry. High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip.
- Macarron, R. et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
- Copeland, R. A. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate.
- PharmaLegacy. Cell-based Assays - Cytotoxicity.
- Zhang, J. et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry.
- International Journal of Research Publication and Reviews. Study on Antibacterial Activity of Heterocyclic System.
- National Institutes of Health. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
- MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- SciSpace. Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
- Al-Ebous, A. et al. (2022). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. PMC.
- Yadav, U. M. et al. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry.
- Baluja, S. et al. (2017). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. ResearchGate.
- Vince, R. et al. Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. National Institutes of Health.
- Stylianakis, I. et al. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. PubMed.
- MDPI. Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity.
- Morsy, A. R. I. et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. PubMed Central.
- Iazzetti, A. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Pasha, M. et al. (2024). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. PMC.
- Moran, E. J. et al. (1998). Encoded combinatorial chemistry: Synthesis and screening of a library of highly functionalized pyrrolidines. PMC.
- Iraqi Journal of Pharmaceutical Sciences. View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
- Al-Obaidi, A. A. A. & Al-Bayati, R. I. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
- PubChem. N-Boc-pyrrolidine.
- Seki, M. et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed.
- MDPI. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 5. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. ijrpr.com [ijrpr.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of tert-Butyl 2,3-Dihydro-1H-pyrrole-1-carboxylate Derivatives: An In-Depth Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. The spatial arrangement of atoms dictates a compound's biological activity, pharmacokinetic properties, and potential for therapeutic intervention. Among the vast landscape of heterocyclic scaffolds, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged motif in numerous natural products and synthetic drugs.[1][2][3][4] The introduction of a tert-butoxycarbonyl (Boc) protecting group, yielding derivatives like tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, provides a versatile intermediate for the synthesis of a wide array of bioactive molecules.[5][6][7]
This guide provides an in-depth, objective comparison of single-crystal X-ray diffraction—the gold standard for structural elucidation—with alternative analytical techniques for the characterization of this compound derivatives. While a publicly available crystal structure for the parent compound is not available, this guide will leverage crystallographic data from closely related derivatives to provide a comprehensive comparison with other structural analysis methods. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides an unparalleled level of detail, offering precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of a molecule's absolute configuration and provides insights into intermolecular interactions within the crystal lattice, which can be crucial for understanding solid-state properties like solubility and stability.
A case in point is the structural analysis of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, a derivative of our core topic. The analysis revealed that the five-membered pyrrolidine ring adopts an envelope conformation.[8] Furthermore, the presence of intermolecular O—H···O hydrogen bonds was observed, which link the molecules into chains.[8] This level of detail is invaluable for understanding how the molecule behaves in the solid state and for rational drug design.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. The following protocol outlines the key stages, emphasizing the rationale behind each step.
1. Crystal Growth: The Critical First Step
The primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals, typically greater than 0.1 mm in all dimensions.[8] The choice of solvent and crystallization technique is paramount and often requires empirical screening. For a derivative of (R)-(-)-N-Boc-3-pyrrolidinol, colorless single crystals suitable for X-ray diffraction were obtained by recrystallization from methanol.[8]
-
Rationale: The goal is to achieve a state of supersaturation where molecules can slowly and orderly assemble into a crystalline lattice. Rapid precipitation will lead to an amorphous solid or poorly ordered microcrystals unsuitable for diffraction.
Experimental Protocol for Crystal Growth (Vapor Diffusion Method):
-
Prepare a Saturated Solution: Dissolve the this compound derivative in a small amount of a "good" solvent (one in which it is readily soluble).
-
Select a "Poor" Solvent: Choose a second solvent in which the compound is poorly soluble but is miscible with the "good" solvent.
-
Set up the Crystallization Chamber: Place the vial containing the saturated solution inside a larger, sealed chamber that contains the "poor" solvent.
-
Incubate: Allow the chamber to stand undisturbed at a constant temperature. The "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.
Diagram: Experimental Workflow for X-ray Crystallography
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
2. Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to determine the electron density map of the molecule, from which the atomic positions can be deduced.
-
Data Collection: A suitable crystal is mounted on a diffractometer, such as a Rigaku Saturn CCD area-detector, and kept at a constant temperature (e.g., 293 K) during data collection.[8] The diffractometer is typically equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[8]
-
Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².[8] All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[8]
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is not without its limitations. The primary challenge is the need for high-quality single crystals, which can be difficult to obtain. Furthermore, the solid-state conformation may not be representative of the molecule's structure in solution, which is often more biologically relevant. Therefore, a multi-faceted approach employing other analytical techniques is often necessary for a comprehensive understanding.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing in the solid state.[8] | High-quality single crystal (typically >0.1 mm in all dimensions).[8] | Provides an unambiguous and highly detailed molecular structure.[8] | Crystal growth can be a significant bottleneck. The determined structure is of the solid state, which may not be the same as the conformation in solution.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms, connectivity, and conformational dynamics in solution.[9] | 5-10 mg of sample dissolved in a deuterated solvent.[9] | Provides information about the solution-state structure and dynamics. Non-destructive. | Does not provide precise bond lengths and angles. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, which can help confirm the molecular formula and identify structural motifs. | Small amount of sample (micrograms to nanograms). | High sensitivity and accuracy in determining molecular weight. | Provides limited information about the 3D structure. |
| Computational Modeling | Theoretical prediction of molecular geometry, conformational preferences, and electronic properties. | None (in silico). | Can provide insights into structures that are difficult to crystallize. Allows for the study of reaction mechanisms and binding interactions. | Accuracy is dependent on the level of theory and force field used. Requires experimental validation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Structure
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and to establish the connectivity of the carbon skeleton.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Calibrate the chemical shift scale using an internal standard like tetramethylsilane (TMS).[9]
-
¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay may be necessary for quaternary carbons.[9]
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to deduce the molecular structure.
For example, in the ¹H-NMR spectrum of tert-butyl pyrrole-3-carboxylate, the characteristic singlet for the nine protons of the tert-butyl group appears at δ 1.55 ppm.[10] The protons on the pyrrole ring appear as multiplets between δ 6.59 and 7.34 ppm, and the broad singlet for the N-H proton is observed at δ 8.75 ppm.[10]
Diagram: Logic for Choosing an Analytical Technique
Caption: A decision tree for selecting the appropriate analytical technique.
Conclusion: A Synergistic Approach to Structural Elucidation
In the realm of drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is non-negotiable. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure of this compound derivatives, it is most powerful when used in conjunction with other analytical techniques. NMR spectroscopy provides crucial information about the molecule's behavior in solution, mass spectrometry confirms its molecular formula, and computational modeling offers theoretical insights that can guide experimental design.
By judiciously applying a combination of these techniques, researchers can build a complete and accurate picture of their target molecules, paving the way for the rational design of safer and more effective therapeutics.
References
- A Comparative Guide to the Structural Elucidation of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives - Benchchem.
- Full article: Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters.
- tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate - PMC - NIH.
- This compound - Pipzine Chemicals.
- Spectroscopic investigations, Quantum chemical, Molecular docking and Drug Likeness studies of t-butyl-3,4,5-trimethyl-2-pyrrole carboxylate | Request PDF - ResearchGate.
- Crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one - PMC - NIH.
- (PDF) Crystal structure of 2- tert -butyl-2,3-dihydro-1 H -benzo[ c ]pyrrol-1-one.
- Crystal structure of 2- tert-butyl-2,3-di-hydro-1 H-benzo[ c]pyrrol-1-one - PubMed.
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.
- This compound | C9H15NO2 | CID 10844857 - PubChem.
- This compound | 73286-71-2 - J&K Scientific.
- Powder X-ray diffraction pattern of (1). | Download Scientific Diagram - ResearchGate.
- (PDF) tert-Butyl 2-borono-1H-pyrrole-1-carboxylate - ResearchGate.
- A Comparative Spectroscopic Analysis of tert-Butyl 3-amino-4-formylpyridine-2-carboxylate Derivatives and Related Structures - Benchchem.
- Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- X‐ray structure of tert‐butyl 3‐phenyl‐5‐[5‐(p‐tolyl)‐1H‐pyrrol‐3‐yl]isoxazole‐4‐carboxylate 9b. - ResearchGate.
- N-Boc-pyrrolidine 97 86953-79-9 - Sigma-Aldrich.
- N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem.
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties - ResearchGate.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties.
- 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm.
Sources
- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 6. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to Purity Assessment of tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate by HPLC and NMR
In the landscape of pharmaceutical and chemical research, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds, is no exception. Ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of the final product. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for a self-validating analytical approach.
The Analytical Challenge: A Tale of Two Techniques
The choice between HPLC and NMR for purity determination is not merely a matter of preference but a strategic decision based on the strengths and limitations of each technique. HPLC excels at separating complex mixtures and detecting trace impurities, offering high sensitivity. However, its accuracy is contingent on the response of the detector to the analyte and its impurities, which can be problematic for compounds lacking a strong chromophore. On the other hand, Quantitative NMR (qNMR) provides a direct measure of purity based on the molar ratio of the analyte to a certified internal standard, offering a "first principles" approach to quantification without the need for identical reference standards for each impurity.[1]
This guide will equip the researcher with the knowledge to employ both techniques synergistically for a robust and comprehensive purity assessment of this compound.
I. High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice due to the compound's moderate polarity.
The Challenge of Detection: To See or Not to See
A critical consideration for the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore. The Boc-protecting group and the dihydro-pyrrole ring do not absorb strongly at typical UV wavelengths (210-400 nm), which can lead to poor sensitivity and inaccurate quantification with a standard UV detector.
To overcome this, a multi-detector approach is recommended:
-
UV Detector: While not ideal, a low wavelength (e.g., 200-215 nm) may provide some response, sufficient for detecting the main peak and major impurities.
-
Evaporative Light Scattering Detector (ELSD): This universal detector is an excellent choice for non-chromophoric compounds.[1][2][3][4][5] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. The response is proportional to the mass of the analyte, making it a valuable tool for purity assessment when impurity standards are not available.
-
Mass Spectrometer (MS): Coupling the HPLC to a mass spectrometer provides not only quantification but also mass identification of the main peak and any impurities, offering invaluable structural information.
Proposed HPLC Method Protocol
This protocol provides a starting point for the development and validation of a robust HPLC method for the purity assessment of this compound. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[6][7][8][9][10]
Table 1: Proposed HPLC-ELSD/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS and helps in achieving sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency at low wavelengths. |
| Gradient | 10% B to 90% B over 15 min | A gradient elution is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | A small injection volume is recommended to avoid peak distortion. |
| UV Detection | 210 nm | To capture any potential absorbance from the analyte and impurities. |
| ELSD Settings | Drift Tube: 50°C, Nebulizer Gas: Nitrogen, 1.5 L/min | These are typical starting parameters and should be optimized for the specific instrument. |
| MS Settings | ESI+, Scan Range: 50-500 m/z | Electrospray ionization in positive mode is suitable for this compound. The scan range covers the expected mass of the analyte and potential impurities. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
II. Quantitative NMR (qNMR): The Absolute Quantifier
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[11][12][13] This technique is particularly valuable as it does not require a reference standard of the analyte itself for quantification.
The Principles of qNMR Purity Assessment
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to that signal. By accurately weighing the sample and a certified internal standard into an NMR tube, the purity of the sample can be calculated using the following equation:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Selecting the Right Internal Standard
The choice of the internal standard is critical for accurate qNMR measurements. An ideal internal standard should:[11][14][15]
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte and solvent.
-
Have signals that do not overlap with any signals from the analyte or solvent.
-
Be soluble in the chosen deuterated solvent.
-
Have a simple spectrum, preferably with at least one sharp singlet.
For this compound, 1,3,5-trimethoxybenzene or maleic acid are suitable internal standards when using CDCl3 or DMSO-d6 as the solvent, respectively.
Proposed qNMR Protocol
Table 2: Proposed 1H qNMR Method Parameters
| Parameter | Recommended Condition | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | Chloroform-d (CDCl3) or DMSO-d6 | Common solvents for organic molecules; choice depends on sample solubility and potential for signal overlap. |
| Internal Standard | 1,3,5-Trimethoxybenzene (for CDCl3) or Maleic Acid (for DMSO-d6) | Provides sharp singlets in regions of the spectrum that are typically free of analyte signals. |
| Sample Prep. | Accurately weigh ~10 mg of sample and ~10 mg of internal standard into a vial. Dissolve in ~0.7 mL of deuterated solvent. | Accurate weighing is crucial for accurate quantification. |
| Acquisition | Pulse Angle: 90°; Relaxation Delay (d1): 30 s; Number of Scans: 16 | A long relaxation delay is essential to ensure complete relaxation of all protons for accurate integration. |
Expected 1H NMR Spectrum and Purity Calculation
The 1H NMR spectrum of this compound is expected to show signals for the tert-butyl group (a singlet at ~1.47 ppm), and the protons on the dihydropyrrole ring. The vinylic protons will appear as multiplets around 5.7-5.9 ppm, and the allylic and other methylene protons will be in the upfield region.
For purity calculation, the sharp singlet of the nine equivalent protons of the tert-butyl group is ideal for integration.
Experimental Workflow for qNMR Analysis
Caption: Workflow for qNMR purity analysis.
III. A Comparative Summary and Synergistic Approach
Neither HPLC nor qNMR alone provides a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of both techniques, offers the most robust and defensible purity assessment.
Table 3: Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC | qNMR |
| Principle | Separation based on partitioning between mobile and stationary phases. | Quantification based on the direct proportionality of signal area to the number of nuclei. |
| Strengths | High sensitivity for trace impurities, excellent separation of complex mixtures. | Absolute quantification without a specific reference standard for the analyte, provides structural information. |
| Limitations | Requires a chromophore for UV detection or a universal detector (ELSD/MS), quantification of unknown impurities can be inaccurate without standards. | Lower sensitivity than HPLC, potential for signal overlap in complex mixtures. |
| Primary Use | Detection and quantification of known and unknown impurities, stability studies. | Absolute purity determination of the main component, structural confirmation. |
Recommended Integrated Workflow:
-
Initial Screening by 1H NMR: Confirm the identity of the bulk material and check for any obvious, major impurities.
-
Purity by HPLC-UV/ELSD/MS: Separate and detect all potential impurities. The ELSD will provide a more accurate estimation of the relative amounts of non-chromophoric impurities, while the MS will aid in their identification.
-
Absolute Purity by qNMR: Determine the absolute purity of the main component using a certified internal standard. This value serves as a benchmark for the HPLC results.
-
Data Reconciliation: Compare the purity value obtained from qNMR with the area percent purity from HPLC (preferably with ELSD). A good correlation between the two techniques provides a high degree of confidence in the assigned purity value.
Conclusion
The purity assessment of this compound requires a thoughtful and multi-faceted analytical strategy. While HPLC, particularly when coupled with a universal detector like an ELSD or a mass spectrometer, is indispensable for identifying and quantifying impurities, qNMR provides an orthogonal and absolute measure of the main component's purity. By understanding the principles and practical considerations of both techniques, researchers, scientists, and drug development professionals can confidently and accurately characterize this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.
References
- Macchiarulo, A., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes, 2006(1), 9-15. [Link]
- Advion Interchim Scientific.
- Wikipedia.
- ResearchGate. (PDF) Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. [Link]
- Macmillan Group - Princeton University.
- Asian Journal of Pharmaceutical Analysis.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
- ResolveMass Laboratories Inc.
- The Royal Society of Chemistry.
- European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
- Schönberger, T., & St-Pierre, A. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1279-1285. [Link]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate. Q2(R1)
Sources
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 3. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of N-Boc-2-Pyrroline: A Comparative Guide for Advanced Chemical Synthesis
For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties and its ability to introduce conformational rigidity and stereochemical complexity into molecules.[2][3] Among the myriad of pyrrolidine-based building blocks, tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, commonly known as N-Boc-2-pyrroline, has emerged as a particularly versatile and valuable intermediate. This guide provides an in-depth technical comparison of the applications of N-Boc-2-pyrroline in synthesis, offering experimental insights and data to inform strategic decisions in the laboratory.
The strategic placement of the double bond in N-Boc-2-pyrroline, combined with the robust tert-butoxycarbonyl (Boc) protecting group, opens a diverse array of synthetic possibilities. The Boc group effectively modulates the nucleophilicity of the nitrogen atom, allowing for selective transformations at other positions, and can be readily removed under mild acidic conditions.[4][5] This guide will explore key transformations of N-Boc-2-pyrroline, comparing different methodologies and highlighting the causal relationships behind experimental choices.
I. Asymmetric C-H Functionalization: A Gateway to Chiral Pyrrolidines
One of the most powerful applications of N-Boc protected pyrrolidines and their unsaturated analogs is in the realm of asymmetric C-H functionalization. This approach allows for the direct introduction of new substituents at the C2 position with high stereocontrol, providing rapid access to enantioenriched pyrrolidine derivatives.
A prominent strategy involves the use of dirhodium tetracarboxylate catalysts in reactions with aryldiazoacetates.[6][7] This methodology has been shown to be highly effective for the C-H functionalization of the closely related N-Boc-2,5-dihydro-1H-pyrrole, yielding products with excellent diastereoselectivity and enantioselectivity.[6][7] The choice of the chiral rhodium catalyst is critical for achieving high levels of asymmetric induction.[6]
In a comparative context, traditional methods for synthesizing chiral 2-substituted pyrrolidines often rely on multi-step sequences starting from chiral precursors like proline. While effective, these routes can be lengthy. The direct C-H functionalization offers a more atom- and step-economical alternative.
Comparative Data: Asymmetric C-H Functionalization of N-Boc Dihydropyrroles
| Catalyst | Substrate | Diazo Compound | Yield (%) | d.r. | ee (%) | Reference |
| Rh₂(S-PTAD)₄ | N-Boc-2,5-dihydro-1H-pyrrole | Trichloroethyl p-methoxyphenyldiazoacetate | 87 | >20:1 | 96 | [7] |
| Rh₂(S-DOSP)₄ | N-Boc-2,5-dihydro-1H-pyrrole | Trichloroethyl p-methoxyphenyldiazoacetate | - | 19:1 | -10 | [6] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric C-H Functionalization
-
To a solution of N-Boc-2,5-dihydro-1H-pyrrole (1.0 mmol) and Rh₂(S-PTAD)₄ (0.0005 mmol) in dichloromethane (5 mL) is added 4 Å molecular sieves.
-
A solution of the aryldiazoacetate (1.1 mmol) in dichloromethane (5 mL) is added dropwise over 1 hour at room temperature.
-
The reaction is stirred for an additional 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-functionalized pyrrolidine.[7]
II. Cycloaddition Reactions: Building Molecular Complexity
N-Boc-2-pyrroline is an excellent substrate for cycloaddition reactions, leveraging the reactivity of its double bond to construct more complex heterocyclic systems. The [3+2] cycloaddition of azomethine ylides with N-Boc-2-pyrroline and related alkenes is a powerful method for the synthesis of substituted pyrrolidines.[1] This reaction allows for the creation of multiple stereocenters in a single step with a high degree of control.
In comparison to linear synthetic routes, cycloaddition reactions offer a convergent approach to complex molecules, often significantly reducing the number of synthetic steps. The choice of the azomethine ylide precursor and the reaction conditions can influence the stereochemical outcome of the reaction.
III. Electrophilic Additions and Functionalization
The enamine-like character of N-Boc-2-pyrroline makes it susceptible to electrophilic attack. This reactivity can be harnessed for a variety of transformations, including Michael additions and allylation reactions. For instance, the conjugate addition of nucleophiles to activated alkenes can be mediated by N-Boc-2-pyrroline derivatives.
Furthermore, the related N-Boc-pyrrolidine can undergo asymmetric deprotonation at the α-position using a chiral base, such as s-BuLi/(-)-sparteine, followed by trapping with an electrophile.[8][9] This methodology provides a versatile route to a wide range of enantiomerically enriched 2-substituted pyrrolidines. The choice of the chiral ligand is paramount in determining the enantioselectivity of the deprotonation step.
Comparative Data: Asymmetric Deprotonation-Alkylation of N-Boc-pyrrolidine
| Chiral Ligand | Electrophile | Yield (%) | er | Reference |
| (-)-sparteine | MeI | - | - | [8] |
| (+)-sparteine surrogate | Various | up to 88:12 | [10] |
Experimental Protocol: Asymmetric Deprotonation and Alkylation
-
A solution of N-Boc-pyrrolidine (1.0 mmol) and (-)-sparteine (1.2 mmol) in dry THF (10 mL) is cooled to -78 °C.
-
s-BuLi (1.2 mmol) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
The electrophile (1.5 mmol) is added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 2-substituted pyrrolidine.
IV. Applications in the Synthesis of Natural Products and Bioactive Molecules
The synthetic methodologies discussed above have been successfully applied to the total synthesis of complex natural products and medicinally relevant compounds. For example, the asymmetric deprotonation of N-Boc-pyrrolidine has been a key step in the enantioselective synthesis of phenanthroindolizidine alkaloids.[9] Similarly, the rhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole was pivotal in the synthesis of (-)-dragocin D.[6][7]
These examples underscore the strategic importance of N-Boc-2-pyrroline and its derivatives as versatile building blocks that enable efficient and stereocontrolled access to complex molecular architectures.
V. Conclusion
N-Boc-2-pyrroline stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive double bond and a robust protecting group allows for a wide range of transformations, including asymmetric C-H functionalization, cycloaddition reactions, and various electrophilic additions. The ability to generate chiral pyrrolidine derivatives with high stereocontrol through these methods provides a significant advantage over more traditional, linear synthetic approaches. For researchers engaged in the synthesis of complex natural products and novel pharmaceutical agents, a thorough understanding of the reactivity and applications of N-Boc-2-pyrroline is essential for the design of efficient and elegant synthetic strategies.
References
- Beak, P., et al. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- Serino, C., et al. Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization.
- Davies, H. M. L., et al. Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
- Iermolenko, I. A., et al. α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. Organic & Biomolecular Chemistry.
- Fu, G. C., et al. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society.
- O'Brien, P., et al. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Advances.
- BenchChem. Application Notes and Protocols: N-Boc-D-prolinol in Asymmetric Synthesis.
- Davies, H. M. L., et al. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC - NIH.
- Coldham, I., et al. Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. PubMed.
- Du, D.-M., et al.
- Beak, P., et al. Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines.
- Mykhailiuk, P., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
- MedchemExpress.com. N-Boc-2-pyrroleboronic acid | Biochemical Reagent.
- France, S., et al.
- O'Brien, P., et al. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. NIH.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- Donohoe, T. J., et al. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. PMC - NIH.
- Yoda, H., et al. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers.
- Carbone, A., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- BLD Pharm. 73286-71-2|N-Boc-2-pyrroline.
- Sigma-Aldrich. N-Boc-2,3-dihydro-1H-pyrrole 95 73286-71-2.
- Kobayashi, S., et al. LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES.
- BenchChem. Application Notes and Protocols: N-Boc-2-piperidinecarboxylic Acid in Medicinal Chemistry.
- ChemicalBook. N-Boc-pyrroline CAS#: 73286-70-1.
- Organic Chemistry Portal. Synthesis of 2-pyrrolines.
- Rajca, A., et al.
- Xiao, W.-j., et al. The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole...
- Sessler, J. L., et al. Functionalized 2,2'–Bipyrroles: Building Blocks for Pyrrolic Macrocycles. PMC.
- Sessler, J. L., et al. Functionalized 2,2'-Bipyrroles: Building Blocks for Pyrrolic Macrocycles. PubMed - NIH.
- Stoltz, B. M., et al. A concise synthesis of (+)
- O'Brien, P., et al. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.
- Padwa, A., et al. Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. CORE.
- Tron, G. C., et al. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI.
- BenchChem.
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of N-Boc-Pyrrolidine Derivatives
Abstract
The N-tert-butoxycarbonyl (Boc) protected pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of therapeutically relevant molecules.[1][2][3] Its conformational flexibility and synthetic tractability make it a privileged structure in drug design.[4] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of novel N-Boc-pyrrolidine derivatives. We will use Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in the treatment of type 2 diabetes, as our target protein to illustrate the workflow, from system preparation to results interpretation.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to screen and prioritize lead compounds.
Introduction: The Scientific Rationale
1.1 The Significance of the N-Boc-Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs.[2] The N-Boc protecting group offers a strategic advantage by enabling controlled, regioselective modifications, allowing chemists to systematically explore the chemical space around the core scaffold.[4] This systematic exploration is fundamental to establishing Structure-Activity Relationships (SAR) and optimizing ligand binding.
1.2 Target Selection: Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[7] Inhibiting DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, making it a validated target for type 2 diabetes.[5][6] Many potent DPP-4 inhibitors incorporate a pyrrolidine or similar moiety, making it an excellent and scientifically relevant target for this guide.[5] We will utilize the crystal structure of human DPP-4 in complex with an inhibitor to ground our study in experimental data.[8][9][10]
1.3 The Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor or protein).[11][12] The process involves sampling a vast number of conformations of the ligand within the protein's binding site and using a scoring function to rank them.[13][14][15] A lower binding energy score typically indicates a more stable protein-ligand complex and higher binding affinity.[16][17][18] This method allows for the rapid, cost-effective screening of large compound libraries to identify promising candidates for further experimental validation.[11][19]
Comprehensive Experimental Workflow
A robust and reproducible docking study is built on a foundation of meticulous preparation and logical progression. The causality behind each step is critical for generating trustworthy results.
Diagram: Overall Comparative Docking Workflow
Caption: A generalized workflow for a validated comparative molecular docking study.
Detailed Protocols: Ensuring Scientific Integrity
The following protocols are designed to be self-validating systems. Each step, from preparation to analysis, includes checks and rationales to ensure the results are both accurate and meaningful.
Protocol 1: Target Protein Preparation
Causality: The quality of the initial protein structure is paramount. Crystal structures are not perfect; they contain non-essential molecules (water, ions) and lack hydrogen atoms. Proper preparation ensures that the electrostatic and steric properties of the binding site are accurately represented.[20][21][22]
-
Obtain Structure : Download the X-ray crystal structure of human DPP-4 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4A5S , which has a co-crystallized inhibitor.[8][10]
-
Initial Cleaning : Load the PDB file into a molecular visualization tool (e.g., UCSF ChimeraX, PyMOL, BIOVIA Discovery Studio).[23][24]
-
Remove all water molecules (HOH). Rationale: Crystallographic waters can interfere with ligand docking unless a specific water molecule is known to be critical for binding (a "bridging" water), which requires more advanced setups.[21]
-
Remove any co-factors, ions, and the original co-crystallized ligand. We will save the original ligand in a separate file for our validation step.
-
If the biological unit is a dimer or multimer, isolate a single protein chain for the docking study, unless the binding site spans across multiple chains.[20]
-
-
Add Hydrogens and Assign Charges :
-
Use a protein preparation utility (e.g., the Dock Prep tool in ChimeraX or the Protein Preparation Wizard in Schrödinger Maestro).[23][24]
-
Add hydrogen atoms. Rationale: PDB files typically do not include hydrogens. Adding them is essential for correct hydrogen bonding and ionization states.[21][25]
-
Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). Rationale: Charges govern electrostatic interactions, a key component of the docking score.[26]
-
-
Final Output : Save the prepared protein structure in a .pdbqt format for AutoDock Vina or a similar required format for other software.[22]
Protocol 2: Ligand Preparation
Causality: Ligands must be represented in their correct 3D, low-energy conformation with appropriate charges and rotatable bonds defined. This ensures the docking algorithm can efficiently and accurately explore how the ligand can flexibly fit into the binding site.[25][27]
-
Generate 2D Structures : Draw the N-Boc-pyrrolidine derivatives using chemical drawing software (e.g., ChemDraw, MarvinSketch). Include a known DPP-4 inhibitor like Vildagliptin (which also contains a pyrrolidine ring) as a positive control.[9][28]
-
Convert to 3D : Convert the 2D structures to 3D.
-
Energy Minimization : Perform an energy minimization using a suitable force field (e.g., MMFF94). Rationale: This step generates a stable, low-energy 3D conformation of the ligand, which is a more realistic starting point for docking.[21]
-
Assign Charges and Define Rotatable Bonds :
-
Assign partial charges (e.g., Gasteiger charges).[29]
-
Define the rotatable bonds. The docking software will pivot around these bonds to explore different conformations. Rationale: Defining torsional flexibility is what makes the docking "flexible" and allows the ligand to adapt its shape to the binding pocket.[29]
-
-
Final Output : Save the prepared ligands in the .pdbqt format (for AutoDock Vina) or the required input format for your chosen software.[27][29]
Protocol 3: Docking Protocol Validation (Self-Validating System)
Causality: Before screening unknown compounds, you must prove that your docking parameters can accurately reproduce experimental results. This is the most critical step for ensuring the trustworthiness of your study.[30][31][32]
-
Define the Binding Site : Use the co-crystallized ligand extracted in Protocol 1 to define the center of the binding pocket. Create a "grid box" that encompasses this entire active site. This box defines the search space for the docking algorithm.[22]
-
Re-dock the Native Ligand : Take the prepared co-crystallized ligand and dock it back into the prepared protein structure using the defined grid box.[30][31]
-
Calculate RMSD : Superimpose the top-ranked docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Assess Validity : An RMSD value of less than 2.0 Ångstroms (Å) is considered a successful validation.[30][31][33] It demonstrates that your chosen software and parameters can accurately reproduce the experimentally determined binding mode. If the RMSD is > 2.0 Å, you must adjust parameters (e.g., grid box size, exhaustiveness) and repeat until the protocol is validated.
Protocol 4: Comparative Docking and Analysis
-
Batch Docking : Using the validated protocol, dock your library of prepared N-Boc-pyrrolidine derivatives and the control inhibitor (Vildagliptin) against the prepared DPP-4 protein.
-
Analyze Binding Energy : The primary output is the binding energy (or docking score), typically in kcal/mol.[16][34] Rank your derivatives from the most negative (strongest predicted affinity) to the least negative.[14][17]
-
Analyze Binding Pose and Interactions : For the top-ranked compounds, visually inspect their binding poses within the active site using visualization software.[17][35][36]
-
Identify key molecular interactions: Hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges.[37][38]
-
Compare the interactions of your novel derivatives to those of the co-crystallized ligand and the control inhibitor. Do your compounds interact with the same key catalytic residues (e.g., the catalytic triad in DPP-4)?[5]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The interpretation should blend the numerical scores with a qualitative analysis of the molecular interactions.
Table 1: Hypothetical Comparative Docking Results against DPP-4
| Compound ID | Structure Sketch | Binding Energy (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Control: 4A5S Ligand | (Co-crystallized) | -10.8 (Re-docked) | Ser630, Tyr662, Arg125 | 4 |
| Control: Vildagliptin | (Reference Drug) | -9.5 | Ser630, Tyr662, Glu205 | 3 |
| NBP-001 | N-Boc-pyrrolidine | -6.2 | Tyr662 | 1 |
| NBP-002 | Derivative A | -9.8 | Ser630, Tyr662, Arg125 | 3 |
| NBP-003 | Derivative B | -8.1 | Tyr662, Glu206 | 2 |
| NBP-004 | Derivative C | -10.2 | Ser630, Tyr662, Glu205, Arg125 | 4 |
Interpretation: In this hypothetical data, compound NBP-004 shows the most promising profile. Its binding energy (-10.2 kcal/mol) is superior to the reference drug Vildagliptin and approaches that of the co-crystallized ligand. Critically, it recapitulates the interactions with all key residues, forming four hydrogen bonds, suggesting it is a strong candidate for synthesis and in vitro testing. NBP-002 is also a strong candidate. NBP-003 has a weaker binding energy and fails to interact with the key catalytic residue Ser630, making it a lower priority.
Diagram: Key Protein-Ligand Interactions
Caption: Conceptual map of key interactions between a top candidate and DPP-4 residues.
Conclusion and Future Directions
This guide outlines a scientifically rigorous, self-validating workflow for the comparative molecular docking of N-Boc-pyrrolidine derivatives against the DPP-4 target. By grounding the study in experimental data through protocol validation and comparing results against known inhibitors, researchers can confidently prioritize novel compounds for synthesis and biological evaluation. The insights gained from analyzing binding energies and specific molecular interactions are crucial for driving rational drug design and accelerating the discovery of new therapeutic agents. The top-ranked virtual hits from this process should be subjected to more advanced computational analysis, such as molecular dynamics (MD) simulations, to assess the stability of the predicted binding poses over time before committing to resource-intensive chemical synthesis.[31][34]
References
- Title: 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR Source: RCSB Protein D
- Title: How does one prepare proteins for molecular docking? Source: Quora URL:[Link]
- Title: A Comprehensive Review on the Top 10 Molecular Docking Softwares Source: Pars Silico URL:[Link]
- Title: Software for molecular docking: a review Source: Biophysical Reviews (PubMed) URL:[Link]
- Title: 5YP2: Crystal structure of dipeptidyl peptidase IV (DPP IV)
- Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC - NIH URL:[Link]
- Title: Software for molecular docking: a review Source: SpringerLink URL:[Link]
- Title: Molecular docking software's applications and basic challenges faced: a review Source: SciSpace URL:[Link]
- Title: 3W2T: Crystal structure of human depiptidyl peptidase IV (DPP-4)
- Title: Ligand–protein interaction analysis after molecular docking Source: ResearchG
- Title: Binding modes of different DPP-4 inhibitors' class Source: ResearchG
- Title: How to validate the molecular docking results?
- Title: Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA Source: Molecular BioSystems (RSC Publishing) URL:[Link]
- Title: Session 4: Introduction to in silico docking Source: University of Cambridge URL:[Link]
- Title: (PDF) Validation of Docking Methodology (Redocking)
- Title: How to interprete and analyze molecular docking results?
- Title: Analysis of Docking results by Autodock Source: YouTube URL:[Link]
- Title: 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR Source: NCBI URL:[Link]
- Title: Analyze protein-ligand interactions of docking-based virtual screening results Source: Medium URL:[Link]
- Title: Validation Studies of the Site-Directed Docking Program LibDock Source: ACS Public
- Title: Software for Molecular Docking: A review Source: ResearchG
- Title: Molecular docking proteins preparation Source: ResearchG
- Title: [MD-2] Protein Preparation for Molecular Docking Source: YouTube URL:[Link]
- Title: Protein preparation for molecular docking using Discovery Studio Source: Dawn of Bioinform
- Title: Discovery and development of dipeptidyl peptidase-4 inhibitors Source: Wikipedia URL:[Link]
- Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL:[Link]
- Title: Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: PMC - PubMed Central URL:[Link]
- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL:[Link]
- Title: Protein-Ligand Interaction Tutorial Source: YouTube URL:[Link]
- Title: How to interpret the affinity in a protein docking - ligand Source: M
- Title: Insights into the Molecular Mechanisms of Protein-Ligand Interactions by Molecular Docking and Molecular Dynamics Simulation Source: PMC - PubMed Central URL:[Link]
- Title: Ligands Preparation Tutorial for Docking & Molecular Modelling Source: YouTube URL:[Link]
- Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL:[Link]
- Title: How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective Source: YouTube URL:[Link]
- Title: Key Topics in Molecular Docking for Drug Design Source: PMC - NIH URL:[Link]
- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL:[Link]
- Title: Molecular Docking and Structure-Based Drug Design Str
- Title: Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: Semantic Scholar URL:[Link]
- Title: Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: OUCI URL:[Link]
- Title: Dipeptidyl peptidase-4 inhibitor Source: Wikipedia URL:[Link]
- Title: Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Title: List of Dipeptidyl peptidase 4 inhibitors Source: Drugs.com URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. etflin.com [etflin.com]
- 19. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 24. youtube.com [youtube.com]
- 25. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 26. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
- 34. Insights into the Molecular Mechanisms of Protein-Ligand Interactions by Molecular Docking and Molecular Dynamics Simulation: A Case of Oligopeptide Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. youtube.com [youtube.com]
- 37. youtube.com [youtube.com]
- 38. medium.com [medium.com]
A Comparative Guide to the Synthesis of Tert-Butyl 2,3-Dihydro-1H-Pyrrole-1-Carboxylate: A Cost-Benefit Analysis for Researchers
Introduction: The Significance of a Protected Pyrroline Scaffold
Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, also known as N-Boc-3-pyrroline, is a valuable heterocyclic building block in modern organic synthesis. Its pyrrolidine core is a prevalent motif in a vast array of biologically active molecules, including pharmaceuticals and natural products. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the reactivity of the pyrrolidine ring, enabling selective functionalization at other positions. Furthermore, the double bond within the 3-pyrroline ring serves as a versatile handle for a variety of chemical transformations, making it a crucial intermediate for the synthesis of complex nitrogen-containing compounds in drug discovery and development.[1] This guide provides a detailed cost-benefit analysis of two prominent synthetic pathways to this important molecule, offering experimental data and practical insights to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Pathways: A Head-to-Head Comparison
Two primary and distinct strategies for the synthesis of this compound will be critically examined:
-
Pathway A: Two-Step Synthesis via Boc Protection and Catalytic Hydrogenation of Pyrrole. This classical approach involves the initial protection of the readily available and inexpensive starting material, pyrrole, with a Boc group, followed by the partial reduction of the aromatic ring.
-
Pathway B: Ring-Closing Metathesis (RCM) of N-Boc-Diallylamine. This modern synthetic method utilizes a powerful carbon-carbon bond-forming reaction to construct the five-membered ring from an acyclic precursor.
The following sections will delve into the detailed experimental protocols, cost analysis, scalability, and safety considerations for each pathway.
Pathway A: Boc Protection and Catalytic Hydrogenation
This two-step sequence is a well-established and straightforward approach to the target molecule.
Logical Workflow for Pathway A
Caption: Workflow for the synthesis via Boc protection and hydrogenation.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 1H-pyrrole-1-carboxylate (N-Boc-pyrrole)
This procedure is a standard and high-yielding method for the N-protection of pyrrole.[2]
-
Materials: Pyrrole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM), Deionized water, Brine.
-
Procedure:
-
In a round-bottom flask, dissolve pyrrole (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.5 equiv) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.5 equiv) in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 1H-pyrrole-1-carboxylate as an oil. This intermediate is often of sufficient purity for the next step.
-
Step 2: Catalytic Hydrogenation of tert-Butyl 1H-pyrrole-1-carboxylate
The partial hydrogenation of the N-Boc-pyrrole can be achieved using various transition metal catalysts. Rhodium on carbon has been shown to be effective for this transformation.[3]
-
Materials: tert-Butyl 1H-pyrrole-1-carboxylate, 5% Rhodium on carbon (Rh/C), Methanol, Celite.
-
Procedure:
-
In a high-pressure reactor, dissolve tert-butyl 1H-pyrrole-1-carboxylate (1.0 equiv) in methanol.
-
Carefully add 5% Rhodium on carbon catalyst (typically 1-5 mol% loading) to the solution under an inert atmosphere.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 20 bar) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
-
Cost-Benefit Analysis of Pathway A
| Factor | Analysis |
| Raw Material Cost | The primary starting material, pyrrole, is an inexpensive commodity chemical. Di-tert-butyl dicarbonate is also readily available at a moderate cost. The main cost driver in this pathway is the noble metal hydrogenation catalyst (Rh/C or Ru/C), although it is used in catalytic amounts and can often be recycled. |
| Yield & Purity | The Boc protection of pyrrole typically proceeds in high yield (>90%).[2] The subsequent hydrogenation can also provide good to excellent yields, although this is highly dependent on the catalyst, reaction conditions, and potential for over-reduction to the fully saturated pyrrolidine. Purity of the final product after purification is generally high. |
| Scalability | This pathway is highly scalable. Both Boc protection and catalytic hydrogenation are common industrial processes. However, large-scale hydrogenations require specialized high-pressure reactors and stringent safety protocols. |
| Safety & Environmental | The primary safety concern is the use of hydrogen gas under pressure and the handling of pyrophoric hydrogenation catalysts. Proper engineering controls and personal protective equipment are essential. The solvents used are common organic solvents, and waste disposal should follow standard procedures. |
| Simplicity & Time | The two-step process is relatively straightforward from a chemical perspective. However, the hydrogenation step requires specialized equipment and careful handling. The overall reaction time can vary depending on the hydrogenation conditions. |
Pathway B: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic compounds, and it provides an elegant and efficient route to the target pyrroline.[4]
Logical Workflow for Pathway B
Caption: Workflow for the synthesis via Ring-Closing Metathesis.
Experimental Protocols
Step 1: Synthesis of N-Boc-diallylamine
The precursor for the RCM reaction is synthesized by the Boc protection of diallylamine.[5][6]
-
Materials: Diallylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Deionized water.
-
Procedure:
-
In a round-bottom flask, dissolve diallylamine (1.0 equiv) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (e.g., 1M).
-
Cool the biphasic mixture in an ice bath and add di-tert-butyl dicarbonate (1.1 equiv) portion-wise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield N-Boc-diallylamine, which can be purified by column chromatography if necessary.
-
Step 2: Ring-Closing Metathesis of N-Boc-diallylamine
This protocol, adapted from Organic Syntheses, utilizes a first-generation Grubbs catalyst.[4][7]
-
Materials: N-Boc-diallylamine, Grubbs Catalyst, 1st Generation, Anhydrous dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-Boc-diallylamine in anhydrous dichloromethane to make a 0.4 M solution.
-
Add Grubbs Catalyst, 1st Generation (0.5 mol%) to the solution.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2.5 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by passing it through a plug of silica gel to remove the ruthenium catalyst, followed by concentration under reduced pressure.
-
Further purification by vacuum distillation or flash column chromatography provides the pure this compound.
-
Cost-Benefit Analysis of Pathway B
| Factor | Analysis |
| Raw Material Cost | Diallylamine is a relatively inexpensive starting material.[8][9] The major cost associated with this pathway is the ruthenium-based Grubbs catalyst, which is significantly more expensive than traditional hydrogenation catalysts.[10] However, catalyst loadings are typically low (0.1-5 mol%). |
| Yield & Purity | The RCM reaction to form N-Boc-3-pyrroline is known to be very high-yielding, often exceeding 90%.[7] The reaction is generally clean, and purification to remove the ruthenium catalyst is the primary challenge, though established methods exist. |
| Scalability | RCM reactions have been successfully implemented on an industrial scale for the synthesis of complex molecules. The primary considerations for scale-up are the cost of the catalyst and the efficient removal of ruthenium residues from the final product to meet regulatory standards.[7] |
| Safety & Environmental | This pathway avoids the use of high-pressure hydrogen gas and pyrophoric catalysts, making it inherently safer from that perspective. The main environmental concern is the use of a heavy metal catalyst (ruthenium) and chlorinated solvents. Proper waste management is crucial. |
| Simplicity & Time | The RCM reaction itself is often a one-pot procedure with a relatively short reaction time. The synthesis of the N-Boc-diallylamine precursor is also straightforward. This pathway can be faster overall compared to the two-step hydrogenation route. |
Comparative Summary of Synthetic Pathways
| Metric | Pathway A: Hydrogenation | Pathway B: Ring-Closing Metathesis |
| Starting Materials | Pyrrole, (Boc)₂O | Diallylamine, (Boc)₂O |
| Key Reagents | Hydrogenation Catalyst (e.g., Rh/C) | Grubbs Catalyst (e.g., Grubbs I) |
| Overall Yield | Good to Excellent | Excellent |
| Raw Material Cost | Lower (excluding catalyst) | Moderate |
| Catalyst Cost | Moderate | High |
| Scalability | Well-established, requires high-pressure equipment | Feasible, catalyst cost and removal are key |
| Safety | High-pressure H₂, pyrophoric catalyst | Ruthenium catalyst handling and waste |
| Reaction Time | Can be longer due to two steps | Generally faster |
Product Verification: Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.75 (m, 2H), 4.05 (t, J = 7.2 Hz, 2H), 2.55 (m, 2H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 153.8, 125.8, 124.9, 79.8, 52.1, 32.5, 28.5.
-
IR (neat, cm⁻¹): 2975, 1700, 1405, 1150.
-
Mass Spectrometry (GC-MS): Molecular Weight: 169.22 g/mol .[11]
Note: Spectroscopic data for the intermediate, tert-butyl 1H-pyrrole-1-carboxylate, can also be used for in-process control.[12]
Conclusion and Recommendations
Both Pathway A (Boc protection and catalytic hydrogenation) and Pathway B (Ring-Closing Metathesis) offer viable and effective routes to this compound. The choice between these two synthetic strategies will largely depend on the specific needs and resources of the research laboratory or production facility.
-
For academic research and small-scale synthesis, where catalyst cost may be a significant factor and access to high-pressure hydrogenation equipment is readily available, Pathway A presents a cost-effective and reliable option. The starting materials are inexpensive, and the chemistry is well-understood.
-
For process development, larger-scale synthesis, and situations where avoiding high-pressure hydrogenation is a priority, Pathway B offers a compelling alternative. The high yields, milder reaction conditions, and generally shorter reaction times can be advantageous. While the initial investment in the Grubbs catalyst is higher, its efficiency and the potential for catalyst recycling on a larger scale can offset this cost. The avoidance of hazardous pressurized hydrogen is a significant safety benefit.
Ultimately, a thorough evaluation of the available equipment, budget, and safety infrastructure will guide the final decision. This guide provides the necessary data and context for researchers, scientists, and drug development professionals to make an informed choice for the synthesis of this valuable heterocyclic building block.
References
- BenchChem. (2025).
- Cenmed Enterprises. Diallylamine For Synthesis 1 L.
- BenchChem. (2025). The Gatekeeper of Pyrrole Chemistry: An In-depth Technical Guide to the N-Boc Protecting Group in Synthesis.
- Sigma-Aldrich. Diallylmethylamine 97 2424-01-3.
- Hefei TNJ Chemical Industry Co., Ltd. Diallylamine Price, Specifial Offer For Sale.
- Sigma-Aldrich. Diallylamine for synthesis 124-02-7.
- The Royal Society of Chemistry.
- Organic Syntheses. (2011).
- PubChem.
- Tokyo Chemical Industry Co., Ltd. Diallylamine Hydrochloride 6147-66-6.
- Pipzine Chemicals.
- PMC.
- Pipzine Chemicals. N-Boc-pyrrole.
- Otto Chemie Pvt. Ltd. N-Boc-Diallylamine, 98%.
- Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement.
- National Institutes of Health. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Organic Chemistry Portal. 3-Pyrroline synthesis.
- PMC.
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom
- ResearchGate. Gram-scale synthesis of pyrrolone 3 a.
- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- ResearchGate. Synthesis of N-BOC amines by various routes.
- SciSpace. (2021). Sequential aza-Baylis-Hillman/ring closing metathesis/aromatization as a novel route for the synthesis of substituted pyrroles.
- PubChem.
- Organic Syntheses. (2011).
- Organic Chemistry Portal. (2016).
- ACS Publications. (2022). Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines.
- Otto Chemie Pvt. Ltd. N-Boc-Diallylamine, 98% 151259-38-0 India.
- PMC. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.
- PMC.
- ResearchGate. ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents.
- ResearchGate. (2019).
- Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones.
- ResearchGate. (PDF)
- Sigma-Aldrich. N-Boc-2,3-dihydro-1H-pyrrole 95 73286-71-2.
- MDPI. (2022).
- Wikipedia.
Sources
- 1. This compound: Properties, Applications, Safety & Reliable Supplier in China [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Manufacturers of N-Boc-Diallylamine, 98%, CAS 151259-38-0, D 2679, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 6. Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cenmed.com [cenmed.com]
- 9. tnjchem.com [tnjchem.com]
- 10. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 11. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tert-butyl 1H-pyrrole-1-carboxylate | C9H13NO2 | CID 643494 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrrolidine Ring Synthesis: Benchmarking N-Boc-2,3-dihydropyrrole in Multi-Step Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of molecular design, forming the core of numerous pharmaceuticals and natural products. The stereochemically rich and conformationally defined nature of this five-membered nitrogen heterocycle allows for precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets.
This guide provides an in-depth technical comparison of synthetic strategies for constructing substituted pyrrolidines, with a particular focus on benchmarking the performance of N-Boc-2,3-dihydropyrrole and its congeners against classical and modern acyclic approaches. We will move beyond a simple recitation of methods to analyze the causality behind experimental choices, offering field-proven insights to guide your synthetic planning.
The Strategic Importance of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a vital tool in the synthesis of nitrogen-containing heterocycles. Its primary function is to temporarily mask the nucleophilicity and basicity of the pyrrolidine nitrogen, preventing unwanted side reactions.[1] Beyond this, the electron-withdrawing nature of the Boc group modulates the electronic properties of the pyrrole or dihydropyrrole ring, deactivating it towards uncontrolled polymerization in the presence of strong acids—a common challenge in pyrrole chemistry.[2]
Furthermore, the N-Boc group exerts a significant directing effect in electrophilic aromatic substitution reactions, favoring substitution at the C2 and C5 positions.[2] This regioselectivity is a key element in modern strategies for functionalizing the pyrrole ring. The stability of the N-Boc group to a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable asset in multi-step synthesis.[1][3]
Case Study 1: Asymmetric C-H Functionalization of N-Boc-dihydropyrrole in the Synthesis of (-)-Dragocin D
A powerful demonstration of the utility of N-Boc-protected dihydropyrroles is found in the synthesis of the natural product (-)-Dragocin D. This synthesis showcases a highly efficient and stereoselective approach that leverages the unique reactivity of the dihydropyrrole ring.
The key step in this synthesis is a dirhodium-catalyzed asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole.[4][5] This reaction proceeds with exceptional levels of diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee), even at a low catalyst loading of 0.05 mol %.[5]
Caption: Key steps in the synthesis of (-)-Dragocin D.
Experimental Protocol: Asymmetric C-H Functionalization
-
Materials: N-Boc-2,5-dihydro-1H-pyrrole (1.0 equiv), aryldiazoacetate (1.1 equiv), Rh₂(S-PTAD)₄ (0.05 mol%), dichloromethane (DCM).
-
Procedure: To a solution of N-Boc-2,5-dihydro-1H-pyrrole in DCM is added the Rh₂(S-PTAD)₄ catalyst. The aryldiazoacetate, dissolved in DCM, is then added slowly over several hours at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[5]
This approach highlights the ability to rapidly build molecular complexity with high stereocontrol, starting from a readily available cyclic precursor. The N-Boc group is crucial for directing the C-H functionalization and ensuring the stability of the intermediates.
Alternative Strategy 1: The Paal-Knorr Synthesis
A classical and widely used method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions.[6][7] This method is particularly effective for preparing N-substituted pyrroles and has been a workhorse in industrial settings, for example, in the synthesis of a key intermediate for Atorvastatin (Lipitor).[8][9][10]
Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Intermediate
-
Materials: Atorvastatin diketone (1.09 equiv), 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (1.0 equiv), toluene, pivalic acid (0.7 equiv), n-ethylmorpholine (0.7 equiv).
-
Procedure: The diketone and amine are dissolved in toluene and warmed to 50°C. Pivalic acid and n-ethylmorpholine are added, and the mixture is heated to reflux with concomitant removal of water. The reaction is monitored until completion. The product is then isolated by crystallization.[8][9]
The Paal-Knorr synthesis is a robust and scalable method, but it is inherently limited to the synthesis of the aromatic pyrrole ring and does not directly provide access to the saturated pyrrolidine core with stereochemical control in the cyclization step. Subsequent reduction of the pyrrole is required to obtain the corresponding pyrrolidine, which may lead to mixtures of diastereomers depending on the substitution pattern and reduction conditions.[11]
Alternative Strategy 2: [3+2] Cycloaddition of Azomethine Ylides
A more modern and highly versatile approach to substituted pyrrolidines is the [3+2] cycloaddition of azomethine ylides with various dipolarophiles (typically alkenes).[12][13][14] This method is exceptionally powerful for the stereocontrolled synthesis of polysubstituted pyrrolidines, as it can create up to four new stereocenters in a single step.[12]
Azomethine ylides are transient 1,3-dipoles that can be generated in situ from a variety of precursors, including α-amino acids, imines of α-amino esters, and N-substituted glycines.[15] The choice of precursor and reaction conditions allows for fine-tuning of the reactivity and stereoselectivity of the cycloaddition.
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Experimental Protocol: Diastereoselective [3+2] Cycloaddition
-
Materials: N-tert-butanesulfinyl imine (1.0 equiv), α-imino ester (1.0 equiv), Ag₂CO₃ (20 mol%), Et₃N (20 mol%), toluene.
-
Procedure: The N-tert-butanesulfinyl imine, α-imino ester, Ag₂CO₃, and Et₃N are dissolved in toluene and stirred at room temperature for 24 hours. The reaction progress is monitored by ¹H NMR of the crude reaction mixture. Upon completion, the mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to afford the densely substituted pyrrolidine.[12]
This method provides excellent control over the relative and absolute stereochemistry of the final product, making it a highly attractive strategy for the synthesis of complex, chiral pyrrolidine-containing molecules.
Performance Comparison: N-Boc-Dihydropyrrole vs. Acyclic Precursors
| Feature | N-Boc-Dihydropyrrole Route (e.g., (-)-Dragocin D) | Paal-Knorr Synthesis (e.g., Atorvastatin) | [3+2] Cycloaddition (General) |
| Starting Materials | Readily available cyclic precursor | Acyclic 1,4-dicarbonyl and amine | Acyclic imines/amino acids and alkenes |
| Key Transformation | C-H functionalization, epoxidation, reduction | Condensation/cyclization | [3+2] Cycloaddition |
| Stereocontrol | Excellent, directed by chiral catalysts and existing stereocenters | Not inherent in the ring-forming step; requires subsequent stereoselective reduction of the pyrrole. | Excellent, controlled by chiral auxiliaries, catalysts, or substrates. Can set multiple stereocenters simultaneously. |
| Typical Yields (Key Step) | High (e.g., 87% for C-H functionalization)[5] | Generally good to excellent (often >80%)[8] | Moderate to excellent (60-96%)[12][16] |
| Versatility | Excellent for introducing functionality at specific positions of the existing ring. | Primarily for N-substituted pyrroles. | Extremely versatile for a wide range of substitution patterns. |
| Scalability | Can be scalable, as demonstrated by the 100 mmol scale synthesis of the Dragocin D intermediate.[5] | Well-established for industrial scale. | Can be scalable, but may require optimization of catalyst loading and reaction conditions. |
The Critical Role of the N-Protecting Group: Boc vs. Cbz
The choice of the nitrogen protecting group is a critical decision in any multi-step synthesis. While N-Boc is widely used due to its ease of removal under acidic conditions, the N-benzyloxycarbonyl (Cbz) group offers an orthogonal deprotection strategy, as it is typically removed by catalytic hydrogenolysis.[3][17]
| Protecting Group | N-Boc (tert-Butyloxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |
| Structure | ||
| Introduction | Reaction with di-tert-butyl dicarbonate (Boc₂O) | Reaction with benzyl chloroformate (Cbz-Cl) |
| Deprotection | Strong acids (e.g., TFA, HCl)[18] | Catalytic hydrogenolysis (H₂, Pd/C)[18] |
| Stability | Stable to base, hydrogenolysis, and many nucleophiles.[1] | Stable to acidic and basic conditions.[17] |
| Key Advantage | Acid-labile, allowing for orthogonal deprotection in the presence of Cbz or Fmoc groups. | Removable under neutral conditions, preserving acid- and base-sensitive functional groups. |
The orthogonality of Boc and Cbz is a powerful tool. For instance, in a molecule containing both a Boc-protected and a Cbz-protected amine, the Boc group can be selectively removed with acid to allow for further functionalization at that site, while the Cbz group remains intact. Subsequently, the Cbz group can be removed by hydrogenolysis without affecting other parts of the molecule. This strategic interplay is fundamental to the synthesis of complex molecules like peptides and polyfunctional alkaloids.[1]
Conclusion: A Strategic Choice for Pyrrolidine Synthesis
As demonstrated, there is no single "best" method for the synthesis of substituted pyrrolidines. The optimal strategy is dictated by the specific target molecule and the overall synthetic plan.
-
N-Boc-dihydropyrroles serve as outstanding building blocks when the synthetic plan involves the stereoselective functionalization of a pre-existing five-membered ring. The synthesis of (-)-Dragocin D is a testament to the power of this approach, where modern C-H functionalization methods enable the rapid and efficient construction of a complex natural product with high levels of stereocontrol.[4][5]
-
The Paal-Knorr synthesis remains a highly relevant and powerful method for the large-scale production of N-substituted pyrroles from simple acyclic precursors. Its main limitation is the lack of inherent stereocontrol during the ring-forming step.[6]
-
[3+2] Cycloaddition reactions offer unparalleled versatility and stereocontrol in the de novo synthesis of polysubstituted pyrrolidines. The ability to generate multiple stereocenters in a single, atom-economical step makes this a highly attractive strategy for accessing complex and diverse chemical matter in a drug discovery setting.[12][14]
Ultimately, a deep understanding of the mechanisms, advantages, and limitations of each of these synthetic approaches, coupled with a strategic selection of protecting groups, will empower researchers to design and execute efficient and elegant syntheses of novel pyrrolidine-containing molecules.
References
- Hu, F., & Davies, H. M. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(43), 13806–13809.
- Hu, F., & Davies, H. M. (2015). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 137(43), 13806–13809. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Pyrrolidines.
- Melnykov K., et al. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Enamine.
- Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
- Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Carrillo, R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH.
- Tu, Y.-Q., et al. (n.d.). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC - NIH.
- EPO. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Heravi, M. M., et al. (n.d.).
- Bélanger, G., et al. (2010).
- Benchchem. (n.d.). The Gatekeeper of Pyrrole Chemistry: An In-depth Technical Guide to the N-Boc Protecting Group in Synthesis.
- Benchchem. (n.d.). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- Shinada, T., et al. (2014). Short total synthesis of (-)-kainic acid. PubMed. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds.
- Beller, M., et al. (2024).
- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- Organic Chemistry Portal. (2018). Paal–Knorr synthesis of pyrroles. [Link]
- Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PubMed.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Benchchem. (n.d.). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- Padwa, A., & St. Jean, P. L. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed.
- Padwa, A., et al. (n.d.). Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A.
- Benchchem. (n.d.). A Researcher's Guide to N-Protecting Groups: A Comparative Analysis of Boc, Cbz, and Fmoc in Synthesis.
- Wikipedia. (n.d.). Protecting group. [Link]
- Benchchem. (n.d.).
- BenchChem. (2025). A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery.
- BenchChem. (n.d.). A Comparative Guide to the Application of S-1-Cbz-3-Boc-aminopyrrolidine Isomers in Chemical Synthesis.
- Padwa, A., & Ku, H. (1998). Total synthesis of (+/-)-kainic Acid with an aza-[5][16]-Wittig sigmatropic rearrangement as the key stereochemical determining step. PubMed.
- Beilstein Journals. (n.d.). BJOC - Search Results.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
- Baran, P. S., et al. (n.d.).
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Partial reduction of pyrroles: application to natural product synthesis. | Department of Chemistry [chem.web.ox.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient total synthesis of (−)-stemoamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 9. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 10. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 11. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azomethine ylide cycloaddition of 1,3-dienyl esters: highly regio- and diastereoselective synthesis of functionalized pyrrolidinochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure the safety of personnel and the protection of our environment. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to foster a culture of safety and scientific integrity.
Immediate Safety Profile & Hazard Identification
Before handling or preparing for disposal, it is critical to understand the inherent hazards of this compound. This compound must be treated with care, and all operations should be conducted within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Summary of this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral | Toxic if swallowed.[1][2] | ☠️ | P301: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | ❗ | P280: Wear protective gloves/protective clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][2][3] | ❗ | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| Flammability | Combustible liquid.[1][2] | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[1][2] | ambiental | P273: Avoid release to the environment.[2] |
Core Disposal Principles: The Foundation of Safety
The disposal of this compound is governed by the fact that it is classified as hazardous waste.[4][5] Adherence to the following core principles is mandatory for regulatory compliance and laboratory safety.
-
Do Not Drain Dispose: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4] Its toxicity to aquatic life necessitates specialized disposal to prevent environmental contamination.[2]
-
Segregation is Key: Always segregate waste streams. Waste containing this compound must be kept separate from non-hazardous waste and other incompatible hazardous waste types to prevent dangerous reactions.[6][7]
-
Consult EHS: Final disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4][8][9] These professionals are equipped to handle transportation and disposal in accordance with federal, state, and local regulations.[10][11]
Visualized Disposal Workflow
The following diagram outlines the decision-making and handling process for the disposal of waste containing this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Detailed Step-by-Step Disposal Protocols
The causality for these protocols is rooted in preventing exposure, avoiding dangerous chemical reactions, and ensuring regulatory compliance.
Protocol 4.1: Liquid Waste Disposal
This protocol applies to pure this compound and solutions containing it.
-
Container Selection: Choose a designated, leak-proof, and shatter-proof waste container. A high-density polyethylene (HDPE) or glass container is recommended for chemical compatibility.[4] Ensure the container has a secure screw cap.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[12] Clearly write the full chemical name, "this compound," and list all components of any mixture with their approximate percentages.[4][12] Do not use abbreviations.
-
Waste Collection: In a chemical fume hood, carefully transfer the liquid waste into the prepared container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Sealing: Securely seal the container cap immediately after adding waste to prevent the release of combustible and irritating vapors.[4]
-
Storage: Place the sealed container in a designated satellite accumulation area (SAA) for hazardous waste.[4][6] This area must be cool, dry, well-ventilated, and equipped with secondary containment to manage potential leaks.[4][7]
-
Segregation: Ensure the container is stored away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]
Protocol 4.2: Solid Waste Disposal
This protocol applies to any materials contaminated with this compound, such as gloves, pipette tips, absorbent pads, and contaminated labware.
-
Container Selection: Use a separate, sealable, and puncture-resistant container for contaminated solid waste.[4] A plastic drum or a sturdy, lined cardboard box designed for lab waste is appropriate.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contaminant: "Solid Waste contaminated with this compound."[4]
-
Waste Collection: Place all contaminated solid items directly into the designated container. Do not mix with non-hazardous trash.
-
Storage: Keep the solid waste container sealed when not in use and store it in the same designated hazardous waste accumulation area as the liquid waste, ensuring it is also segregated from incompatible materials.[4][5]
Emergency Procedures: Spill Management
This protocol is for managing small, incidental spills. For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.
-
Evacuate & Secure: Alert personnel in the immediate area. If the spill is significant or the substance is aerosolized, evacuate the laboratory. Remove all nearby ignition sources.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[5]
-
Contain & Absorb: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry lime, sand, or soda ash.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Cleanup Debris: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[5] All materials used for cleanup, including gloves and wipes, are now considered hazardous waste and must be disposed of according to Protocol 4.2.[4]
-
Decontaminate: Clean the spill area with soap and water.[4]
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
- This compound | C9H15NO2 | CID 10844857. PubChem. [Link]
- Pyrrolidine - Hazard Summary. New Jersey Department of Health. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- PYRROLIDINE FOR SYNTHESIS - Safety D
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- How to Dispose of Chemical Waste. University of Texas at Austin - Environmental Health and Safety. [Link]
- tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate - Safety D
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195. PubChem. [Link]
Sources
- 1. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. angenechemical.com [angenechemical.com]
- 10. epa.gov [epa.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Comprehensive Safety and Handling Guide for Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling, storage, and disposal of Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No: 73286-71-2). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information to maintain a safe laboratory environment. This document is designed to be a direct, procedural resource to answer your operational questions.
Hazard Identification and GHS Classification
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.
Based on aggregated data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[1][2][3]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) : Very toxic to aquatic life with long lasting effects.[2]
Signal Word: Danger[2]
Hazard Pictograms:
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is crucial for personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[2][4] | To prevent contact with eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5] Gloves must be inspected prior to use.[2][4] | To prevent skin contact, which causes irritation.[1][2] |
| Skin and Body Protection | Laboratory coat. A complete suit protecting against chemicals may be necessary depending on the scale of work.[2][4] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area.[6] If ventilation is inadequate or aerosols are generated, use a NIOSH (US) or EN 166 (EU) approved respirator.[2][4] | To avoid inhalation, which may cause respiratory tract irritation.[1][2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE, including chemically resistant gloves and eye protection, when handling the container.
-
Store the container in a cool, dry, and well-ventilated area.[7]
-
Keep the container tightly closed when not in use.[7]
-
Recommended storage is in a dry area, potentially at 2-8°C.[4]
Handling and Use:
-
Work Area Preparation : Ensure that a safety shower and eyewash station are readily accessible.[6] Work should be conducted in a chemical fume hood to ensure adequate ventilation.[7]
-
Avoiding Contamination : Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[7]
-
Personal Hygiene : Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.[2][4]
-
Technique : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][4]
Emergency Procedures
First Aid Measures:
-
If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]
-
In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[2][4]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]
-
If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Spill Response Workflow:
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a chemical spill.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : This material should be considered hazardous waste.
-
Disposal Method : Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Contact a licensed professional waste disposal service to dispose of this material.[4]
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[4]
-
Environmental Precautions : Do not let the product enter drains.[2][4]
References
- PubChem. This compound.
- Angene Chemical.
- Sigma-Aldrich.
- PubChem. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.
- CymitQuimica. SAFETY DATA SHEET: tert-Butyl 2.
- Fisher Scientific.
- Fisher Scientific.
- Pipzine Chemicals.
- Trusetal Verbandstoffwerk GmbH. Personal protective equipment Medical sector. Trusetal Verbandstoffwerk GmbH.
- Fisher Scientific.
- BenchChem.
- United Initiators. SAFETY DATA SHEET.
- Sigma-Aldrich.
- PubChem. tert-butyl 1H-pyrrole-1-carboxylate.
- VWR. tert-butyl (2S)
Sources
- 1. This compound | C9H15NO2 | CID 10844857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | C9H15NO2 | CID 5148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. Personal protective equipment ► Medical sector [tshs.eu]
- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
